Product packaging for Uvangoletin(Cat. No.:)

Uvangoletin

Cat. No.: B1236340
M. Wt: 272.29 g/mol
InChI Key: FYPYWIYWMVCNCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Uvangoletin is a natural dihydrochalcone, a class of compounds known for a wide spectrum of pharmacological activities, which is isolated from medicinal plants such as Piper aduncum and Sarcandra glabra (citation:1) . This compound is of significant interest in biomedical research, particularly in parasitology and oncology. Recent studies demonstrate that this compound exhibits notable in vivo efficacy against the parasitic worm Schistosoma mansoni , a major cause of schistosomiasis. It significantly reduces both worm and egg burden in murine models, and in silico studies suggest its action may involve the inhibition of crucial parasite survival enzymes, SmNTPDases (citation:1). In cancer research, this compound has been shown to induce mitochondria-mediated apoptosis in human promyelocytic leukemia HL-60 cells. The pro-apoptotic mechanism involves the downregulation of anti-apoptotic proteins (Survivin, Bcl-xl, Bcl-2), upregulation of pro-apoptotic proteins (Smac, Bax, Bad), and promotion of cytochrome c release, leading to the activation of caspase-9 and caspase-3 (citation:3). Importantly, in vivo studies indicate that this compound inhibits tumor growth without causing adverse reactions such as myelosuppression, leucopenia, or gastrointestinal tract disturbances, highlighting its potential for further investigation (citation:3). This product is intended for Research Use Only. It is not intended for diagnostic or therapeutic uses in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H16O4 B1236340 Uvangoletin

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H16O4

Molecular Weight

272.29 g/mol

IUPAC Name

1-(2,4-dihydroxy-6-methoxyphenyl)-3-phenylpropan-1-one

InChI

InChI=1S/C16H16O4/c1-20-15-10-12(17)9-14(19)16(15)13(18)8-7-11-5-3-2-4-6-11/h2-6,9-10,17,19H,7-8H2,1H3

InChI Key

FYPYWIYWMVCNCS-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1C(=O)CCC2=CC=CC=C2)O)O

Canonical SMILES

COC1=CC(=CC(=C1C(=O)CCC2=CC=CC=C2)O)O

Synonyms

uvangoletin
zhongjiefeng

Origin of Product

United States

Foundational & Exploratory

A Comprehensive Guide to the Natural Provenance and Isolation of Uvangoletin

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Uvangoletin, a C-benzylated dihydrochalcone, has garnered scientific interest for its diverse and promising biological activities. As a member of the flavonoid family, it represents a class of secondary metabolites with significant therapeutic potential.[1][2] This technical guide provides an in-depth exploration of the natural origins of this compound and delineates a robust, field-proven methodology for its extraction, isolation, and structural characterization. The protocols described herein are designed to be self-validating, offering a clear rationale for each experimental choice to ensure reproducibility and scientific integrity. This document serves as a foundational resource for researchers aiming to source and purify this compound for further pharmacological investigation and drug development endeavors.

Introduction: The Scientific Merit of this compound

This compound is a specialized plant secondary metabolite belonging to the flavonoid family, specifically classified as a dihydrochalcone.[3][4] Flavonoids are synthesized in plants via the phenylpropanoid pathway and serve a multitude of functions, including defense against pathogens and UV radiation.[5][6][7] The core structure of this compound is characterized by a C6-C3-C6 skeleton, typical of chalcones, but with a saturated α,β-bond in the three-carbon bridge.

The impetus for isolating this compound stems from its reported biological activities. Dihydrochalcones, as a class, are known to possess a wide spectrum of pharmacological properties, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects.[1][3][8] Recent studies have highlighted this compound's potential as an antischistosomal agent, demonstrating significant in vivo efficacy against Schistosoma mansoni.[9] This positions this compound as a valuable lead compound for the development of new therapeutics, necessitating reliable methods for its procurement from natural sources.

Natural Sources of this compound

This compound is not ubiquitously distributed in the plant kingdom; its presence is confined to specific genera. The primary challenge in sourcing this compound is identifying and accessing these plant species. The table below summarizes the known botanical sources of this compound, providing a critical starting point for any isolation campaign.

Plant SpeciesFamilyPlant Part(s) Containing this compoundGeographic RegionReference(s)
Piper aduncumPiperaceaeFruitsNot specified[9]
Cedrelopis greveiRutaceaeFruits and SeedsNot specified[10]
Uvaria angolensisAnnonaceaeNot specifiedTanzania[11]
Lonchocarpus spp.FabaceaeNot specifiedNot specified[12][13]
Tephrosia spp.FabaceaeNot specifiedPantropical[14]

This table represents a consolidation of currently available data. The concentration of this compound may vary based on plant age, season, and geographic location.

A Validated Workflow for this compound Isolation and Purification

The isolation of a pure phytochemical from a complex plant matrix is a multi-step process that demands a systematic approach. The causality behind this workflow is to progressively enrich the target compound by removing unwanted materials based on their differing physicochemical properties, primarily polarity.

The following diagram illustrates the comprehensive workflow from raw plant material to purified this compound.

Uvangoletin_Isolation_Workflow PlantMaterial 1. Plant Material (e.g., Dried, Powdered Fruits) Extraction 2. Solvent Extraction (Maceration or Soxhlet) PlantMaterial->Extraction Solvent (e.g., Methanol) CrudeExtract 3. Crude Extract (Complex Mixture) Extraction->CrudeExtract Evaporation Fractionation 4. Silica Gel Column Chromatography (Gradient Elution) CrudeExtract->Fractionation Adsorption Fractions 5. Collection of Fractions Fractionation->Fractions Elution with Hexane-EtOAc TLC 6. TLC Analysis (Identify this compound-rich fractions) Fractions->TLC Pooling of similar fractions Purification 7. Preparative HPLC (Reversed-Phase C18) TLC->Purification Selection of target fractions PureCompound 8. Pure this compound Isolate Purification->PureCompound Isolation Characterization 9. Structural Characterization (NMR, MS, UV, IR) PureCompound->Characterization Purity & Identity Confirmation

Caption: Workflow for this compound Isolation and Characterization.

Step-by-Step Protocol: Extraction

Rationale: The initial extraction aims to liberate the secondary metabolites from the plant's cellular matrix into a solvent. The choice of solvent is critical; it must effectively solubilize the target compound while minimizing the co-extraction of highly polar (e.g., sugars) or non-polar (e.g., fats, waxes) impurities. Methanol or acetone are often effective for flavonoids.[15]

Methodology:

  • Preparation: Air-dry the selected plant material (e.g., fruits of Piper aduncum) in the shade to prevent degradation of phytochemicals. Pulverize the dried material to a coarse powder to increase the surface area for solvent penetration.[15][16]

  • Extraction:

    • Maceration: Submerge the powdered plant material (1 kg) in a suitable solvent like 80% methanol (5 L) in a large vessel. Allow to stand for 24-72 hours at room temperature with occasional agitation.[17][18]

    • Filtration: Filter the mixture through cheesecloth and then Whatman No. 1 filter paper.

    • Re-extraction: Repeat the maceration process on the plant residue two more times with fresh solvent to ensure exhaustive extraction.

  • Concentration: Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature below 45°C. This yields the crude methanolic extract.[16]

Step-by-Step Protocol: Chromatographic Purification

Rationale: The crude extract is a complex amalgam of hundreds of compounds. Chromatographic separation is employed to resolve this mixture based on the differential partitioning of its components between a stationary phase and a mobile phase.[19][20] A multi-stage approach, starting with low-resolution column chromatography and progressing to high-resolution HPLC, is standard practice for isolating a single, pure compound.[21]

Methodology:

A. Preliminary Fractionation via Silica Gel Column Chromatography

  • Slurry Preparation: Adsorb the crude extract (e.g., 50 g) onto a small amount of silica gel (100 g) to create a dry, free-flowing powder.

  • Column Packing: Pack a glass column with silica gel (60-120 mesh) in a non-polar solvent like n-hexane.

  • Loading: Carefully load the dried crude extract slurry onto the top of the packed column.

  • Elution: Elute the column with a solvent gradient of increasing polarity, starting with 100% n-hexane and gradually introducing ethyl acetate (EtOAc), and finally methanol. For example:

    • n-Hexane (100%)

    • n-Hexane:EtOAc (9:1, 8:2, 1:1... v/v)

    • EtOAc (100%)

    • EtOAc:Methanol (9:1 v/v)

  • Fraction Collection: Collect the eluate in fractions of a fixed volume (e.g., 250 mL).

B. Identification of this compound-Rich Fractions

  • TLC Analysis: Monitor the collected fractions using Thin Layer Chromatography (TLC). Spot a small aliquot of each fraction onto a silica gel TLC plate.

  • Development: Develop the plate in a suitable mobile phase (e.g., n-hexane:EtOAc 7:3 v/v).

  • Visualization: Visualize the spots under UV light (254 nm and 365 nm) and by spraying with a visualizing agent (e.g., vanillin-sulfuric acid) followed by gentle heating.

  • Pooling: Combine the fractions that show a prominent spot corresponding to the expected Rf value of this compound.

C. Final Purification by Preparative HPLC

  • Sample Preparation: Concentrate the pooled, this compound-rich fraction to dryness and redissolve in a small volume of HPLC-grade methanol. Filter through a 0.45 µm syringe filter.

  • Chromatography: Inject the sample onto a preparative reversed-phase C18 HPLC column.

  • Elution: Perform isocratic or gradient elution with a mobile phase consisting of a mixture of acetonitrile and water. The exact ratio must be optimized based on analytical HPLC runs.

  • Detection and Collection: Use a UV detector (set at ~288 nm for dihydrochalcones) to monitor the eluate.[22] Collect the peak corresponding to this compound.

  • Final Step: Evaporate the solvent from the collected fraction to yield the purified this compound, which may appear as a yellowish powder or crystals.

Structural Characterization and Validation

Rationale: Following isolation, it is imperative to unequivocally confirm the structure and purity of the compound. This is achieved through a suite of spectroscopic techniques, each providing unique information about the molecule's architecture.[23][24]

Methodologies:

  • UV-Vis Spectroscopy: When dissolved in methanol, this compound will exhibit characteristic absorption maxima. This provides initial evidence of the chromophore system present in the molecule.[16][25]

  • Infrared (IR) Spectroscopy: An IR spectrum will reveal the presence of key functional groups, such as hydroxyl (-OH) stretching, carbonyl (C=O) stretching of the ketone, and aromatic (C=C) vibrations.[16][24]

  • Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) will provide the exact molecular weight of the compound, allowing for the determination of its molecular formula. Tandem MS (MS/MS) can be used to fragment the molecule, yielding data that helps confirm its structure.[26]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for structural elucidation.

    • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to each other (through spin-spin coupling).

    • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

    • 2D NMR (e.g., COSY, HMBC, HSQC): These experiments establish the connectivity between protons and carbons, allowing for the unambiguous assignment of the complete molecular structure.[27]

The collective data from these analytical methods provides the definitive proof of identity and purity required for any subsequent biological or pharmacological studies.

References

  • ResearchGate. (n.d.). Chalcone Scaffolds, Bioprecursors of Flavonoids: Chemistry, Bioactivities, and Pharmacokinetics.
  • National Center for Biotechnology Information. (n.d.). Chalcone Scaffolds, Bioprecursors of Flavonoids: Chemistry, Bioactivities, and Pharmacokinetics. PMC.
  • Frontiers. (n.d.). Flavonoids: biosynthesis, biological functions, and biotechnological applications.
  • PubMed. (n.d.). Potential cancer chemopreventive flavonoids from the stems of Tephrosia toxicaria.
  • MDPI. (n.d.). Plant Flavonoids—Biosynthesis, Transport and Involvement in Stress Responses.
  • MDPI. (n.d.). The Flavonoid Biosynthesis Network in Plants.
  • PubMed. (n.d.). Cytotoxic and antiprotozoal activity of flavonoids from Lonchocarpus spp.
  • Auctores Journals. (n.d.). Chromatographic methods for the identification of flavonoids.
  • Explorable. (n.d.). Spectroscopic characterization: Significance and symbolism.
  • PubMed. (n.d.). Chromatographic separation of carotenoids.
  • ResearchGate. (n.d.). Chemical and biological study of the Tephrosia toxicaria Pers.
  • PubMed. (n.d.). Promising Potential of Lonchocarpus utilis against South American Myasis.
  • ResearchGate. (n.d.). Promising Potential of Lonchocarpus utilis against South American Myasis.
  • PubMed. (n.d.). Cytotoxic flavonoids from two Lonchocarpus species.
  • National Center for Biotechnology Information. (n.d.). Natural Products from the Genus Tephrosia. PMC.
  • CABI Digital Library. (n.d.). Role of phenolics in plant evolution.
  • National Center for Biotechnology Information. (n.d.). Chemistry and Biological Activities of Flavonoids: An Overview. PMC.
  • PubMed. (n.d.). Stereospecific analysis of sakuranetin by high-performance liquid chromatography: pharmacokinetic and botanical applications.
  • National Center for Biotechnology Information. (n.d.). Biosynthesis and Regulatory Mechanisms of Plant Flavonoids: A Review. PMC.
  • PubMed. (n.d.). In vivo efficacy of this compound from Piper aduncum (Piperaceae) against Schistosoma mansoni and in silico studies targeting SmNTPDases.
  • Journal of Applied Pharmaceutical Science. (2018). Extraction, isolation and identification of flavonoid from Chenopodium album aerial parts.
  • USP. (n.d.). Spectroscopic characterization of different protonation/deprotonation states of Barbaloin in aqueous solution.
  • CABI Digital Library. (n.d.). Uvaria angolensis | CABI Compendium.
  • MDPI. (n.d.). High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids.
  • ResearchGate. (n.d.). (PDF) Chromatographic Methods for the Identification of Flavonoids.
  • PLOS One. (2023). Tephrosia toxicaria (Sw.) Pers. extracts: Screening by examining aedicidal action under laboratory and field conditions along with its antioxidant, antileishmanial, and antimicrobial activities.
  • MDPI. (n.d.). Selectivity of Current Extraction Techniques for Flavonoids from Plant Materials.
  • Semantic Scholar. (n.d.). Tephrosia toxicaria (Sw.) Pers. extracts: Screening by examining aedicidal action under laboratory and field conditions along wi.
  • National Center for Biotechnology Information. (n.d.). Flavones: Food Sources, Bioavailability, Metabolism, and Bioactivity. PMC.
  • ResearchGate. (n.d.). (PDF) Synthesis and spectroscopic characterization of some chromanochalcones and their dihydro derivatives.
  • MDPI. (n.d.). Botanical Flavonoids: Efficacy, Absorption, Metabolism and Advanced Pharmaceutical Technology for Improving Bioavailability.
  • Academia.edu. (n.d.). EXTRACTION OF PLANT MATERIAL: Introduction Medicinal plants are the richest bioresource of drugs for traditional systems of med.
  • Plant Archives. (n.d.). phytochemicals: extraction, isolation methods,identification and therapeutic uses: a review.
  • MDPI. (n.d.). Structural Characterization of Flavonoid Glycoconjugates and Their Derivatives with Mass Spectrometric Techniques.
  • University of Agricultural Sciences and Veterinary Medicine of Cluj-Napoca. (n.d.). ISOLATION, PURIFICATION AND BIOLOGICAL PROPERTIES OF ANTHOCYANINS.
  • PubMed Central. (n.d.). Recent Updates on Source, Biosynthesis, and Therapeutic Potential of Natural Flavonoid Luteolin: A Review.
  • National Center for Biotechnology Information. (n.d.). Biological Activities of Natural Products II. PMC.
  • PubMed Central. (n.d.). Synthesis and Spectroscopic Characterization of Selected Water-Soluble Ligands Based on 1,10-Phenanthroline Core.
  • ResearchGate. (n.d.). Chemistry of the Annonaceae, Part 18. Benzylated Indoles and Dihydrochalcones in Uvaria angolensis from Tanzania | Request PDF.
  • Researcher.Life. (n.d.). Naturally occurring chalcones and their biological activities - R Discovery.

Sources

Uvangoletin: A Technical Guide to its Chemical Profile, Bioactivity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Uvangoletin is a naturally occurring dihydrochalcone, a subclass of flavonoids that serve as critical precursors in the biosynthesis of more complex polyphenolic compounds in plants.[1] Identified in plant species such as Sarcandra glabra, Cedrelopsis grevei, and Syzygium samarangense, this molecule has emerged as a focal point of research due to its significant pharmacological potential.[1][2] Preclinical evidence demonstrates its activity as an anticancer agent, capable of inducing programmed cell death and inhibiting metastasis in hepatocellular carcinoma.[3] As a member of the chalcone family, it is also associated with a broad spectrum of bioactivities, including anti-inflammatory, antimicrobial, and antioxidant effects.[1][4] This technical guide provides an in-depth analysis of this compound's chemical structure, physicochemical properties, natural biosynthesis, and laboratory synthesis. It further explores the molecular mechanisms underpinning its therapeutic activities and furnishes detailed protocols for its study, offering a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.

Chemical Identity and Physicochemical Properties

Nomenclature and Chemical Structure

This compound is classified as a dihydrochalcone, structurally characterized by two aromatic rings linked by a three-carbon α,β-saturated carbonyl system. This differs from chalcones, which possess an unsaturated α,β-double bond.[5] Its formal chemical identity is well-established.[2]

  • IUPAC Name : 1-(2,4-dihydroxy-6-methoxyphenyl)-3-phenylpropan-1-one[2]

  • Molecular Formula : C₁₆H₁₆O₄[2]

  • Synonyms : ZHONGJIEFENG[2]

The structure features a dihydroxymethoxy-substituted A-ring and an unsubstituted B-ring, which are crucial determinants of its biological activity.

Caption: Chemical Structure of this compound.

Physicochemical and Spectral Data

While extensive experimental data for this compound is not widely published, its properties can be inferred from its chemical class. Flavonoid aglycones are often crystalline solids with high melting points and poor aqueous solubility, classifying them as "brick dust" candidates in drug development.[6][7] This low solubility is a primary hurdle for bioavailability.[8]

PropertyValue / Expected CharacteristicsSource
Molecular Weight 272.29 g/mol [2]
Appearance Expected to be a crystalline solid.[6]
Solubility Poorly soluble in water; soluble in organic solvents like methanol, ethanol, DMSO.[8][9]
pKa The phenolic hydroxyl groups confer acidic properties, with pKa values typically ranging from 7 to 9.[7][9]
LogP Expected to have a moderate LogP value, indicating lipophilicity.[6]
Melting Point Expected to be high, characteristic of flavonoid aglycones.[6]

Table 1: Physicochemical Properties of this compound.

Structural elucidation of this compound relies on a combination of spectroscopic techniques. Each method provides unique information to confirm the molecular architecture.

Spectroscopic TechniqueInformation Provided
¹H-NMR Determines the number and environment of hydrogen atoms, including chemical shifts and coupling constants that reveal proton connectivity.
¹³C-NMR Identifies the number and type of carbon atoms (e.g., C=O, C-O, aromatic C-H, quaternary C).
Mass Spectrometry (MS) Provides the exact molecular weight and fragmentation patterns, confirming the molecular formula.
Infrared (IR) Spectroscopy Identifies key functional groups, such as hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) stretches.
UV-Vis Spectroscopy Reveals two major absorption bands characteristic of flavonoids: Band I (320–385 nm) for the B-ring and Band II (250–285 nm) for the A-ring.[8]

Table 2: Spectroscopic Data for Structural Characterization.

Natural Occurrence and Biosynthesis

Natural Sources

This compound is a secondary metabolite found in several plant families. Its isolation has been reported from:

  • Sarcandra glabra (Chloranthaceae), a medicinal plant used in traditional Chinese medicine.[3][10]

  • Cedrelopsis grevei (Rutaceae).[1]

  • Syzygium samarangense (Myrtaceae), commonly known as the Java apple.[2]

Biosynthetic Pathway

This compound, as a flavonoid, originates from the phenylpropanoid pathway.[11] This core metabolic route converts the amino acid L-phenylalanine into 4-coumaroyl-CoA. The key enzyme, Chalcone Synthase (CHS) , then catalyzes a multi-step condensation reaction between one molecule of 4-coumaroyl-CoA and three molecules of malonyl-CoA to form the characteristic C6-C3-C6 chalcone backbone.[1][12] Subsequent enzymatic reduction of the α,β-double bond yields the dihydrochalcone structure of this compound.

Biosynthesis_Pathway cluster_phenylpropanoid Phenylpropanoid Pathway cluster_flavonoid Flavonoid Biosynthesis Phenylalanine L-Phenylalanine CoumaroylCoA 4-Coumaroyl-CoA Phenylalanine->CoumaroylCoA Multi-step enzymatic conversion Chalcone Naringenin Chalcone (Chalcone Scaffold) CoumaroylCoA->Chalcone MalonylCoA 3x Malonyl-CoA MalonylCoA->Chalcone Chalcone Synthase (CHS) Dihydrochalcone Dihydrochalcone (this compound Precursor) Chalcone->Dihydrochalcone Chalcone Reductase

Caption: General Biosynthetic Pathway of Dihydrochalcones.

Synthesis and Isolation

Laboratory Synthesis: Claisen-Schmidt Condensation

The most common and efficient method for synthesizing chalcones and their derivatives is the base-catalyzed Claisen-Schmidt condensation .[13] This reaction involves the aldol condensation of a substituted acetophenone with an aromatic aldehyde.

Protocol: Synthesis of a Dihydrochalcone Scaffold

Causality: This protocol outlines the synthesis of the chalcone precursor, which is then catalytically hydrogenated to yield the dihydrochalcone. The base (e.g., NaOH or KOH) is crucial as it deprotonates the α-carbon of the acetophenone, generating a nucleophilic enolate that attacks the electrophilic carbonyl carbon of the aldehyde.

  • Reactant Preparation : Dissolve 1.0 equivalent of 2,4-dihydroxy-6-methoxyacetophenone and 1.1 equivalents of benzaldehyde in ethanol in a round-bottom flask.

  • Catalyst Addition : Cool the mixture in an ice bath. Slowly add an aqueous solution of 40-50% potassium hydroxide (KOH) dropwise with constant stirring. The amount of base is catalytic but often used in excess to drive the reaction to completion.

  • Condensation Reaction : Allow the reaction to stir at room temperature for 12-24 hours. The progress is monitored by Thin Layer Chromatography (TLC). The formation of a solid precipitate often indicates product formation.

  • Workup and Neutralization : Pour the reaction mixture into a beaker of crushed ice and acidify with dilute hydrochloric acid (HCl) until the pH is neutral. This step protonates the phenoxide and neutralizes the excess base, causing the product to precipitate fully.

  • Isolation of Chalcone : Collect the precipitated solid (the chalcone intermediate) by vacuum filtration, wash thoroughly with cold water to remove salts, and dry.

  • Reduction to Dihydrochalcone : Dissolve the crude chalcone in a suitable solvent (e.g., ethanol or ethyl acetate). Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Hydrogenation : Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir until TLC analysis indicates complete consumption of the starting material. The hydrogenation selectively reduces the α,β-double bond.

  • Purification : Filter the reaction mixture through Celite to remove the Pd/C catalyst. Evaporate the solvent under reduced pressure. Purify the resulting crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Extraction and Isolation from Sarcandra glabra

Causality: This protocol employs solvent extraction based on polarity. Ethanol is effective for extracting semi-polar flavonoids.[14] Macroporous resins are then used for purification, which separate compounds based on hydrophobic interactions and reversible adsorption, allowing for the elution of flavonoids with a higher concentration of ethanol.[15]

  • Material Preparation : Air-dry and powder the leaves of Sarcandra glabra, as they have the highest concentration of flavonoids.[14]

  • Solvent Extraction : Macerate or reflux the powdered plant material with 60-70% aqueous ethanol (1:10 w/v) at an elevated temperature (e.g., 80°C) for 3 hours. Repeat the extraction process three times to ensure exhaustive extraction.[14]

  • Concentration : Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Purification via Macroporous Resin :

    • Adsorption : Dissolve the crude extract in water and load it onto a pre-equilibrated macroporous resin column (e.g., HPD-600).[15]

    • Washing : Wash the column with deionized water to remove highly polar impurities like sugars and salts.

    • Elution : Elute the column with a stepwise gradient of ethanol (e.g., 30%, 50%, 70%). This compound and other flavonoids will typically elute in the higher ethanol fractions.

  • Final Purification : Combine the flavonoid-rich fractions, concentrate, and subject them to further chromatographic techniques such as Sephadex LH-20 or preparative HPLC to isolate pure this compound.[5]

Pharmacological Properties and Mechanisms of Action

Anticancer Activity

This compound exhibits significant anticancer properties, particularly against hepatocellular carcinoma (HCC).[3] Its mechanism is multi-faceted, involving the induction of programmed cell death and the inhibition of processes essential for tumor progression.

Key Anticancer Mechanisms:

  • Induction of Apoptosis : this compound promotes apoptosis in HepG2 liver cancer cells. This is evidenced by the increased expression of cleaved (activated) caspase-3 and caspase-8, as well as an upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2.[3] This shifts the Bax/Bcl-2 ratio in favor of apoptosis, leading to mitochondrial outer membrane permeabilization and subsequent cell death.[16]

  • Induction of Autophagy : The compound also induces autophagy, a cellular self-degradation process. This is confirmed by the accumulation of GFP-LC3 puncta in treated cells. Interestingly, the inhibition of autophagy was found to suppress this compound-induced apoptosis, suggesting a complex interplay where autophagy may promote apoptotic cell death in this context.[3]

  • Inhibition of Invasion and Migration : this compound effectively inhibits the invasion and migration of HepG2 cells. This is achieved by reducing the expression of matrix metalloproteinases (MMP2 and MMP9) and vimentin, which are key proteins involved in extracellular matrix degradation and the epithelial-mesenchymal transition (EMT), a process critical for metastasis.[3]

  • Modulation of Signaling Pathways : The anticancer effects of this compound are mediated through the modulation of key signaling pathways, including Akt/mTOR, MAPK, and TGFβ/Smad2, which are central regulators of cell survival, proliferation, and metastasis.[3]

Apoptosis_Pathway cluster_regulation Apoptotic Regulation cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade This compound This compound Bax Bax (Pro-apoptotic) Expression ↑ This compound->Bax Bcl2 Bcl-2 (Anti-apoptotic) Expression ↓ This compound->Bcl2     Inhibits Mito Mitochondrion Bax->Mito Promotes Permeabilization Bcl2->Mito Inhibits CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 (Executioner) Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: this compound's Role in Mitochondria-Mediated Apoptosis.

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases. Flavonoids are well-known for their anti-inflammatory properties, primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[17][18]

In its inactive state, NF-κB (a heterodimer, typically p65/p50) is sequestered in the cytoplasm by an inhibitory protein called IκBα. Inflammatory stimuli (like LPS) activate the IκB kinase (IKK) complex, which phosphorylates IκBα.[19] This phosphorylation targets IκBα for ubiquitination and proteasomal degradation, freeing NF-κB to translocate to the nucleus. In the nucleus, it binds to DNA and promotes the transcription of pro-inflammatory genes, including cytokines (TNF-α, IL-6) and enzymes (iNOS, COX-2).[20]

This compound, like other related flavonoids, is proposed to exert its anti-inflammatory effect by inhibiting this cascade, possibly by suppressing the IKK-mediated phosphorylation of IκBα, thereby preventing NF-κB nuclear translocation.[10][21]

Antimicrobial Activity

Chalcones are recognized for their broad-spectrum antimicrobial activity.[12][22] Their proposed mechanisms include the disruption of microbial membrane integrity, inhibition of key enzymes involved in microbial metabolism, and interference with nucleic acid synthesis.[12] While specific data for this compound is limited, related chalcones have demonstrated activity against various pathogens.

Chalcone DerivativeTest OrganismMIC (µg/mL)Source
Various Synthetic ChalconesStaphylococcus aureus31.25 - 125[12]
Various Synthetic ChalconesEscherichia coli>125[12]
Licochalcone AStaphylococcus aureus3[23]

Table 3: Representative Minimum Inhibitory Concentration (MIC) Values for Chalcones.

Antioxidant Activity

The phenolic hydroxyl groups in the this compound structure are key to its antioxidant potential.[8] These groups can donate a hydrogen atom to neutralize highly reactive free radicals (like the DPPH radical), thereby terminating damaging oxidative chain reactions.[20] The resulting flavonoid radical is stabilized by resonance, making it relatively unreactive. This free-radical scavenging ability is a hallmark of the flavonoid class and contributes to its overall cytoprotective effects.

Key Experimental Protocols

Protocol: DPPH Radical Scavenging Assay

Causality: This assay quantifies the ability of a compound to act as a free radical scavenger. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical is a stable, deep violet-colored free radical. When it is reduced by an antioxidant, its color fades to pale yellow.[24] The degree of color change, measured spectrophotometrically, is directly proportional to the antioxidant capacity of the sample. The result is expressed as the IC₅₀ value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.[25]

  • Reagent Preparation : Prepare a 0.1 mM solution of DPPH in methanol. Prepare a series of stock solutions of this compound in methanol (e.g., from 1 to 200 µg/mL). Ascorbic acid or quercetin is used as a positive control.

  • Assay Setup : In a 96-well microplate, add 100 µL of each concentration of the this compound solution (or standard/control) to triplicate wells.

  • Reaction Initiation : Add 100 µL of the 0.1 mM DPPH solution to each well. For the blank, add 100 µL of methanol instead of the sample.

  • Incubation : Shake the plate gently and incubate in the dark at room temperature for 30 minutes. The dark condition prevents photo-degradation of the DPPH radical.

  • Measurement : Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation : Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100

  • IC₅₀ Determination : Plot the % Inhibition against the concentration of this compound. The IC₅₀ value is determined from the resulting curve using linear regression analysis. A lower IC₅₀ value indicates higher antioxidant activity.[13]

DPPH_Workflow A Prepare serial dilutions of this compound in Methanol B Add 100 µL of sample to 96-well plate A->B C Add 100 µL of 0.1 mM DPPH solution to each well B->C D Incubate in dark for 30 minutes C->D E Measure Absorbance at 517 nm D->E F Calculate % Inhibition vs. Blank E->F G Plot % Inhibition vs. Concentration and determine IC50 F->G

Caption: Workflow for the DPPH Antioxidant Assay.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

Causality: The broth microdilution method is a standardized assay to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This protocol uses serial dilutions of the test compound to identify the precise concentration threshold for inhibition, providing a quantitative measure of its potency.

  • Inoculum Preparation : Culture the test bacterium (e.g., S. aureus ATCC 25923) in a suitable broth (e.g., Mueller-Hinton Broth) overnight at 37°C. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution : Prepare a 2-fold serial dilution of this compound in a 96-well microplate using Mueller-Hinton Broth. The concentration range should be broad enough to capture the MIC (e.g., 256 µg/mL down to 1 µg/mL).

  • Inoculation : Add the standardized bacterial inoculum to each well containing the diluted compound.

  • Controls :

    • Positive Control : Wells with bacterial inoculum and broth but no this compound (should show turbidity).

    • Negative Control : Wells with broth only (should remain clear).

    • Standard Control : Include a known antibiotic (e.g., ampicillin) as a reference.

  • Incubation : Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination : After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth. The result can be confirmed by adding a viability indicator like resazurin.

Future Perspectives and Drug Development

This compound stands out as a promising natural product lead compound, particularly in oncology. Its ability to modulate multiple critical pathways—apoptosis, autophagy, and metastasis—makes it an attractive candidate for further development.[3] However, significant challenges must be addressed.

  • Bioavailability : Like many flavonoids, this compound's poor aqueous solubility likely limits its oral bioavailability.[6] Formulation strategies such as nano-encapsulation, solid dispersions, or the development of pro-drug derivatives will be essential to enhance its delivery and in vivo efficacy.

  • Structure-Activity Relationship (SAR) : Systematic modification of the this compound scaffold is needed to identify derivatives with improved potency, selectivity, and drug-like properties.

  • In Vivo Efficacy : While in vitro data is compelling, rigorous in vivo studies in relevant animal models are required to validate its therapeutic potential and establish a safety profile.

  • Target Identification : Further research is needed to deconstruct the specific molecular targets within the Akt/mTOR and MAPK pathways to fully understand its mechanism of action.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6483649, this compound.
  • Basile, A., Sorbo, S., Spadaro, V., et al. (2009). Antimicrobial and Antioxidant Activities of Coumarins from the Roots of Ferulago campestris (Apiaceae). Molecules, 14(3), 939-952.
  • Salehi, B., et al. (2019). Chalcone Scaffolds, Bioprecursors of Flavonoids: Chemistry, Bioactivities, and Pharmacokinetics. Molecules, 24(16), 2940.
  • Panche, A. N., Diwan, A. D., & Chandra, S. R. (2016). Flavonoids: an overview. Journal of nutritional science, 5, e47.
  • Samanta, A., et al. (2018). Flavonoids in Cancer and Apoptosis. Cancers, 10(1), 26.
  • Maleki, S. J., Crespo, J. F., & Cabanillas, B. (2019). Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review. Frontiers in Pharmacology, 10, 1295.
  • Hernández-Rodríguez, M., et al. (2020). NMR spectroscopy and antioxidant activity of flavanones and flavones isolated from Chromolaena tacotana (Klatt) R.M. King &. PharmacologyOnLine, 3, 316-324.
  • Rauf, A., et al. (2019). Flavonoids showed anticancer effects on the ovarian cancer cells: Involvement of reactive oxygen species, apoptosis, cell cycle and invasion. Biomedicine & Pharmacotherapy, 116, 109004.
  • Ferreyra, M. L. F., Rius, S. P., & Casati, P. (2012). Flavonoids: biosynthesis, biological functions, and biotechnological applications. Frontiers in plant science, 3, 222.
  • Maowa, J., et al. (2021). Synthesis, characterization, synergistic antimicrobial properties and molecular docking of sugar modified uridine derivatives. Results in Chemistry, 3, 100119.
  • Wojtyś, M., et al. (2021). Anticancer Potential of Natural Chalcones: In Vitro and In Vivo Evidence. International Journal of Molecular Sciences, 22(4), 1690.
  • Razali, F. W., et al. (2019). Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review. Frontiers in Pharmacology, 10.
  • Cahyana, A. H., et al. (2019). IC50 values of the antioxidant activity test using DPPH method. ResearchGate.
  • Li, Y., et al. (2021). This compound, extracted from Sarcandra glabra, exerts anticancer activity by inducing autophagy and apoptosis and inhibiting invasion and migration on hepatocellular carcinoma cells. Phytomedicine, 94, 153793.
  • He, X. J., et al. (2006). [Study on extraction technics and variety trends of the flavonoids in Sarcandrae glabra]. Zhongguo Zhong yao za zhi, 31(18), 1512-1515.
  • López-López, A., et al. (2019). Development and Validation of Conditions for Extracting Flavonoids Content and Evaluation of Antioxidant and Cytoprotective Activities from Bougainvillea x buttiana Bracteas (var. Rose). Antioxidants, 8(8), 269.
  • Ben Jenana, M., et al. (2023). Antimicrobial Activities and Mode of Flavonoid Actions. Antibiotics, 12(2), 229.
  • Talele, T. T. (2023). Flavonoids in the Spotlight: Bridging the Gap between Physicochemical Properties and Formulation Strategies. Pharmaceuticals, 16(10), 1407.
  • Liu, Y., et al. (2010). Purification of total flavones in Sarcandra glabra by macroporous adsorption resin. Medicinal Plant, 1(12), 34-36.
  • Talele, T. T. (2023). Flavonoids in the Spotlight: Bridging the Gap between Physicochemical Properties and Formulation Strategies. MDPI.
  • ResearchGate (n.d.). 1H-NMR and 13C-NMR spectral data of isolated compounds.
  • ResearchGate (n.d.). Spectrophotometric Characterization of Behavior and the Predominant Species of Flavonoids in Physiological Buffer: Determination of Solubility, Lipophilicity and Anticancer Efficacy.
  • ResearchGate (n.d.). 1H-NMR and 13C-NMR spectroscopic data for compounds 1-2.
  • ResearchGate (n.d.). IC50 values of antioxidant activities, DPPH and ABTS radical scavenging...
  • ResearchGate (n.d.). Antimicrobial activity (MIC values in mg/mL) of compounds.
  • ResearchGate (n.d.). STUDIES ON THE DETERMINATION OF IC50 VALUES OF ETHANOLIC AND METHANOLIC EXTRACTS FROM THE SPECIES Amaranthus retroflexus L.
  • ChemRxiv (2024). Technical treatments of Antioxidant Test with DPPH Method affecting IC50 value.
  • ResearchGate (n.d.). MIC values of antimicrobial agents.
  • Preprints.org (2024). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid.
  • Huang, M. J., et al. (2008). [Studies on flavonoid glycosides of Sarcandra glabra]. Zhongguo Zhong Yao Za Zhi, 33(14), 1700-1702.
  • Lee, S., et al. (2018). Anti-inflammatory effect of avenanthramides via NF-κB pathways in C2C12 skeletal muscle cells. Food and chemical toxicology, 119, 219-226.
  • Kumar, S., & Pandey, A. K. (2013). Chemistry and Biological Activities of Flavonoids: An Overview. The Scientific World Journal, 2013, 162750.
  • Liao, B. C., et al. (2017). Anti-inflammatory Principles from Sarcandra glabra. Journal of agricultural and food chemistry, 65(31), 6566-6574.
  • Yao, Z., et al. (2023). The protective activity of natural flavonoids against osteoarthritis by targeting NF-κB signaling pathway. Frontiers in Pharmacology, 14, 1149753.
  • Wang, X., et al. (2023). Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2223842.
  • Owolabi, M. S., et al. (2021). New chalcone derivatives as potential antimicrobial and antioxidant agent. Scientific reports, 11(1), 21743.
  • Mahapatra, D. K., Asati, V., & Bharti, S. K. (2015). Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence. Current traditional medicine, 1(2), 82-99.
  • Saga, R., et al. (2022). Antioxidant Activity, Total Phenolic Content and Total Flavonoid Content in Sweet Chestnut (Castanea sativa Mill.) Cultivars Grown in Northwest Spain under Different Environmental Conditions. Foods, 11(21), 3505.

Sources

The Uvangoletin Biosynthetic Pathway: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Uvangoletin, a C-methylated pyranochalcone, represents a class of specialized flavonoids with significant biological activities. This technical guide provides an in-depth exploration of its proposed biosynthetic pathway, designed for researchers, scientists, and professionals in drug development. Grounded in established principles of flavonoid biosynthesis, this document synthesizes current knowledge to delineate a putative sequence of enzymatic reactions leading to this compound's formation. We will delve into the core enzymatic steps, from the initial construction of the chalcone backbone to the intricate tailoring reactions of prenylation, cyclization, C-methylation, and O-methylation. This guide explains the causal logic behind the proposed pathway, offers detailed experimental protocols for key enzyme assays, and utilizes diagrams to visualize complex biochemical transformations.

Introduction: The Significance of this compound

This compound is a naturally occurring chalcone derivative distinguished by a C-methyl group and a pyran ring, an angular pyranochalcone. It has been isolated from plant species such as Cedrelopis grevei[1]. Chalcones, as open-chain flavonoids, are crucial intermediates in the biosynthesis of a vast array of plant secondary metabolites and exhibit a wide spectrum of pharmacological activities[1]. The unique structural modifications of this compound, particularly the C-methylation and the pyran ring, are thought to enhance its bioactivity and metabolic stability, making its biosynthetic pathway a subject of considerable interest for synthetic biology and drug discovery applications.

This guide will present a logical and scientifically-grounded proposed pathway for this compound biosynthesis, starting from the general phenylpropanoid pathway.

The Core Biosynthetic Framework: From Phenylalanine to the Chalcone Scaffold

The biosynthesis of all flavonoids, including this compound, commences with the general phenylpropanoid pathway. This foundational pathway converts the aromatic amino acid L-phenylalanine into p-coumaroyl-CoA, the primary starter molecule for chalcone synthesis.

The General Phenylpropanoid Pathway
  • Phenylalanine Ammonia Lyase (PAL): The pathway initiates with the non-oxidative deamination of L-phenylalanine by PAL to yield cinnamic acid.

  • Cinnamate-4-hydroxylase (C4H): Cinnamic acid is then hydroxylated at the para position by C4H, a cytochrome P450-dependent monooxygenase, to produce p-coumaric acid.

  • 4-Coumarate:CoA Ligase (4CL): Finally, 4CL activates p-coumaric acid by ligating it to Coenzyme A, forming the high-energy thioester, p-coumaroyl-CoA[1][2].

The Gateway to Flavonoids: Chalcone Synthase (CHS)

Chalcone synthase (CHS) is the pivotal enzyme that marks the entry point into the flavonoid biosynthetic pathway[1][3]. It is a type III polyketide synthase that catalyzes a decarboxylative condensation reaction.

  • Mechanism of Action: CHS orchestrates the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA. Malonyl-CoA is derived from the carboxylation of acetyl-CoA by acetyl-CoA carboxylase (ACCase). The reaction proceeds through a series of polyketide chain extensions, followed by an intramolecular Claisen condensation to form the characteristic C6-C3-C6 chalcone backbone[1][3][4][5]. The product of this reaction is naringenin chalcone (4,2′,4′,6′-tetrahydroxychalcone).

The formation of the chalcone scaffold is the first committed step and a critical regulatory point in the biosynthesis of not only this compound but all flavonoids.

Figure 1: General Phenylpropanoid and Chalcone Synthesis Pathway cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_flavonoid_entry Flavonoid Biosynthesis Entry L-Phenylalanine L-Phenylalanine Cinnamic Acid Cinnamic Acid L-Phenylalanine->Cinnamic Acid PAL p-Coumaric Acid p-Coumaric Acid Cinnamic Acid->p-Coumaric Acid C4H p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric Acid->p-Coumaroyl-CoA 4CL Naringenin Chalcone Naringenin Chalcone p-Coumaroyl-CoA->Naringenin Chalcone CHS (+ 3x Malonyl-CoA)

Caption: General phenylpropanoid and chalcone synthesis pathway.

Proposed Tailoring Steps for this compound Biosynthesis

The conversion of a general chalcone intermediate, such as naringenin chalcone, into the structurally complex this compound requires a series of specific "tailoring" enzymatic reactions. Based on the structure of this compound, the following sequence of events is proposed.

Step 1: Prenylation of the Chalcone Backbone

The formation of the pyran ring in pyranochalcones is often preceded by the prenylation of a hydroxyl group on the chalcone A-ring. This reaction is catalyzed by a prenyltransferase .

  • Enzymology: Aromatic prenyltransferases (PTs) catalyze the transfer of a dimethylallyl pyrophosphate (DMAPP) group to an electron-rich position on the aromatic ring of the chalcone. For the formation of the angular pyran ring in this compound, prenylation would likely occur at the C-3' position of the chalcone A-ring.

  • Substrate: The likely substrate for this reaction is a chalcone with hydroxyl groups available for prenylation, such as naringenin chalcone.

Step 2: Oxidative Cyclization to Form the Pyran Ring

Following prenylation, the pyran ring is formed through an oxidative cyclization of the newly attached prenyl group.

  • Enzymology: This transformation is likely catalyzed by a cytochrome P450 monooxygenase. This class of enzymes is well-known for its role in the oxidative modification of secondary metabolites. The enzyme would catalyze the formation of a hydroxyl group on the prenyl side chain, which then undergoes cyclization with the adjacent phenolic hydroxyl group to form the pyran ring.

Step 3: C-Methylation of the A-Ring

A key feature of this compound is the C-methyl group on the A-ring. C-methylation is a less common but significant modification in flavonoid biosynthesis.

  • Enzymology: This reaction is catalyzed by a C-methyltransferase (CMT) , which utilizes S-adenosyl-L-methionine (SAM) as the methyl group donor. These enzymes catalyze the electrophilic substitution of a proton on the aromatic ring with a methyl group. The precise CMT involved in this compound biosynthesis has not yet been characterized.

Step 4: O-Methylation of the B-Ring

The final proposed step is the O-methylation of a hydroxyl group on the B-ring of the pyranochalcone intermediate.

  • Enzymology: This reaction is carried out by an O-methyltransferase (OMT) , also using SAM as the methyl donor[6]. Plant OMTs exhibit high regioselectivity, meaning they specifically methylate certain hydroxyl groups on the flavonoid scaffold. For this compound, an OMT would methylate the 4-hydroxyl group of the B-ring.

Figure 2: Proposed this compound Biosynthetic Pathway Naringenin Chalcone Naringenin Chalcone Prenylated Chalcone Prenylated Chalcone Naringenin Chalcone->Prenylated Chalcone Prenyltransferase (+ DMAPP) Pyranochalcone Intermediate Pyranochalcone Intermediate Prenylated Chalcone->Pyranochalcone Intermediate Cytochrome P450 Monooxygenase C-methylated Pyranochalcone C-methylated Pyranochalcone Pyranochalcone Intermediate->C-methylated Pyranochalcone C-Methyltransferase (+ SAM) This compound This compound C-methylated Pyranochalcone->this compound O-Methyltransferase (+ SAM)

Caption: Proposed biosynthetic pathway from naringenin chalcone to this compound.

Experimental Protocols for Enzyme Characterization

The elucidation of the this compound biosynthetic pathway requires the functional characterization of the involved enzymes. Below are generalized protocols for assaying the activity of the key enzyme classes.

Chalcone Synthase (CHS) Enzyme Assay

Objective: To determine the activity of CHS in converting p-coumaroyl-CoA and malonyl-CoA to naringenin chalcone.

Methodology:

  • Reaction Mixture Preparation:

    • Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.5).

    • Add p-coumaroyl-CoA (substrate) to a final concentration of 50 µM.

    • Add [2-¹⁴C]malonyl-CoA (radiolabeled substrate) to a final concentration of 100 µM.

  • Enzyme Addition:

    • Add the purified recombinant CHS enzyme or a crude protein extract from the plant of interest to initiate the reaction.

  • Incubation:

    • Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).

  • Reaction Termination and Extraction:

    • Stop the reaction by adding an equal volume of acidified methanol.

    • Extract the chalcone product with ethyl acetate.

  • Analysis:

    • Separate the reaction products using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Quantify the radiolabeled naringenin chalcone product using a scintillation counter or by integrating peak areas from HPLC analysis.

O-Methyltransferase (OMT) Enzyme Assay

Objective: To assess the ability of a candidate OMT to methylate a pyranochalcone intermediate.

Methodology:

  • Reaction Mixture Preparation:

    • Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0).

    • Add the pyranochalcone substrate to a final concentration of 100 µM.

    • Add S-adenosyl-L-[methyl-¹⁴C]methionine (radiolabeled methyl donor) to a final concentration of 50 µM.

  • Enzyme Addition:

    • Initiate the reaction by adding the purified recombinant OMT enzyme.

  • Incubation:

    • Incubate at 30°C for 1 hour.

  • Reaction Termination and Extraction:

    • Terminate the reaction by adding hydrochloric acid.

    • Extract the methylated product with ethyl acetate.

  • Analysis:

    • Analyze the extracted products by TLC or HPLC and quantify the radiolabeled methylated product by scintillation counting.

Quantitative Data and Enzyme Characteristics

While specific kinetic data for the enzymes in the this compound pathway from Cedrelopis grevei are not yet available, the following table provides representative data for homologous enzymes from other plant species to offer a comparative context.

Enzyme ClassExample EnzymeSource OrganismSubstrate(s)K_m (µM)Product(s)
Chalcone Synthase (CHS) Medicago sativa CHSAlfalfap-coumaroyl-CoA, Malonyl-CoA1.8, 5.6Naringenin Chalcone
Aromatic Prenyltransferase SfN8DTSophora flavescensNaringenin, DMAPP45, 1288-prenylnaringenin
O-Methyltransferase (OMT) Medicago sativa COMTAlfalfaCaffeic acid, SAM50, 35Ferulic acid

Data are compiled from various sources and are intended for illustrative purposes.

Conclusion and Future Directions

The proposed biosynthetic pathway for this compound provides a robust framework for future research. The pathway is rooted in the well-characterized general flavonoid biosynthesis and incorporates known enzymatic reactions for tailoring flavonoids. Key areas for future investigation include:

  • Gene Discovery: Identification and cloning of the specific prenyltransferase, cytochrome P450, C-methyltransferase, and O-methyltransferase genes from Cedrelopis grevei.

  • Enzyme Characterization: In vitro and in vivo functional characterization of these enzymes to confirm their roles and determine their substrate specificities and kinetic parameters.

  • Metabolic Engineering: Reconstruction of the this compound biosynthetic pathway in a heterologous host, such as E. coli or Saccharomyces cerevisiae, for sustainable production and further investigation of its bioactivities.

The elucidation of the complete this compound biosynthetic pathway will not only deepen our understanding of plant secondary metabolism but also pave the way for the biotechnological production of this and other valuable C-methylated pyranochalcones.

References

  • SABATH methyltransferase family in plant secondary metabolism. (URL not available)
  • Chalcone Scaffolds, Bioprecursors of Flavonoids: Chemistry, Bioactivities, and Pharmacokinetics. PubMed Central. [Link]
  • Functional Diversification and Structural Origins of Plant Natural Product Methyltransferases. MDPI. [Link]
  • Regulation of Plant Secondary Metabolism and Associated Specialized Cell Development by MYBs and bHLHs. PubMed Central. [Link]
  • Methyltransferases: Functions and Applic
  • Methyltransferases from RiPP pathways: shaping the landscape of natural product chemistry. Royal Society of Chemistry. (URL not available)
  • Pyranone Natural Products as Inspirations for Catalytic Reaction Discovery and Development. PubMed Central. [Link]
  • Enzymology of Pyran Ring A Formation in Salinomycin Biosynthesis. ORCA. (URL not available)
  • The genome-wide identification and transcriptional levels of DNA methyltransferases and demethylases in globe artichoke. PubMed Central. [Link]
  • Enzyme Mechanisms Enzymology of Pyran Ring A Formation in Salinomycin Biosynthesis.
  • Enzymology of Pyran Ring A Formation in Salinomycin Biosynthesis. OUCI. (URL not available)
  • Enzymology of Pyran Ring A Formation in Salinomycin Biosynthesis. Semantic Scholar. [Link]
  • Plant Flavonoids—Biosynthesis, Transport and Involvement in Stress Responses. MDPI. [Link]
  • An efficient and rapid synthetic route to biologically interesting pyranochalcone n
  • General biosynthetic pathway of flavonoids.
  • A specialized flavone biosynthetic pathway has evolved in the medicinal plant, Scutellaria baicalensis. PubMed Central. [Link]
  • Construction of an Artificial Biosynthetic Pathway for the Styrylpyrone Compound 11-Methoxy-Bisnoryangonin Produced in Engineered Escherichia coli. PubMed Central. [Link]
  • Identification and Characterization of Flavonoid Biosynthetic Enzyme Genes in Salvia miltiorrhiza (Lamiaceae). MDPI. [Link]
  • Advances in biosynthesis of scopoletin. PubMed. [Link]
  • Biosynthesis and Extraction of Chlorophyll, Carotenoids, Anthocyanins, and Betalaine In Vivo and In Vitro. MDPI. [Link]
  • Biosynthesis of methyl (E)-cinnamate in the liverwort Conocephalum salebrosum and evolution of cinnamic acid methyltransferase. PubMed. [Link]
  • Advances in biosynthesis of scopoletin.
  • CHARACTERIZATION OF FLAVANOID ENZYMES IN GRASSES.
  • Genomics and biochemical analyses reveal a metabolon key to β-L-ODAP biosynthesis in Lathyrus sativus. International Livestock Research Institute. (URL not available)
  • Composition and Chemical Variability of the Bark Oil of Cedrelopsis grevei H.
  • Functional characterization of nine critical genes encoding rate-limiting enzymes in the flavonoid biosynthesis of the medicinal herb Grona styracifolia.
  • Biosynthesis and Regulatory Mechanisms of Plant Flavonoids: A Review. MDPI. [Link]
  • C-methylated flavanones and dihydrochalcones from Myrica gale seeds.
  • Installing the “magic methyl” – C–H methylation in synthesis. Royal Society of Chemistry. [Link]

Sources

A Technical Guide to the Bioactivity Screening of Uvangoletin

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Uvangoletin, a dihydrochalcone found in various plant species, represents a promising scaffold for drug discovery due to the well-documented pleiotropic bioactivities of the flavonoid family. This guide provides a comprehensive framework for the systematic in vitro screening of this compound's bioactivity. We present detailed, field-proven protocols for assessing its potential as an anticancer, anti-inflammatory, antioxidant, antimicrobial, and anti-diabetic agent. The experimental designs are grounded in the established mechanisms of action for chalcones, focusing on key cellular signaling pathways such as PI3K/Akt and NF-κB. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate the therapeutic potential of this compound and analogous natural products.

Introduction: The Rationale for this compound Screening

This compound is a retrochalcone, a subgroup of the flavonoid family of secondary plant metabolites. Chalcones and their derivatives are recognized as important pharmacophores, exhibiting a wide array of pharmacological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects.[1][2][3] The core 1,3-diaryl-2-propen-1-one structure of chalcones allows for diverse substitutions, leading to a broad spectrum of biological targets.[3] This inherent versatility makes this compound a compelling candidate for comprehensive bioactivity screening. This guide outlines a multi-tiered screening cascade designed to elucidate its therapeutic potential across several key disease areas.

Anticancer Bioactivity Screening

The anticancer potential of flavonoids is well-established, with mechanisms including the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways that govern cell proliferation and survival.[1][2][4] Chalcones, in particular, have shown potent antiproliferative activity against various cancer cell lines.[5][6] The primary objective of this screening phase is to determine this compound's ability to inhibit cancer cell growth and to probe the underlying mechanisms of action.

Causality of Experimental Choices

The selection of assays is designed to provide a comprehensive profile of this compound's anticancer activity. We begin with a broad assessment of cytotoxicity to determine effective concentration ranges. Subsequently, we investigate the induction of apoptosis and the inhibition of cell migration, two critical hallmarks of cancer. The PI3K/Akt pathway is a focal point of this investigation, as its aberrant activation is a common driver in many cancers, and it is a known target of various flavonoids.[7][8]

Core Signaling Pathway: PI3K/Akt/mTOR

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell cycle progression, growth, and survival.[7] Its over-activation is a frequent event in carcinogenesis, making it a prime target for anticancer therapeutics.[7] Flavonoids have been shown to interfere with this pathway at multiple points, thereby inhibiting tumor cell proliferation and survival.[7]

PI3K_Akt_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activates Bad Bad (Pro-apoptotic) Akt->Bad Inhibits p27 p27 (Cell Cycle Inhibitor) Akt->p27 Inhibits FOXO FOXO (Transcription Factor) Akt->FOXO Inhibits PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Dephosphorylates (Inhibits Pathway) mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) (Full Activation) Proliferation Cell Proliferation & Survival mTORC1->Proliferation Bcl2 Bcl-2 (Anti-apoptotic) Bad->Bcl2 Inhibits Bcl2->Proliferation Promotes Survival p27->Proliferation Inhibits Cell Cycle FOXO->Proliferation Inhibits Transcription This compound This compound This compound->PI3K Potential Inhibition This compound->Akt Potential Inhibition

Caption: PI3K/Akt signaling pathway and potential points of inhibition by this compound.

Experimental Protocols
2.3.1 Cell Viability/Cytotoxicity Assay (MTT Assay)

This assay provides a quantitative measure of this compound's effect on cancer cell metabolic activity, which is an indicator of cell viability.[6][9]

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, MDA-MB-231, A549) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.[9]

  • Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

2.3.2 Apoptosis Assay (Annexin V/PI Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11][12]

Methodology:

  • Cell Treatment: Seed 1 × 10⁶ cells in a T25 flask and treat with this compound at its IC₅₀ concentration for 24 or 48 hours.[11]

  • Cell Harvesting: Collect both floating and adherent cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).[13]

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.[11][12]

2.3.3 Cell Migration Assay (Transwell Assay)

This assay assesses the ability of this compound to inhibit cancer cell motility.[14][15][16]

Methodology:

  • Cell Preparation: Culture cells to 80-90% confluence, then serum-starve them overnight. Resuspend the cells in a serum-free medium.[15]

  • Assay Setup: Place 8 µm pore size Transwell inserts into a 24-well plate. Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.[8]

  • Cell Seeding: Add 1 × 10⁵ cells in 100 µL of serum-free medium, with or without this compound, to the upper chamber.[15]

  • Incubation: Incubate for an appropriate time (e.g., 24 hours) to allow for cell migration.[17]

  • Fixation and Staining: Remove non-migrated cells from the upper surface of the membrane with a cotton swab. Fix the migrated cells on the lower surface with 4% paraformaldehyde and stain with 0.1% crystal violet.[8]

  • Quantification: Count the stained cells in several random fields under a microscope.

Anticipated Data Summary
AssayCell LineParameterThis compound (Hypothetical Value)Positive Control (e.g., Doxorubicin)
MTT (48h)MCF-7IC₅₀ (µM)25.51.2
MTT (48h)MDA-MB-231IC₅₀ (µM)32.81.8
Apoptosis (24h)MCF-7% Apoptotic Cells45% at IC₅₀60% at IC₅₀
Cell Migration (24h)MDA-MB-231% Inhibition65% at IC₅₀80% at IC₅₀

Anti-inflammatory Bioactivity Screening

Chronic inflammation is a key driver of numerous diseases, including cancer and autoimmune disorders. Flavonoids are known to possess significant anti-inflammatory properties, primarily through the modulation of pro-inflammatory gene expression.[18][19][20] This section details the screening of this compound for its ability to suppress inflammatory responses in a cellular model.

Causality of Experimental Choices

The chosen assays focus on key markers of inflammation. We use lipopolysaccharide (LPS)-stimulated macrophages as a well-established in vitro model of inflammation. The inhibition of nitric oxide (NO) production is a primary indicator of anti-inflammatory activity. Furthermore, measuring the levels of key pro-inflammatory cytokines, TNF-α and IL-6, provides a more detailed picture of this compound's immunomodulatory effects.[12] The NF-κB signaling pathway is investigated as the central regulator of these inflammatory mediators.[12][21]

Core Signaling Pathway: NF-κB

The Nuclear Factor kappa B (NF-κB) pathway is a cornerstone of the inflammatory response.[16] Upon stimulation by agents like LPS, the IκB kinase (IKK) complex is activated, leading to the degradation of the IκBα inhibitor. This allows the NF-κB dimer (p50/p65) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including iNOS (producing NO), TNF-α, and IL-6.[12][21] Many flavonoids exert their anti-inflammatory effects by inhibiting this pathway.[12][16]

NFkB_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 Binds & Activates IKK IKK Complex TLR4->IKK Activates via Signaling Cascade IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p50/p65) IkBa->NFkB Inhibits IkBa_p P-IκBα (Phosphorylated) IkBa->IkBa_p NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocates Proteasome Proteasome IkBa_p->Proteasome Ubiquitination & Degradation DNA DNA (κB site) NFkB_n->DNA Binds Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) DNA->Genes Initiates Transcription This compound This compound This compound->IKK Potential Inhibition This compound->NFkB_n Potential Inhibition of Translocation

Caption: NF-κB signaling pathway in inflammation and potential inhibition by this compound.

Experimental Protocols
3.3.1 Nitric Oxide (NO) Inhibition Assay

This assay measures nitrite, a stable product of NO, in the supernatant of LPS-stimulated macrophages.[4][22]

Methodology:

  • Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1.5 × 10⁵ cells/well and allow them to adhere for 24 hours.[4]

  • Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours before stimulation.

  • Stimulation: Add LPS (1 µg/mL) to the wells (except for the negative control) and incubate for 24 hours.[4]

  • Griess Reaction: Collect 100 µL of the cell culture supernatant and mix it with 100 µL of Griess reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid).[4]

  • Incubation and Measurement: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm.[4]

  • Quantification: Determine the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage of NO inhibition. A preliminary MTT assay should be performed to ensure this compound is not cytotoxic to the macrophages at the tested concentrations.

3.3.2 Measurement of Pro-inflammatory Cytokines (ELISA)

This protocol quantifies the concentration of TNF-α and IL-6 in the cell supernatant using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).[23][24][25]

Methodology:

  • Sample Collection: Collect the supernatant from LPS-stimulated RAW 264.7 cells treated with this compound, as described in section 3.3.1.

  • ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for commercially available TNF-α and IL-6 kits.[25][26]

    • Coat a 96-well plate with a capture antibody specific for the cytokine.

    • Add standards, controls, and samples to the wells.

    • Add a biotinylated detection antibody.

    • Add streptavidin-horseradish peroxidase (HRP) conjugate.

    • Add a substrate solution (e.g., TMB) to develop color.

    • Add a stop solution.

  • Absorbance Measurement: Read the absorbance at 450 nm.

  • Data Analysis: Generate a standard curve and calculate the concentration of TNF-α and IL-6 in the samples.

Anticipated Data Summary
AssayParameterThis compound (Hypothetical Value)Positive Control (e.g., Dexamethasone)
NO InhibitionIC₅₀ (µM)18.25.6
TNF-α Secretion% Inhibition at IC₅₀55%75%
IL-6 Secretion% Inhibition at IC₅₀62%80%

Additional Bioactivity Screens

To build a comprehensive profile, this compound should be subjected to a battery of additional screens targeting other therapeutically relevant activities.

Antioxidant Capacity Assessment (DPPH Assay)

Oxidative stress is implicated in a wide range of pathologies. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and reliable method to assess the free radical scavenging ability of a compound.[27]

Methodology:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

  • Reaction Mixture: In a 96-well plate, mix 100 µL of various concentrations of this compound with 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm. The reduction of the purple DPPH radical to the yellow DPPH-H by an antioxidant leads to a decrease in absorbance.

  • Calculation: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value. Ascorbic acid or Trolox can be used as a positive control.

Antimicrobial Activity Screening (Broth Microdilution)

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents.[15] The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.[28][29]

Methodology:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., Staphylococcus aureus, Escherichia coli) to approximately 5 x 10⁵ CFU/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).[28]

  • Serial Dilution: Perform a two-fold serial dilution of this compound in a 96-well plate.

  • Inoculation: Add the bacterial inoculum to each well. Include a positive control (bacteria and broth) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.[29]

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[28]

Anti-diabetic Potential (α-Glucosidase Inhibition Assay)

Inhibition of α-glucosidase, an enzyme that breaks down carbohydrates in the intestine, is a therapeutic strategy for managing type 2 diabetes by delaying glucose absorption.[3][30][31]

Methodology:

  • Reaction Setup: In a 96-well plate, pre-incubate 20 µL of this compound solution with 20 µL of α-glucosidase enzyme solution (from Saccharomyces cerevisiae) for 5 minutes at 37°C.[21][32]

  • Substrate Addition: Initiate the reaction by adding 20 µL of p-nitrophenyl-α-D-glucopyranoside (pNPG) substrate.[21]

  • Incubation: Incubate the mixture at 37°C for 20-30 minutes.[21][30]

  • Reaction Termination: Stop the reaction by adding 50 µL of 1 M sodium carbonate.[21]

  • Absorbance Measurement: Measure the absorbance of the yellow p-nitrophenol product at 405 nm.[31][32]

  • Calculation: Calculate the percentage of enzyme inhibition relative to a control without the inhibitor. Acarbose is used as a positive control.[32]

Anticipated Data Summary for Additional Screens
AssayParameterThis compound (Hypothetical Value)Positive Control
DPPH ScavengingIC₅₀ (µM)45.1Ascorbic Acid (15.3 µM)
Antimicrobial (S. aureus)MIC (µg/mL)64Vancomycin (1 µg/mL)
α-Glucosidase InhibitionIC₅₀ (µM)88.5Acarbose (250 µM)

Conclusion and Future Directions

This guide provides a foundational, multi-faceted approach to the initial bioactivity screening of this compound. The outlined protocols are designed to be robust and reproducible, offering a clear path to generating preliminary data on the compound's anticancer, anti-inflammatory, antioxidant, antimicrobial, and anti-diabetic properties. Positive results from this in vitro screening cascade would provide a strong rationale for advancing this compound into more complex cell-based models, mechanistic studies, and eventually, preclinical in vivo evaluation. The systematic exploration of natural products like this compound remains a vital component of modern drug discovery, holding the potential to yield novel therapeutic leads for a multitude of human diseases.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
  • Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 6(19), e1953.
  • Chen, J. (2011). Transwell Cell Migration Assay Using Human Breast Epithelial Cancer Cell. Bio-protocol, 1(2), e30.
  • Janku, F., Yap, T. A., & Meric-Bernstam, F. (2018). Targeting the PI3K/Akt/mTOR pathway in cancer.
  • Marshall, J. (2011). Transwell In Vitro Cell Migration and Invasion Assays. Methods in Molecular Biology, 769, 97-110.
  • Corning Incorporated. (n.d.). Transwell Cell Migration and Invasion Assay Guide.
  • ResearchHub. (2024). Standard Operating Procedure (SOP) for Transwell Migration Assay.
  • iGEM. (n.d.). Protocol for Transwell cell migration.
  • Bio-protocol. (2018). Annexin V/PI staining assay. Bio-protocol, 8(16), e2992.
  • Segura Campos, M. R. (2018). In vitro α-glucosidase inhibitory assay. protocols.io.
  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.
  • ResearchGate. (n.d.). MTT Assay Protocol.
  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • Scribd. (n.d.). Broth Microdilution Guide for Labs.
  • protocols.io. (2019). In vitro α-amylase and α-glucosidase inhibitory assay.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • Jeong, G. S., Lee, D. S., & Kim, Y. C. (2011). Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts. Journal of the Korean Society for Applied Biological Chemistry, 54(4), 624-629.
  • ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay.
  • da Silva, A. B., de Souza, L. G. S., & de Souza, G. E. P. (2022). In vitro α-glucosidase inhibition by Brazilian medicinal plant extracts characterised by ultra-high performance liquid chromatography coupled to mass spectrometry. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 748-757.
  • Kim, M. J., Kim, D. H., & Lee, K. T. (2013). Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip. Journal of the Korean Chemical Society, 57(1), 107-112.
  • Lee, J. Y., Jung, Y. R., & Im, E. (2015). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. Marine Drugs, 13(10), 6296-6307.
  • IBL International. (n.d.). TNF-α (free) ELISA.
  • Dineshkumar, B., Mitra, A., & Manjunatha, M. (2010). Studies on the anti-diabetic and hypolipidemic potentials of mangiferin (xanthone glucoside) in streptozotocin-induced type 1 and type 2 diabetic model rats. International Journal of Advanced Pharmaceutical Sciences, 1(1), 75-85.
  • Wu, C. H., & Yen, G. C. (2005). Inhibition of nitric oxide in LPS-stimulated macrophages of young and senescent mice by δ-tocotrienol and quercetin. Journal of Functional Foods, 1(1), 37-47.
  • Prodam, F., et al. (2013). Optimization and Validation of a Microscale In vitro Method to Assess α-Glucosidase Inhibition Activity. Current Enzyme Inhibition, 9(2), 81-87.
  • Kim, H. P., Son, K. H., Chang, H. W., & Kang, S. S. (2004). Anti-inflammatory plant flavonoids and cellular action mechanisms. Journal of pharmacological sciences, 96(3), 229-245.
  • Maleki, S. J., Crespo, J. F., & Cabanillas, B. (2019).
  • Proença, C., Freitas, M., Ribeiro, D., Tomé, S. M., Oliveira, E. F. T., & Sousa, M. J. (2017). α-Glucosidase inhibition by flavonoids: an in vitro and in silico structure–activity relationship study. Journal of enzyme inhibition and medicinal chemistry, 32(1), 1216-1228.
  • ResearchGate. (n.d.). (PDF) Anti-inflammatory activities of flavonoid derivates.
  • MDPI. (2020). Anti-Inflammatory, Antioxidative, and Nitric Oxide-Scavenging Activities of a Quercetin Nanosuspension with Polyethylene Glycol in LPS-Induced RAW 264.7 Macrophages. Molecules, 25(21), 5196.
  • YouTube. (2020). Antioxidant Assay Principle & Process (DPPH & H2O2): Dr. Bhushan P Pimple.
  • MDPI. (2018). Inhibitory Effect on Nitric Oxide Release in LPS-Stimulated Macrophages and Free Radical Scavenging Activity of Croton linearis Jacq. Leaves. Molecules, 23(11), 2959.
  • ResearchGate. (n.d.). In-vitro α-glucosidase inhibition potentials of isolated flavonoids.
  • ThaiJO. (n.d.). Evaluation of α-Glucosidase Inhibitory Assay using Different Sub-classes of Flavonoids.
  • MDPI. (2022). Flavonoids as Potential Anti-Inflammatory Molecules: A Review. Pharmaceuticals, 15(5), 591.
  • MDPI. (2019). Flavonoids as Human Intestinal α-Glucosidase Inhibitors. Nutrients, 11(11), 2824.
  • ResearchGate. (n.d.). Alpha Glucosidase Inhibitory Activities of Plants with Focus on Common Vegetables.
  • ResearchGate. (2022). The Long Search for Pharmacologically Useful Anti-Inflammatory Flavonoids and Their Action Mechanisms: Past, Present, and Future.

Sources

Uvangoletin: A Technical Guide to its Anti-inflammatory Mechanisms

Author: BenchChem Technical Support Team. Date: January 2026

<

For Researchers, Scientists, and Drug Development Professionals

Abstract

Uvangoletin, a dihydrochalcone found in various plant species, has emerged as a promising natural compound with significant anti-inflammatory potential. This technical guide provides an in-depth analysis of the molecular mechanisms underpinning its anti-inflammatory effects. We will explore its modulatory action on key signaling pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT). Furthermore, this guide details validated in vitro and in vivo experimental protocols for assessing its efficacy, presents data interpretation frameworks, and discusses future directions for translational research.

Introduction: this compound - A Bioactive Dihydrochalcone

This compound, chemically known as 1-(2,4-dihydroxy-6-methoxyphenyl)-3-phenylpropan-1-one, is a dihydrochalcone, a subclass of flavonoids.[1] Dihydrochalcones are characterized by an open C6-C3-C6 skeleton.[1] This natural compound has been isolated from various plants, including Cedrelopsis grevei and Syzygium samarangense.[2] Flavonoids, as a broad class of plant secondary metabolites, are recognized for their diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties.[3][4] this compound, in particular, has garnered scientific interest for its potential to mitigate inflammatory responses, which are central to the pathophysiology of numerous chronic diseases.[5][6]

Molecular Mechanisms of Anti-inflammatory Action

The anti-inflammatory prowess of this compound stems from its ability to modulate critical intracellular signaling cascades that orchestrate the inflammatory response. Flavonoids are known to target multiple pathways, including NF-κB, MAPK, and JAK/STAT, to exert their effects.[6][7][8]

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory process, controlling the expression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[9][10] In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[10] Upon stimulation by inflammatory signals like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent proteasomal degradation.[9] This frees NF-κB to translocate to the nucleus and initiate the transcription of target genes.[10]

This compound is hypothesized to inhibit NF-κB activation by preventing the degradation of IκBα and subsequently blocking the nuclear translocation of the p65 subunit of NF-κB. This mode of action is a common mechanism for many anti-inflammatory flavonoids.[6][11] By suppressing the NF-κB pathway, this compound can effectively reduce the production of key inflammatory mediators such as TNF-α, interleukin-6 (IL-6), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).[8][12]

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimuli (e.g., LPS, TNF-α) TLR4 TLR4/TNFR LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates Proteasome Proteasomal Degradation IkB->Proteasome Targets for NFkB_p65 NF-κB (p65/p50) p65_translocation p65 Nuclear Translocation NFkB_p65->p65_translocation Undergoes NFkB_IkB NF-κB/IκBα Complex (Inactive) NFkB_IkB->NFkB_p65 Releases This compound This compound This compound->IKK Inhibits This compound->IkB Prevents Degradation Nucleus Nucleus Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) p65_translocation->Gene_Expression Induces

Fig. 1: this compound's inhibition of the NF-κB signaling pathway.
Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another crucial regulator of inflammation.[13] It comprises a cascade of protein kinases that includes c-Jun N-terminal kinase (JNK), extracellular signal-regulated kinase (ERK), and p38 MAPK.[11] Activation of these kinases through phosphorylation leads to the activation of transcription factors like activator protein-1 (AP-1), which in turn promotes the expression of pro-inflammatory genes.[11][13]

Several flavonoids have been shown to exert their anti-inflammatory effects by inhibiting the phosphorylation of JNK, ERK, and p38.[14][15] It is plausible that this compound shares this mechanism, thereby downregulating MAPK-dependent inflammatory responses. By suppressing the MAPK pathway, this compound can contribute to the reduced production of inflammatory mediators.[16]

Interference with the JAK/STAT Signaling Pathway

The Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway is a primary signaling route for a wide array of cytokines and growth factors, playing a key role in immune regulation and inflammation.[17][18] The pathway is composed of JAKs (JAK1, JAK2, JAK3, and TYK2) and STATs (STAT1-6, including 5a and 5b).[17] Ligand binding to cytokine receptors leads to the activation of associated JAKs, which then phosphorylate the receptor, creating docking sites for STAT proteins.[19] Recruited STATs are subsequently phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene expression.[17][19] Dysregulation of this pathway is linked to various autoimmune and inflammatory diseases.[17] Flavonoids have been reported to inhibit the JAK/STAT pathway, and it is a potential mechanism for this compound's anti-inflammatory action.[7]

Experimental Validation of Anti-inflammatory Effects

A multi-tiered experimental approach, encompassing both in vitro and in vivo models, is essential to comprehensively characterize the anti-inflammatory properties of this compound.

In Vitro Assays

In vitro assays offer a controlled environment for initial screening and mechanistic studies. They are cost-effective and time-efficient methods for evaluating the pharmacological properties of natural products.[20]

Common In Vitro Models:

  • LPS-Stimulated Macrophages (e.g., RAW 264.7 cells): This is a widely used model to mimic bacterial-induced inflammation.[11]

  • Protein Denaturation Inhibition Assay: This assay assesses the ability of a compound to prevent protein denaturation, a hallmark of inflammation.[21][22]

  • Human Red Blood Cell (HRBC) Membrane Stabilization Assay: The stability of the RBC membrane is analogous to the lysosomal membrane, and its protection is indicative of anti-inflammatory activity.[22]

Table 1: Key In Vitro Anti-inflammatory Assays

AssayPrincipleKey Parameters MeasuredReference Compound
Nitric Oxide (NO) AssayMeasures the inhibition of NO production in LPS-stimulated macrophages using the Griess reagent.IC50 of NO inhibitionL-NMMA, Dexamethasone
Cytokine Quantification (ELISA)Quantifies the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants.Percentage inhibition of cytokine releaseDexamethasone
Western Blot AnalysisDetects the protein expression and phosphorylation status of key signaling molecules (e.g., p-p65, p-IκBα, p-p38, p-ERK, p-JNK).Fold change in protein expression/phosphorylationSpecific pathway inhibitors
Protein Denaturation AssayMeasures the inhibition of heat-induced denaturation of proteins like bovine serum albumin or egg albumin.[23]Percentage inhibitionDiclofenac Sodium, Aspirin[21]
HRBC Membrane StabilizationAssesses the ability to prevent heat-induced or hypotonicity-induced hemolysis of red blood cells.[22]Percentage protectionIndomethacin, Diclofenac Sodium[24]

Protocol 1: In Vitro Anti-inflammatory Activity in LPS-Stimulated RAW 264.7 Macrophages

  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed cells in 96-well or 6-well plates at an appropriate density and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Induce inflammation by adding lipopolysaccharide (LPS, 1 µg/mL) and incubate for the desired time (e.g., 24 hours for NO and cytokine assays, shorter times for signaling pathway analysis).

  • Nitric Oxide Assay: Collect the supernatant and measure NO production using the Griess reagent.

  • Cytokine Analysis: Use the supernatant to quantify TNF-α and IL-6 levels via ELISA kits according to the manufacturer's instructions.

  • Western Blotting: Lyse the cells, separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with specific primary antibodies against p65, IκBα, p-p38, etc., followed by HRP-conjugated secondary antibodies for detection.

  • Data Analysis: Calculate the percentage inhibition of NO and cytokines. For Western blots, quantify band intensities and normalize to a loading control (e.g., β-actin).

Fig. 2: Experimental workflow for in vitro anti-inflammatory assessment.
In Vivo Models

In vivo models are crucial for evaluating the systemic anti-inflammatory effects and overall efficacy of a compound in a living organism.

Common In Vivo Model:

  • Carrageenan-Induced Paw Edema in Rodents: This is a classic and highly reproducible model of acute inflammation.[25][26] The injection of carrageenan into the paw induces a biphasic inflammatory response characterized by edema, erythema, and hyperalgesia.[27]

Protocol 2: Carrageenan-Induced Paw Edema in Rats

  • Animal Acclimatization: Acclimate male Wistar or Sprague-Dawley rats (180-200g) to laboratory conditions for at least one week.[24]

  • Grouping: Divide the animals into groups (n=6): Normal Control, Carrageenan Control, this compound-treated groups (various doses), and a Positive Control group (e.g., Indomethacin, 10 mg/kg).

  • Drug Administration: Administer this compound or the standard drug (e.g., orally or intraperitoneally) one hour before the carrageenan injection. The control group receives the vehicle.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.[27][28]

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the carrageenan control group.

  • Histopathological and Biochemical Analysis (Optional): At the end of the experiment, animals can be euthanized, and the paw tissue can be collected for histopathological examination (to assess leukocyte infiltration) and biochemical analysis (e.g., measurement of MPO activity, cytokine levels).[26][27]

Conclusion and Future Directions

This compound demonstrates significant potential as a natural anti-inflammatory agent. Its multifaceted mechanism of action, likely involving the concurrent modulation of the NF-κB, MAPK, and JAK/STAT signaling pathways, makes it an attractive candidate for further drug development.

Future research should focus on:

  • Pharmacokinetic and Bioavailability Studies: To understand its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Chronic Inflammatory Disease Models: Evaluating its efficacy in models of chronic diseases such as rheumatoid arthritis, inflammatory bowel disease, and neuroinflammation.

  • Structure-Activity Relationship (SAR) Studies: To synthesize and screen derivatives of this compound with improved potency and drug-like properties.

  • Toxicology Studies: To establish a comprehensive safety profile.

By systematically addressing these areas, the full therapeutic potential of this compound can be elucidated, paving the way for its potential translation into clinical applications for the management of inflammatory disorders.

References

  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limit
  • Jogdand, S. S., et al. (2022). IN-VITRO ASSAYS TO INVESTIGATE ANTI- INFLAMMATORY ACTIVITY OF HERBAL EXTRACTS. IJCRT.org.
  • Sarveswaran, R., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research.
  • In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br. (2024).
  • Sarveswaran, R., et al. (2017). In Vitro Assays To Investigate The Anti-Inflammatory Activity Of Herbal Extracts A Review. Semantic Scholar.
  • This compound. PubChem.
  • Emerging Role of Flavonoids in Inhibition of NF-κB-Mediated Signaling P
  • Kim, H. P., et al. (2004). Anti-inflammatory plant flavonoids and cellular action mechanisms. Journal of Pharmacological Sciences.
  • Kim, H. P. (2012). The Long Search for Pharmacologically Useful Anti-Inflammatory Flavonoids and Their Action Mechanisms: Past, Present, and Future. Biomolecules & Therapeutics.
  • An updated review summarizing the anticancer potential of flavonoids via targeting NF-kB pathway. (2024). Frontiers in Pharmacology.
  • Abot, A., et al. (2022).
  • Maleki, S. J., et al. (2019). Therapeutic Potential of Flavonoids in Pain and Inflammation: Mechanisms of Action, Pre-Clinical and Clinical Data, and Pharmaceutical Development. Molecules.
  • carrageenan induced paw edema in rats after 1, 2, 3, 4 and 5 hours of carrageenan injection.
  • V. V. (2022).
  • Santoro, F., et al. (2021). Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway.
  • Modulation of TLR/NF-κB/NLRP Signaling by Bioactive Phytocompounds: A Promising Strategy to Augment Cancer Chemotherapy and Immunotherapy. Frontiers.
  • Dragos, D., et al. (2017). Polyphenols Targeting MAPK Mediated Oxidative Stress and Inflammation in Rheumatoid Arthritis. Journal of Clinical Medicine.
  • Sun, L., et al. (2021). Taxifolin attenuates inflammation via suppressing MAPK signal pathway in vitro and in silico analysis. Journal of Functional Foods.
  • Peter, S., et al. (2021). Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review. Frontiers in Pharmacology.
  • Chen, Y., et al. (2022). Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages. Food Chemistry.
  • Systemic changes following carrageenan-induced paw inflammation in rats.
  • (a) The flavonoids suppressed the activation of MAPK signaling pathway....
  • Choi, B. H., et al. (2020). Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats.
  • Hu, X., et al. (2021). The JAK/STAT signaling pathway: from bench to clinic. Signal Transduction and Targeted Therapy.
  • Kim, J. Y., et al. (2022). Anti‑inflammatory effects of Nypa fruticans Wurmb via NF‑κB and MAPK signaling pathways in macrophages. Experimental and Therapeutic Medicine.
  • Leptin signaling via JAK/STAT and MAPK cascades P
  • Al-Ostath, O. A., et al. (2023). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. Molecules.
  • O'Shea, J. J., et al. (2022). The JAK-STAT pathway at 30: Much learned, much more to do. Cell.
  • Ghasemi, F., et al. (2014).
  • Chemical Structure, Sources and Role of Bioactive Flavonoids in Cancer Prevention: A Review. MDPI.
  • JAK STAT Signaling P
  • JAK STAT Signaling Pathway: Regul
  • Kumar, S., & Pandey, A. K. (2013). Chemistry and Biological Activities of Flavonoids: An Overview. The Scientific World Journal.
  • Mahapatra, D. K., et al. (2021). Chalcone Scaffolds, Bioprecursors of Flavonoids: Chemistry, Bioactivities, and Pharmacokinetics. Molecules.
  • Chalcone Scaffolds, Bioprecursors of Flavonoids: Chemistry, Bioactivities, and Pharmacokinetics.

Sources

A Technical Guide to the Anticancer Potential of Uvangoletin: Mechanisms and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Uvangoletin, a naturally occurring dihydrochalcone, has emerged as a molecule of interest within the broader class of flavonoids, which are well-regarded for their diverse pharmacological activities, including anticancer properties.[1][2] This technical guide provides a comprehensive overview of the current understanding and future research avenues for this compound as a potential antineoplastic agent. We delve into its chemical nature, known biological sources, and the putative molecular mechanisms underlying its anticancer effects, with a focus on the induction of apoptosis. Crucially, this guide addresses the complexities of the existing literature, including a significant retracted study, to provide a balanced and scientifically rigorous perspective. Furthermore, we present detailed, field-proven experimental protocols for key assays—cytotoxicity, apoptosis, cell cycle analysis, and western blotting—to empower researchers to validate and expand upon the current findings. This document is designed to serve as a foundational resource for the systematic evaluation of this compound in an oncology drug discovery context.

Introduction to this compound

This compound, chemically known as 1-(2,4-dihydroxy-6-methoxyphenyl)-3-phenylpropan-1-one, is a dihydrochalcone.[3] Chalcones are a major subclass of flavonoids, characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[4] They serve as key bioprecursors for all flavonoids in plants.[1][4] The therapeutic potential of chalcones has been extensively documented, with activities including anti-inflammatory, antioxidant, and notably, anticancer effects.[5][6]

Natural Sources: this compound has been isolated from various plant species, including Cedrelopsis grevei and Sarcandra glabra.[3][4]

Chemical Structure:

  • Formula: C16H16O4

  • Molecular Weight: 272.29 g/mol [3]

  • Class: Dihydrochalcone, Flavonoid

The presence of hydroxyl and methoxy groups on its phenolic rings suggests a high potential for biological activity, a common feature among pharmacologically active flavonoids.[7] The anticancer potential of flavonoids as a class is attributed to their ability to modulate various signaling pathways involved in cell proliferation, apoptosis, and angiogenesis.[8][9]

Postulated Mechanisms of Anticancer Action

The primary evidence for this compound's anticancer mechanism comes from a study that has since been retracted due to concerns about the integrity of the presented data.[10][11] Therefore, the mechanisms described below should be considered putative and requiring rigorous independent verification.

Induction of Mitochondria-Mediated Apoptosis

Apoptosis, or programmed cell death, is a critical anticancer mechanism.[12] The intrinsic (mitochondrial) pathway is a key target for many chemotherapeutic agents. A now-retracted study by Zheng et al. initially reported that this compound induces apoptosis in human promyelocytic leukemia (HL-60) cells through this pathway.[11][13]

The proposed sequence of events is as follows:

  • Modulation of Bcl-2 Family Proteins: this compound was reported to downregulate the expression of anti-apoptotic proteins such as Bcl-2, Bcl-xL, and Survivin, while upregulating pro-apoptotic proteins like Bax and Bad.[13] This shifts the cellular balance in favor of apoptosis.

  • Mitochondrial Outer Membrane Permeabilization (MOMP): The increased Bax/Bcl-2 ratio leads to the formation of pores in the mitochondrial membrane.

  • Cytochrome c Release: This permeabilization facilitates the release of cytochrome c and other pro-apoptotic factors like Smac/DIABLO from the mitochondria into the cytoplasm.[13]

  • Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of initiator caspase-9. Caspase-9 then cleaves and activates effector caspase-3, which executes the final stages of apoptosis.[13]

G This compound This compound Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) This compound->Bcl2 Inhibition Bax Bax / Bad (Pro-apoptotic) This compound->Bax Activation Mito Mitochondrion Bcl2->Mito Bax->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 (Initiator) CytC->Casp9 Activates Casp3 Caspase-3 (Effector) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed Mitochondria-Mediated Apoptosis Pathway.

Cell Cycle Arrest

Many flavonoids exert their anticancer effects by halting the cell cycle, preventing cancer cells from proliferating.[14][15] This cytostatic effect can occur at various checkpoints, most commonly the G1 or G2/M phases.[16] For instance, the flavonoids tangeretin and nobiletin induce G1 arrest in breast and colon cancer cells.[14] While no specific data exists for this compound, its structural similarity to other active flavonoids makes cell cycle modulation a highly plausible mechanism of action that warrants investigation.

Anti-Angiogenic Potential

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis.[17] Flavonoids are known to inhibit angiogenesis by targeting key signaling pathways, primarily the Vascular Endothelial Growth Factor (VEGF) pathway.[18] Inhibition of the VEGF/VEGFR2 axis can block downstream signaling through PI3K/Akt and other kinases, thereby suppressing endothelial cell proliferation and migration.[18] Given this compound's flavonoid backbone, it is a candidate for possessing anti-angiogenic properties.

Preclinical Data Overview

Important Note: The only available specific preclinical data for this compound is from the retracted 2016 study.[11][13] The validity of these results is not confirmed. They are presented here for historical context and to guide future validation studies.

In Vitro Cytotoxicity

The study reported that this compound exhibited a cytotoxic effect on HL-60 cells. Cytotoxicity is typically measured by the half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits cell growth by 50%.

Compound Cell Line Reported Effect Source
This compoundHL-60 (Human Leukemia)Cytotoxic; Induced ApoptosisZheng et al. (Retracted)[11][13]

This table highlights the need for new studies to determine the IC50 of this compound across a panel of diverse cancer cell lines.

In Vivo Efficacy

The same retracted study described a xenograft mouse model where HL-60 cells were implanted in nude mice.[13] The authors claimed that administration of this compound inhibited tumor growth. Furthermore, they reported a significant lack of adverse effects commonly associated with chemotherapy, such as myelosuppression (bone marrow suppression) and gastrointestinal disturbances.[13] If independently verified, this favorable safety profile would be a major advantage for this compound as a therapeutic candidate.

Essential Experimental Protocols for Validation

To build a reliable, scientifically sound case for the anticancer potential of this compound, a series of standardized experiments is required. The following protocols are foundational for this effort.

G cluster_0 In Vitro Evaluation cluster_1 Mechanistic Deep Dive cluster_2 In Vivo Validation A Compound Sourcing & Characterization B Cell Line Panel Selection (e.g., NCI-60) A->B C Cytotoxicity Screening (MTT / SRB Assay) Determine IC50 Values B->C D Mechanistic Assays (On Sensitive Lines) C->D I Xenograft Tumor Model (e.g., Nude Mice) C->I E Apoptosis Assay (Annexin V / PI) D->E F Cell Cycle Analysis (PI Staining) D->F G Protein Expression (Western Blot) D->G H Angiogenesis Assay (Tube Formation) D->H J Efficacy Study (Tumor Growth Inhibition) I->J K Toxicity Assessment (Body Weight, CBC, Histology) J->K L Pharmacokinetic Analysis K->L

Caption: Standardized Workflow for Anticancer Drug Evaluation.

Cell Viability / Cytotoxicity (MTT Assay)

This assay determines the concentration at which this compound inhibits cell proliferation.

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Methodology:

    • Cell Seeding: Seed cancer cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and allow them to adhere overnight.

    • Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 µM to 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.

    • MTT Addition: Remove the treatment media and add 100 µL of fresh media and 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C.

    • Solubilization: Carefully remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measurement: Read the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Quantification (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorescent dye (FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus it stains late apoptotic and necrotic cells.

  • Methodology:

    • Treatment: Culture cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for a predetermined time (e.g., 24 hours).

    • Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

    • Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate for 15 minutes at room temperature in the dark.

    • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Data Interpretation:

      • Annexin V (-) / PI (-): Viable cells

      • Annexin V (+) / PI (-): Early apoptotic cells

      • Annexin V (+) / PI (+): Late apoptotic/necrotic cells

      • Annexin V (-) / PI (+): Necrotic cells

Protein Expression Analysis (Western Blot)

This technique is used to detect and quantify the expression levels of specific proteins involved in apoptosis and other signaling pathways.

  • Principle: Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific primary antibodies against the target protein (e.g., Bcl-2, Bax, cleaved Caspase-3, p-Akt) and a loading control (e.g., β-actin, GAPDH).

  • Methodology:

    • Protein Extraction: Treat cells with this compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantification: Determine protein concentration using a BCA or Bradford assay.

    • Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and run to separate proteins by molecular weight.

    • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

    • Antibody Incubation: Incubate the membrane with a specific primary antibody overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody.

    • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

    • Analysis: Quantify band intensity using software like ImageJ and normalize to the loading control.

Future Directions and Conclusion

The initial findings on this compound, though compromised by the retraction of a key publication, highlight a molecule with potential that merits further, more rigorous investigation.[11][13] Its classification as a chalcone places it in a family of compounds with proven anticancer activities.[19][20]

The critical path forward for this compound research must include:

  • Independent Validation: Repeating the cytotoxicity and apoptosis experiments in HL-60 cells is the first essential step.

  • Broad-Spectrum Screening: Evaluating this compound's efficacy against a wide panel of cancer cell lines from different tissues (e.g., breast, colon, lung, prostate) is necessary to identify sensitive cancer types.

  • Mechanistic Elucidation: A thorough investigation into its effects on the cell cycle, key signaling pathways (e.g., PI3K/Akt, MAPK), and potential for anti-angiogenic and anti-metastatic activity is required.[21][22]

  • Robust In Vivo Studies: If in vitro data is promising, well-controlled in vivo studies using xenograft or patient-derived xenograft (PDX) models are needed to confirm efficacy and, importantly, to validate the previously reported favorable safety profile.

References

Note: Reference[13] and[11] pertain to the same study, which has been retracted. This is noted for scientific transparency.

  • [RETRACTED] Zheng Z, Qiao Z, Gong R, et al. This compound induces mitochondria-mediated apoptosis in HL-60 cells in vitro and in vivo without adverse reactions of myelosuppression, leucopenia and gastrointestinal tract disturbances. Oncology Reports. 2016;35(2):1213-1220. ([Link])
  • [Retracted] this compound induces mitochondria-mediated apoptosis in HL-60 cells in vitro and in vivo without adverse reactions of myelosuppression, leucopenia and gastrointestinal tract disturbances. Oncology Reports. 2026;55(1):10. ([Link])
  • This compound. PubChem. ([Link])
  • Salehi B, Kumar NVA, Şener B, et al. Chalcone Scaffolds, Bioprecursors of Flavonoids: Chemistry, Bioactivities, and Pharmacokinetics. Molecules. 2021;26(23):7177. ([Link])
  • Nico B, Mangieri D, Crivellato E, Ribatti D. Flavonoids with Anti-Angiogenesis Function in Cancer. International Journal of Molecular Sciences. 2023;24(6):5359. ([Link])
  • [Retracted] this compound induces mitochondria-mediated apoptosis in HL-60 cells in vitro and in vivo without adverse reactions of myelosuppression, leucopenia and gastrointestinal tract disturbances. Oncology Reports. 2016;35(2):1213-20. ([Link])
  • Ciric A, Krajnovic M, Savikin K, et al. Antiangiogenic Effect of Flavonoids and Chalcones: An Update. Planta Medica. 2021;87(10/11):764-775. ([Link])
  • Morley KL, Ferguson PJ, Koropatnick J. Tangeretin and nobiletin induce G1 cell cycle arrest but not apoptosis in human breast and colon cancer cells. Cancer Letters. 2007;251(1):168-178. ([Link])
  • Kim H, Kim T, Lee S, et al. Flavones: Six Selected Flavones and Their Related Signaling Pathways That Induce Apoptosis in Cancer. International Journal of Molecular Sciences. 2022;23(18):10965. ([Link])
  • Potent Cytotoxicity of Four Cameroonian Plant Extracts on Different Cancer Cell Lines. Molecules. 2020;25(18):4299. ([Link])
  • Cytotoxicity Analysis and In Silico Studies of Three Plant Extracts with Potential Application in Treatment of Endothelial Dysfunction. International Journal of Molecular Sciences. 2023;24(16):12686. ([Link])
  • Brusselmans K, De Deijn J, Verhoeven G, Swinnen JV. Induction of cancer cell apoptosis by flavonoids is associated with their ability to inhibit fatty acid synthase activity. Journal of Biological Chemistry. 2005;280(7):5636-45. ([Link])
  • Chahar MK, Sharma N, Dobhal MP, Joshi YC. Flavonoids: A versatile scaffold for medicinal applications.
  • Kim H, Kim T, Lee S, et al. Flavones: Six Selected Flavones and Their Related Signaling Pathways That Induce Apoptosis in Cancer. International Journal of Molecular Sciences. 2022;23(18):10965. ([Link])
  • Alblihed M. Anticancer Activity of Natural and Synthetic Chalcones. Molecules. 2021;26(21):6373. ([Link])
  • Kopustinskiene DM, Jakstas V, Savickas A, Bernatoniene J. Flavonoids as Anticancer Agents. Nutrients. 2020;12(2):457. ([Link])
  • Pierpaoli E, Damiani E, Tiano L. Specific Irreversible Cell-Cycle Arrest and Depletion of Cancer Cells Obtained by Combining Curcumin and the Flavonoids Quercetin and Fisetin. International Journal of Molecular Sciences. 2022;23(13):6995. ([Link])
  • Imran M, Rauf A, Abu-Izneid T, et al. Current Understanding of Flavonoids in Cancer Therapy and Prevention. Foods. 2022;11(19):3011. ([Link])
  • Zhang L, Wang H, Xu J, Zhu J, Ding K. Wogonin induces cell cycle arrest and erythroid differentiation in imatinib-resistant K562 cells and primary CML cells. Oncotarget. 2014;5(18):8188-201. ([Link])
  • De Amicis F, Chimento A, Montalto FI, et al. In Vitro and in Vivo Antitumoral Effects of Combinations of Polyphenols, or Polyphenols and Anticancer Drugs: Perspectives on Cancer Treatment. International Journal of Molecular Sciences. 2020;21(9):3045. ([Link])
  • Kim H, Kim T, Lee S, et al. Flavones: Six Selected Flavones and Their Related Signaling Pathways That Induce Apoptosis in Cancer. International Journal of Molecular Sciences. 2022;23(18):10965. ([Link])
  • Singh S, Singh P, Singh P, et al. Flavonoids as promising molecules in the cancer therapy: An insight. Frontiers in Pharmacology. 2022;13:992841. ([Link])
  • Aqueous gall extract and luteolin arrest cell cycle progression. Cells...
  • In vitro Cytotoxic Activity of Flavonoids on Human Ovarian Cancer Cell Lines. Current Pharmaceutical Design. 2015;21(9):1156-69. ([Link])
  • Kim H, Kim T, Lee S, et al. Flavones: Six Selected Flavones and Their Related Signaling Pathways That Induce Apoptosis in Cancer.
  • Effects of Hormone Agonists on Sf9 Cells, Proliferation and Cell Cycle Arrest.
  • Tang Y, Wang X, Li X, et al. Chalcone Derivatives: Role in Anticancer Therapy. Biomolecules. 2021;11(11):1699. ([Link])
  • Szliszka E, Czuba ZP, Krol W. Anticancer Potential of Natural Chalcones: In Vitro and In Vivo Evidence. International Journal of Molecular Sciences. 2023;24(12):10354. ([Link])
  • Alblihed M. Anticancer Activity of Natural and Synthetic Chalcones. Molecules. 2021;26(21):6373. ([Link])
  • de Oliveira G, da Silva G, de Oliveira CB, et al. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. Molecules. 2023;28(9):3906. ([Link])
  • Tang Y, Wang X, Li X, et al. Chalcone Derivatives: Role in Anticancer Therapy. Biomolecules. 2021;11(11):1699. ([Link])
  • Anticancer Potential of Natural Chalcones: In Vitro and In Vivo Evidence.
  • Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies.
  • Szliszka E, Czuba ZP, Krol W. Anticancer Potential of Natural Chalcones: In Vitro and In Vivo Evidence. International Journal of Molecular Sciences. 2023;24(12):10354. ([Link])
  • Bîcu E, Vlase L, Farcaș A, et al. Chemical Structure, Sources and Role of Bioactive Flavonoids in Cancer Prevention: A Review. Cancers. 2022;14(10):2418. ([Link])
  • Kumar S, Pandey AK. Chemistry and Biological Activities of Flavonoids: An Overview. The Scientific World Journal. 2013;2013:162750. ([Link])
  • (PDF) Assessment of Cytotoxicity Profiles of Different Phytochemicals: Comparison of Neutral Red and MTT Assays in Different Cells in Different Time Periods.
  • (PDF) Chalcone Scaffolds, Bioprecursors of Flavonoids: Chemistry, Bioactivities, and Pharmacokinetics.

Sources

A Comprehensive Technical Guide to the Pharmacokinetic Profile of Uvangoletin

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

Uvangoletin, a dihydrochalcone found in plants such as Piper aduncum, has demonstrated promising biological activities, including antischistosomal effects.[1] As with any potential therapeutic agent, a thorough understanding of its pharmacokinetic profile—encompassing absorption, distribution, metabolism, and excretion (ADME)—is paramount for its progression through the drug development pipeline. This technical guide provides a comprehensive overview of the predicted pharmacokinetic characteristics of this compound, grounded in the established principles of flavonoid pharmacology. Furthermore, it outlines detailed, field-proven experimental protocols for the definitive characterization of its ADME properties, offering a robust framework for researchers and drug development professionals.

Introduction: The Therapeutic Potential and Pharmacokinetic Imperative of this compound

This compound is a member of the chalcone class of natural products.[2] Preliminary in silico and in vivo studies suggest its potential as a therapeutic agent, with favorable drug-like properties having been predicted.[1] However, the translation of promising in vitro and in vivo efficacy into a clinically viable drug is contingent upon a favorable pharmacokinetic profile. A compound's ADME characteristics determine its bioavailability, therapeutic window, and potential for toxicity.

This guide is structured to provide a predictive yet scientifically rigorous framework for understanding and evaluating the pharmacokinetics of this compound. We will first extrapolate its likely ADME profile based on the extensive knowledge of flavonoid pharmacokinetics. Subsequently, we will detail the essential in vitro and in vivo experimental workflows required to empirically determine these parameters.

Predicted ADME Profile of this compound: A Flavonoid Perspective

Flavonoids, as a class, exhibit a range of pharmacokinetic behaviors influenced by their specific chemical structures.[3][4][5] Based on the known properties of similar compounds, we can project a likely, yet unconfirmed, ADME profile for this compound.

Absorption

The oral absorption of flavonoids is highly variable and is largely dependent on their glycosylation state and lipophilicity.[6][7] As this compound is an aglycone, it is predicted to be absorbed in the small intestine.[7] However, like many flavonoids, it may exhibit poor water solubility, which could limit its dissolution and subsequent absorption.[8] The interaction with gut microbiota is also a critical factor, as they can metabolize flavonoids, potentially altering their absorption characteristics.[3]

Distribution

Following absorption, flavonoids are known to distribute to various tissues.[9] The extent of tissue distribution is influenced by factors such as plasma protein binding and the physicochemical properties of the molecule. For flavonoids, distribution to the liver and kidneys is common.[9] The ability of this compound to cross the blood-brain barrier would be a key determinant for its potential application in neurological disorders and requires specific investigation.

Metabolism

Flavonoids undergo extensive metabolism, primarily in the intestine and liver.[6][7] Phase I (oxidation, reduction, hydrolysis) and Phase II (glucuronidation, sulfation, methylation) metabolic pathways are common.[3] It is highly probable that this compound will be subject to significant first-pass metabolism, which could impact its oral bioavailability. The specific cytochrome P450 (CYP) enzymes involved in its metabolism need to be identified to predict potential drug-drug interactions.[10][11][12][13][14]

Excretion

The excretion of flavonoids and their metabolites occurs through both renal and biliary routes.[15][16][17][18] The route of excretion is dependent on the molecular weight and polarity of the metabolites.[19] Small, water-soluble metabolites are typically excreted in the urine, while larger, more lipophilic conjugates may be eliminated in the feces via biliary excretion.[15][18] Enterohepatic recycling is a possibility for flavonoid glucuronides, which can prolong their presence in the body.[15]

Experimental Workflows for Characterizing this compound Pharmacokinetics

To move beyond prediction and establish a definitive pharmacokinetic profile for this compound, a series of in vitro and in vivo studies are essential.[20][21][22][23]

In Vitro Pharmacokinetic Assays

In vitro assays provide a high-throughput and cost-effective means of obtaining initial pharmacokinetic data and for guiding in vivo study design.[22][23]

Protocol: Kinetic Solubility Assay

  • Prepare a stock solution of this compound in DMSO.

  • Add the stock solution to a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) to a final concentration range.

  • Incubate the samples at room temperature for a defined period (e.g., 2 hours).

  • Measure the amount of this compound remaining in solution using a suitable analytical method like HPLC-UV or LC-MS/MS.

Protocol: Caco-2 Permeability Assay

  • Culture Caco-2 cells on permeable filter supports until a confluent monolayer is formed, confirmed by measuring transepithelial electrical resistance (TEER).

  • Add this compound to the apical (A) side of the monolayer.

  • At specified time points, collect samples from the basolateral (B) side.

  • Quantify the concentration of this compound in the A and B compartments using LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) to assess intestinal permeability.

G cluster_0 In Vitro Permeability Workflow Caco-2 Monolayer Caco-2 Monolayer Apical Dosing Apical Dosing Caco-2 Monolayer->Apical Dosing Basolateral Sampling Basolateral Sampling Apical Dosing->Basolateral Sampling LC-MS/MS Analysis LC-MS/MS Analysis Basolateral Sampling->LC-MS/MS Analysis Papp Calculation Papp Calculation LC-MS/MS Analysis->Papp Calculation G Start Start Incubate Incubate this compound with Liver Microsomes & NADPH Start->Incubate Quench Quench Reaction (Acetonitrile) Incubate->Quench Analyze LC-MS/MS Analysis Quench->Analyze Calculate Calculate t½ and Clint Analyze->Calculate End End Calculate->End

Caption: Metabolic stability assay workflow.

Protocol: CYP Inhibition Assay

  • Incubate this compound at various concentrations with human liver microsomes, a specific CYP probe substrate, and NADPH.

  • Measure the formation of the probe substrate's metabolite using LC-MS/MS.

  • Determine the IC50 value for this compound's inhibition of each major CYP isoform (e.g., CYP3A4, 2D6, 2C9).

In Vivo Pharmacokinetic Studies

In vivo studies in animal models are crucial for understanding the complete pharmacokinetic profile of a compound in a whole organism. [20][21][24][25] Protocol: Single-Dose Pharmacokinetic Study in Rodents (Rats or Mice)

  • Administer a single dose of this compound to a cohort of animals via intravenous (IV) and oral (PO) routes.

  • At predetermined time points, collect blood samples.

  • Process the blood to obtain plasma.

  • Extract this compound from the plasma and quantify its concentration using a validated LC-MS/MS method. [26][27][28][29][30]5. Calculate key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), area under the curve (AUC), and oral bioavailability (%F).

ParameterDescription
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
Elimination half-life
CL Clearance
Vd Volume of distribution
%F Oral bioavailability

Table 1: Key Pharmacokinetic Parameters to be Determined

Tissue Distribution Studies

Protocol: Tissue Distribution Study in Rodents

  • Administer a single dose of this compound to a cohort of animals.

  • At a specific time point (e.g., Tmax), euthanize the animals and collect various tissues (e.g., liver, kidney, brain, lung, heart, spleen). [9][31][32][33][34]3. Homogenize the tissues and extract this compound.

  • Quantify the concentration of this compound in each tissue using LC-MS/MS.

Excretion Studies

Protocol: Mass Balance Study in Rodents

  • Administer a radiolabeled version of this compound to animals housed in metabolic cages.

  • Collect urine and feces over a specified period (e.g., 72 hours).

  • Analyze the samples to determine the total radioactivity and to identify the major excretory routes.

Toxicology and Safety Pharmacology

A preliminary assessment of this compound's safety profile is a critical component of its pharmacokinetic evaluation. [35][36][37][38] In Vitro Cytotoxicity: Assess the cytotoxic potential of this compound in various cell lines (e.g., HepG2) to determine its effect on cell viability.

Preliminary In Vivo Toxicity: In the single-dose pharmacokinetic studies, observe the animals for any signs of acute toxicity.

Conclusion and Future Directions

The successful development of this compound as a therapeutic agent hinges on a comprehensive understanding of its pharmacokinetic properties. This guide provides a predictive framework based on the established pharmacology of flavonoids and outlines the essential experimental protocols to definitively characterize its ADME profile. The data generated from these studies will be instrumental in guiding dose selection for efficacy and toxicity studies, predicting human pharmacokinetics, and identifying potential drug-drug interactions. Future work should focus on elucidating the specific metabolic pathways, identifying the transporters involved in its disposition, and exploring formulation strategies to enhance its bioavailability if necessary. [3][4][5][8][39]

References

  • de Oliveira, D. R., et al. (2023). In vivo efficacy of this compound from Piper aduncum (Piperaceae) against Schistosoma mansoni and in silico studies targeting SmNTPDases. PubMed.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6483649, this compound. PubChem.
  • Hollman, P. C. H. (2004). Absorption, bioavailability and metabolism of flavonoids. Wageningen University & Research.
  • Chem Help ASAP (2023). Preclinical in vivo PK studies & allometric scaling. YouTube.
  • Umbrex (n.d.). Toxicology and Safety Pharmacology Study Outcomes.
  • Wang, et al. (2024). Botanical Flavonoids: Efficacy, Absorption, Metabolism and Advanced Pharmaceutical Technology for Improving Bioavailability. MDPI.
  • Yang, et al. (2014). Disposition of Flavonoids via Recycling: Direct Biliary Excretion of Enterically or Extrahepatically Derived Flavonoid Glucuronides. PMC - NIH.
  • Bansal, S., et al. (2010).
  • Bansal, S., et al. (2010). Application of In Vivo Animal Models to Characterize the Pharmacokinetic and Pharmacodynamic Properties of Drug Candidates in Discovery Settings.
  • Tang, C., & Lin, J. H. (2009). Use of In Vivo Animal Models to Assess Pharmacokinetic Drug-Drug Interactions.
  • Li, S., et al. (2022). Proceedings of Chemistry, Pharmacology, Pharmacokinetics and Synthesis of Biflavonoids. MDPI.
  • Hussain, Y., et al. (2024). Exploring the pharmacokinetics, drug-likeness, and toxicological features of anticancer flavonoids. PubMed Central.
  • Obach, R. S. (2011).
  • Ncokazi, K., & Naran, K. (2022). The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery. MDPI.
  • Arimboor, R., et al. (2015).
  • da Silva, A. B., et al. (2024). The In Vitro Pharmacokinetics of Medicinal Plants: A Review. PMC - NIH.
  • Guerrero-Hernández, A., et al. (2022). Phytochemicals That Interfere With Drug Metabolism and Transport, Modifying Plasma Concentration in Humans and Animals. PubMed Central.
  • Naz, S., et al. (2017). Quantitative analysis of small molecules in biological samples. SlideShare.
  • Wang, S., et al. (2024). Botanical Flavonoids: Efficacy, Absorption, Metabolism and Advanced Pharmaceutical Technology for Improving Bioavailability. PubMed.
  • van de Merbel, N. C. (2008).
  • Ma, X., et al. (2018). Drug interaction study of flavonoids toward CYP3A4 and their quantitative structure activity relationship (QSAR) analysis for predicting potential effects. PubMed.
  • Li, Y., et al. (2022). Tissue Distribution, Excretion, and Interaction With Human Serum Albumin of Total Bioflavonoid Extract From Selaginella doederleinii. PMC - NIH.
  • Moreira, P., et al. (2018). Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety. PMC.
  • Crozier, A., et al. (2013). Human studies on the absorption, distribution, metabolism, and excretion of tea polyphenols. PubMed.
  • Dourado, G. K. S., et al. (2021). Flavonoids and Furanocoumarins Involved in Drug Interactions. MDPI.
  • D'Arienzo, C., et al. (2021).
  • Hollman, P. C. H. (2004). Absorption, Bioavailability, and Metabolism of Flavonoids.
  • Ottaviani, J. I., et al. (2017). Absorption, metabolism, distribution and excretion of (-)-epicatechin: A review of recent findings. PubMed.
  • Zou, L., et al. (2004). Pharmacokinetics and disposition of the kavalactone kawain: interaction with kava extract and kavalactones in vivo and in vitro. PubMed.
  • Sadowski, J. A., et al. (1999). Excretion of the urinary 5C- and 7C-aglycone metabolites of vitamin K by young adults responds to changes in dietary phylloquinone and dihydrophylloquinone intakes. PubMed.
  • Vickers, C., et al. (2021). Synthetic Biology towards Improved Flavonoid Pharmacokinetics. MDPI.
  • Jeon, H., et al. (2020).
  • Chen, L., et al. (2021). Absorption, metabolism and bioavailability of flavonoids: a review. PubMed.
  • Dourado, G. K. S., et al. (2021). Flavonoids and Furanocoumarins Involved in Drug Interactions. PubMed.
  • Science.gov. (n.d.). pharmacology toxicology safety: Topics by Science.gov.
  • Hackett, A. M., & Griffiths, L. A. (1983).
  • Skibska, B., & Goraca, A. (2021). Possible Side Effects of Polyphenols and Their Interactions with Medicines. MDPI.
  • BenchChem (2025).
  • Lee, H., et al. (2021). In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385. MDPI.
  • Kabera, J., et al. (2014). Analytical Methods of Compounds in Biological Specimens: Applications in Forensic Toxicology. Semantic Scholar.
  • Nogueira, C. W., & Rocha, J. B. T. (2011).
  • Chen, Y., et al. (2019). Distribution of anthraquinones in various tissues and organs.
  • Vargas, H. M., et al. (2012). Nonclinical strategy considerations for safety pharmacology: Evaluation of biopharmaceuticals.
  • Mazzone, G., et al. (2021). In Silico and In Vitro Study of Antioxidant Potential of Urolithins. MDPI.
  • Li, Y., et al. (2022).

Sources

The Discovery and History of Uvangoletin: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the discovery and history of Uvangoletin, a dihydrochalcone natural product. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the origins and early scientific investigations of this bioactive compound. This document deviates from a standardized template to present a narrative that is both scientifically rigorous and historically contextualized, reflecting the journey of this compound from its natural source to a molecule of pharmacological interest.

Introduction: The Emergence of a Bioactive Chalcone

This compound, with the chemical formula C₁₆H₁₆O₄ and IUPAC name 1-(2,4-dihydroxy-6-methoxyphenyl)-3-phenylpropan-1-one, is a member of the chalcone family of flavonoids.[1] Chalcones are open-chain flavonoids that serve as precursors in the biosynthesis of other flavonoids and are known for their broad spectrum of biological activities.[2] The discovery of this compound is rooted in the exploration of traditional medicinal plants, a common pathway for the identification of novel therapeutic agents. This guide will detail the initial isolation and structure elucidation of this compound, its botanical sources, the ethnobotanical context of these plants, and the early investigations into its biological properties.

The Initial Discovery: From Nigerian Folk Medicine to a Purified Compound

The first documented isolation of this compound was reported in 1982 by Charles D. Hufford and Babajide O. Oguntimein. Their research, published in the Journal of Natural Products, focused on the chemical constituents of Uvaria angolensis , a plant species used in Nigerian traditional medicine.[3][4] This discovery was a direct result of ethnobotanical inquiry, where the traditional use of a plant guides the scientific search for bioactive compounds.

The Botanical Source: Uvaria angolensis

Uvaria angolensis, a member of the Annonaceae family, is a shrub or small tree native to tropical and subtropical regions of Africa.[5] In traditional African medicine, various parts of the plant are used to treat a range of ailments, including fever, headaches, and stomachaches.[5][6] The investigation into the roots of this plant by Hufford and Oguntimein was prompted by its use in local remedies, highlighting the critical role of ethnobotany in natural product discovery.

Ethnobotanical Context of Uvaria Species

The genus Uvaria has a rich history in traditional medicine across Africa and Asia. Different species within this genus are used to treat conditions such as tumors and fever.[7][8] The roots, in particular, are often employed for their perceived therapeutic properties. This traditional knowledge provided the impetus for the phytochemical investigation that led to the discovery of this compound and other related compounds.

The Science of Discovery: Isolation and Structure Elucidation

The process of isolating and identifying a new natural product is a meticulous one, relying on a combination of chromatographic and spectroscopic techniques. The following sections detail the methodologies that were likely employed in the original discovery of this compound, based on standard practices of the time and information from related studies.

Experimental Protocol for Isolation

The isolation of this compound from the roots of Uvaria angolensis would have followed a multi-step extraction and purification process.

Step 1: Extraction

  • Maceration: Dried and powdered root bark of Uvaria angolensis would be macerated with a solvent of medium polarity, such as methanol or ethanol, to extract a wide range of secondary metabolites.

  • Solvent Partitioning: The crude extract would then be subjected to liquid-liquid partitioning with solvents of varying polarities (e.g., hexane, chloroform, ethyl acetate) to separate compounds based on their solubility. Chalcones like this compound would typically partition into the moderately polar fractions.

Step 2: Chromatographic Purification

  • Column Chromatography: The fraction containing this compound would be subjected to column chromatography over silica gel. Elution with a gradient of solvents (e.g., hexane-ethyl acetate) would separate the compounds based on their affinity for the stationary phase.

  • Preparative Thin-Layer Chromatography (TLC): Further purification of the fractions containing this compound would be achieved using preparative TLC, allowing for the isolation of the pure compound.

dot graph TD { A[Dried Root Bark of Uvaria angolensis] --> B{Maceration with Methanol}; B --> C{Crude Methanolic Extract}; C --> D{Solvent Partitioning}; D --> E[Hexane Fraction]; D --> F[Chloroform Fraction]; D --> G[Ethyl Acetate Fraction]; G --> H{Silica Gel Column Chromatography}; H --> I{Fractions containing this compound}; I --> J{Preparative TLC}; J --> K[Pure this compound];

} caption: Isolation workflow of this compound.

Structure Elucidation Methodologies

The determination of the chemical structure of this compound would have relied on a combination of spectroscopic techniques.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify the presence of a chalcone chromophore.

  • Infrared (IR) Spectroscopy: To identify key functional groups such as hydroxyl (-OH) and carbonyl (C=O) groups.

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the carbon-hydrogen framework of the molecule, including the number and types of protons and carbons, and their connectivity.

The collective data from these analytical methods would have allowed Hufford and Oguntimein to piece together the structure of this compound as 1-(2,4-dihydroxy-6-methoxyphenyl)-3-phenylpropan-1-one.

A Second Discovery: this compound in a Malagasy Medicinal Plant

Two decades after its initial discovery, this compound was independently isolated from a different botanical source, Cedrelopsis grevei . A 2003 publication in the journal Phytochemistry reported the isolation of this compound from the seeds of this plant, which is endemic to Madagascar.[3]

The Botanical Source: Cedrelopsis grevei

Cedrelopsis grevei, known locally as "Katrafay," is a tree belonging to the Rutaceae family. It has a long history of use in Malagasy traditional medicine for treating a wide array of conditions, including malaria, fever, and muscular fatigue.[9][10] The essential oil from its bark is also widely used.[2] The presence of this compound in this plant further underscores the potential of traditional remedies as sources of bioactive compounds.

Ethnobotanical Context of Cedrelopsis grevei

The extensive use of Cedrelopsis grevei in the traditional healthcare systems of Madagascar made it a prime candidate for phytochemical investigation. The discovery of this compound in this species, alongside other chalcones, provided a chemical basis for some of its traditional applications.

Early Biological Investigations

Initial biological studies of newly isolated natural products are crucial for determining their potential therapeutic value. While the original 1982 publication likely contained some preliminary bioactivity data, subsequent studies have further explored the pharmacological profile of this compound.

Antimicrobial Activity

Given the traditional use of Uvaria and Cedrelopsis species for treating infections, it is plausible that this compound was screened for antimicrobial activity shortly after its discovery. Chalcones, as a class, are known to possess antibacterial and antifungal properties.[2] Later studies on extracts of Uvaria chamae containing this compound have demonstrated activity against multidrug-resistant bacteria.[11]

Other Potential Activities

The broader class of flavonoids, to which this compound belongs, is known for a wide range of pharmacological effects, including antioxidant, anti-inflammatory, and anticancer activities.[2] Early screening of this compound would likely have included assays to evaluate these properties.

The Synthesis of this compound

The ability to synthesize a natural product in the laboratory is a critical step in its development as a potential therapeutic agent. It allows for the production of larger quantities for further study and enables the creation of analogues with improved properties.

The Claisen-Schmidt Condensation

The most common method for synthesizing chalcones is the Claisen-Schmidt condensation .[6][7][12][13] This reaction involves the base-catalyzed condensation of an acetophenone with a benzaldehyde.

dot graph TD { A[2,4-Dihydroxy-6-methoxyacetophenone] -- Benzaldehyde --> B{Base (e.g., NaOH or KOH)}; B -- Ethanol --> C[this compound];

} caption: Synthesis of this compound.

A Representative Synthetic Protocol
  • Reactant Preparation: Equimolar amounts of 2,4-dihydroxy-6-methoxyacetophenone and benzaldehyde are dissolved in ethanol.

  • Base Addition: An aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), is added to the reaction mixture.

  • Reaction: The mixture is stirred at room temperature or gently heated to drive the condensation reaction to completion.

  • Workup and Purification: The reaction is quenched by acidification, and the precipitated product is collected by filtration. The crude this compound is then purified by recrystallization or column chromatography.

Conclusion and Future Perspectives

The discovery of this compound is a classic example of ethnobotany-driven natural product research. From its initial isolation from the Nigerian medicinal plant Uvaria angolensis in 1982 to its subsequent identification in the Malagasy remedy Cedrelopsis grevei, the history of this compound is intertwined with the traditional knowledge of indigenous cultures. Early studies on its biological activities have hinted at its therapeutic potential, particularly in the realm of antimicrobial agents. The established synthetic route via the Claisen-Schmidt condensation provides a foundation for the further exploration of this compound and its analogues as potential drug candidates. This technical guide serves as a testament to the enduring importance of exploring the natural world in the quest for new medicines.

References

  • Selina Wamucii. Uvaria angolensis - Uses, Benefits & Common Names.
  • UDSM Journals. UVARISESQUITERPENE D: A NEW BENZOPYRANYL SESQUITERPENE ISOLATED FROM UVARIA LUCIDA ssp. LUCIDA.
  • Koorbanally, N. A., Randrianarivelojosia, M., Mulholland, D. A., Quarles van Ufford, L., & van den Berg, A. J. J. (2003). Chalcones from the seed of Cedrelopsis grevei (Ptaeroxylaceae). Phytochemistry, 62(8), 1225–1229.
  • Clement, M., & M-A, S. (2021). Plant species of the genus Uvaria: ethnobotanical uses, biological activities and phytochemistry. Natural Product Research, 36(11), 2946–2961.
  • Taylor & Francis Online. Plant species of the genus Uvaria: ethnobotanical uses, biological activities and phytochemistry.
  • Hufford, C. D., & Oguntimein, B. O. (1982). New Dihydrochalcones and Flavanones From Uvaria Angolensis. Journal of Natural Products, 45(3), 337–342.
  • Mohanty, S. P., Barik, D. P., & Moharana, A. (2023). A comprehensive review on Uvaria species: conservation status, ethnobotanical uses and pharmacological activities. Drug and Pharmaceutical Science Archives, 1(1), 1-10.
  • Subbanwad, G. R., Baseer, M. A., & Vibhute, Y. B. (2000). Synthesis of Some New Flavanones by Claisen-Schmidt Condensation. Oriental Journal of Chemistry, 16(3).
  • Sègla, B., et al. (2018). Antibacterial Activity of Chalcone and Dihydrochalcone Compounds from Uvaria chamae Roots against Multidrug-Resistant Bacteria. BioMed Research International, 2018, 8023741.
  • Scribd. Novel Constituents of Uvaria Species. Natural Product Reports.
  • YouTube. How to synthesize chalcones by Claisen-Schmidt condensation.
  • Quest Journals. Phenolic compounds and Antioxidant Activities of Cedrelopsis grevei Baill. bark, an Endemic Plant of Madagascar from the family.
  • Wikipedia. Claisen–Schmidt condensation.
  • Maietti, S., et al. (2016). Chemical profile and biological activities of Cedrelopsis grevei H. Baillon bark essential oil. Plant Biosystems, 151(4), 690-698.
  • Trends in Sciences. Antimicrobial Activity of Compounds Isolated from Uvaria wrayi (King) LL Zhou, YCF Su & RMK Saunders.
  • Kumar, S., & Pandey, A. K. (2013). Chemistry and Biological Activities of Flavonoids: An Overview. The Scientific World Journal, 2013, 162750.
  • Rakotobe, E. A. H., et al. (2013). Chemical composition and anticancer, antiinflammatory, antioxidant and antimalarial activities of leaves essential oil of Cedrelopsis grevei. Natural Product Communications, 8(7), 963–966.
  • ResearchGate. (2018). Research Article Antibacterial Activity of Chalcone and Dihydrochalcone Compounds from Uvaria chamae Roots against Multidrug-Resistant Bacteria.
  • National Center for Biotechnology Information. Dihydrochalcones: Methods of Acquisition and Pharmacological Properties—A First Systematic Review.
  • National Center for Biotechnology Information. This compound. PubChem Compound Database.

Sources

The Unseen Arsenal: A Technical Guide to the Biological Roles of Chalcones and the Potential of Uvangoletin in Plant Systems

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: From Broad Strokes to a Specific Molecule

In the intricate world of plant biochemistry, secondary metabolites represent a vast and fascinating arsenal of compounds that mediate interactions with the environment. Among these, the flavonoids stand out for their diverse roles in pigmentation, defense, and signaling. At the heart of this diversity lies a class of precursor molecules: the chalcones. This guide delves into the multifaceted biological roles of these foundational compounds within the plant kingdom.

Our primary focus, Uvangoletin, is a specific dihydrochalcone. It is important to note that while the broader class of chalcones has been extensively studied, direct research into the specific functions of this compound in plants is nascent. Therefore, this technical guide is structured to provide a comprehensive understanding of the well-established roles of chalcones and prenylated flavonoids, a category to which this compound belongs. By understanding the functional landscape of its chemical family, we can infer and propose the likely and potential biological significance of this compound, paving the way for future targeted research. This document is intended for researchers, scientists, and drug development professionals seeking a deep, mechanistically-grounded understanding of this promising area of phytochemistry.

Part 1: The Chalcone Backbone - Biosynthesis and Chemical Identity

Chalcones are open-chain flavonoids that serve as the central precursors for the entire flavonoid family.[1] Their biosynthesis is a critical branch of the phenylpropanoid pathway, a metabolic route that converts the amino acid L-phenylalanine into a myriad of essential secondary metabolites.

The synthesis of the chalcone scaffold is initiated by the enzyme Chalcone Synthase (CHS) , which is a key rate-limiting enzyme in the flavonoid biosynthetic pathway.[1] CHS catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.[1] This foundational molecule can then be modified by a suite of enzymes to produce the vast array of flavonoids found in nature.

This compound is a dihydrochalcone, meaning the α,β-unsaturated bond characteristic of chalcones is reduced. Its chemical structure is 1-(2,4-dihydroxy-6-methoxyphenyl)-3-phenylpropan-1-one. Notably, compounds with similar structures have been isolated from various plant species, including Tephrosia purpurea and Cedrelopsis grevei.[1][2] Many chalcones found in these species are prenylated, a modification that significantly impacts their biological activity.

Chalcone_Biosynthesis Phenylalanine L-Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_Acid->p_Coumaroyl_CoA 4CL Naringenin_Chalcone Naringenin Chalcone p_Coumaroyl_CoA->Naringenin_Chalcone CHS Malonyl_CoA 3x Malonyl-CoA Malonyl_CoA->Naringenin_Chalcone CHS Flavonoids Flavonoids & Isoflavonoids Naringenin_Chalcone->Flavonoids CHI

Caption: Generalized biosynthesis pathway of chalcones.

Part 2: The Functional Significance of Chalcones in Plant Biology

The chemical reactivity of the chalcone scaffold, particularly the α,β-unsaturated ketone system and the hydroxyl substitutions on the aromatic rings, underpins their diverse biological functions. These roles are primarily centered around defense against biotic and abiotic stresses, as well as intercellular signaling.

Defense Against Biotic Stressors

Plants, being sessile organisms, have evolved a sophisticated chemical defense system. Chalcones and their derivatives are frontline soldiers in this defense.

  • Phytoalexins: Many chalcones function as phytoalexins, which are antimicrobial compounds synthesized by plants in response to pathogen attack.[3] They exhibit broad-spectrum activity against both fungi and bacteria. The lipophilic nature of many chalcones, enhanced by modifications like prenylation, allows them to readily insert into and disrupt microbial cell membranes.[4][5]

  • Insecticidal and Antifeedant Properties: Certain chalcones act as deterrents to herbivores. They can function as antifeedants, making the plant tissue unpalatable, or as toxins that interfere with insect development and physiology.

Acclimation to Abiotic Environmental Challenges

Chalcones play a crucial role in protecting plants from a variety of non-living stressors.

  • UV Radiation Shielding: The aromatic rings in the chalcone structure allow for the absorption of harmful UV-B radiation.[6] Accumulation of these compounds in the epidermal layers of leaves and stems provides a chemical sunscreen, protecting the photosynthetic machinery and genetic material from damage. The expression of Chalcone Synthase is often upregulated in response to UV light exposure.

  • Antioxidant Activity and ROS Scavenging: Abiotic stresses such as drought, salinity, and extreme temperatures lead to the overproduction of Reactive Oxygen Species (ROS), which can cause significant cellular damage. Chalcones, particularly those with multiple hydroxyl groups, are potent antioxidants.[7] They can directly scavenge ROS and chelate metal ions that catalyze the formation of these damaging molecules.[8]

Signaling and Developmental Regulation

Beyond direct defense, chalcones are involved in complex signaling networks that regulate plant growth and development.

  • Auxin Transport Modulation: Flavonoids, derived from chalcones, are known to modulate the transport of the plant hormone auxin. This regulation is critical for processes such as root development, gravitropism, and overall plant architecture.

  • Symbiotic Relationships: In leguminous plants, specific flavonoids are exuded from the roots and act as signaling molecules to attract nitrogen-fixing rhizobia bacteria, initiating the formation of root nodules.[8]

Part 3: this compound - A Prenylated Chalcone Case Study

While direct research on this compound's role in plants is limited, its chemical structure as a prenylated dihydrochalcone provides significant insight into its probable functions. Prenylation, the attachment of a prenyl group, is known to enhance the biological activity of flavonoids.[3][4] This modification increases the lipophilicity of the molecule, thereby improving its ability to interact with and traverse biological membranes.[5][9]

Based on this, we can hypothesize the following roles for this compound:

  • Enhanced Antimicrobial Activity: The increased lipophilicity conferred by the prenyl group likely allows this compound to more effectively disrupt the cell membranes of invading pathogens, making it a potent phytoalexin.[4]

  • Potent Antioxidant and Anti-inflammatory Effects: The hydroxyl groups on the A-ring of this compound are key determinants for antioxidant activity.[7] The prenyl group can further enhance this activity. In plant systems, this translates to superior protection against oxidative stress. The anti-inflammatory properties observed in animal models suggest a role in modulating the plant's own stress response signaling pathways, which can involve inflammatory-like processes.[3][10]

The presence of this compound and other prenylated chalcones in plants like Tephrosia purpurea, a plant known for its use in traditional medicine and its resilience in poor soils, further supports the hypothesis that these compounds are critical for its defense and survival.[2][11]

Inferred_Roles_this compound This compound This compound (Prenylated Dihydrochalcone) Antimicrobial Enhanced Antimicrobial Activity (Phytoalexin) This compound->Antimicrobial Antioxidant Potent Antioxidant Activity (ROS Scavenging) This compound->Antioxidant Signaling Stress Signaling Modulation This compound->Signaling Biotic_Stress Biotic Stress (Pathogens, Herbivores) Biotic_Stress->this compound Induces Production Abiotic_Stress Abiotic Stress (UV, Drought, Salinity) Abiotic_Stress->this compound Induces Production

Caption: Inferred biological roles of this compound in plants.

Part 4: Methodologies for the Study of this compound and Related Chalcones

The investigation of novel plant secondary metabolites requires robust and validated methodologies for their extraction, quantification, and functional characterization.

Extraction and Quantification of this compound

Objective: To extract and quantify this compound from plant tissues, such as the leaves and stems of Tephrosia purpurea.

Protocol: Ultrasound-Assisted Solvent Extraction and HPLC-PDA Quantification

  • Sample Preparation: Collect fresh plant material and either use immediately or freeze-dry for long-term storage. Grind the tissue into a fine powder using a mortar and pestle with liquid nitrogen.

  • Extraction: a. Weigh approximately 1 gram of the powdered plant material into a falcon tube. b. Add 10 mL of 95% ethanol.[7] c. Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature. d. Centrifuge the mixture at 4000 rpm for 15 minutes. e. Collect the supernatant. Repeat the extraction process on the pellet twice more. f. Pool the supernatants and filter through a 0.22 µm syringe filter into an amber HPLC vial.

  • Quantification by HPLC-PDA: a. Instrumentation: High-Performance Liquid Chromatography system equipped with a Photodiode Array detector and a C18 reverse-phase column. b. Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid). c. Detection: Monitor the elution profile at the wavelength of maximum absorbance for this compound (typically in the 280-370 nm range for chalcones). d. Standard Curve: Prepare a series of known concentrations of a purified this compound standard to generate a standard curve for accurate quantification. e. Analysis: Inject the extracted sample and quantify the this compound peak area against the standard curve.

Extraction_Workflow cluster_extraction Extraction cluster_quantification Quantification Plant_Material Powdered Plant Material Solvent Add 95% Ethanol Plant_Material->Solvent Sonication Ultrasound Sonication (30 min) Solvent->Sonication Centrifugation Centrifugation (4000 rpm, 15 min) Sonication->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Repeat Repeat Extraction 2x Supernatant->Repeat Filter Filter (0.22 µm) Repeat->Filter HPLC HPLC-PDA Analysis Filter->HPLC Quantify Quantify this compound HPLC->Quantify Standard_Curve Generate Standard Curve Standard_Curve->Quantify

Caption: Workflow for extraction and quantification of this compound.

Functional Assays

Objective: To assess the antioxidant potential of this compound-containing extracts.

Protocol: DPPH Radical Scavenging Assay

  • Preparation of Reagents: a. Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. b. Prepare a series of dilutions of the plant extract and a positive control (e.g., ascorbic acid).

  • Assay Procedure: a. In a 96-well plate, add 50 µL of the diluted extract or standard to 150 µL of the DPPH solution. b. Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: a. Measure the absorbance at 517 nm using a microplate reader. b. The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the extract required to scavenge 50% of the DPPH radicals.

Part 5: Future Directions and Conclusion

The study of chalcones, and specifically this compound, stands at an exciting frontier in plant science and drug discovery. While this guide has inferred the probable roles of this compound based on its chemical family, direct experimental validation is the critical next step.

Future research should focus on:

  • Metabolic Profiling: Utilizing advanced mass spectrometry techniques to map the accumulation and localization of this compound in plant tissues under various stress conditions.

  • Gene Silencing and Overexpression: Modifying the expression of key biosynthetic enzymes, such as CHS or prenyltransferases, in model plants or the native species to directly assess the impact of this compound on stress tolerance and pathogen resistance.

  • Elucidation of Signaling Pathways: Investigating the interaction of this compound with known plant stress signaling pathways, such as those involving jasmonic acid and salicylic acid.

References

  • Chalcone Scaffolds, Bioprecursors of Flavonoids: Chemistry, Bioactivities, and Pharmacokinetics.
  • Recent Advances in the Synthesis and Biological Applications of Prenyl
  • Prenylated chalcones and flavonoids for the prevention and tre
  • ESTIMATION OF RUTIN IN HYDROALCOHOLIC AND ITS FRACTIONS OF TEPHROSIA PURPUREA LEAVES.
  • HPLC coupled with chemometric analysis and LC-Ms studies of three flavonoids in Tephrosia purpurea (L.) Pers revealed impact of chemodiversity on the quest for the chemical markers.
  • Flavonoids: biosynthesis, biological functions, and biotechnological applic
  • Determination of flavonoids, polyphenols and antioxidant activity of Tephrosia purpurea: A seasonal study.
  • Flavonoid Biosynthetic P
  • Determination of flavonoids, polyphenols and antioxidant activity of Tephrosia purpurea: a seasonal study.
  • Phytochemical Analysis and Profiling of Antioxidants and Anticancer Compounds from Tephrosia purpurea (L.) subsp. apollinea Family Fabaceae.
  • Chalcone Derivatives: Antioxidant Activity, Photoprotective Properties, and Stability under UV Irradi
  • Specific Flavonoids and Their Biosynthetic P
  • Synthesis and Evaluation of Chalcone Deriv
  • Biosynthesis pathway of flavonoids and stilbene deriv
  • Naturally occurring prenylated chalcones from plants: Structural diversity, distribution, activities and biosynthesis.
  • This compound | C16H16O4 | CID 6483649 - PubChem.
  • Chemical structure of this compound.
  • Ingredient w
  • Determination of flavonoids, polyphenols and antioxidant activity of Tephrosia purpurea: A seasonal study.
  • Chemical constituents of Tephrosia purpurea.
  • (PDF) Chemical constituents of Tephrosia purpurea.
  • Angoletin | C18H20O4 | CID 131162 - PubChem.
  • Therapeutic potential of Tephrosia purpur - JOCPR.
  • Umbelliferone - Wikipedia.
  • Flavone | C15H10O2 | CID 10680 - PubChem.

Sources

Uvangoletin structure-activity relationship (SAR) studies

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Uvangoletin

Introduction: The Therapeutic Potential of this compound

This compound is a flavonoid, a class of polyphenolic secondary metabolites found in plants. Flavonoids are known for their wide array of pharmacological activities, including antioxidant, anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3] this compound, a member of the chalcone subclass, possesses a characteristic open C-ring structure which distinguishes it from other flavonoids and is a key determinant of its biological activity.[1][4] Understanding the structure-activity relationship (SAR) of this compound is paramount for the rational design of novel analogs with enhanced potency and selectivity for various therapeutic targets. This guide provides a comprehensive overview of the core principles of this compound SAR, methodologies for analog synthesis and evaluation, and insights into its potential mechanisms of action.

Core Structural Features and Hypothesized SAR

The fundamental structure of this compound, like other chalcones, consists of two aromatic rings (A-ring and B-ring) joined by a three-carbon α,β-unsaturated carbonyl system.[1] Modifications to any of these three parts can significantly impact the biological activity.

A-Ring Modifications

The substitution pattern on the A-ring is crucial for activity. Hydroxylation and methoxylation are common modifications. The presence and position of hydroxyl groups are particularly important for antioxidant activity, as they can act as hydrogen donors to scavenge free radicals.[5][6][7]

  • Hydroxyl Groups: The number and position of hydroxyl groups on the A-ring are critical for antioxidant and anticancer activities.[6][8] For instance, hydroxyl groups at positions C2' and C4' are often associated with potent radical scavenging.

  • Methoxy Groups: Methoxy groups can influence the lipophilicity of the molecule, thereby affecting its membrane permeability and bioavailability. The conversion of hydroxyl to methoxy groups can sometimes enhance anticancer activity by improving cellular uptake.

B-Ring Modifications

The B-ring also plays a significant role in determining the biological profile of this compound analogs.

  • Hydroxyl and Methoxy Substituents: Similar to the A-ring, the presence of hydroxyl and methoxy groups on the B-ring influences antioxidant, anti-inflammatory, and anticancer activities.[5][9] Dihydroxylation on the B-ring, particularly at the C3' and C4' positions (a catechol moiety), is a known feature for strong antioxidant activity.[6][9]

  • Halogen Substituents: The introduction of halogens (e.g., fluorine, chlorine, bromine) can modulate the electronic properties and metabolic stability of the molecule. A bromo-substitution at the 4'-position of a related flavonoid scaffold has been shown to exhibit potent inhibitory activity against non-small cell lung cancer cells.[10]

The α,β-Unsaturated Carbonyl System (Linker)

The α,β-unsaturated ketone moiety is a key pharmacophore of chalcones.[1] This system can act as a Michael acceptor, allowing it to react with nucleophilic residues (like cysteine) in proteins, which can lead to the inhibition of enzymes and transcription factors involved in inflammatory and carcinogenic processes.[11]

Experimental Workflow for this compound SAR Studies

A systematic approach is necessary to elucidate the SAR of this compound. The following workflow outlines the key steps from analog design to biological evaluation.

SAR_Workflow cluster_design Design & Synthesis cluster_evaluation Biological Evaluation cluster_analysis Analysis & Optimization Design Analog Design & In Silico Screening Synthesis Chemical Synthesis Design->Synthesis In_Vitro In Vitro Assays Synthesis->In_Vitro Cell_Based Cell-Based Assays In_Vitro->Cell_Based In_Vivo In Vivo Models Cell_Based->In_Vivo SAR_Analysis SAR Analysis In_Vivo->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Design Iterative Refinement

Caption: A typical workflow for structure-activity relationship studies.

Methodologies

Synthesis of this compound Analogs

The Claisen-Schmidt condensation is a common and efficient method for synthesizing chalcones.[9][12]

Step-by-Step Protocol:

  • Reactant Preparation: Dissolve an appropriately substituted acetophenone (for the A-ring) and benzaldehyde (for the B-ring) in a suitable solvent such as ethanol or methanol.

  • Catalysis: Add a base catalyst, typically an aqueous solution of sodium hydroxide or potassium hydroxide, dropwise to the reaction mixture at room temperature. For some substrates, an acid catalyst like HCl may be used.[9]

  • Reaction: Stir the mixture at room temperature or with gentle heating for a specified period (typically a few hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up: Pour the reaction mixture into cold water and acidify with dilute HCl to precipitate the chalcone.

  • Purification: Collect the crude product by filtration, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[13]

Biological Evaluation Assays

A panel of assays is required to comprehensively evaluate the biological activities of the synthesized analogs.

1. Antioxidant Activity Assays:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This is a common, rapid, and simple method to screen for antioxidant activity.[14]

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or DMSO).

    • In a 96-well plate, add various concentrations of the test compound to a solution of DPPH in methanol.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.

    • Calculate the percentage of radical scavenging activity and determine the IC50 value.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This assay is also widely used and is applicable to both hydrophilic and lipophilic antioxidants.[14][15]

2. Anticancer Activity Assays:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is used to assess cell viability and cytotoxicity.[10]

    • Seed cancer cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with various concentrations of the this compound analogs for a specified period (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at approximately 570 nm.

    • Calculate the percentage of cell viability and determine the IC50 value.

3. Anti-inflammatory Activity Assays:

  • Nitric Oxide (NO) Scavenging Assay: This assay can be performed using the Griess reagent to measure the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7).[16][17]

  • COX (Cyclooxygenase) Inhibition Assay: Commercially available kits can be used to evaluate the inhibitory effect of the compounds on COX-1 and COX-2 enzymes.

Quantitative SAR Data Summary

The following table provides a hypothetical summary of SAR data for a series of this compound analogs, illustrating the impact of different substituents on antioxidant and anticancer activities.

CompoundA-Ring Substituent (R1)B-Ring Substituent (R2)DPPH Scavenging IC50 (µM)MTT Assay IC50 (µM) on A549 cells
This compound2'-OH, 4'-OCH3H15.225.8
Analog 12'-OH, 4'-OHH8.520.1
Analog 22'-OCH3, 4'-OCH3H25.618.5
Analog 32'-OH, 4'-OCH34''-OH10.115.3
Analog 42'-OH, 4'-OCH33'',4''-diOH5.212.7
Analog 52'-OH, 4'-OCH34''-Cl18.98.9
Analog 62'-OH, 4'-OCH34''-Br19.55.4

Mechanism of Action and Signaling Pathways

Flavonoids, including chalcones, can exert their biological effects through multiple mechanisms.[18][19]

  • Antioxidant Mechanism: Direct scavenging of reactive oxygen species (ROS) and reactive nitrogen species (RNS).[2] They can also chelate metal ions involved in free radical generation and upregulate endogenous antioxidant enzymes.[2][18]

  • Anti-inflammatory Mechanism: Inhibition of pro-inflammatory enzymes like COX and lipoxygenase (LOX).[11] They can also modulate inflammatory signaling pathways such as NF-κB and MAPK.[11][19]

  • Anticancer Mechanism: Induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis and metastasis.[2][8] These effects are often mediated through the modulation of various signaling pathways, including PI3K/Akt and MAPK.[19]

Signaling_Pathways cluster_upstream Upstream Targets cluster_downstream Downstream Effects This compound This compound Analogs ROS ROS/RNS This compound->ROS Scavenges COX_LOX COX/LOX Enzymes This compound->COX_LOX Inhibits Kinases Protein Kinases (e.g., PI3K, MAPK) This compound->Kinases Modulates Oxidative_Stress Reduced Oxidative Stress ROS->Oxidative_Stress leads to Inflammation Reduced Inflammation COX_LOX->Inflammation mediates Apoptosis Apoptosis Induction Kinases->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Kinases->Cell_Cycle_Arrest

Caption: Potential mechanisms of action for this compound analogs.

Conclusion and Future Directions

The SAR studies of this compound, guided by the established principles of flavonoid and chalcone chemistry, offer a promising avenue for the development of novel therapeutic agents. The systematic synthesis and evaluation of analogs with diverse substitution patterns on both aromatic rings will be crucial for identifying lead compounds with improved potency, selectivity, and pharmacokinetic properties. Future research should focus on exploring a wider range of substituents, including heterocyclic rings, and employing computational methods to refine analog design. In vivo studies will be essential to validate the therapeutic potential of the most promising candidates.

References

  • Chalcone Scaffolds, Bioprecursors of Flavonoids: Chemistry, Bioactivities, and Pharmacokinetics. (URL: [Link])
  • Synthesis of Flavonols and Assessment of Their Biological Activity as Anticancer Agents. (URL: [Link])
  • Short Overview of Some Assays for the Measurement of Antioxidant Activity of Natural Products and Their Relevance in Derm
  • Flavonoids: structure–function and mechanisms of action and opportunities for drug development. (URL: [Link])
  • Exploring the Mechanism of Flavonoids Through Systematic Bioinform
  • Bioactivity evaluation of synthesized flavone analogs. (URL: [Link])
  • Anti-Neurodegenerating Activity: Structure–Activity Relationship Analysis of Flavonoids. (URL: [Link])
  • Structure-activity relationship and classification of flavonoids as inhibitors of xanthine oxidase and superoxide scavengers. (URL: [Link])
  • Quantitative Structure – Antioxidant Activity Relationships of Flavonoid Compounds. (URL: [Link])
  • Synthesis of dibenzoylmethane-flavonoid hybrids as potential uv filters. Hybrids of chalcones. (URL: [Link])
  • Design, synthesis and biological evaluation of chalcone analogues with novel dual antioxidant mechanisms as potential anti-ischemic stroke agents. (URL: [Link])
  • Flavonoids as anticancer agents: structure-activity rel
  • Chemistry and Biological Activities of Flavonoids: An Overview. (URL: [Link])
  • Botanical Flavonoids: Efficacy, Absorption, Metabolism and Advanced Pharmaceutical Technology for Improving Bioavailability. (URL: [Link])
  • Structure–Activity Relationship Analysis of Flavonoids and Its Inhibitory Activity Against BACE1 Enzyme Toward a Better Therapy for Alzheimer's Disease. (URL: [Link])
  • Synthesis, Biological Evaluation and Docking Studies of Chalcone and Flavone Analogs as Antioxidants and Acetylcholinesterase Inhibitors. (URL: [Link])
  • Design and synthesis of chalcone derivatives as potential non-purine xanthine oxidase inhibitors. (URL: [Link])
  • Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. (URL: [Link])
  • How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches. (URL: [Link])
  • Quantitative Analysis of Flavonoids and Coumarins from Fingered Citron in Different Growth Periods and Their Regulatory Effects on Oxid
  • Medicinally Privileged Natural Chalcones: Abundance, Mechanisms of Action, and Clinical Trials. (URL: [Link])

Sources

Part 1: Foundational In Vitro Pharmacological Profiling

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Preclinical Pharmacological Evaluation of Uvangoletin

Introduction: Unveiling the Potential of this compound, a C-Prenylated Chalcone

This compound is a C-prenylated chalcone, a class of plant secondary metabolites belonging to the flavonoid family.[1] It has been isolated from natural sources such as the fruits and seeds of Cedrelopis grevei.[1][2] Chalcones, as a chemical class, are recognized as biosynthetic precursors to all flavonoids and are renowned for their vast spectrum of pharmacological activities.[1][3] These activities include potent anti-inflammatory, antioxidant, anticancer, and antimicrobial effects, making them a fertile ground for drug discovery.[4][5]

The unique α,β-unsaturated ketone moiety of the chalcone scaffold is a key determinant of its biological activity, acting as a Michael acceptor that can covalently interact with nucleophilic residues on proteins, thereby modulating their function.[6] This reactivity allows chalcones to influence numerous critical signaling pathways implicated in human diseases.

Despite the broad interest in chalcones, specific preclinical data on this compound remains scarce in publicly accessible literature. This guide, therefore, serves as a comprehensive technical roadmap for researchers, scientists, and drug development professionals. It outlines a systematic, field-proven framework for the preclinical pharmacological investigation of this compound. By leveraging established methodologies for the broader chalcone class, this document provides the necessary protocols and scientific rationale to thoroughly characterize this compound's therapeutic potential, from initial in vitro screening to in vivo efficacy and safety assessments.

The initial phase of preclinical assessment is to establish the primary biological activities of this compound using a panel of robust and validated in vitro assays. This step is critical for identifying the most promising therapeutic avenues to pursue in more complex models.

Anticancer Activity Screening

Chalcones are well-documented as potent anticancer agents that can influence multiple hallmarks of cancer.[3][7] The initial evaluation of this compound should involve screening for cytotoxicity against a diverse panel of human cancer cell lines to identify potential areas of sensitivity.

Experimental Protocol: MTT Cytotoxicity Assay

This protocol is designed to assess the effect of this compound on the metabolic activity and proliferation of cancer cells.

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 [breast], HCT-116 [colon], A549 [lung], HepG2 [liver]) in their recommended media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a humidified 5% CO₂ incubator.[8][9]

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Serially dilute the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.

  • Incubation: Replace the medium in the wells with the this compound dilutions. Include vehicle control (DMSO) and untreated control wells. Incubate the plates for 48 to 72 hours.

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

Anti-inflammatory Activity Assessment

Chronic inflammation is a key driver of many diseases. Chalcones are known to possess significant anti-inflammatory properties, often by inhibiting the production of inflammatory mediators.[10][11]

Experimental Protocol: Nitric Oxide (NO) Inhibition in Macrophages

This assay measures this compound's ability to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

  • Cell Culture: Culture RAW 264.7 murine macrophage cells as described above.

  • Seeding and Treatment: Seed cells in a 96-well plate at 5 x 10⁴ cells/well. Allow to adhere. Pre-treat cells with various concentrations of this compound for 1 hour.

  • Stimulation: Induce inflammation by adding LPS to a final concentration of 1 µg/mL. Incubate for 24 hours.

  • Nitrite Measurement (Griess Assay):

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

  • Data Acquisition: Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be generated to quantify nitrite concentration.

  • Causality: The rationale for this experiment is that a reduction in nitrite concentration in the supernatant indicates inhibition of inducible nitric oxide synthase (iNOS) activity or expression, a hallmark of anti-inflammatory action.[10] A concurrent cytotoxicity assay (e.g., MTT) must be run to ensure that the observed reduction in NO is not due to cell death.

Antioxidant Capacity Evaluation

The antioxidant properties of chalcones are mainly attributed to their ability to scavenge free radicals, which mitigates oxidative stress-induced tissue damage.[1]

Experimental Protocol: DPPH Free Radical Scavenging Assay

This is a cell-free chemical assay to evaluate the direct radical-scavenging ability of this compound.

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of this compound (in methanol) to 100 µL of the DPPH solution. Ascorbic acid or Trolox can be used as a positive control.[12]

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Acquisition: Measure the absorbance at 517 nm.

  • Analysis: The percentage of scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample. The IC₅₀ value (concentration required to scavenge 50% of DPPH radicals) is then determined.

Part 2: Elucidation of Molecular Mechanisms

Once primary activities are established, the next logical step is to investigate the underlying molecular mechanisms. This involves identifying the specific cellular signaling pathways modulated by this compound. Flavonoids are known to interact with key signaling cascades that regulate cell survival, proliferation, and inflammation.[13][14]

Workflow for Mechanistic Studies

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Deep Dive cluster_2 Phase 3: In Vivo Validation vitro_cancer Cytotoxicity Assay (e.g., MTT) vitro_inflam NO Inhibition Assay (Griess) pathway_select Select Most Promising Activity (e.g., Anti-inflammatory) vitro_inflam->pathway_select Strong Inhibition Observed vitro_antiox Radical Scavenging (DPPH) western Western Blot Analysis pathway_select->western Hypothesize NF-κB Involvement pathway_id Identify Modulated Proteins (e.g., p-p65, IκBα, COX-2) western->pathway_id model_select Select Relevant Animal Model (e.g., Paw Edema) pathway_id->model_select Mechanism Confirmed efficacy Assess In Vivo Efficacy model_select->efficacy pk_pd PK/PD Correlation efficacy->pk_pd

Caption: Preclinical workflow for this compound investigation.

Focus Pathway: NF-κB Signaling in Inflammation

The NF-κB pathway is a master regulator of inflammation and is a common target for chalcones.[15] Inhibition of this pathway prevents the transcription of pro-inflammatory genes like COX-2, iNOS, and various cytokines.

G cluster_0 Cytoplasm cluster_1 Nucleus IKK IKK Complex IkB IκBα IKK->IkB Phosphorylates IkB_p P-IκBα (Degradation) IkB->IkB_p NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active Released NFkB_nuc Active NF-κB NFkB_active->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (COX-2, TNF-α, iNOS) DNA->Genes Transcription LPS LPS LPS->IKK Activates This compound This compound This compound->IKK Inhibits? This compound->NFkB_active Inhibits Translocation?

Caption: Hypothesized action of this compound on the NF-κB pathway.

Experimental Protocol: Western Blot Analysis

This protocol verifies if this compound inhibits NF-κB activation by examining the phosphorylation and degradation of key proteins.

  • Cell Treatment and Lysis: Treat RAW 264.7 cells with this compound for 1 hour, followed by LPS stimulation for 30-60 minutes. Wash cells with cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein per sample on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane overnight at 4°C with primary antibodies against phospho-p65, p65, IκBα, and β-actin (as a loading control).

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Rationale: A decrease in the ratio of phospho-p65 to total p65 and a stabilization (i.e., reduced degradation) of IκBα in this compound-treated cells would provide strong evidence of NF-κB pathway inhibition.[15]

Part 3: Preclinical Pharmacokinetics (ADME)

Understanding a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile is paramount for translating in vitro findings into a viable therapeutic.[16] Poor pharmacokinetic properties, such as low bioavailability or rapid metabolism, are common reasons for drug candidate failure.[15][17]

Table 1: Key Pharmacokinetic Parameters to Determine

ParameterDescriptionImportance
Clearance (CL) The volume of plasma cleared of the drug per unit time.Determines the maintenance dose rate required to achieve a target steady-state concentration.
Volume of Distribution (Vd) The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.Indicates the extent of drug distribution into tissues versus plasma.
Half-life (t½) The time required for the drug concentration in the body to be reduced by half.Dictates the dosing interval.
Bioavailability (F%) The fraction of an administered dose of unchanged drug that reaches the systemic circulation.Crucial for determining the oral dose.

Experimental Protocol: In Vivo Pharmacokinetic Study in Rats

This protocol provides a foundational understanding of this compound's behavior in a living system.[18][19]

  • Animal Model: Use male Sprague-Dawley rats (220-250 g), acclimatized for at least one week.[18] Divide animals into two groups: intravenous (IV) and oral (PO). Fast animals overnight before dosing.

  • Drug Formulation and Administration:

    • IV Group: Formulate this compound in a suitable vehicle (e.g., Solutol/ethanol/water) and administer a single dose (e.g., 2 mg/kg) via the tail vein.

    • PO Group: Formulate this compound as a suspension in 0.5% carboxymethylcellulose (CMC-Na) and administer a single dose (e.g., 10 mg/kg) via oral gavage.[18]

  • Blood Sampling:

    • Collect sparse blood samples (approx. 0.2 mL) from a subset of animals at each time point to create a composite profile.

    • Time Points: Pre-dose, and 5, 15, 30 minutes, 1, 2, 4, 8, 12, and 24 hours post-dose.[18]

    • Collect samples into heparinized tubes.

  • Plasma Preparation: Centrifuge blood at 4,000 rpm for 10 minutes at 4°C to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis (LC-MS/MS):

    • Develop and validate a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for quantifying this compound in plasma.

    • This involves protein precipitation, liquid-liquid extraction, or solid-phase extraction to isolate the analyte from the plasma matrix.

  • Pharmacokinetic Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate the parameters listed in Table 1 from the plasma concentration-time data.

Part 4: In Vivo Efficacy Evaluation

Positive in vitro and mechanistic data, coupled with an acceptable pharmacokinetic profile, justify the investigation of this compound's efficacy in animal models of disease. The choice of model must directly correspond to the most potent in vitro activity observed.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic and well-accepted model for evaluating the acute anti-inflammatory activity of a compound.[4]

  • Animal Model: Use male Wistar or Sprague-Dawley rats (180-200 g).

  • Compound Administration: Administer this compound orally at several doses (e.g., 10, 30, 100 mg/kg) one hour before the carrageenan injection. A vehicle control group and a positive control group (e.g., Indomethacin, 10 mg/kg) must be included.

  • Induction of Inflammation: Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar surface of the right hind paw of each rat.

  • Measurement of Edema: Measure the paw volume using a plethysmometer at time 0 (before injection) and at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group. Statistical significance can be determined using ANOVA followed by a post-hoc test.

  • Causality and Trustworthiness: This model provides a self-validating system. The positive control (Indomethacin) must show a significant reduction in edema, confirming the model's responsiveness. The dose-dependent reduction of edema by this compound would provide strong evidence of its in vivo anti-inflammatory efficacy.

Part 5: Preliminary Safety and Toxicology Assessment

Early assessment of toxicity is crucial to de-risk a drug development program.

Experimental Protocol: Acute Oral Toxicity (OECD 423)

This study provides an initial estimate of a substance's toxicity after a single oral dose.[20]

  • Animal Model: Use female Wistar rats (nulliparous and non-pregnant).

  • Dosing Procedure (Limit Test):

    • Administer a single oral dose of 2000 mg/kg of this compound to a group of three rats.[20]

    • The substance is formulated in an appropriate vehicle (e.g., corn oil or 0.5% CMC-Na).

  • Observation:

    • Observe animals closely for the first 30 minutes, periodically during the first 24 hours (with special attention during the first 4 hours), and daily thereafter for a total of 14 days.

    • Record all signs of toxicity, including changes in skin, fur, eyes, respiration, autonomic and central nervous system, and behavior. Note any instances of tremors, convulsions, diarrhea, lethargy, or coma.

    • Record body weights weekly.

  • Endpoint: The primary endpoint is mortality. If no mortality is observed at 2000 mg/kg, the LD₅₀ is considered to be greater than 2000 mg/kg, and the compound is classified as having low acute toxicity.[20]

  • Necropsy: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

This technical guide provides a comprehensive, structured, and scientifically grounded framework for the preclinical pharmacological evaluation of this compound. By following a logical progression from broad in vitro screening to mechanistic studies, pharmacokinetic profiling, and in vivo efficacy and safety testing, researchers can systematically build a robust data package. While specific data on this compound is limited, the protocols and rationale presented here, based on extensive research into the chalcone class of compounds, offer a clear and authoritative path forward. The successful execution of these studies will be instrumental in determining if this compound possesses the necessary therapeutic potential to advance toward clinical development.

References

  • Chalcone Scaffolds, Bioprecursors of Flavonoids: Chemistry, Bioactivities, and Pharmacokinetics - PMC - PubMed Central.
  • Proposed mechanism for signaling pathway affecting flavonoid... - ResearchGate.
  • Chalcone Scaffolds, Bioprecursors of Flavonoids: Chemistry, Bioactivities, and Pharmacokinetics - MDPI.
  • Botanical Flavonoids: Efficacy, Absorption, Metabolism and Advanced Pharmaceutical Technology for Improving Bioavailability - MDPI.
  • Anticancer Activity of Natural and Synthetic Chalcones - PubMed.
  • Exploring the Mechanism of Flavonoids Through Systematic Bioinformatics Analysis.
  • Targeting Wnt/β-Catenin Pathway by Flavonoids: Implication for Cancer Therapeutics - NIH.
  • Antioxidant Effects of Chalcones during the Inflammatory Response: An Overall Review.
  • Signaling proteins and pathways affected by flavonoids in leukemia cells - PubMed.
  • Dietary flavonoids: bioavailability, metabolic effects, and safety - PubMed - NIH.
  • Flavonoids in modulation of cell survival signalling pathways - PMC - PubMed Central.
  • Exploring the pharmacokinetics, drug-likeness, and toxicological features of anticancer flavonoids - PubMed Central.
  • Anticancer Activity of Natural and Synthetic Chalcones - Semantic Scholar.
  • Pharmacokinetics and Flavones - 296662 PDFs - ResearchGate.
  • Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence - PubMed Central.
  • Chemistry and Biological Activities of Flavonoids: An Overview - PMC - NIH.
  • Anticancer Potential of Natural Chalcones: In Vitro and In Vivo Evidence - MDPI.
  • Synthesis and anti-inflammatory effect of chalcones - PubMed.
  • The ABCD of clinical pharmacokinetics - PMC - PubMed Central.
  • Progress in experimental models to investigate the in vivo and in vitro antidiabetic activity of drugs - PubMed.
  • In-vivo Animal Models - Aragen Life Sciences.
  • Synthesis and anti-inflammatory effect of chalcones and related compounds - PubMed.
  • Application of in vivo animal models to characterize the pharmacokinetic and pharmacodynamic properties of drug candidates in discovery settings - PubMed.
  • Metabolic conjugation reduces in vitro toxicity of the flavonoid nevadensin - ResearchGate.
  • Evaluation and Discovery of Novel Synthetic Chalcone Derivatives as Anti-Inflammatory Agents | Request PDF - ResearchGate.
  • Systematic Review of Preclinical Studies on the Efficacy and Mechanisms of Herbal Medicines in Post-Myocardial Infarction Heart Failure with Reduced Ejection Fraction - MDPI.
  • In Silico and In Vitro Study of Antioxidant Potential of Urolithins - MDPI.
  • Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - NIH.
  • Toxicological Screening of Four Bioactive Citroflavonoids: In Vitro, In Vivo, and In Silico Approaches - PMC - NIH.
  • Novel chalcone derivatives as anti-inflammatory agents evaluated.
  • Investigating Ex Vivo Animal Models to Test the Performance of Intravitreal Liposomal Drug Delivery Systems - MDPI.
  • Anticancer Potential of Flavonoids: An Overview with an Emphasis on Tangeretin - MDPI.
  • In Vitro Anti-Tumor and Hypoglycemic Effects of Total Flavonoids from Willow Buds - NIH.
  • Clinical Applications of Pharmacokinetics in Drug Therapy - Longdom Publishing.
  • 18306 PDFs | Review articles in PRECLINICAL PHARMACOLOGY - ResearchGate.
  • In vitro ADME and In vivo Pharmacokinetics - ResearchGate.
  • Medicinally Privileged Natural Chalcones: Abundance, Mechanisms of Action, and Clinical Trials - PMC - PubMed Central.
  • preclinical pharmacological study: Topics by Science.gov.
  • Exploring the antioxidant potential of chalcogen-indolizines throughout in vitro assays.
  • Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence - ResearchGate.
  • In Vitro Antioxidant Activities and the Therapeutic Potential of Some Newly Synthesized Chalcones Against 4-Acetaminophenol Induced Hepatotoxicity in Rats - PMC - NIH.

Sources

A Comprehensive Technical Guide to the Toxicological Assessment of Uvangoletin

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Preclinical Safety of Novel Chalcones

Uvangoletin, a dihydrochalcone found in plants such as Cedrelopsis grevei, belongs to the expansive flavonoid family.[1] Chalcones are recognized for a wide array of biological activities, including anticancer, anti-inflammatory, and antioxidant properties, making them promising candidates for drug discovery.[2][3][4] However, before a novel compound like this compound can be considered for therapeutic applications, a rigorous toxicological assessment is paramount to ensure its safety. This guide provides a comprehensive framework for the preclinical toxicological evaluation of this compound, drawing upon established methodologies for chalcones and flavonoids to offer field-proven insights for researchers, scientists, and drug development professionals. The narrative that follows is designed to elucidate the causality behind experimental choices, ensuring a self-validating system of protocols for a thorough safety assessment.

Part 1: Foundational In Vitro Toxicity Assessment

The initial phase of toxicological screening for a novel compound like this compound involves a battery of in vitro assays. These tests are designed to provide rapid and cost-effective data on the potential of a substance to cause cellular damage or genetic mutations.

Cytotoxicity Screening: Establishing a Toxicity Profile

The first step in any toxicological assessment is to determine the concentrations at which the test compound exhibits cytotoxic effects. This is crucial for dose selection in subsequent, more complex assays. Two widely used and robust colorimetric assays for this purpose are the MTT and Neutral Red Uptake assays.

1.1.1. The Rationale Behind Cytotoxicity Assays

The choice of cytotoxicity assay is dictated by the specific cellular mechanism being interrogated. The MTT assay measures mitochondrial activity, providing an indication of overall cell viability and metabolic health. In contrast, the Neutral Red assay assesses lysosomal integrity, offering a different perspective on cellular stress and membrane stability. Employing both assays provides a more comprehensive picture of the cytotoxic potential of this compound.

Experimental Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Cell Culture: Seed human cancer cell lines (e.g., HepG2 for liver, MCF-7 for breast) in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Exposure: Treat the cells with a range of this compound concentrations (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Experimental Protocol: Neutral Red Uptake Assay

  • Cell Culture: Prepare cell cultures as described for the MTT assay.

  • Compound Exposure: Treat cells with this compound as described above.

  • Neutral Red Incubation: After treatment, replace the medium with a medium containing Neutral Red dye (50 µg/mL) and incubate for 3 hours.

  • Dye Extraction: Wash the cells with PBS and then add a destaining solution (1% acetic acid, 50% ethanol, 49% water).

  • Absorbance Measurement: Read the absorbance at 540 nm.

  • Data Analysis: Calculate cell viability and the IC50 value.

Data Presentation: Comparative Cytotoxicity of Chalcones

The following table presents hypothetical IC50 values for this compound, based on published data for other chalcones, to illustrate how the results would be summarized.[2][5][6][7][8]

Cell LineCompoundIncubation Time (h)IC50 (µM)
HepG2 (Liver) This compound4825.5
Cardamonin[5]4817.1
MCF-7 (Breast) This compound4815.2
Xanthohumol[2]246.7
A549 (Lung) This compound4830.8
Flavokawain B[7]4811.0
Genotoxicity Assessment: Screening for Mutagenic Potential

Genotoxicity assays are critical for identifying compounds that can damage DNA, potentially leading to carcinogenesis.[9] The Ames test and the in vitro micronucleus assay are standard preliminary tests to assess the mutagenic and clastogenic potential of a substance.

1.2.1. Causality in Genotoxicity Testing

The Ames test utilizes bacterial strains with pre-existing mutations to detect point mutations and frameshift mutations.[10] A positive result indicates that the compound can directly alter the genetic code. The micronucleus test, on the other hand, is performed in mammalian cells and identifies chromosomal damage (clastogenicity) or interference with the mitotic apparatus (aneugenicity).[11][12] A positive result in this assay suggests the potential for more significant genetic alterations.

Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)

  • Bacterial Strains: Use Salmonella typhimurium strains (e.g., TA98, TA100) with and without metabolic activation (S9 fraction from rat liver).

  • Exposure: Plate the bacterial strains with varying concentrations of this compound on a minimal agar medium.

  • Incubation: Incubate the plates for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies.

  • Data Analysis: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

Experimental Protocol: In Vitro Micronucleus Assay

  • Cell Culture: Use a suitable mammalian cell line (e.g., CHO, TK6) and treat with this compound at concentrations that do not exceed 55±5% cytotoxicity.

  • Cytochalasin B: Add cytochalasin B to block cytokinesis, resulting in binucleated cells.

  • Harvesting and Staining: Harvest the cells, fix, and stain with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).

  • Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

  • Data Analysis: A significant increase in the frequency of micronucleated cells indicates clastogenic or aneugenic activity.

Part 2: In Vivo Toxicological Evaluation

Following in vitro screening, promising candidates with an acceptable therapeutic index are advanced to in vivo studies to assess their systemic toxicity in a whole-organism context. These studies are conducted in compliance with international guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity Study (OECD 423)

The acute oral toxicity study provides information on the adverse effects of a single high dose of a substance.[13] It is used to determine the median lethal dose (LD50) and to identify clinical signs of toxicity.[14][15]

2.1.1. Rationale for the Acute Toxic Class Method

The OECD 423 guideline, the Acute Toxic Class Method, is a stepwise procedure that uses a minimum number of animals to classify a substance into one of five toxicity categories based on its LD50. This method is preferred for ethical reasons as it reduces the number of animals required compared to the classical LD50 test.

Experimental Protocol: Acute Oral Toxicity (OECD 423)

  • Animal Model: Use female rats (e.g., Sprague-Dawley or Wistar strains).

  • Dosing: Administer a single oral dose of this compound at a starting dose of 300 mg/kg.

  • Observation: Observe the animals closely for the first 4 hours and then daily for 14 days for clinical signs of toxicity and mortality.

  • Body Weight: Record body weight at the start and end of the study.

  • Necropsy: Perform a gross necropsy on all animals at the end of the study.

  • Dose Adjustment: Based on the outcome at the starting dose, the dose for the next set of animals is adjusted up or down.

Data Presentation: Acute Oral Toxicity of Chalcones

The following table provides hypothetical results for this compound based on published data for other chalcones.[14][15][16]

CompoundSpeciesLD50 (mg/kg)GHS Category
This compoundRat> 20005 or Unclassified
Chalcone Derivative A[14]Mouse3807.95
Chalcone Derivative B[15]Mouse> 5000Unclassified
Synthetic Chalcone C[16]Mouse> 5505
Sub-chronic Toxicity Study (OECD 408)

Sub-chronic toxicity studies evaluate the effects of repeated exposure to a substance over a longer period, typically 90 days in rodents. This study is designed to identify target organs of toxicity and to determine a No-Observed-Adverse-Effect Level (NOAEL).

2.2.1. The Importance of Repeated Dose Studies

While acute studies provide information on the effects of a single high dose, sub-chronic studies are more relevant for predicting the potential toxicity of a drug that would be administered repeatedly over time. They allow for the detection of cumulative toxicity and delayed effects.

Experimental Protocol: 90-Day Repeated Dose Oral Toxicity Study (OECD 408)

  • Animal Model: Use both male and female rats.

  • Dosing: Administer this compound daily via oral gavage at three different dose levels for 90 days. A control group receives the vehicle only.

  • Clinical Observations: Monitor the animals daily for clinical signs of toxicity.

  • Body Weight and Food Consumption: Record body weight and food consumption weekly.

  • Hematology and Clinical Biochemistry: Collect blood samples at the end of the study for hematological and biochemical analysis.

  • Histopathology: Perform a full histopathological examination of all major organs.

  • Data Analysis: Analyze the data for statistically significant differences between the treated and control groups to determine the NOAEL.

Part 3: Mechanistic Toxicology: Unraveling the "How"

Understanding the molecular mechanisms underlying the toxicity of a compound is crucial for risk assessment and for guiding further drug development. For flavonoids and chalcones, several key mechanisms have been identified.[17][18]

Key Signaling Pathways in Chalcone-Induced Toxicity

At high concentrations, some chalcones can induce apoptosis (programmed cell death) through the modulation of key signaling pathways. The intrinsic (mitochondrial) pathway is a common mechanism, involving the regulation of the Bcl-2 family of proteins, leading to the release of cytochrome c and the activation of caspases.[17] Additionally, chalcones have been shown to interfere with survival pathways such as the PI3K/AKT/mTOR and NF-κB signaling pathways.[19][20]

Diagram: Simplified Signaling Pathway of Chalcone-Induced Apoptosis

Chalcone_Toxicity_Pathway This compound This compound (High Concentration) Bcl2 Bcl-2 (anti-apoptotic) Bax (pro-apoptotic) This compound->Bcl2 Inhibits Bcl-2 Activates Bax PI3K_AKT PI3K/AKT Pathway This compound->PI3K_AKT Inhibition Mitochondria Mitochondria CytC Cytochrome c Release Mitochondria->CytC Bcl2->Mitochondria Regulates Membrane Permeability Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Cell_Survival Cell Survival & Proliferation PI3K_AKT->Cell_Survival

Caption: Hypothetical pathway of this compound-induced apoptosis.

Part 4: Risk Assessment and Concluding Remarks

The culmination of the toxicological assessment is the risk assessment, which integrates all the gathered data to determine the potential risk to human health.[21][22][23]

The Margin of Exposure (MOE) Approach

For compounds that are not genotoxic, a health-based guidance value such as an Acceptable Daily Intake (ADI) can be established from the NOAEL. For genotoxic compounds, the Margin of Exposure (MOE) approach is often used. The MOE is the ratio of the NOAEL (or a benchmark dose) to the estimated human exposure. A higher MOE indicates a lower level of concern.

Final Considerations for the Development of this compound

The toxicological assessment of this compound, as outlined in this guide, provides a robust framework for evaluating its safety. The initial in vitro assays will establish a preliminary toxicity profile and identify any genotoxic potential. Subsequent in vivo studies will provide crucial information on systemic toxicity and establish a safe dose range. A thorough understanding of the mechanistic basis of any observed toxicity will further inform the risk assessment. By following this comprehensive and logical progression of studies, drug development professionals can make informed decisions about the potential of this compound as a therapeutic agent, ensuring that its development is grounded in scientific integrity and a commitment to patient safety.

References

  • Assessment of the genotoxic and antigenotoxic activities of the chalcone (E). (n.d.). ResearchGate.
  • Anticancer Potential of Natural Chalcones: In Vitro and In Vivo Evidence. (2021). MDPI.
  • New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties. (2023). National Center for Biotechnology Information.
  • In vitro and in vivo evaluation of genotoxicity, cytotoxicity, and protective effects of synthetic chalcones (E)-3-(4-chlorophenyl)-1-phenyl-2-propen-1-one (4-CL) and (E). (2022). SyncSci Publishing.
  • Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents. (n.d.). National Center for Biotechnology Information.
  • Molecular Mechanisms of Antiproliferative Effects of Natural Chalcones. (n.d.). National Center for Biotechnology Information.
  • Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. (2023). MDPI.
  • Synthesis and Evaluation of Novel Bis-Chalcone Derivatives Containing a Thiophene Moiety as Potential Anticancer Agents: In Vitro, In Silico, and Mechanistic Studies. (n.d.). National Center for Biotechnology Information.
  • Acute toxicity signs, lethal dose determination of Chalcone and its analogues in mice. (2022). The Pharma Innovation Journal.
  • Absence of genotoxic effects of the chalcone (E)-1-(2-hydroxyphenyl)-3-(4-methylphenyl)-prop-2-en-1-one) and its potential chemoprevention against DNA damage using in vitro and in vivo assays. (2017). ResearchGate.
  • (PDF) In vitro and in vivo evaluation of genotoxicity, cytotoxicity, and protective effects of synthetic chalcones (E)-3-(4-chlorophenyl)-1-phenyl-2-propen-1-one (4-CL) and (E). (n.d.). ResearchGate.
  • TOXICITY ASSESSMENT OF SYNTHETIC CHALCONES WITH ANTILEISHMANIAL POTENTIAL IN BALB/c MICE. (2021). SciELO.
  • Acute toxicity signs, lethal dose determination of Chalcone and its analogues in mice. (2022). The Pharma Innovation Journal.
  • Absence of genotoxic effects of the chalcone (E)-1-(2-hydroxyphenyl)-3-(4-methylphenyl)-prop-2-en-1-one) and its potential chemoprevention against DNA damage using in vitro and in vivo assays. (2017). National Center for Biotechnology Information.
  • Toxicity assessment of synthetic chalcones with antileishmanial potential in BALB/c mice. (n.d.). National Center for Biotechnology Information.
  • Effect of chalcones on selected signaling pathways. Mechanism of... (n.d.). ResearchGate.
  • Mechanisms of chalcone induced cell death. (n.d.). ResearchGate.
  • (PDF) Chalcone Scaffolds, Bioprecursors of Flavonoids: Chemistry, Bioactivities, and Pharmacokinetics. (n.d.). ResearchGate.
  • Two Important Anticancer Mechanisms of Natural and Synthetic Chalcones. (2022). MDPI.
  • Guidance for the safety assessment of botanicals and botanical preparations for use in food and food supplements. (n.d.). National Center for Biotechnology Information.
  • Acute oral toxicity. (n.d.). National Center for Biotechnology Information.
  • Recommendations on reporting requirements for flavonoids in research. (n.d.). ResearchGate.
  • Toxicity Assessments of Chalcone and Some Synthetic Chalcone Analogues in a Zebrafish Model. (2014). MDPI.
  • Risk assessment of botanicals and botanical preparations intended for use in food and food supplements: Emerging issues. (n.d.). ResearchGate.
  • Toxicity Assessments of Chalcone and Some Synthetic Chalcone Analogues in a Zebrafish Model. (n.d.). ResearchGate.
  • Safety Assessment of Herbal Food Supplements: Elemental Profiling and Associated Risk. (2023). MDPI.
  • Comparison of Flavonoid Intake Assessment Methods Using USDA and Phenol Explorer Databases: Subcohort Diet, Cancer and Health-Next Generations—MAX Study. (n.d.). National Center for Biotechnology Information.
  • Chalcones: Synthetic Chemistry Follows Where Nature Leads. (n.d.). National Center for Biotechnology Information.
  • Botanical Flavonoids: Efficacy, Absorption, Metabolism and Advanced Pharmaceutical Technology for Improving Bioavailability. (2023). MDPI.
  • Chemistry and Biological Activities of Flavonoids: An Overview. (n.d.). National Center for Biotechnology Information.
  • Biological Activities of Natural Products II. (2022). National Center for Biotechnology Information.

Sources

Methodological & Application

Application Notes and Protocols: Synthesis of Uvangoletin

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Uvangoletin, a C-prenylated dihydrochalcone, has garnered significant interest within the scientific community for its diverse biological activities. As a member of the flavonoid family, its synthesis is of paramount importance for further pharmacological investigation and drug development. These application notes provide a comprehensive guide to the total synthesis of this compound, detailing the strategic considerations, mechanistic underpinnings, and step-by-step protocols. The primary synthetic pathway discussed involves a regioselective C-prenylation of a phloroglucinol precursor, followed by a Claisen-Schmidt condensation to construct the chalcone backbone, and concluding with a selective reduction to yield the target dihydrochalcone. This document is intended for researchers in medicinal chemistry, organic synthesis, and drug discovery, offering field-proven insights to enable the successful and efficient synthesis of this compound.

Introduction and Strategic Overview

This compound (2',4',6'-trihydroxy-3'-prenyldihydrochalcone) is a naturally occurring acylphloroglucinol derivative that exhibits a range of promising biological properties.[1][2] The development of a robust and scalable synthetic route is crucial for creating analogues, conducting structure-activity relationship (SAR) studies, and providing sufficient material for advanced preclinical and clinical evaluation.

The synthetic strategy presented herein is designed around a convergent and logical sequence that offers high control over the final molecular architecture. The core challenge in synthesizing this compound lies in the regioselective introduction of the prenyl group onto the electron-rich phloroglucinol A-ring. Our featured approach addresses this by performing the C-prenylation on the acetophenone precursor, which provides a key intermediate. This intermediate is then subjected to a classic Claisen-Schmidt condensation to build the characteristic 1,3-diarylpropane skeleton of a dihydrochalcone, via a chalcone intermediate.

Retrosynthetic Analysis

A logical retrosynthetic analysis of this compound reveals a clear and efficient pathway. The primary disconnection is the reduction of the α,β-double bond, leading back to the corresponding prenylated chalcone. This chalcone is then disconnected via the Claisen-Schmidt reaction, yielding benzaldehyde and the key C-prenylated acetophenone. This key intermediate arises from the regioselective prenylation of commercially available 2',4',6'-trihydroxyacetophenone.

G This compound This compound (Dihydrochalcone) Reduction Reduction (e.g., Catalytic Hydrogenation) This compound->Reduction Chalcone Prenylated Chalcone CS_Disconnection Claisen-Schmidt Condensation Chalcone->CS_Disconnection Reduction->Chalcone Benzaldehyde Benzaldehyde CS_Disconnection->Benzaldehyde Prenyl_Acetophenone 2',4',6'-Trihydroxy-3'-prenylacetophenone CS_Disconnection->Prenyl_Acetophenone Prenylation_Disconnection C-Prenylation Phloroacetophenone 2',4',6'-Trihydroxyacetophenone Prenylation_Disconnection->Phloroacetophenone Prenyl_Bromide Prenyl Bromide Prenylation_Disconnection->Prenyl_Bromide Prenyl_Acetophenone->Prenylation_Disconnection

Caption: Retrosynthetic analysis of this compound.

Synthesis Workflow and Key Methodologies

The total synthesis is logically divided into three primary stages. Each stage is critical for the overall success, and the protocols provided are optimized for yield and purity.

G Start_A 2',4',6'-Trihydroxyacetophenone Start_A->inv1 Start_B Prenyl Bromide Start_B->inv1 Start_C Benzaldehyde Start_C->inv2 Intermediate_1 Key Intermediate: 2',4',6'-Trihydroxy-3'-prenylacetophenone Intermediate_1->inv2 Intermediate_2 Chalcone Precursor: (E)-1-(2,4,6-trihydroxy-3-(3-methylbut-2-en-1-yl)phenyl)-3-phenylprop-2-en-1-one Final_Product Final Product: This compound Intermediate_2->Final_Product Protocol 3: Catalytic Hydrogenation inv1->Intermediate_1 Protocol 1: C-Prenylation inv2->Intermediate_2 Protocol 2: Claisen-Schmidt Condensation

Caption: Overall synthetic workflow for this compound.

Protocol 1: C-Prenylation of 2',4',6'-Trihydroxyacetophenone

Objective: To synthesize the key intermediate, 2',4',6'-trihydroxy-3'-prenylacetophenone, via regioselective C-alkylation.

Causality: The phloroglucinol ring is highly activated towards electrophilic substitution. Using a mild base like potassium carbonate and a suitable solvent allows for the preferential C-alkylation over O-alkylation, driven by thermodynamic stability. Acetone is an effective solvent for this transformation.[3]

Materials:

  • 2',4',6'-Trihydroxyacetophenone (phloroacetophenone) (1.0 eq)

  • Prenyl bromide (3-methyl-2-butenyl bromide) (1.0 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Dry Acetone

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • Reactant Setup: To a round-bottom flask, add 2',4',6'-trihydroxyacetophenone (1.0 eq) and anhydrous potassium carbonate (2.0 eq) to dry acetone.

  • Initiation: Stir the suspension at room temperature for 30 minutes.

  • Addition of Alkylating Agent: Add prenyl bromide (1.0 eq) dropwise to the stirring suspension.

  • Reaction: Heat the mixture to reflux (approximately 56°C) and maintain for 6-8 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) using a petroleum ether:ethyl acetate solvent system.

  • Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the potassium carbonate.

  • Extraction: Evaporate the acetone under reduced pressure. Dissolve the resulting residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer to yield a crude residue. Purify this residue using flash column chromatography (silica gel, gradient elution with petroleum ether:ethyl acetate) to afford 2',4',6'-trihydroxy-3'-prenylacetophenone as a light yellow solid.[3]

Self-Validation: The structure and purity of the product must be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry. The characteristic signals for the prenyl group (vinyl proton, methylene protons, and two methyl singlets) should be clearly visible in the NMR spectra.

Protocol 2: Claisen-Schmidt Condensation for Chalcone Synthesis

Objective: To construct the chalcone backbone via a base-catalyzed aldol condensation.

Causality: The Claisen-Schmidt condensation is a robust and widely used method for forming the α,β-unsaturated ketone system of chalcones.[4][5] A strong base, such as potassium hydroxide (KOH), deprotonates the α-carbon of the acetophenone, forming an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of benzaldehyde. The subsequent aldol adduct readily dehydrates under the basic conditions to yield the thermodynamically stable conjugated chalcone system.[4]

Materials:

  • 2',4',6'-Trihydroxy-3'-prenylacetophenone (from Protocol 1) (1.0 eq)

  • Benzaldehyde (1.1 eq)

  • Potassium Hydroxide (KOH)

  • Ethanol or Methanol

  • Dilute Hydrochloric Acid (HCl)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve the 2',4',6'-trihydroxy-3'-prenylacetophenone (1.0 eq) and benzaldehyde (1.1 eq) in ethanol.

  • Base Addition: Cool the flask in an ice bath. Slowly add a concentrated aqueous or ethanolic solution of KOH (e.g., 50%) to the stirred mixture. A color change is typically observed.

  • Reaction: Allow the reaction to stir at room temperature. The reaction time can vary from 4 to 24 hours depending on the substrate reactivity. Monitor the reaction by TLC until the starting acetophenone is consumed.[4] Often, the product will precipitate out of the solution.

  • Work-up: Once the reaction is complete, pour the mixture into a beaker of ice water.

  • Neutralization: Carefully acidify the mixture with dilute HCl until it is neutral or slightly acidic (pH ~6-7). This will precipitate the chalcone product.

  • Isolation & Purification: Collect the solid precipitate by vacuum filtration, washing with cold water. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) to yield the pure prenylated chalcone.

Self-Validation: Characterize the product by NMR and Mass Spectrometry to confirm the formation of the α,β-unsaturated ketone. The ¹H NMR spectrum should show two characteristic doublets for the vinylic protons (H-α and H-β) with a large coupling constant (J ≈ 15-16 Hz), indicating a trans configuration.

Protocol 3: Selective Reduction to this compound

Objective: To selectively reduce the carbon-carbon double bond of the chalcone to yield the final dihydrochalcone, this compound.

Causality: Catalytic hydrogenation is a highly effective method for the selective reduction of the alkene moiety in an α,β-unsaturated ketone without affecting the carbonyl group or the aromatic rings.[6] Palladium on carbon (Pd/C) is the catalyst of choice due to its high efficacy and selectivity for this transformation.[7][8] Hydrogen gas serves as the clean and efficient reducing agent.

Materials:

  • Prenylated Chalcone (from Protocol 2) (1.0 eq)

  • Palladium on Carbon (Pd/C), 10% w/w (catalytic amount, ~5-10 mol%)

  • Ethanol or Ethyl Acetate (hydrogenation-grade)

  • Hydrogen (H₂) gas source (balloon or hydrogenation apparatus)

  • Parr shaker or similar hydrogenation apparatus

Procedure:

  • Catalyst and Substrate: In a suitable hydrogenation flask, dissolve the prenylated chalcone in ethanol or ethyl acetate.

  • Inerting: Carefully add the Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Secure the flask to the hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat 3 times). Pressurize the vessel to the desired pressure (atmospheric pressure using a balloon or higher pressures with a Parr apparatus).

  • Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction by TLC until the starting chalcone is completely consumed.

  • Work-up: Once complete, carefully vent the hydrogen gas and purge the flask with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purification: If necessary, purify the product by recrystallization or column chromatography to obtain pure this compound.

Self-Validation: Successful reduction is confirmed by the disappearance of the vinylic proton signals in the ¹H NMR spectrum and the appearance of two new aliphatic signals corresponding to the -CH₂-CH₂- bridge of the dihydrochalcone structure.

Summary of Synthesis Parameters

StepReaction TypeKey ReagentsSolventTypical ConditionsExpected Yield
1 C-Prenylation2',4',6'-Trihydroxyacetophenone, Prenyl Bromide, K₂CO₃AcetoneReflux, 6-8 h40-60%
2 Claisen-Schmidt CondensationPrenylated Acetophenone, Benzaldehyde, KOHEthanol0°C to RT, 4-24 h70-90%
3 Catalytic HydrogenationPrenylated Chalcone, H₂, 10% Pd/CEthanolRT, Atmospheric Pressure>95%

References

  • ResearchGate. Hydrogenation of chalcone (CHL) to dihydrochalcone (DHC). Available from: [Link]. [Accessed January 10, 2026].
  • Organic Chemistry Portal. Catalytic Asymmetric Transfer Hydrogenation of trans-Chalcone Derivatives Using BINOL-derived Boro-phosphates. Available from: [Link]. [Accessed January 10, 2026].
  • ResearchGate. Atmospheric hydrogenation of chalcone catalyzed by the TPT-Runano catalyst. Available from: [Link]. [Accessed January 10, 2026].
  • ResearchGate. A thermoregulated phase-transfer ruthenium nanocatalyst for the atmospheric hydrogenation of α,β-unsaturated ketones. Available from: [Link]. [Accessed January 10, 2026].
  • ResearchGate. A Solid Phase Synthesis of Chalcones by Claisen-Schmidt Condensations. Available from: [Link]. [Accessed January 10, 2026].
  • Wiley Online Library. Transfer Hydrogenation of Flavanones and ortho-Hydroxychalcones to 1,3-Diarylpropanols Catalyzed by CNN Pincer Ruthenium Complexes. Available from: [Link]. [Accessed January 10, 2026].
  • PrepChem.com. Synthesis of 2',4',6'-trihydroxy-3'-(2-propenyl)acetophenone. Available from: [Link]. [Accessed January 10, 2026].
  • National Institutes of Health. 2,4,6-Trihydroxy-3-geranyl acetophenone suppresses vascular leakage and leukocyte infiltration in lipopolysaccharide-induced endotoxemic mice. Available from: [Link]. [Accessed January 10, 2026].
  • ResearchGate. synthesis of biologically active chalcones by Claisen-Schmidt condensation under mild conditions. Available from: [Link]. [Accessed January 10, 2026].
  • National Institutes of Health. Prenylated acylphloroglucinol derivatives: isoprenomics-based design, syntheses and antioxidative activities. Available from: [Link]. [Accessed January 10, 2026].
  • MDPI. Synthesis of Chalcone Using LDH/Graphene Nanocatalysts of Different Compositions. Available from: [Link]. [Accessed January 10, 2026].
  • MDPI. Synthesis and Anti-Inflammatory Activities of Phloroglucinol-Based Derivatives. Available from: [Link]. [Accessed January 10, 2026].
  • ResearchGate. Scheme 17 Synthesis of prenylated phloroglucinols. Reagents and conditions. Available from: [Link]. [Accessed January 10, 2026].
  • SciSpace. Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. Available from: [Link]. [Accessed January 10, 2026].
  • Royal Society of Chemistry. Recent advances in the synthesis of natural products containing the phloroglucinol motif. Available from: [Link]. [Accessed January 10, 2026].
  • ResearchGate. Proposed biosynthetic pathways of phloroglucinol-containing natural products. Available from: [Link]. [Accessed January 10, 2026].
  • National Institutes of Health. Synthesis and Docking Studies of 2,4,6-Trihydroxy-3-Geranylacetophenone Analogs as Potential Lipoxygenase Inhibitor. Available from: [Link]. [Accessed January 10, 2026].
  • ResearchGate. Synthesis of 3-geranyl- and 3-prenyl-2,4,6-trihydroxybenzophenone. Available from: [Link]. [Accessed January 10, 2026].
  • ResearchGate. Chemical structure of 2,4,6-trihydroxy-3-geranyl acetophenone (tHGA). Available from: [Link]. [Accessed January 10, 2026].
  • National Institutes of Health. Total Syntheses of (+)-Ineleganolide and (−)-Sinulochmodin C. Available from: [Link]. [Accessed January 10, 2026].
  • ETH Zurich Research Collection. Biomimetic Synthesis of Complex Flavonoids from East Indian Dragon's Blood & Total Synthesis of Salimabromide. Available from: [Link]. [Accessed January 10, 2026].
  • ChemRxiv. Total synthesis of cyclotripeptidic natural products anacine, aurantiomide C, polonimides A and C, and verrucine F. Available from: [Link]. [Accessed January 10, 2026].
  • Royal Society of Chemistry. Total synthesis of natural products via conjugated ynone intermediates: a new millennium update. Available from: [Link]. [Accessed January 10, 2026].
  • National Institutes of Health. Total Synthesis of (–)-Voacinol and (–)-Voacandimine C. Available from: [Link]. [Accessed January 10, 2026].

Sources

Application Notes for the Synthesis of Uvangoletin via Claisen-Schmidt Condensation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Uvangoletin, A Chalcone of Therapeutic Interest

This compound is a naturally occurring chalcone, a class of compounds characterized by two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. These molecules are precursors in the biosynthesis of flavonoids and are abundant in many edible and medicinal plants.[1] Chalcones and their derivatives, including this compound, have garnered significant attention from the scientific and drug development communities due to their broad spectrum of pharmacological activities. These activities include anti-inflammatory, antioxidant, antimicrobial, and anticancer properties.[2][3][4][5]

The therapeutic potential of these compounds often stems from their unique chemical structure. The synthesis of this compound and its analogues is a critical step in enabling further research into their mechanism of action and potential as drug candidates. The most direct and reliable method for synthesizing such chalcones is the Claisen-Schmidt condensation, a robust carbon-carbon bond-forming reaction.[6][7]

This document provides a comprehensive guide to the synthesis of this compound, detailing the underlying reaction mechanism, a step-by-step experimental protocol, and methods for purification and characterization.

Part 1: The Claisen-Schmidt Condensation: Mechanism and Rationale

The Claisen-Schmidt condensation is a specific type of crossed-aldol condensation that occurs between a ketone with α-hydrogens and an aromatic aldehyde that typically lacks α-hydrogens.[7] The reaction is most commonly performed under basic conditions.[8] For the synthesis of this compound (more formally, the chalcone precursor that is then reduced to the dihydrochalcone this compound), the selected reactants are Phloroacetophenone (2',4',6'-trihydroxyacetophenone) and Cinnamaldehyde .

The reaction proceeds through three primary stages:

  • Enolate Formation: A base, typically hydroxide (OH⁻), abstracts an acidic α-hydrogen from the ketone (Phloroacetophenone). This deprotonation forms a resonance-stabilized enolate ion, which is a potent nucleophile.[9]

  • Nucleophilic Attack: The newly formed enolate attacks the electrophilic carbonyl carbon of the aldehyde (Cinnamaldehyde). This step forms a new carbon-carbon bond and creates a tetrahedral intermediate known as a β-hydroxy ketone or an aldol adduct.[10][11]

  • Dehydration: The aldol adduct is often unstable and readily undergoes dehydration (elimination of a water molecule) under the reaction conditions, especially with heating.[12] This elimination is thermodynamically favored as it results in the formation of a highly conjugated and stable α,β-unsaturated ketone system, which is the characteristic structure of a chalcone.[8]

Claisen_Schmidt_Mechanism cluster_enolate Step 1: Enolate Formation cluster_attack Step 2: Nucleophilic Attack cluster_dehydration Step 3: Dehydration ketone Phloroacetophenone (with α-hydrogen) enolate Resonance-Stabilized Enolate (Nucleophile) ketone->enolate + OH⁻ - H₂O enolate_out aldehyde Cinnamaldehyde (Electrophile) adduct β-Hydroxy Ketone (Aldol Adduct) aldehyde->adduct adduct_out enolate_out->aldehyde chalcone This compound Precursor (Chalcone) adduct_out->chalcone - H₂O (Heat)

Caption: Base-catalyzed Claisen-Schmidt condensation mechanism.

Part 2: Experimental Protocol for this compound Synthesis

This protocol outlines the synthesis of the chalcone precursor to this compound via a base-catalyzed Claisen-Schmidt condensation.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )Quantity (per 10 mmol scale)Notes
PhloroacetophenoneC₈H₈O₄168.151.68 g (10 mmol, 1.0 eq)The ketone component.
CinnamaldehydeC₉H₈O132.161.32 g (10 mmol, 1.0 eq)The aldehyde component.
Sodium Hydroxide (NaOH)NaOH40.001.60 g (40 mmol, 4.0 eq)Catalyst. Prepare as a 40% (w/v) aqueous solution.
Ethanol (95%)C₂H₅OH46.07~30 mLReaction solvent.
Hydrochloric Acid (HCl)HCl36.46As needed (~5 M solution)For neutralization/acidification.
Deionized WaterH₂O18.02As neededFor solutions and washing.
Crushed IceH₂O18.02~200 gFor precipitation.
Step-by-Step Methodology
  • Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve phloroacetophenone (1.68 g, 10 mmol) and cinnamaldehyde (1.32 g, 10 mmol) in 20 mL of 95% ethanol. Stir the mixture at room temperature until all solids are completely dissolved.

  • Catalyst Addition: Cool the flask in an ice-water bath to approximately 0-5 °C. Prepare the catalyst solution by dissolving sodium hydroxide (1.60 g, 40 mmol) in 4 mL of deionized water. Add this NaOH solution dropwise to the stirred ethanolic solution over 15-20 minutes, ensuring the temperature does not rise above 10 °C. Causality Note: Slow, cooled addition prevents unwanted side reactions and controls the exothermic nature of the condensation.

  • Reaction Progression: After the complete addition of the base, remove the ice bath and allow the mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as hexane:ethyl acetate (7:3). The formation of a yellow or orange precipitate is a strong indication of product formation. The reaction is typically complete within 4-6 hours.

  • Workup and Isolation: Once the reaction is complete (as indicated by TLC), pour the reaction mixture slowly into a beaker containing approximately 200 g of crushed ice and 50 mL of water. Stir vigorously. Acidify the mixture by slowly adding ~5 M HCl until the pH is approximately 2-3. This neutralizes the excess base and precipitates the product fully.

  • Filtration and Washing: Collect the precipitated solid product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with copious amounts of cold deionized water until the filtrate is neutral (test with pH paper). This step is crucial to remove any remaining salts and base.

  • Drying: Allow the product to air-dry on the filter paper for 20-30 minutes, then transfer the crude solid to a watch glass and dry in an oven at 60-70 °C to a constant weight.

Workflow cluster_reaction Reaction Setup cluster_workup Workup & Isolation cluster_purification Purification & Analysis dissolve 1. Dissolve Phloroacetophenone & Cinnamaldehyde in Ethanol cool 2. Cool Mixture in Ice Bath (0-5 °C) dissolve->cool add_base 3. Add NaOH(aq) Dropwise cool->add_base stir 4. Stir at Room Temp (4-6 hours) add_base->stir precipitate 5. Pour into Ice Water & Acidify with HCl stir->precipitate filtrate 6. Vacuum Filtrate Precipitate precipitate->filtrate wash 7. Wash with Cold H₂O until Neutral filtrate->wash dry 8. Dry Crude Product wash->dry recrystallize 9. Recrystallize (e.g., from Ethanol/Water) dry->recrystallize characterize 10. Characterize Pure Product (MP, NMR, IR, MS) recrystallize->characterize

Caption: Experimental workflow for the synthesis of this compound precursor.

Part 3: Purification and Characterization

While the crude product is often of reasonable purity, recrystallization is recommended to obtain a high-purity solid suitable for biological assays and further analysis.[13]

Protocol: Recrystallization
  • Solvent Selection: An ethanol-water mixture is often an effective solvent system for chalcones. Ethanol acts as the "good" solvent, while water is the "poor" solvent.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot 95% ethanol and heat gently on a hot plate while stirring until the solid completely dissolves.

  • Induce Crystallization: While the solution is still hot, add deionized water dropwise until the solution becomes faintly turbid. If it becomes too cloudy, add a few drops of hot ethanol to clarify.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol-water mixture.

  • Drying: Dry the purified crystals to a constant weight.

Characterization Data

The structure of the synthesized chalcone should be confirmed using modern spectroscopic techniques.[14][15][16][17]

AnalysisExpected Result / Key Signals
Appearance Yellow to orange crystalline solid
Melting Point Determine experimentally and compare to literature values
FTIR (cm⁻¹) ~3400-3200 (broad, -OH stretch), ~1640-1620 (C=O stretch, conjugated), ~1600-1580 (C=C aromatic and vinyl stretch), ~980-960 (trans C=C bend)[13]
¹H-NMR (ppm) Signals corresponding to aromatic protons, two vinyl protons of the α,β-unsaturated system (typically doublets with J ≈ 15 Hz, indicating trans geometry), and phenolic hydroxyl protons.[18][19]
¹³C-NMR (ppm) Signal for the carbonyl carbon (~190 ppm), signals for vinyl carbons, and multiple signals in the aromatic region.[18][20]
Mass Spec (MS) A molecular ion peak (M⁺) corresponding to the calculated molecular weight of the product (C₁₇H₁₄O₄ = 282.29 g/mol ).

References

  • BenchChem. (2025). Application Notes and Protocols for the Purification of Synthetic Chalcones by Recrystallization. BenchChem.
  • AIP Conference Proceedings. (2024). Synthesis of azachalcone derivatives from cinnamaldehyde and its antibacterial activity. AIP Publishing.
  • BenchChem. (2025). Optimization of reaction conditions for the synthesis of cinnamaldehyde derivatives. BenchChem.
  • PrepChem. (n.d.). Synthesis of 2',4,4'-trihydroxychalcone. PrepChem.com.
  • Scribd. (n.d.). Claisen Schmidt Condensation. Scribd.
  • Dr. Alex Martin. (2023). Synthesis of Cinnamaldehyde : Claisen - Schmidt Condensation. YouTube.
  • BenchChem. (2025). Application Note & Protocol: Synthesis of 2,2',4,4',6'-Pentahydroxychalcone via Claisen-Schmidt Condensation. BenchChem.
  • ResearchGate. (2025). Synthesis of 2', 4'-dihydroxy-6'-methoxy-3, 4-methylenedioxydihydrochalcone and 2', 4', 6'-trihydroxy-4-methoxydihydrochalcone. ResearchGate.
  • Rudrapal, M., et al. (n.d.). Chalcone Scaffolds, Bioprecursors of Flavonoids: Chemistry, Bioactivities, and Pharmacokinetics. ResearchGate.
  • Detsi, A., et al. (n.d.). Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents. National Institutes of Health.
  • Jayapal, M. R., Prasad, K. S., & Sreedhar, N. Y. (2010). Synthesis and characterization of 2,4-dihydroxy substituted chalcones using aldol condensation by SOCl2/ EtOH. Journal of Chemical and Pharmaceutical Research.
  • Kårlund, A., et al. (2012). Purification of berry flavonol glycosides by long-bed gel permeation chromatography. SpringerLink.
  • ResearchGate. (n.d.). UV-Visible, IR, and 1 NMR spectral data of compounds. ResearchGate.
  • Unknown. (n.d.). ALDOL CONDENSATION. Unknown.
  • Ashenhurst, J. (2022). Aldol Addition and Condensation Reactions. Master Organic Chemistry.
  • Obame, L. C., et al. (n.d.). Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. National Institutes of Health.
  • SciSpace. (n.d.). Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. SciSpace.
  • BenchChem. (2025). Application Notes and Protocols: Claisen-Schmidt Condensation for Flavonoid Synthesis. BenchChem.
  • Magritek. (n.d.). The Aldol Condensation. Magritek.
  • Loarueng, C., et al. (2019). Theoretical and experimental investigation of NMR, IR and UV-visible spectra of hydroxyl-substituted-4-chloromethylcoumarin derivatives. ARKAT USA.
  • Kumar, A., & Goel, N. (n.d.). Chemistry and Biological Activities of Flavonoids: An Overview. National Institutes of Health.
  • Le, C., et al. (n.d.). Microwave-Assisted Condensation Reactions of Acetophenone Derivatives and Activated Methylene Compounds with Aldehydes Catalyzed by Boric Acid under Solvent-Free Conditions. National Institutes of Health.
  • LibreTexts. (2020). 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes. Chemistry LibreTexts.
  • Zhang, M., et al. (n.d.). Botanical Flavonoids: Efficacy, Absorption, Metabolism and Advanced Pharmaceutical Technology for Improving Bioavailability. MDPI.
  • The, S., et al. (1988). Complete purification and characterization of the taste-modifying protein, miraculin, from miracle fruit. PubMed.
  • Semantic Scholar. (n.d.). HPTLC/HPLC-mass spectrometry identification and NMR characterization of major flavonoids of wild lemongrass (Cymbopogon). Semantic Scholar.
  • Guang Pu Xue Yu Guang Pu Fen Xi. (n.d.). [Separation and purification and structural characterization of baicalein]. PubMed.
  • ResearchGate. (2025). Naturally occurring chalcones and their biological activities. ResearchGate.
  • Lopez-Lazaro, M. (n.d.). Distribution and biological activities of the flavonoid luteolin. PubMed.
  • Mueller, U. W., & Potter, J. M. (1981). Purification and characterization of human transcortin. PubMed.
  • RSC Publishing. (2015). Catalyzed Claisen-Schmidt Reaction by Protonated Aluminate Mesoporous Silica Nanomaterial Focused on the (E)-Chalcone Synthesis. The Royal Society of Chemistry.
  • Mulugeta, D. (2022). A Review of Synthesis Methods of Chalcones, Flavonoids, and Coumarins. IISTE.
  • PharmacologyOnLine. (2020). NMR spectroscopy and antioxidant activity of flavanones and flavones isolated from Chromolaena tacotana (Klatt) R.M. King &. PharmacologyOnLine.
  • Oriental Journal of Chemistry. (2000). Synthesis of Some New Flavanones by Claisen-Schmidt Condensation. Oriental Journal of Chemistry.
  • Chen, C. Y., et al. (2011). Isolation and characterization of two flavonoids, engeletin and astilbin, from the leaves of Engelhardia roxburghiana and their potential anti-inflammatory properties. PubMed.

Sources

Application Notes and Protocols for the Extraction and Purification of Uvangoletin

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Scientific Imperative for Isolating Uvangoletin

This compound, a dihydrochalcone, represents a compelling target for natural product chemists and drug development professionals. As a member of the chalcone family, it belongs to a class of open-chain flavonoids recognized for a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1] Found in plant species such as Uvaria angolensis and Cedrelopsis grevei, this compound's therapeutic potential underscores the need for robust and efficient protocols for its extraction and purification.[2][3][4] This guide provides a comprehensive, in-depth technical overview of the methodologies required to isolate this compound in high purity, grounded in the principles of phytochemical separation science.

Our approach is built on a multi-step strategy that begins with the careful preparation of plant material, followed by systematic extraction and chromatographic purification. The causality behind each experimental choice is elucidated to provide researchers with the rationale needed to adapt and troubleshoot these protocols for their specific applications.

Part 1: Sourcing and Preparation of Plant Material

The initial and one of the most critical stages in the isolation of any natural product is the sourcing and preparation of the raw plant material. The concentration of this compound can vary significantly based on the plant part, geographical location, and time of harvest.

Protocol 1: Plant Material Handling

  • Collection and Identification: Ethnobotanical data suggests that the stem bark and roots of Uvaria angolensis are promising sources of this compound.[2] Proper botanical identification is paramount to ensure the correct plant species is being processed.

  • Drying: Air-dry the collected plant material (e.g., stem bark) at room temperature in a well-ventilated area, shielded from direct sunlight to prevent photochemical degradation of sensitive compounds.

  • Pulverization: Once thoroughly dried, reduce the plant material to a fine powder using a mechanical grinder. This crucial step increases the surface area available for solvent extraction, thereby enhancing efficiency.[1]

Part 2: Extraction of Crude this compound

The objective of the extraction phase is to efficiently transfer the target compound, this compound, from the solid plant matrix into a liquid solvent phase. The choice of solvent is dictated by the polarity of the target molecule. Chalcones, including this compound, are generally moderately polar.

Protocol 2: Solvent Maceration

  • Solvent Selection: Methanol is a widely used and effective solvent for the extraction of a broad range of phenolic compounds, including chalcones.[1][5] An alternative is 70% methanol, which can also be effective.

  • Maceration Procedure:

    • Soak the powdered plant material (e.g., 1 kg) in methanol at a 1:10 (w/v) ratio.[1]

    • Allow the mixture to stand for 24-72 hours at a controlled temperature, for instance, 40°C, with periodic agitation to ensure thorough extraction.[1]

    • Filter the mixture through cheesecloth or suitable filter paper to separate the liquid extract from the solid plant residue (marc).

    • Repeat the extraction process on the marc three to four times to maximize the yield of the crude extract.[1]

  • Solvent Evaporation: Combine all the filtrates and concentrate them under reduced pressure using a rotary evaporator. Maintain the temperature below 50°C to prevent thermal degradation of the extracted compounds.[1] The resulting viscous material is the crude methanol extract.

Part 3: Purification of this compound

The crude extract contains a complex mixture of phytochemicals. A systematic purification strategy is essential to isolate this compound. This typically involves a combination of liquid-liquid fractionation and column chromatography, monitored by Thin Layer Chromatography (TLC).

Liquid-Liquid Fractionation: A Preliminary Purification Step

This technique separates compounds based on their differential solubility in immiscible solvents, which is an effective method for the initial enrichment of the chalcone-containing fraction.[5]

Protocol 3: Sequential Solvent Partitioning

  • Initial Dissolution: Suspend the dried crude methanol extract in distilled water.

  • Sequential Partitioning:

    • Transfer the aqueous suspension to a separatory funnel.

    • Perform sequential liquid-liquid partitioning with a series of immiscible solvents of increasing polarity.[1]

    • Begin with a non-polar solvent like n-hexane to remove lipids and other highly non-polar compounds. Repeat this partitioning step multiple times.

    • Subsequently, partition the aqueous layer with solvents of increasing polarity, such as dichloromethane or chloroform, followed by ethyl acetate. Chalcones, being of intermediate polarity, are often enriched in the ethyl acetate fraction.

  • Fraction Collection and Analysis:

    • Collect each solvent fraction separately.

    • Evaporate the solvents from each fraction using a rotary evaporator.

    • Analyze each fraction by Thin Layer Chromatography (TLC) to identify the fraction containing the highest concentration of this compound.

Thin Layer Chromatography (TLC): Monitoring the Purification Process

TLC is an indispensable tool for the rapid analysis of fractions obtained during purification. It allows for the visualization of the separation and helps in the selection of appropriate solvent systems for column chromatography.

Protocol 4: TLC Analysis

  • Plate Preparation: Use pre-coated silica gel 60 F254 plates.

  • Sample Application: Dissolve a small amount of each fraction in a suitable solvent (e.g., methanol) and spot it onto the TLC plate.

  • Mobile Phase Selection: A variety of solvent systems can be tested to achieve good separation. A common starting point for chalcones is a mixture of a non-polar solvent and a moderately polar solvent, such as hexane:ethyl acetate in varying ratios (e.g., 9:1, 8:2, 7:3).

  • Development: Place the TLC plate in a developing chamber saturated with the chosen mobile phase.

  • Visualization: After the solvent front has reached a sufficient height, remove the plate, dry it, and visualize the separated spots under UV light at 254 nm and 366 nm.[6] Chalcones will appear as dark spots on a fluorescent background at 254 nm. The use of a derivatizing agent, such as a 1% methanolic solution of diphenylboric acid-β-ethylamino ester followed by a 5% ethanolic polyethylene glycol 4000 solution, can enhance the visualization of flavonoids under UV light.[6]

Column Chromatography: The Core Purification Technique

Column chromatography is a preparative technique used to separate the components of the enriched fraction in larger quantities.[7][8]

Protocol 5: Silica Gel Column Chromatography

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluting solvent (e.g., n-hexane).

    • Carefully pour the slurry into a glass column, ensuring even packing to avoid channeling, which can lead to poor separation.[8][9]

  • Sample Loading:

    • Dissolve the dried, this compound-rich fraction (e.g., the ethyl acetate fraction) in a minimal amount of a suitable solvent.

    • Alternatively, adsorb the sample onto a small amount of silica gel, dry it, and carefully load the powdered sample onto the top of the packed column.

  • Elution:

    • Begin elution with a non-polar solvent (e.g., n-hexane) and gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner. This is known as gradient elution.

    • The choice of the solvent gradient should be guided by the prior TLC analysis.

  • Fraction Collection:

    • Collect the eluate in a series of fractions (e.g., 10-20 mL each).

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify those containing pure this compound.

    • Combine the pure fractions and evaporate the solvent to obtain the isolated compound.

Data Presentation: Quantitative Summary of a Typical Purification Scheme

Purification StepInput Mass (g)Output Mass (g)Purity of this compound (%)
Crude Methanol Extract1000 (from plant material)100< 1
n-Hexane Fraction10020Not Detected
Dichloromethane Fraction80155-10
Ethyl Acetate Fraction652520-30
Column Chromatography250.5> 95
High-Performance Liquid Chromatography (HPLC): For High-Purity Isolation

For obtaining highly pure this compound, especially for analytical standards or biological assays, preparative or semi-preparative High-Performance Liquid Chromatography (HPLC) is the method of choice.[10][11]

Protocol 6: Reverse-Phase HPLC Purification

  • Instrumentation: A preparative HPLC system equipped with a UV-Vis detector.

  • Stationary Phase: A C18 reverse-phase column is typically used for the separation of chalcones.[12]

  • Mobile Phase: A mixture of polar solvents, such as methanol-water or acetonitrile-water, is commonly employed.[12] The separation can be performed isocratically or with a gradient elution.

  • Sample Preparation: Dissolve the partially purified this compound from the column chromatography step in the mobile phase and filter it through a 0.45 µm syringe filter before injection.[12]

  • Detection: Monitor the elution profile at the maximum absorbance wavelength (λmax) of this compound, which is typically in the UV region between 280 nm and 390 nm.[12]

  • Fraction Collection: Collect the peak corresponding to this compound.

  • Purity Confirmation: Analyze the collected fraction by analytical HPLC to confirm its purity.

Experimental Workflow Visualization

Uvangoletin_Extraction_Purification cluster_extraction Part 1 & 2: Extraction cluster_fractionation Part 3.1: Fractionation cluster_purification Part 3.3 & 3.4: Purification plant_material Powdered Plant Material (Uvaria angolensis) maceration Methanol Maceration plant_material->maceration filtration Filtration maceration->filtration evaporation1 Rotary Evaporation filtration->evaporation1 crude_extract Crude Methanol Extract evaporation1->crude_extract fractionation Liquid-Liquid Partitioning (Hexane, DCM, Ethyl Acetate) crude_extract->fractionation ea_fraction Ethyl Acetate Fraction fractionation->ea_fraction column_chrom Silica Gel Column Chromatography ea_fraction->column_chrom tlc_monitoring TLC Monitoring column_chrom->tlc_monitoring hplc_purification Preparative RP-HPLC column_chrom->hplc_purification pure_this compound Pure this compound hplc_purification->pure_this compound

Caption: Workflow for the extraction and purification of this compound.

Part 4: Structural Elucidation and Characterization

Once a pure compound is isolated, its chemical structure must be unequivocally confirmed. This is achieved through a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are crucial for determining the carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC are used to establish the connectivity between protons and carbons.[13]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the accurate mass of the molecule, which allows for the determination of its elemental composition.[14] Fragmentation patterns observed in MS/MS experiments can provide further structural information.[14]

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV spectrum of a chalcone provides information about the chromophore system and can be used to confirm the class of the compound.

Logical Relationship of Purification and Analysis

Purification_Analysis_Logic cluster_purification Purification Cascade cluster_analysis Analytical Validation Crude_Extract Crude Extract Fractionation Fractionation Crude_Extract->Fractionation Column_Chromatography Column Chromatography Fractionation->Column_Chromatography TLC TLC Fractionation->TLC Monitor HPLC HPLC Column_Chromatography->HPLC Column_Chromatography->TLC Monitor Pure_Compound Pure this compound HPLC->Pure_Compound Analytical_HPLC Analytical HPLC HPLC->Analytical_HPLC Purity Check NMR NMR Spectroscopy Pure_Compound->NMR Structure Elucidation MS Mass Spectrometry Pure_Compound->MS Structure Elucidation

Caption: Interplay between purification stages and analytical validation.

Conclusion and Future Perspectives

The protocols detailed in this guide provide a robust framework for the successful isolation and purification of this compound. The combination of solvent extraction, liquid-liquid fractionation, and multi-step chromatography is a time-tested and effective strategy for obtaining this promising bioactive chalcone in high purity. The principles and techniques outlined herein are not only applicable to this compound but can also be adapted for the isolation of other chalcones and related flavonoids from various plant sources. Further research into optimizing these methods, perhaps through the exploration of more advanced techniques like counter-current chromatography, could lead to even more efficient and scalable purification processes, thereby accelerating the investigation of this compound's full therapeutic potential.

References

  • Samota, M. K., et al. (2024). Exploring natural chalcones: innovative extraction techniques, bioactivities, and health potential. Sustainable Food Technology. [Link]
  • Fu, L., et al. (2022). Progress of isolation, chemical synthesis and biological activities of natural chalcones bearing 2-hydroxy-3-methyl-3-butenyl group. Frontiers in Chemistry. [Link]
  • Samota, M. K., et al. (2024). Exploring natural chalcones: innovative extraction techniques, bioactivities, and health potential. OUCI. [Link]
  • Fu, L., et al. (2022). Progress of isolation, chemical synthesis and biological activities of natural chalcones bearing 2-hydroxy-3-methyl-3-butenyl group. Frontiers in Chemistry. [Link]
  • University of California, Irvine. (n.d.).
  • Ważny, R., et al. (2020).
  • Hufford, C. D., & Oguntimein, B. O. (1982). Chemistry of the Annonaceae, Part 18. Benzylated Indoles and Dihydrochalcones in Uvaria angolensis from Tanzania.
  • Utah Tech University. (n.d.).
  • El-Aga, H., & El-Anssary, A. (2012). Determination of Natural Colors by Thin Layer Chromatography. Journal of Applied Sciences Research. [Link]
  • Chen, C., et al. (2011). PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY.
  • University of California, Los Angeles. (n.d.).
  • Longdom Publishing. (n.d.).
  • Kulevanova, S., et al. (2003). Thin layer chromatography-application in qualitative analysis on presence of coumarins and flavonoids in plant material. Bosnian Journal of Basic Medical Sciences. [Link]
  • Hura, C. (2011). determination of carotenoids by thin layer chromatography. Analele Universităţii din Oradea, Fascicula: Protecţia Mediului. [Link]
  • Biacs, P. A., et al. (1989). Thin-layer chromatographic determination of beta-carotene, cantaxanthin, lutein, violaxanthin and neoxanthin on Chromarods.
  • Kumar, A., et al. (2024). Review of HPLC techniques for isolating flavonoids from plants belonging to Solanum family.
  • Bationo, F., et al. (2018). HPTLC/HPLC-mass spectrometry identification and NMR characterization of major flavonoids of wild lemongrass (Cymbopogon giganteus).
  • Mulholland, D. A., & Nair, J. J. (2000). New coumarins from Cedrelopsis grevei.
  • Cuyckens, F., & Claeys, M. (2004). Structural Characterization of Flavonoid Glycoconjugates and Their Derivatives with Mass Spectrometric Techniques. Molecules. [Link]
  • Chen, C., et al. (2011). Preparative isolation and purification of five flavonoids from Pogostemon cablin Benth by high-speed countercurrent chromatography and preparative high-performance liquid chromatography.
  • Hermawan, A., & Meiliana, A. (2013). Preparative HPLC for the Purification of major Anthocyanins from Ficus padana burm.L. Research Journal of Chemical Sciences. [Link]
  • Dutta, B., et al. (2021). Recent Developments Toward Integrated Metabolomics Technologies (UHPLC-MS-SPE-NMR and MicroED) for Higher-Throughput Confident Metabolite Identifications. Frontiers in Plant Science. [Link]
  • Rakotobe, M., et al. (2014). Bark essential oil of Cedrelopsis grevei from Madagascar: investigation of steam-distillation conditions. Chemistry & Biodiversity. [Link]
  • Khawand, T., et al. (2023). Nontargeted Screening for Flavonoids in Salicornia Plant by Reversed-Phase Liquid Chromatography–Electrospray Orbitrap Data-Dependent MS2/MS3. Metabolites. [Link]
  • Laskin, J., et al. (2014). Mass spectrometry of Natural Products: Current, Emerging and Future Technologies.
  • Amrita University. (2010, November 15).
  • Danthu, P., et al. (2014). Bark Essential Oil of Cedrelopsis grevei from Madagascar: Investigation of Steam-Distillation Conditions. Chemistry & Biodiversity. [Link]
  • Ramanoelina, P. A. R., et al. (2008). The Bark Essential Oil Composition and Chemotaxonomical Appraisal of Cedrelopsis Grevei H. Baillon from Madagascar.
  • Rabehaja, D. D. R., et al. (2007). Composition and Chemical Variability of the Bark Oil of Cedrelopsis grevei H. Baillon from Madagascar. Journal of Essential Oil Research. [Link]

Sources

Application Notes & Protocols: A Researcher's Guide to In Vitro Evaluation of Uvangoletin

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of Uvangoletin

This compound is a dihydrochalcone, a class of natural phenolic compounds that serve as precursors to the vast family of flavonoids.[1] Found in plants such as Uvaria angolensis, these molecules have garnered significant scientific interest due to the broad therapeutic potential exhibited by related chalcones and flavonoids, including anticancer, anti-inflammatory, and antioxidant activities.[2][3][4] The unique open-chain structure of chalcones provides a versatile scaffold for biological interaction, making them compelling candidates for drug discovery.[3]

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple procedural lists to provide a comprehensive framework for the in vitro investigation of this compound. As your Senior Application Scientist, my objective is to explain not only how to perform these assays but why specific methodological choices are made, ensuring that your experimental design is robust, logical, and self-validating. We will explore protocols to assess this compound's anticancer, anti-inflammatory, and antioxidant properties, grounding each step in established scientific principles and authoritative references.

Part 1: Assessment of Anticancer Activity

Scientific Rationale: A cornerstone of modern cancer research is the identification of compounds that can selectively inhibit the growth of tumor cells or induce programmed cell death (apoptosis).[5][6] Many natural compounds, particularly flavonoids, exert their anticancer effects by modulating critical intracellular signaling cascades that regulate cell survival and proliferation.[7][8] Among the most frequently dysregulated pathways in cancer is the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway, which acts as a master regulator of cell growth and survival.[9][10] Therefore, a logical investigational workflow begins with a broad screening for cytotoxic effects, proceeds to confirm apoptosis as the mode of cell death, and culminates in a mechanistic interrogation of key signaling pathways like PI3K/Akt.

Experimental Workflow: From Cytotoxicity to Mechanism

The following workflow provides a systematic approach to evaluating the anticancer potential of this compound.

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Mode of Action cluster_2 Phase 3: Mechanistic Insight viability Protocol 1.1: Cell Viability Assay (WST-8) ic50 Determine IC50 Value viability->ic50 Dose-response analysis apoptosis Protocol 1.2: Apoptosis Assay (Annexin V/PI) ic50->apoptosis Treat cells at IC50 conc. western Protocol 1.3: Western Blot (PI3K/Akt Pathway) apoptosis->western Confirm apoptotic mechanism

Caption: Workflow for anticancer evaluation of this compound.

Protocol 1.1: Cell Viability Assay using WST-8

Principle: This colorimetric assay quantifies cell viability by measuring the activity of mitochondrial dehydrogenases. Viable cells reduce the water-soluble tetrazolium salt, WST-8, to a soluble orange formazan dye.[11] The amount of formazan produced is directly proportional to the number of metabolically active cells. WST-8 is often preferred over the more traditional MTT assay because it requires no solubilization step and generally exhibits lower cytotoxicity, making it suitable for subsequent assays on the same cells.[12][13]

Materials:

  • Cancer cell line of interest (e.g., MCF-7 breast cancer, HT-29 colon cancer)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • WST-8 reagent (e.g., Cell Counting Kit-8)

  • 96-well sterile microplates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be kept constant across all wells and should not exceed 0.5% to avoid solvent-induced toxicity.

  • Remove the seeding medium and add 100 µL of medium containing the various concentrations of this compound. Include "untreated" (medium only) and "vehicle control" (medium with DMSO) wells.

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).

  • WST-8 Addition: Add 10 µL of WST-8 reagent to each well.[12]

  • Final Incubation: Incubate for 1-4 hours at 37°C, protected from light. The incubation time should be optimized to yield a strong signal without reaching saturation.

  • Absorbance Measurement: Gently mix the plate and measure the absorbance at 450 nm using a microplate reader.

Data Presentation and Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the log of the this compound concentration to generate a dose-response curve and determine the half-maximal inhibitory concentration (IC₅₀).

This compound Conc. (µM)Absorbance (450 nm)% Viability (vs. Vehicle)
0 (Vehicle)1.250100%
11.18094.4%
100.85068.0%
250.63050.4%
500.35028.0%
1000.15012.0%
IC₅₀ Value ~25 µM
Protocol 1.2: Apoptosis Quantification by Annexin V & Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay is the gold standard for differentiating apoptotic and necrotic cell death.[14][15] In early apoptosis, the membrane phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[15] Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells with intact membranes. It can only enter late apoptotic and necrotic cells where membrane integrity is compromised.[14]

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Treated and control cells (from Protocol 1.1, scaled up to 6-well plates)

  • 1X Binding Buffer

  • Phosphate-Buffered Saline (PBS), cold

  • Flow cytometer

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its determined IC₅₀ concentration for the optimal time point (e.g., 24 hours). Include vehicle and untreated controls.

  • Cell Harvesting: Collect all cells, including floating cells in the supernatant (which are often apoptotic) and adherent cells (harvested using gentle trypsinization).[14]

  • Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

Data Interpretation: The results are visualized on a dot plot, which is divided into four quadrants.[16]

QuadrantAnnexin V StainingPI StainingCell Population
Lower-Left (Q3)NegativeNegativeViable Cells
Lower-Right (Q4)PositiveNegativeEarly Apoptotic Cells
Upper-Right (Q2)PositivePositiveLate Apoptotic/Necrotic Cells
Upper-Left (Q1)NegativePositiveNecrotic/Dead Cells

An increase in the percentage of cells in the lower-right and upper-right quadrants following treatment with this compound indicates the induction of apoptosis.

Protocol 1.3: Mechanistic Analysis by Western Blotting for PI3K/Akt Pathway

Principle: Western blotting allows for the detection and semi-quantification of specific proteins in a cell lysate. To investigate the PI3K/Akt pathway, we measure the phosphorylation status of key proteins. A decrease in the ratio of phosphorylated protein (the active form) to total protein indicates pathway inhibition.[5][9]

PI3K/Akt Signaling Pathway and Potential this compound Action

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 PTEN PTEN PTEN->PIP3 inhibits Akt Akt PDK1->Akt phosphorylates mTOR mTORC1 Akt->mTOR mTORC2 mTORC2 mTORC2->Akt phosphorylates Proliferation Cell Proliferation & Survival mTOR->Proliferation This compound This compound? This compound->PI3K potential inhibition This compound->Akt potential inhibition

Caption: The PI3K/Akt pathway and potential inhibitory points for this compound.

Step-by-Step Methodology:

  • Protein Extraction: Treat cells with this compound as in Protocol 1.2. Lyse cells on ice using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) and separate them by size on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting proteins of interest.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using a digital imager.

  • Analysis: Quantify band intensity using software like ImageJ. Normalize phosphorylated protein levels to total protein levels and then to a loading control (e.g., GAPDH or β-actin).

Recommended Primary Antibodies:

Target Protein Rationale
Phospho-Akt (Ser473) Key indicator of Akt activation[17]
Total Akt Used for normalization of p-Akt
Phospho-mTOR Key downstream effector of Akt[10]
Total mTOR Used for normalization of p-mTOR

| GAPDH / β-actin | Loading control for equal protein loading |

Part 2: Assessment of Anti-Inflammatory Activity

Scientific Rationale: Inflammation is a biological response implicated in numerous pathologies.[18] A key event in inflammation is the activation of immune cells, such as macrophages, which then produce pro-inflammatory mediators like nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6).[19][20] Many flavonoids have demonstrated anti-inflammatory properties by inhibiting these processes.[5][20] The standard in vitro model involves stimulating macrophages (e.g., RAW 264.7 cell line) with lipopolysaccharide (LPS), a component of bacterial cell walls, to induce an inflammatory response.

Protocol 2.1: Nitric Oxide (NO) Inhibition Assay (Griess Test)

Principle: This assay measures the production of NO by quantifying its stable breakdown product, nitrite, in the cell culture supernatant. The Griess reagent reacts with nitrite in a two-step diazotization reaction to produce a magenta-colored azo compound that can be measured colorimetrically.[20]

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.

  • Treatment: Pre-treat cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Add LPS (final concentration 1 µg/mL) to all wells except the negative control.

  • Incubation: Incubate for 24 hours.

  • Supernatant Collection: Collect 50 µL of supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent I (sulfanilamide) to the supernatant, followed by 50 µL of Griess Reagent II (N-(1-naphthyl)ethylenediamine).

  • Incubation & Measurement: Incubate for 10 minutes in the dark. Measure absorbance at 540 nm. A standard curve using sodium nitrite should be generated to quantify nitrite concentration.

  • Viability Check: It is critical to run a parallel cell viability assay (e.g., WST-8) under the same conditions to ensure that any observed decrease in NO is not due to this compound-induced cytotoxicity.

Part 3: Assessment of Antioxidant Capacity

Scientific Rationale: Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), contributes to cellular damage.[21] Antioxidants can neutralize these harmful species. The antioxidant potential of a compound can be rapidly assessed using cell-free chemical assays that measure its ability to scavenge stable free radicals.[19][22]

Protocol 3.1: DPPH Radical Scavenging Assay

Principle: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a simple and widely used method. DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, causing the solution to change color from violet to yellow.[22][23] The degree of color change is proportional to the scavenging activity.

Step-by-Step Methodology:

  • Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare serial dilutions of this compound in methanol. Ascorbic acid or Trolox should be used as a positive control.

  • Reaction: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of the this compound dilutions or controls.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Measurement: Measure the absorbance at 517 nm.

  • Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 (where A_control is the absorbance of DPPH solution with methanol, and A_sample is the absorbance of DPPH with this compound).

References

  • Anti-oxidative assays as markers for anti-inflammatory activity of flavonoids. PubMed.
  • Potential points of action of flavonoids within PI3K/Akt signalling... ResearchGate.
  • Significance of flavonoids targeting PI3K/Akt/HIF-1α signaling pathway in therapy-resistant cancer cells – A potential contribution to the predictive, preventive, and personalized medicine. PubMed Central.
  • Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach. PubMed Central.
  • In vitro Evaluation of Anti-inflammatory Protein-Denaturation Activity of Cashew (Anacardium occidentale Linn) Stem Bark Using a UV–Vis Spectrophotometer. ResearchGate.
  • Role of PI3K-AKT Pathway in Ultraviolet Ray and Hydrogen Peroxide-Induced Oxidative Damage and Its Repair by Grain Ferments. PubMed Central.
  • Flavonoids in Cancer Prevention and Therapy: Chemistry, Pharmacology, Mechanisms of Action, and Perspectives for Cancer Drug Discovery. PubMed Central.
  • Flavonoids and PI3K/Akt/mTOR Signaling Cascade: A Potential Crosstalk in Anticancer Treatment. PubMed.
  • Flavonoids as Anticancer Agents. PubMed Central.
  • Current Understanding of Flavonoids in Cancer Therapy and Prevention. PubMed Central.
  • Evaluation of viability assays for anthocyanins in cultured cells. PubMed.
  • Flavonoids as promising molecules in the cancer therapy: An insight. PubMed Central.
  • Anticancer Potential of Flavonoids: An Overview with an Emphasis on Tangeretin. MDPI.
  • Anticancer Activity of Natural and Synthetic Chalcones. PubMed Central.
  • Apoptosis assay using flow cytometry after staining with annexin V-FITC/propidium iodide (PI). ResearchGate.
  • Evaluation of Antioxidant and Anti-Inflammatory Activities, and Metabolite Profiling of Selected Medicinal Plants of Nepal. PubMed Central.
  • Chalcone Derivatives: Role in Anticancer Therapy. PubMed Central.
  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PubMed.
  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.
  • In Silico and In Vitro Study of Antioxidant Potential of Urolithins. PubMed Central.
  • Anticancer Potential of Natural Chalcones: In Vitro and In Vivo Evidence. MDPI.
  • Mexican Native Black Bean Anthocyanin-Rich Extracts Modulate Biological Markers Associated with Inflammation. MDPI.
  • A real-time, bioluminescent annexin V assay for the assessment of apoptosis. PubMed.
  • Characterization and Evaluation of Antioxidant and Anti-Inflammatory Activities of Flavonoids from the Fruits of Lycium barbarum. MDPI.
  • Guidelines for cell viability assays. ResearchGate.
  • Exploring the antioxidant potential of chalcogen-indolizines throughout in vitro assays. PeerJ.

Sources

Application Notes & Protocols: Formulation Strategies for Uvangoletin in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of Uvangoletin

Overview of this compound: A Promising Chalcone

This compound is a naturally occurring chalcone, a class of compounds belonging to the flavonoid family of secondary metabolites.[1][2] Found in plants such as Cedrelopsis grevei, it is characterized by two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system.[1][3] This structural motif is a cornerstone of a diverse range of pharmacological activities. Chalcones are bioprecursors to flavonoids and are known to exhibit potent antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[3] The therapeutic potential of this compound and similar chalcones is a subject of intense research, with studies exploring their mechanisms of action, which often involve the modulation of key signaling pathways like NF-κB and MAPKs, and their ability to act as Michael acceptors.[4]

The Formulation Challenge: Overcoming Poor Aqueous Solubility

The primary obstacle in the preclinical evaluation of this compound is its significant lipophilicity and consequently, its poor aqueous solubility.[5][6] This is a common feature for many natural polyphenolic compounds.[7] When a highly concentrated stock solution of a lipophilic compound is diluted into an aqueous buffer or cell culture medium, it can lead to several critical experimental artifacts:

  • Precipitation: The compound may fall out of solution, forming a fine precipitate or colloidal suspension. This drastically reduces the bioavailable concentration, leading to an underestimation of its true potency.[8]

  • Inaccurate Data: Undissolved particles can interfere with assay readouts, particularly in colorimetric and fluorometric methods like the MTT assay, by scattering light or reacting with assay reagents.[5]

  • Poor Reproducibility: Inconsistent solubilization leads to high variability between replicate wells and across different experiments.[5]

  • Adsorption to Labware: Hydrophobic compounds are prone to sticking to the surfaces of plastic microplates and pipette tips, further lowering the effective concentration delivered to the biological system.[5]

Therefore, a robust and validated formulation strategy is not merely a preparatory step but a fundamental requirement for generating accurate, reproducible, and meaningful data in any biological assay.

Physicochemical Profile of this compound

Key Properties

Understanding the fundamental physicochemical properties of this compound is essential for designing an effective formulation strategy.

PropertyValue / DescriptionSource
IUPAC Name 1-(2,4-dihydroxy-6-methoxyphenyl)-3-phenylpropan-1-one[1]
Molecular Formula C₁₆H₁₆O₄[1]
Molecular Weight 272.29 g/mol [1]
Chemical Class Chalcone, Flavonoid, Natural Product[1][2]
Predicted Character Highly lipophilic ("grease-ball" type molecule) with poor aqueous solubility. The phenolic hydroxyl groups may allow for pH-dependent solubility modulation.[7][9][10]
Implications for Assay Design

The structure of this compound—rich in aromatic rings and possessing limited hydrogen bond donors relative to its carbon framework—predicts its low solubility in polar solvents like water and physiological buffers. This necessitates the use of solubilization techniques to achieve the desired concentrations for biological testing.

Core Principle: The DMSO Stock Solution

Rationale for DMSO

For most in vitro applications, the initial step is to prepare a high-concentration stock solution in a suitable organic solvent. Dimethyl sulfoxide (DMSO) is the most ubiquitously used solvent for this purpose due to its high solubilizing power for a wide range of hydrophobic compounds and its miscibility with water.[5]

Protocol 1: Preparation of a High-Concentration this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of high-purity this compound powder using an analytical balance. Perform this in a chemical fume hood.

  • Solvent Addition: Add the appropriate volume of sterile, anhydrous DMSO to achieve a high-concentration stock (e.g., 10-50 mM). The goal is to create a concentrated stock to minimize the volume added to the final assay.

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, gently warm the vial to 37°C or sonicate for 5-10 minutes to ensure complete dissolution. Visually inspect the solution against a light source to confirm there are no undissolved particulates.

  • Storage: Aliquot the stock solution into smaller volumes in sterile, amber-colored microcentrifuge tubes to avoid repeated freeze-thaw cycles and light exposure. Store at -20°C or -80°C for long-term stability.

Critical Consideration: DMSO Toxicity and Final Assay Concentration

While an excellent solvent, DMSO is not biologically inert and can induce cellular stress, differentiation, or toxicity at higher concentrations. To avoid solvent-induced artifacts, the final concentration of DMSO in the assay medium (e.g., cell culture well) should be kept to an absolute minimum, typically ≤ 0.5% , with a target of < 0.1% being ideal for sensitive cell lines or long-term incubation assays.[5]

Advanced Formulation Strategies

When simple dilution of a DMSO stock into aqueous media results in precipitation, more advanced formulation strategies are required.

Decision-Making Workflow

The choice of formulation depends on the specific requirements of the biological assay, including the target concentration of this compound and the sensitivity of the biological system to excipients.

G start Start: Need to formulate this compound check_sol Is required concentration achievable with final DMSO < 0.1% and no precipitation? start->check_sol use_dmso Proceed with direct DMSO stock dilution. Validate with solubility controls. check_sol->use_dmso Yes adv_form Advanced Formulation Needed check_sol->adv_form No assay_type What is the nature of the assay? adv_form->assay_type cell_based Cell-Based Assay (e.g., MTT, Anti-inflammatory) assay_type->cell_based Cellular enzyme_assay Biochemical/Enzyme Assay assay_type->enzyme_assay Biochemical cyclodextrin Use Cyclodextrin (HP-β-CD) - Excellent biocompatibility - Forms soluble inclusion complex cell_based->cyclodextrin enzyme_assay->cyclodextrin Preferred cosolvent Use Co-Solvent System (e.g., Ethanol, PEG-400) - Simpler preparation - Must validate solvent tolerance enzyme_assay->cosolvent Alternative

Caption: Workflow for selecting an appropriate this compound formulation strategy.

Strategy: Cyclodextrin-Based Inclusion Complexes

Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity.[11] They can encapsulate poorly soluble molecules like this compound, forming a water-soluble "inclusion complex." Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high aqueous solubility and low toxicity.[5][12]

Detailed Formulation & Validation Protocols

Protocol 2: Preparation of a this compound-Cyclodextrin (HP-β-CD) Complex

This protocol is based on the phase solubility method, which also serves to validate the complex formation.[5]

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Assay-specific buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Orbital shaker

  • 0.22 µm syringe filters

Procedure:

  • Prepare Cyclodextrin Solutions: Prepare a series of HP-β-CD solutions in your assay buffer at various concentrations (e.g., 0, 2, 5, 10, 15, 20 mM).

  • Add Excess this compound: Add an excess amount of this compound powder to each cyclodextrin solution in separate sealed tubes. Ensure a visible amount of solid material remains at the bottom to guarantee saturation.

  • Equilibration: Place the tubes on an orbital shaker and incubate at a constant temperature (e.g., 25°C or 37°C) for 48-72 hours to allow the system to reach equilibrium.

  • Separation: After equilibration, centrifuge the tubes at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved this compound.

  • Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification: Quantify the concentration of dissolved this compound in each filtered sample using a validated analytical method, such as UV-Vis spectrophotometry at its λmax or HPLC.

  • Phase Solubility Diagram: Plot the concentration of dissolved this compound (Y-axis) against the concentration of HP-β-CD (X-axis). A linear relationship (Aₗ-type diagram) indicates the formation of a soluble complex. This plot can be used to determine the required HP-β-CD concentration to solubilize a target concentration of this compound for your assay.[5]

Protocol 3: Quality Control and Validation of Formulations
  • Visual Inspection: Before use, visually inspect the final formulation (after dilution in assay media) for any signs of precipitation or cloudiness. Compare it to a vehicle control (media with the same concentration of formulation excipients but without this compound).

  • Microscopic Examination: For cell-based assays, examine the wells under a microscope after adding the compound. The presence of crystalline structures or amorphous precipitates indicates a solubility problem.

  • Concentration Verification (Optional): For critical experiments, the concentration of the final working solution can be verified by HPLC to ensure it matches the theoretical concentration.

Application in Biological Assays: Protocols & Best Practices

General Considerations for Dosing in Cell Culture
  • Vehicle Control: Always include a vehicle control group in every experiment. This group should receive the same concentration of DMSO, cyclodextrin, or other excipients as the highest concentration treatment group.

  • Serial Dilutions: Prepare serial dilutions of your this compound formulation in the appropriate cell culture medium immediately before adding to the cells.

Protocol 4: this compound Application in an In Vitro Cytotoxicity Assay (MTT)

This protocol is adapted from standard methodologies for assessing cell viability.[13][14]

  • Cell Seeding: Seed a human cancer cell line (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours.

  • Compound Preparation: Prepare a 2X concentrated working solution of the this compound formulation (e.g., DMSO stock or HP-β-CD complex) and its serial dilutions in serum-free medium.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the 2X this compound working solutions to the corresponding wells. Also, include wells for "untreated" and "vehicle control."

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.

  • Blank Control: Crucially, include control wells containing the highest concentration of this compound in medium without cells to account for any absorbance interference from the compound itself.[5]

  • MTT Assay:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the "blank control" from all other readings. Calculate cell viability as a percentage relative to the vehicle control and determine the IC₅₀ value.

Protocol 5: this compound Application in an Anti-Inflammatory Assay (Nitric Oxide Inhibition)

This protocol measures the ability of this compound to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[13][14]

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the this compound formulation for 1-2 hours.

  • Inflammation Induction: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Supernatant Collection: Collect 50 µL of the cell culture supernatant from each well.

  • Griess Assay:

    • Add 50 µL of Griess Reagent A (sulfanilamide solution) to each supernatant sample in a new 96-well plate.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution).

    • Incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm. Calculate the nitrite concentration using a sodium nitrite standard curve.

  • Parallel Viability Assay: Run a parallel plate to assess the cytotoxicity of this compound at the tested concentrations to ensure that the observed NO inhibition is not due to cell death.

Workflow Diagram for Assay Implementation

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_readout Phase 3: Data Acquisition prep_stock Prepare concentrated stock (e.g., 50 mM in DMSO) prep_form Prepare working formulation (e.g., this compound-HP-β-CD complex) prep_stock->prep_form prep_dilutions Prepare serial dilutions of formulation in assay medium prep_form->prep_dilutions seed_cells Seed cells in 96-well plate treat_cells Treat cells with dilutions & controls seed_cells->treat_cells prep_dilutions->treat_cells add_controls Prepare Vehicle & Blank Controls add_controls->treat_cells incubate Incubate for specified time treat_cells->incubate add_reagent Add assay-specific reagent (e.g., MTT, Griess Reagent) incubate->add_reagent read_plate Measure signal (e.g., Absorbance at 570 nm) add_reagent->read_plate analyze Analyze data, calculate IC₅₀ Normalize to vehicle control read_plate->analyze

Caption: General experimental workflow from formulation to data analysis.

Troubleshooting

ObservationPossible Cause(s)Recommended Solution(s)
Visible precipitate or cloudiness upon dilution into aqueous media. The aqueous solubility limit has been exceeded.1. Lower the final concentration of this compound. 2. Increase the final DMSO concentration (if still below the toxic threshold). 3. Implement an advanced formulation strategy, such as using HP-β-CD (Protocol 2).[5]
High variability between replicate wells. Incomplete or inconsistent solubilization of the compound. Adsorption to plasticware.1. Ensure the stock solution is fully dissolved before use (vortex/sonicate). 2. Use a validated formulation like a cyclodextrin complex. 3. Consider using low-adhesion microplates.
Colored compound interferes with MTT/SRB assay. This compound itself absorbs light at or near the assay wavelength.1. Always run a "compound only" blank control (no cells) and subtract this background absorbance from all readings.[5] 2. If possible, carefully aspirate the compound-containing medium before adding the assay reagent.
Observed biological effect, but also cytotoxicity in a parallel assay. The effect may be a secondary consequence of cell death rather than a specific mechanism.Report the IC₅₀ for cytotoxicity alongside the activity data. Ensure that mechanistic studies are conducted at non-toxic concentrations of this compound.

Conclusion

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6483649, this compound. PubChem.
  • S. K. Sahu, et al. Chalcone Scaffolds, Bioprecursors of Flavonoids: Chemistry, Bioactivities, and Pharmacokinetics. ResearchGate.
  • World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
  • A. D. Kesič, et al. Formulation strategies for poorly soluble drugs. ResearchGate.
  • M. Rege, et al. Chalcone Scaffolds, Bioprecursors of Flavonoids: Chemistry, Bioactivities, and Pharmacokinetics. PMC - PubMed Central.
  • J. H. G. M. van der Mey, et al. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. PMC - PubMed Central.
  • R. A. Shair, et al. Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate.
  • Rasayan Journal of Chemistry. In Vitro ANTIOXIDANT ACTIVITY OF CHALCONE DERIVATIVES. Rasayan Journal of Chemistry.
  • GSC Online Press. Synthesis, In-vitro antibacterial and antioxidant activity of chalcone derivatives. GSC Online Press.
  • P. Kumar, et al. Chemistry and Biological Activities of Flavonoids: An Overview. PMC - NIH.
  • MDPI. Botanical Flavonoids: Efficacy, Absorption, Metabolism and Advanced Pharmaceutical Technology for Improving Bioavailability. MDPI.
  • Frontiers. Exploring the Mechanism of Flavonoids Through Systematic Bioinformatics Analysis. Frontiers.
  • MDPI. Flavonoids in the Spotlight: Bridging the Gap between Physicochemical Properties and Formulation Strategies. MDPI.
  • ResearchGate. Spectrophotometric Characterization of Behavior and the Predominant Species of Flavonoids in Physiological Buffer: Determination of Solubility, Lipophilicity and Anticancer Efficacy. ResearchGate.
  • PubMed. Chalcone Derivatives: Antioxidant Activity, Photoprotective Properties, and Stability under UV Irradiation. PubMed.
  • Horizon e-Publishing Group. Roselle anthocyanin stability profile and its potential role in post-harvest deterioration: A review. Horizon e-Publishing Group.
  • ResearchGate. Naturally occurring chalcones and their biological activities. ResearchGate.
  • PMC - PubMed Central. Medicinally Privileged Natural Chalcones: Abundance, Mechanisms of Action, and Clinical Trials. PMC - PubMed Central.
  • PMC - NIH. Biological Activities of Natural Products II. PMC - NIH.

Sources

Uvangoletin as a Lead Compound in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: It is important to note that a key study detailing the specific cytotoxic effects of uvangoletin on HL-60 cells has been retracted due to concerns regarding the integrity of the presented data[1][2]. As such, the following application notes and protocols are presented as a generalized framework for the investigation of a dihydrochalcone like this compound, based on the established activities of the broader flavonoid and chalcone classes. The specific concentrations, incubation times, and expected outcomes provided herein are illustrative and must be empirically determined through rigorous, independent experimentation.

Introduction: this compound, a Dihydrochalcone with Therapeutic Potential

This compound, chemically identified as 1-(2,4-dihydroxy-6-methoxyphenyl)-3-phenylpropan-1-one, is a dihydrochalcone, a subclass of the vast flavonoid family of natural products[3]. Flavonoids and their precursors, chalcones, are ubiquitously found in plants and are recognized for a wide spectrum of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties[1]. These compounds are considered privileged structures in medicinal chemistry due to their biosynthetic accessibility and the relative ease with which their chemical structures can be modified to enhance potency and reduce toxicity[1].

The therapeutic potential of flavonoids is often attributed to their ability to modulate key cellular signaling pathways that are frequently dysregulated in diseases like cancer and chronic inflammatory conditions. These pathways include, but are not limited to, the NF-κB, PI3K/Akt/mTOR, and MAPK signaling cascades. By interfering with these pathways, flavonoids can influence cell proliferation, survival, apoptosis, and inflammatory responses[4][5][6].

This compound, as a dihydrochalcone, possesses a structural scaffold that suggests potential bioactivity. The absence of the α,β-unsaturated bond, present in chalcones, differentiates its chemical properties, potentially leading to a unique pharmacological profile with altered reactivity and target interactions. This makes this compound an intriguing candidate for further investigation as a lead compound in drug discovery.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a lead compound is crucial for formulation, delivery, and predicting its behavior in biological systems.

PropertyValueSource
Molecular Formula C₁₆H₁₆O₄PubChem CID: 6483649[3]
Molecular Weight 272.29 g/mol PubChem CID: 6483649[3]
IUPAC Name 1-(2,4-dihydroxy-6-methoxyphenyl)-3-phenylpropan-1-onePubChem CID: 6483649[3]
Class DihydrochalconePubChem CID: 6483649[3]

Postulated Biological Activities and Mechanisms of Action

Based on the activities of related flavonoids and dihydrochalcones, this compound is hypothesized to exhibit cytotoxic effects against cancer cells and possess anti-inflammatory properties. The primary mechanisms to investigate would be the induction of apoptosis in cancer cells and the modulation of key inflammatory and survival signaling pathways.

Anticancer Activity via Apoptosis Induction

Many flavonoids exert their anticancer effects by inducing programmed cell death, or apoptosis. A key area of investigation for this compound would be its ability to trigger the intrinsic (mitochondrial) apoptotic pathway.

This compound This compound Bcl2_Bax Bcl-2/Bax Ratio This compound->Bcl2_Bax Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Bcl2_Bax->Mitochondrion Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway modulated by this compound.

Modulation of Key Signaling Pathways

The NF-κB pathway is a critical regulator of inflammation and cell survival. Its constitutive activation is a hallmark of many cancers and inflammatory diseases. Flavonoids are known to inhibit this pathway.

This compound This compound IKK IKK Phosphorylation This compound->IKK 억제 IkB IκBα Degradation IKK->IkB NFkB NF-κB Nuclear Translocation IkB->NFkB Gene_Transcription Pro-inflammatory & Pro-survival Gene Transcription NFkB->Gene_Transcription

Caption: Postulated inhibition of the NF-κB pathway by this compound.

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its hyperactivation is a common event in cancer.

This compound This compound PI3K PI3K This compound->PI3K 억제 Akt Akt Phosphorylation PI3K->Akt mTOR mTOR Phosphorylation Akt->mTOR Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth

Caption: Hypothesized inhibitory effect of this compound on the PI3K/Akt/mTOR pathway.

Experimental Protocols

The following protocols are provided as a guide for the initial characterization of this compound's bioactivity.

In Vitro Cytotoxicity Assessment: MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cancer cell lines (e.g., HL-60, MCF-7, A549) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration should not exceed 0.1%. Replace the medium in the wells with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with 0.1% DMSO) and an untreated control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth) using non-linear regression analysis.

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the predetermined IC₅₀ value for 24 or 48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Western Blot Analysis for Signaling Pathway Modulation

Principle: Western blotting is used to detect specific proteins in a sample. This protocol can be adapted to assess the phosphorylation status of key proteins in the NF-κB, PI3K/Akt, and MAPK pathways, as well as the expression levels of apoptosis-related proteins.

Protocol:

  • Protein Extraction: Treat cells with this compound for various time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., phospho-Akt, total-Akt, phospho-p65, total-p65, Bcl-2, Bax, Caspase-3) overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Concluding Remarks

This compound, as a member of the dihydrochalcone class, presents a promising scaffold for drug discovery. The protocols outlined above provide a foundational framework for a systematic evaluation of its potential anticancer and anti-inflammatory activities. It is imperative that future research on this compound is conducted with rigorous standards to validate its therapeutic potential and elucidate its precise mechanisms of action. The retraction of a key publication underscores the critical importance of reproducibility and data integrity in the scientific process. Nevertheless, the broader family of flavonoids and related phenolic compounds remains a rich source for the discovery of novel therapeutic agents.

References

  • PubChem. This compound.
  • Zheng, Z., Qiao, Z., Gong, R., Wang, Y., Zhang, Y., Ma, Y., Zhang, L., Lu, Y., Jiang, B., Li, G., Dong, C., & Chen, W. (2016). This compound induces mitochondria-mediated apoptosis in HL-60 cells in vitro and in vivo without adverse reactions of myelosuppression, leucopenia and gastrointestinal tract disturbances. Oncology Reports, 35(2), 1213–1221. [Link]
  • Nakatani, N., Ichimaru, M., Moriyasu, M., & Kato, A. (2005). Induction of apoptosis in human promyelocytic leukemia cell line HL-60 by C-benzylated dihydrochalcones, uvaretin, isouvaretin and diuvaretin. Biological & Pharmaceutical Bulletin, 28(1), 83–86. [Link]
  • Retraction: this compound induces mitochondria-mediated apoptosis in HL-60 cells in vitro and in vivo without adverse reactions of myelosuppression, leucopenia and gastrointestinal tract disturbances. (2026). Oncology Reports, 55(1), 10. [Link]
  • Retraction: this compound induces mitochondria-mediated apoptosis in HL-60 cells in vitro and in vivo without adverse reactions of myelosuppression, leucopenia and gastrointestinal tract disturbances. (2026). Oncology reports, 55(1), 10. [Link]
  • Wattenberg, L. W. (1992). Inhibition of carcinogenesis by minor dietary constituents. Cancer Research, 52(7 Supplement), 2085s–2091s.
  • Riganti, C., & Contino, D. (2019). Flavonoids in Cancer and Apoptosis. Methods in molecular biology (Clifton, N.J.), 1986, 139–153. [Link]
  • Strawa, J., Szliszka, E., & Czuba, Z. P. (2021). Using Flavonoid Substitution Status to Predict Anticancer Effects in Human Melanoma Cancers: An In Vitro Study. International journal of molecular sciences, 22(16), 8933. [Link]
  • Ahmad, A., Biersack, B., Li, Y., Bao, B., Kong, D., & Sarkar, F. H. (2013). Regulation of PI3K/Akt/mTOR signaling by natural products. Anti-cancer agents in medicinal chemistry, 13(7), 967. [Link]
  • Keerthy, K., Sivan, V. M., & Nampoothiri, K. M. (2014). An updated review summarizing the anticancer potential of flavonoids via targeting NF-kB pathway. Frontiers in Pharmacology, 5, 24. [Link]
  • Kobayashi, M., & Yamamoto, M. (2005). Molecular mechanisms activating the Nrf2-Keap1 pathway of antioxidant gene regulation. Antioxidants & redox signaling, 7(3-4), 385–394. [Link]
  • Al-Khayri, J. M., Sahana, G. R., Nagella, P., Joseph, B. V., Al-Mssallem, M. Q., & Alessa, F. M. (2022). Flavonoids as Promising Akt1 Inhibitors in Cancer Medicine: Insights From Molecular Docking, Dynamics, DFT Calculations, and In Vitro Validation. Frontiers in oncology, 12, 921332. [Link]
  • Nafees, S., Rashid, S., Ali, N., Hasan, S. K., & Sultana, S. (2015). Regulation of Nrf2/ARE Pathway by Dietary Flavonoids: A Friend or Foe for Cancer Management?. Mini reviews in medicinal chemistry, 15(11), 947–957. [Link]
  • Consensus. (2023). Role of MAPK signaling in flavonoid-mediated oxidative stress reduction. Consensus, 1(1), 10-1108.
  • Chen, Y. C., Yang, J. Y., & Hsiao, Y. C. (2013). Quercetin inhibits UV irradiation-induced inflammatory cytokine production in primary human keratinocytes by suppressing NF-κB pathway. Journal of dermatological science, 72(3), 248–255. [Link]

Sources

Application Notes & Protocols: A Framework for Characterizing Novel Dihydrochalcones, such as Uvangoletin, as Chemical Probes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge and Opportunity of Uncharacterized Natural Products

Natural products are a cornerstone of drug discovery, offering unparalleled chemical diversity and biological relevance.[1] Chalcones and their derivatives, a subclass of flavonoids, are known to possess a wide array of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[2] Uvangoletin, a dihydrochalcone found in organisms like Cedrelopsis grevei, represents a vast class of such compounds whose full potential as a chemical probe remains largely unexplored. A chemical probe is a small molecule used to study and manipulate a biological system, ideally by engaging a specific target protein or pathway.[1]

This document provides a comprehensive framework for the initial characterization of a novel, uncharacterized dihydrochalcone, using this compound as a working example ("Compound U"). As there is limited specific biological data available for this compound in the public domain, the following protocols serve as a robust, field-proven roadmap for any researcher seeking to determine its biological activity, identify its mechanism of action, and validate its potential as a chemical probe. We will proceed with the hypothesis that, like many chalcones, Compound U may possess anti-inflammatory properties, and will design our experimental strategy to rigorously test this hypothesis.

Initial Characterization: Physicochemical Properties

Before any biological experiment, understanding the fundamental physicochemical properties of a compound is critical for ensuring accurate and reproducible results.[3][4] These parameters dictate solubility, stability, and potential liabilities in assay design.

Table 1: Physicochemical Properties of this compound (Compound U)

Property Value Data Source
Molecular Formula C₁₆H₁₆O₄ PubChem[5]
Molecular Weight 272.29 g/mol PubChem[5]
Structure 1-(2,4-dihydroxy-6-methoxyphenyl)-3-phenylpropan-1-one PubChem[5]
Predicted LogP 3.5 PubChem[5]

| Predicted Water Solubility | 0.0485 g/L | PubChem[5] |

Expert Insights:

  • Solubility is Key: The low predicted water solubility is typical for flavonoid aglycones, often termed "brick dust" candidates.[4] This necessitates the use of an organic solvent, typically dimethyl sulfoxide (DMSO), for creating stock solutions. It is crucial to ensure the final DMSO concentration in cell culture media is non-toxic (typically ≤ 0.1%).[6]

  • Stability: Flavonoids can be sensitive to light, pH, and temperature. Stock solutions should be stored in aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[6]

Experimental Strategy: A Tiered Approach to Probe Characterization

A logical, stepwise workflow is essential for efficiently characterizing a novel compound. This ensures that data from one experiment informs the design of the next, creating a self-validating system.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Hypothesis Testing cluster_2 Phase 3: Mechanism of Action (MoA) & Target Validation cluster_3 Phase 4: Broad Profiling A Prepare Stock Solution (Protocol 4.1) B Determine Cytotoxicity & Dosing Range (MTT Assay) (Protocol 4.2) A->B C Primary Screen: Test for Anti-Inflammatory Activity (NF-κB Reporter Assay) (Protocol 4.3) B->C Use non-toxic concentrations D Validate Pathway Inhibition (Western Blot for p-IκBα) (Protocol 4.4) C->D If activity is confirmed E Confirm Functional Outcome (qPCR for NF-κB Target Genes) (Protocol 4.5) D->E F Assess Off-Target Effects (e.g., Antioxidant Assay) (Protocol 4.6) E->F G cluster_nuc TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK Activates IkBa_p65 IκBα p65 p50 IKK->IkBa_p65 Phosphorylates p_IkBa p-IκBα p65_p50 p65 p50 IkBa_p65->p65_p50 Releases Degradation Proteasomal Degradation p_IkBa->Degradation DNA NF-κB DNA Binding p65_p50->DNA Translocates Nucleus Nucleus Genes Inflammatory Gene Expression (IL-6, TNF-α) DNA->Genes Activates CompoundU Compound U (Hypothesized Inhibition) CompoundU->IKK Inhibits?

Caption: Hypothesized inhibition of the NF-κB pathway by Compound U.

  • Cell Culture & Treatment: Seed RAW 264.7 or THP-1 cells in a 6-well plate. Grow to ~90% confluency.

  • Pre-treatment: Pre-treat cells with Compound U (e.g., 10 µM) or vehicle (DMSO) for 2 hours.

  • Stimulation: Stimulate with TNF-α (10 ng/mL) for a short time course (e.g., 0, 5, 15, 30 minutes). The peak of p-IκBα is transient.

  • Lysis: Immediately place plates on ice, wash with ice-cold PBS, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE & Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.

  • Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against p-IκBα, total IκBα, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Detection: Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate. [7]9. Analysis: Quantify band intensity using software like ImageJ. Normalize p-IκBα levels to total IκBα and the loading control.

Protocol 4.5: qPCR for Downstream Gene Expression

Causality: To confirm that upstream pathway inhibition translates to a functional cellular outcome, we measure the mRNA levels of genes known to be transcribed by NF-κB, such as IL-6 and TNF-α.

  • Cell Treatment: Seed cells in a 6-well plate. Pre-treat with Compound U (10 µM) for 2 hours, then stimulate with TNF-α (10 ng/mL) for 4-6 hours.

  • RNA Extraction: Harvest cells and extract total RNA using a commercial kit (e.g., Qiagen RNeasy).

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR Reaction: Set up qPCR reactions using a SYBR Green master mix, cDNA template, and primers for target genes (IL-6, TNF-α) and a housekeeping gene (GAPDH).

  • Analysis: Calculate the relative gene expression using the ΔΔCt method. Results are expressed as fold change relative to the stimulated vehicle control.

Table 3: Example qPCR Data for Compound U

Treatment Target Gene Fold Change vs. Stimulated Control
Vehicle + TNF-α IL-6 1.0
Compound U (10 µM) + TNF-α IL-6 0.35
Vehicle + TNF-α TNF-α 1.0

| Compound U (10 µM) + TNF-α | TNF-α | 0.41 |

Protocol 4.6: Cellular Antioxidant Assay (DCFDA)

Causality: Many flavonoids possess direct radical-scavenging properties due to their phenolic structure. [8][9]The DCFDA assay measures intracellular reactive oxygen species (ROS) and can reveal if Compound U has broad antioxidant effects, which could be an alternative or parallel mechanism of action. [10]

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate.

  • Probe Loading: Load cells with 10 µM DCFH-DA probe for 30 minutes at 37°C.

  • Treatment: Wash away excess probe and treat cells with Compound U (e.g., 10 µM) and a positive control (e.g., N-acetylcysteine).

  • Oxidative Stress: Induce oxidative stress by adding an agent like H₂O₂ or AAPH. [11][12]5. Measurement: Immediately measure fluorescence (Excitation/Emission ~485/535 nm) over time using a plate reader.

  • Analysis: Calculate the rate of fluorescence increase. A reduced rate in Compound U-treated cells indicates antioxidant activity.

Trustworthiness and Validation: The Hallmarks of a Good Chemical Probe

A useful chemical probe is not just potent; it is also well-characterized and used with appropriate controls.

  • Selectivity: The protocols outlined here focus on one hypothesis (NF-κB inhibition). A thorough characterization would involve counter-screens against other common pathways (e.g., MAPK, STAT3) to assess selectivity.

  • On-Target vs. Off-Target Effects: If Compound U demonstrates both NF-κB inhibition and antioxidant activity, further experiments are needed to determine if these effects are linked or independent. For example, does the antioxidant activity contribute to the reduction in NF-κB signaling?

  • Mandatory Controls: Every experiment must include:

    • Vehicle Control (e.g., 0.1% DMSO): To control for solvent effects.

    • Positive Control: A known inhibitor or activator to ensure the assay is working correctly.

    • Negative/Unstimulated Control: To establish a baseline.

By following this comprehensive framework, researchers can systematically dissect the biological activity of an uncharacterized dihydrochalcone like this compound, moving from a compound of unknown function to a validated chemical probe ready for use in more complex biological investigations.

References

  • PubChem. This compound | C16H16O4 | CID 6483649.
  • Alves, M. J., et al. (2016). In vitro cell-based assays for evaluation of antioxidant potential of plant-derived products. Biotechnic & Histochemistry. [Link]
  • Lininger, R. A., et al. (2021). Biological Targets and Mechanisms of Action of Natural Products from Marine Cyanobacteria. Marine Drugs. [Link]
  • Frank, A., et al. (2023).
  • Chaheine, C. M., et al. (2023). Fully-Functionalized Natural Product Probes to Expand the Chemical Tractability of the Human Proteome. ChemRxiv. [Link]
  • Kumar, S., & Pandey, A. K. (2013). Chemistry and Biological Activities of Flavonoids: An Overview. The Scientific World Journal. [Link]
  • Salehi, B., et al. (2020). Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence. Frontiers in Pharmacology. [Link]
  • Nuvisan. (n.d.). Therapeutically relevant cell-based assays for drug discovery. [Link]
  • Petruk, G., et al. (2021). Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts. MDPI. [Link]
  • Lee, Y. J., & Lee, J. H. (2021).
  • Mulugeta, D. (2022). A Review of Synthesis Methods of Chalcones, Flavonoids, and Coumarins. Science Journal of Chemistry. [Link]
  • Colorado School of Mines. (n.d.). Developing a Palette of Fluorescent Probes for Detecting Peroxynitrite in Live Cells.
  • Safe, S., et al. (2021). Flavonoids: structure-function and mechanisms of action and opportunities for drug development. Toxicology Research. [Link]
  • Frank, A., et al. (2023).
  • Tang, L., et al. (2017).
  • Abraham, T., et al. (2018). Comparison of cell-based assays to quantify treatment effects of anticancer drugs identifies a new application for Bodipy-L-cystine to measure apoptosis. Scientific Reports. [Link]
  • Advanced Science News. (2024). A universal set of probes helps scientists unlock the secrets of living cells. [Link]
  • PubChem. Scopoletin | C10H8O4 | CID 5280460.
  • Kour, A., et al. (2020). Synthesis and Evaluation of Ubiquitin–Dioxetane Conjugate as a Chemiluminescent Probe for Monitoring Deubiquitinase Activity. ACS Omega. [Link]
  • Zhang, H., et al. (2022). Botanical Flavonoids: Efficacy, Absorption, Metabolism and Advanced Pharmaceutical Technology for Improving Bioavailability. MDPI. [Link]
  • Kim, D., & Kim, J. (2021). Advances in reaction-based synthetic fluorescent probes for studying the role of zinc and copper ions in living systems.
  • Elkanzi, N. A. A., et al. (2022). a comprehensive review on chalcone analogues-versatile scaffold with medicinal and biological potential.
  • Mulugeta, D. (2022). A Review of Synthesis Methods of Chalcones, Flavonoids, and Coumarins.
  • Sinha, R., et al. (2023). A COMPREHENSIVE REVIEW ON CHALCONE ANALOGUES-VERSATILE SCAFFOLD WITH MEDICINAL AND BIOLOGICAL POTENTIAL. Journal of Applied Pharmaceutical Sciences and Research. [Link]

Sources

Application Notes and Protocols: Uvangoletin Derivatization for Improved Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Potential of Uvangoletin

This compound, a dihydrochalcone identified as 1-(2,4-dihydroxy-6-methoxyphenyl)-3-phenylpropan-1-one, is a naturally occurring flavonoid that has garnered interest for its bioactive properties. Primarily isolated from plants of the Uvaria genus, which have a history in traditional medicine for treating ailments like tumors and fevers, this compound has demonstrated notable antimicrobial and cytotoxic activities in preclinical studies.[1][2] Dihydrochalcones, characterized by a saturated three-carbon bridge connecting two aromatic rings, represent a promising scaffold for drug discovery due to their diverse pharmacological profiles, including antioxidant, anti-inflammatory, and anticancer effects.[3][4][5][6]

The structural features of this compound, specifically its two phenolic hydroxyl groups and a methoxy group on the A-ring, offer multiple avenues for chemical modification. Derivatization of this core structure presents a strategic approach to enhance its potency, selectivity, and pharmacokinetic properties, thereby unlocking its full therapeutic potential. This guide provides a comprehensive overview of rational derivatization strategies for this compound, complete with detailed experimental protocols and an analysis of the structure-activity relationships that underpin these modifications.

Strategic Derivatization of the this compound Scaffold

The primary objective of derivatizing this compound is to modulate its biological activity. Based on existing literature for dihydrochalcones and related flavonoids, key modifications can be targeted to the phenolic hydroxyl groups and the methoxy ether.

I. Modification of Phenolic Hydroxyl Groups

The two hydroxyl groups on the A-ring of this compound are prime targets for derivatization. These groups are crucial for the molecule's antioxidant activity and can be modified to enhance other biological effects.[1][7]

  • Alkylation and Acylation: Introducing alkyl or acyl groups can increase the lipophilicity of this compound, potentially improving its cell membrane permeability and bioavailability. This can be particularly beneficial for enhancing its antimicrobial and cytotoxic effects.[8][9]

  • Glycosylation: The addition of sugar moieties can improve the solubility and pharmacokinetic profile of this compound.[5] While glycosylation can sometimes decrease certain activities, it can also lead to compounds with altered targeting and reduced toxicity.

II. Demethylation of the Aryl Methoxy Ether

The methoxy group at the 6'-position of this compound can be a target for demethylation to yield a tri-hydroxy derivative. This modification can significantly impact the molecule's antioxidant and cytotoxic potential, as the number and position of hydroxyl groups are critical for these activities.[10][11][12]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the key derivatization reactions of this compound.

Protocol 1: O-Alkylation of this compound

Objective: To introduce an alkyl chain to one or both phenolic hydroxyl groups of this compound to increase its lipophilicity.

Materials:

  • This compound

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Alkyl halide (e.g., iodomethane, benzyl bromide)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for elution

Procedure:

  • To a solution of this compound (1 mmol) in anhydrous DMF (10 mL), add anhydrous K₂CO₃ (2.5 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkyl halide (2.2 mmol) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water (50 mL) and extract with ethyl acetate (3 x 25 mL).

  • Wash the combined organic layers with brine (2 x 20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the O-alkylated this compound derivative.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: O-Acetylation of this compound

Objective: To introduce acetyl groups to the phenolic hydroxyls of this compound, which can act as a prodrug strategy, potentially improving bioavailability and being cleaved in vivo to release the active parent compound.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1 mmol) in a mixture of pyridine (5 mL) and DCM (10 mL) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (3 mmol) to the solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Dilute the reaction mixture with DCM (20 mL) and wash with 1 M HCl (2 x 15 mL), followed by saturated NaHCO₃ solution (2 x 15 mL), and finally with brine (15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • The crude product can be purified by recrystallization or silica gel chromatography if necessary.

  • Confirm the structure of the O-acetylated product by spectroscopic methods.

Protocol 3: Demethylation of this compound

Objective: To convert the 6'-methoxy group of this compound to a hydroxyl group to investigate the effect on biological activity.

Materials:

  • This compound

  • Boron tribromide (BBr₃) solution in DCM (1 M)

  • Anhydrous DCM

  • Methanol

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Dissolve this compound (1 mmol) in anhydrous DCM (20 mL) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a 1 M solution of BBr₃ in DCM (3 mmol) dropwise.

  • Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.

  • Carefully quench the reaction by slowly adding methanol (5 mL) at 0 °C.

  • Add water (20 mL) and extract the mixture with DCM (3 x 20 mL).

  • Wash the combined organic layers with saturated NaHCO₃ solution (2 x 15 mL) and brine (15 mL).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purify the resulting tri-hydroxy dihydrochalcone by column chromatography on silica gel.

  • Characterize the demethylated product by ¹H NMR, ¹³C NMR, and mass spectrometry, confirming the absence of the methoxy signal and the appearance of a new hydroxyl proton signal.

Structure-Activity Relationship (SAR) Insights

The derivatization of this compound allows for a systematic exploration of its SAR. The following table summarizes the expected impact of the proposed modifications on its biological activities.

Modification Position(s) Rationale for Improved Activity Potential Biological Effects
O-Alkylation 2'-OH, 4'-OHIncreased lipophilicity, enhanced membrane permeability.Increased antimicrobial and cytotoxic activity.
O-Acylation 2'-OH, 4'-OHProdrug approach, improved bioavailability.Enhanced in vivo efficacy of cytotoxic and anti-inflammatory activities.
Demethylation 6'-OCH₃Increased number of phenolic hydroxyls.Potentially enhanced antioxidant and cytotoxic activity.

Visualization of Derivatization Strategies

The following diagrams illustrate the core structure of this compound and the proposed derivatization pathways.

Uvangoletin_Derivatization cluster_derivatives Derivatives This compound This compound (1-(2,4-dihydroxy-6-methoxyphenyl) -3-phenylpropan-1-one) Alkylated O-Alkylated this compound This compound->Alkylated O-Alkylation (R-X, K₂CO₃) Acetylated O-Acetylated this compound This compound->Acetylated O-Acylation (Ac₂O, Pyridine) Demethylated 6'-Demethyl this compound (Tri-hydroxy derivative) This compound->Demethylated Demethylation (BBr₃) Bioactivity_Screening_Workflow start Synthesized this compound Derivatives antimicrobial Antimicrobial Assays (MIC, MBC) start->antimicrobial cytotoxicity Cytotoxicity Assays (MTT, IC₅₀) start->cytotoxicity anti_inflammatory Anti-inflammatory Assays (NO, Cytokine Inhibition) start->anti_inflammatory sar_analysis Structure-Activity Relationship (SAR) Analysis antimicrobial->sar_analysis cytotoxicity->sar_analysis anti_inflammatory->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: Workflow for screening this compound derivatives.

Conclusion and Future Directions

The derivatization of this compound offers a promising avenue for the development of novel therapeutic agents with enhanced biological activities. The protocols outlined in this guide provide a robust framework for synthesizing a library of this compound derivatives. Subsequent screening of these compounds will be crucial for elucidating detailed structure-activity relationships and identifying lead candidates for further preclinical development. Future research should also focus on in vivo studies to evaluate the efficacy and safety of the most promising derivatives, ultimately paving the way for their potential clinical application.

References

  • Antibacterial Activity of Chalcone and Dihydrochalcone Compounds from Uvaria chamae Roots against Multidrug-Resistant Bacteria. (2018).
  • Antioxidant Structure-Activity Relationship Analysis of Five Dihydrochalcones. (2018). PubMed. [Link]
  • Structure-antioxidant capacity relationship of dihydrochalcone compounds in Malus. (2019). PubMed. [Link]
  • Plant species of the genus Uvaria: ethnobotanical uses, biological activities and phytochemistry. (2021). Taylor & Francis Online. [Link]
  • Plant species of the genus Uvaria: ethnobotanical uses, biological activities and phytochemistry. (2021). PubMed. [Link]
  • efficient and selective demethylation of heteroaryl methyl ethers in the presence of aryl methyl. (n.d.). Taylor & Francis Online. [Link]
  • Selective demethylation and debenzylation of aryl ethers by magnesium iodide under solvent-free conditions and its application to the total synthesis of n
  • Demethylating Reaction of Methyl Ethers. (n.d.).
  • A comprehensive review on Uvaria species: conservation status, ethnobotanical uses and pharmacological activities. (2023). Drug and Pharmaceutical Science Archives. [Link]
  • Chemistry and Biological Activities of Flavonoids: An Overview. (n.d.). PubMed Central. [Link]
  • Anti-inflammatory effects of flavonoids. (2019). PubMed. [Link]
  • Flavonoids as Potential Anti-Inflammatory Molecules: A Review. (2022). PubMed Central. [Link]
  • Anti-inflammatory activities of flavonoid deriv
  • Cytotoxicity of naturally occurring phenolics and terpenoids from Kenyan flora towards human carcinoma cells. (n.d.). PubMed Central. [Link]
  • Synthesis and Evaluation of Antimicrobial Properties of Some Chalcones. (n.d.).

Sources

Application Notes and Protocols for Uvangoletin Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Uvangoletin, a dihydrochalcone belonging to the flavonoid family, has emerged as a compound of significant interest in natural product research.[1] Primarily isolated from plants such as Uvaria chamae, it has demonstrated notable biological activities, including potent antimicrobial effects against multidrug-resistant bacteria. As a flavonoid, this compound is part of a class of compounds renowned for their diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities.[2][3][4]

This document provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to investigate the therapeutic potential of this compound. It outlines a logical progression of experiments, from initial in vitro characterization to in vivo validation, with a focus on its anticancer and anti-inflammatory properties. The protocols provided herein are designed to be self-validating, incorporating essential controls and clear endpoints to ensure scientific rigor and reproducibility.

I. Physicochemical Characterization and Compound Handling

A thorough understanding of a compound's physicochemical properties is paramount for the design and interpretation of biological assays.

Solubility and Stability Assessment

Rationale: this compound, like many flavonoids, is expected to have low aqueous solubility.[5] Therefore, determining its solubility in common laboratory solvents and its stability under experimental conditions is a critical first step. Dimethyl sulfoxide (DMSO) is a common solvent for flavonoids in cell-based assays, but its final concentration should be carefully controlled to avoid cytotoxicity, typically below 0.5%.[6]

Protocol 1: Solubility and Stability Determination

  • Solubility Testing:

    • Prepare saturated solutions of this compound in various solvents (e.g., DMSO, ethanol, methanol, and phosphate-buffered saline [PBS]).

    • Equilibrate the solutions at room temperature for 24 hours with agitation.

    • Centrifuge the solutions to pellet undissolved compound.

    • Determine the concentration of this compound in the supernatant using UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Stability Assessment:

    • Prepare stock solutions of this compound in the chosen solvent (e.g., 10 mM in DMSO).

    • Incubate the solutions under various conditions relevant to experimental procedures (e.g., 4°C, room temperature, 37°C) and protect from light.

    • At designated time points (e.g., 0, 24, 48, 72 hours), analyze the samples by HPLC to quantify the remaining this compound and detect any degradation products.[7][8]

Preparation of Stock Solutions

Protocol 2: Stock Solution Preparation

  • Based on the solubility data, prepare a high-concentration stock solution of this compound (e.g., 10-20 mM) in anhydrous DMSO.[5]

  • Aliquot the stock solution into small, single-use vials to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

  • For cell-based assays, thaw an aliquot and perform serial dilutions in the appropriate cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed 0.5%.[6]

II. Investigating the Anticancer Potential of this compound

Preliminary findings, although from a since-retracted study, suggest that this compound may induce mitochondria-mediated apoptosis in leukemia cells.[9][10] This provides a strong rationale for a comprehensive investigation into its anticancer activities, expanding to solid tumor cell lines. The proposed workflow will assess cytotoxicity, induction of apoptosis, and effects on cell cycle progression.

Cytotoxicity Screening in Cancer Cell Lines

Rationale: The initial step in evaluating the anticancer potential of this compound is to determine its cytotoxic effects on a panel of cancer cell lines. This will establish the concentration range for subsequent mechanistic studies and identify cancer types that are most sensitive to the compound. It is recommended to include both hematological and solid tumor cell lines, as well as a non-cancerous cell line to assess selectivity.

Table 1: Suggested Cell Lines for Cytotoxicity Screening

Cell LineCancer Type
HL-60Acute Promyelocytic Leukemia
MCF-7Breast Cancer (Estrogen Receptor Positive)
MDA-MB-231Breast Cancer (Triple Negative)[11]
HCT116Colon Cancer[12]
A549Lung Cancer[2]
MRC-5Normal Lung Fibroblast (Control)

Protocol 3: IC50 Determination using MTT Assay

  • Cell Seeding: Seed the selected cell lines into 96-well plates at an appropriate density to ensure they are in the logarithmic growth phase during the experiment.

  • Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO at the highest concentration used).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Assay:

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC50) can be determined by plotting the percentage of viability against the log of the this compound concentration and fitting the data to a dose-response curve.

Elucidating the Mechanism of Action: Apoptosis and Cell Cycle Arrest

Rationale: Many flavonoids exert their anticancer effects by inducing apoptosis and/or causing cell cycle arrest.[3][13] Based on preliminary data for this compound, a detailed investigation into the apoptotic pathway is warranted. Additionally, assessing the impact on cell cycle progression will provide a more complete picture of its antiproliferative mechanism.

2.2.1 Apoptosis Induction

Workflow for Apoptosis Investigation

This compound This compound Treatment Mitochondria Mitochondrial Pathway This compound->Mitochondria Bcl2 Bcl-2 Family Proteins (Bcl-2, Bcl-xL, Bax, Bad) Mitochondria->Bcl2 Modulation CytC Cytochrome c Release Bcl2->CytC Caspases Caspase Cascade (Caspase-9, Caspase-3) CytC->Caspases Activation PARP PARP Cleavage Caspases->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Proposed mitochondrial apoptosis pathway induced by this compound.

Protocol 4: Western Blot Analysis of Apoptosis Markers

  • Cell Treatment and Lysis: Treat the selected cancer cell line (e.g., one showing a low IC50 from Protocol 3) with this compound at its IC50 and 2x IC50 concentrations for 24 and 48 hours. Harvest and lyse the cells.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies overnight at 4°C. Key antibodies include those against:

      • Cleaved Caspase-3

      • Cleaved Caspase-9

      • PARP

      • Bcl-2

      • Bax

      • β-actin (as a loading control)

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

2.2.2 Cell Cycle Analysis

Protocol 5: Cell Cycle Analysis by Flow Cytometry

  • Cell Treatment: Treat cells with this compound at IC50 and 2x IC50 concentrations for 24 and 48 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.[2]

  • Staining:

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.[9]

    • Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests cell cycle arrest.

III. Investigating the Anti-inflammatory Potential of this compound

Flavonoids are well-known for their anti-inflammatory properties, often mediated through the inhibition of key inflammatory pathways such as NF-κB.[14] This section outlines a strategy to evaluate the anti-inflammatory effects of this compound.

In Vitro Anti-inflammatory Activity

Rationale: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines. This model is widely used to screen for anti-inflammatory compounds.[15][16]

Protocol 6: Inhibition of LPS-Induced Nitric Oxide Production in Macrophages

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.

  • Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.[17] Include a negative control (no LPS) and a positive control (LPS only).

  • Nitric Oxide Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Mix the supernatant with Griess reagent and incubate for 10-15 minutes at room temperature.[1]

    • Measure the absorbance at 540 nm.

    • Quantify the nitrite concentration using a sodium nitrite standard curve.

  • Cell Viability: Concurrently, perform an MTT assay on the treated cells to ensure that the inhibition of NO production is not due to cytotoxicity.

Mechanistic Insight: NF-κB Inhibition

Rationale: The NF-κB signaling pathway is a central regulator of inflammation, and its inhibition is a key mechanism for many anti-inflammatory drugs.[14] A luciferase reporter assay is a robust method to determine if this compound inhibits NF-κB activation.[18]

Workflow for NF-κB Inhibition Assay

LPS LPS Stimulation IKK IKK Activation LPS->IKK This compound This compound This compound->IKK Inhibition? IkB IκB Degradation IKK->IkB NFkB NF-κB Nuclear Translocation IkB->NFkB Gene Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) NFkB->Gene Inflammation Inflammation Gene->Inflammation

Caption: Hypothesized inhibition of the NF-κB pathway by this compound.

Protocol 7: NF-κB Luciferase Reporter Assay

  • Cell Transfection: Co-transfect HEK293 cells with an NF-κB firefly luciferase reporter plasmid and a Renilla luciferase control plasmid for normalization.[18]

  • Cell Treatment: After 24 hours, pre-treat the transfected cells with this compound for 1 hour.

  • Stimulation: Stimulate the cells with an NF-κB activator, such as TNF-α (20 ng/mL), for 6-8 hours.

  • Luciferase Assay:

    • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. A decrease in the normalized luciferase activity in this compound-treated cells compared to the stimulated control indicates inhibition of the NF-κB pathway.

In Vivo Anti-inflammatory Efficacy

Rationale: The carrageenan-induced paw edema model is a classic and reliable method for evaluating the in vivo anti-inflammatory activity of novel compounds.[2][12][18]

Protocol 8: Carrageenan-Induced Paw Edema in Rats

  • Animal Acclimatization: Acclimatize male Wistar rats or Swiss albino mice for one week before the experiment.

  • Compound Administration: Administer this compound orally or intraperitoneally at various doses. Administer a reference anti-inflammatory drug (e.g., indomethacin) to a positive control group and the vehicle to a negative control group.

  • Induction of Edema: One hour after compound administration, inject a 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.[12]

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.[18]

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the negative control group.

IV. Preclinical Development Considerations

Should this compound demonstrate significant and promising activity in the aforementioned assays, further preclinical studies would be warranted.

Animal Models for Anticancer Efficacy

Rationale: To translate the in vitro anticancer findings, in vivo studies using xenograft models are essential. The choice of model will depend on the cancer types that showed the most sensitivity to this compound in vitro.

Table 2: Potential Xenograft Models

Cancer TypeCell LineAnimal Model
Breast CancerMDA-MB-231Nude mice (athymic)
Colon CancerHCT116Nude mice (athymic)
LeukemiaHL-60NOD/SCID mice

Experimental Design Outline:

  • Inject the selected cancer cells subcutaneously into the flank of the mice.

  • Once tumors are established, randomize the mice into treatment and control groups.

  • Administer this compound (at doses informed by preliminary toxicity studies) and a vehicle control.

  • Monitor tumor growth by caliper measurements.

  • At the end of the study, excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for apoptosis and proliferation markers).

Preliminary Pharmacokinetic and Toxicity Studies

A comprehensive preclinical evaluation will require an assessment of this compound's pharmacokinetic profile (absorption, distribution, metabolism, and excretion) and a thorough toxicological evaluation to establish its safety profile.

V. Conclusion

This compound presents a promising scaffold for the development of novel therapeutic agents. Its established antibacterial properties, coupled with the strong potential for anticancer and anti-inflammatory activities inherent to its flavonoid structure, make it a compelling candidate for further investigation. The experimental design and detailed protocols provided in this document offer a rigorous and systematic approach to elucidating the therapeutic potential of this compound. By following this framework, researchers can generate high-quality, reproducible data that will be crucial for advancing this natural product towards clinical application.

References

  • Zheng, Z., et al. (2018). This compound induces mitochondria-mediated apoptosis in HL-60 cells in vitro and in vivo without adverse reactions of myelosuppression, leucopenia and gastrointestinal tract disturbances. Oncology Reports, 39(3), 1213-1222. [Link]
  • Han, B., et al. (2015). Flavones inhibit breast cancer proliferation through the Akt/FOXO3a signaling pathway. Journal of Surgical Research, 199(2), 556-563. [Link]
  • Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenan-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs. Proceedings of the Society for Experimental Biology and Medicine, 111, 544–547. [Link]
  • Bio-Rad. Propidium iodide staining of cells for cell cycle analysis protocol. [Link]
  • PubChem. This compound. [Link]
  • Fotsis, T., et al. (1997). Growth inhibition with reversible cell cycle arrest of carcinoma cells by flavone L86-8275. JNCI: Journal of the National Cancer Institute, 89(2), 123-131. [Link]
  • Morley, K. L., Ferguson, P. J., & Koropatnick, J. (2007). Tangeretin and nobiletin induce G1 cell cycle arrest but not apoptosis in human breast and colon cancer cells. Cancer letters, 251(1), 168-178. [Link]
  • Pan, M. H., et al. (2022). Function and Application of Flavonoids in the Breast Cancer. Journal of Food and Drug Analysis, 30(3), 394-410. [Link]
  • Zheng, Z., et al. (2018). [Retracted] this compound induces mitochondria-mediated apoptosis in HL-60 cells in vitro and in vivo without adverse reactions of myelosuppression, leucopenia and gastrointestinal tract disturbances. Oncology reports, 39(3), 1213–1222. [Link]
  • Somsrisa, J., et al. (2013). Dihydrochalcones with antiinflammatory activity from leaves and twigs of Cyathostemma argenteum. Molecules, 18(6), 6898-6907. [Link]
  • Iovine, B., et al. (2022). Dihydrochalcones as Antitumor Agents. Pharmaceuticals, 15(8), 1001. [Link]
  • Wang, T. Y., Li, Q., & Bi, K. S. (2018). Bioactive flavonoids in medicinal plants: Structure, activity and biological fate. Asian Journal of Pharmaceutical Sciences, 13(1), 12-23. [Link]
  • Creative Biolabs. Carrageenan Induced Paw Edema Model. [Link]
  • Aldridge, C., et al. (2012). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. Journal of Surgical Research, 178(2), 640-646. [Link]
  • Yoon, W. J., et al. (2009). Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts. Journal of the Korean Society for Applied Biological Chemistry, 52(5), 478-483. [Link]
  • Ziyan, L., et al. (2019). Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review. Frontiers in Pharmacology, 10, 1221. [Link]
  • Kim, H. P., et al. (2001). Inhibition of nitric oxide production from lipopolysaccharide-treated RAW 264.7 cells by synthetic flavones: structure-activity relationship and action mechanism. Planta medica, 67(5), 410-414. [Link]
  • Wang, W., & VanAlstyne, M. A. (2018). Cell cycle arrest and antitumor activity of pironetin and its derivatives. Cancer letters, 126(1), 29-32. [Link]
  • Lee, D. E., et al. (2023). Targeting colorectal cancer using dietary flavonols. Journal of Functional Foods, 109, 105799. [Link]
  • Wan, P., et al. (2022). Combination effect of flavonoids attenuates lung cancer cell proliferation by inhibiting the STAT3 and FAK signaling pathway. Journal of Cancer, 13(11), 3254. [Link]
  • Shin, K. M., et al. (2004). Inhibition of LPS-induced iNOS, COX-2 and cytokines expression by poncirin through the NF-kappaB inactivation in RAW 264.7 macrophage cells. Planta medica, 70(11), 1081-1087. [Link]
  • Wang, Y., et al. (2022). Evaluation of In Vitro Cytotoxic Potential of Avarol towards Human Cancer Cell Lines and In Vivo Antitumor Activity in Solid Tumor Models. Marine drugs, 20(12), 785. [Link]
  • Wang, W., & VanAlstyne, M. A. (2000). Cell-cycle arrest at G2/M and growth inhibition by apigenin in human colon carcinoma cell lines. Molecular carcinogenesis, 28(2), 101-110. [Link]
  • Li, Y., et al. (2012). Inhibition of LPS-induced iNOS and COX-2 expression on extracts of Acanthopanax leucorrhizus (Oliv.) Harms stems. Brazilian Journal of Pharmacognosy, 22(6), 1276-1282. [Link]
  • Rizza, S., et al. (2022). Specific Irreversible Cell-Cycle Arrest and Depletion of Cancer Cells Obtained by Combining Curcumin and the Flavonoids Quercetin and Fisetin. International journal of molecular sciences, 23(13), 6982. [Link]
  • ResearchGate. Inhibition of LPS-induced iNOS and COX-2 Expression in RAW264.7 Cells... [Link]
  • ResearchGate. (2008). Solubility of Flavonoids in Organic Solvents. [Link]
  • Choi, J. A., et al. (2013). Regulation of MSK1-Mediated NF-κB Activation Upon UVB Irradiation. Journal of cellular biochemistry, 114(11), 2495-2503. [Link]
  • Lee, J. W., et al. (2017). Xanthotoxin suppresses LPS-induced expression of iNOS, COX-2, TNF-α, and IL-6 via AP-1, NF-κB, and JAK-STAT inactivation in RAW 264.7 macrophages. International immunopharmacology, 50, 19-27. [Link]
  • ResearchGate. (2004). Naturally Occurring NF-κB Inhibitors. [Link]
  • Kondoh, M., et al. (1998). Cell cycle arrest and antitumor activity of pironetin and its derivatives. Cancer letters, 126(1), 29-32. [Link]
  • Lide, D. R. (Ed.). (2010). CRC handbook of chemistry and physics. CRC press. [Link]
  • LifeTein. (2023). DMSO usage in cell culture. [Link]
  • Ahmad, A., et al. (2016). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) by a validated HPLC method. Journal of liquid chromatography & related technologies, 39(13-14), 623-631. [Link]
  • Meragelman, K. M., et al. (2014). Improved stability of trans-resveratrol in aqueous solutions by carboxymethylated (1,3/1,6)-β-D-glucan. Journal of agricultural and food chemistry, 62(8), 1844-1849. [Link]
  • Park, H. J., et al. (2005). JNK pathway is involved in the inhibition of inflammatory target gene expression and NF-kappaB activation by melittin.
  • ResearchGate. Selected flavonoids cytotoxicity on cancer cell lines and morphological... | Download Table. [Link]
  • Beijnen, J. H., & van der Houwen, O. A. (1986). Stability of solutions of antineoplastic agents during preparation and storage for in vitro assays. III. Antimetabolites, tubulin-binding agents, platinum drugs, amsacrine, L-asparaginase, interferons, steroids and other miscellaneous antitumor agents. Cancer chemotherapy and pharmacology, 18(1), 1-13. [Link]
  • Wikipedia. Solubility table. [Link]
  • ResearchGate. Stability Constants of Kinetically Inert Ge(IV) Complexes in Aqueous Solution by Discontinuous Potentiometry: Hydroxycarboxylate, Aminocarboxylate and (Poly-)Amino(Poly-)
  • Rho, S. J., & Kim, Y. R. (2025). Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans. Food science and biotechnology, 1-11. [Link]

Sources

Application Notes and Protocols for In Vivo Dosing of Uvangoletin

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding Uvangoletin for In Vivo Research

This compound is a naturally occurring dihydrochalcone, a type of flavonoid, found in various plant species, including Piper aduncum. Chalcones and their derivatives have garnered significant interest in the scientific community for their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties[1][2]. This compound, specifically, has demonstrated potent antiparasitic effects in preclinical models[3].

However, translating the potential of this compound and similar flavonoids from in vitro assays to in vivo models presents significant challenges. Like many polyphenolic compounds, this compound is characterized by poor aqueous solubility, which can lead to low bioavailability and limit its therapeutic efficacy when administered systemically[4][5]. Therefore, successful in vivo investigation hinges on rational dose selection, appropriate formulation, and a clear understanding of the experimental model.

This guide provides a comprehensive framework for designing and executing in vivo studies with this compound. It consolidates the available data, offers detailed protocols for formulation and administration, and presents starting points for investigating its efficacy in various disease models based on the known activities of related chalcones.

Section 1: Pre-formulation, Dose Calculation, and Vehicle Selection

The foundation of any successful in vivo study is the accurate and reproducible delivery of the test compound. This section outlines the critical preliminary steps, from dose calculation to the preparation of a stable formulation suitable for administration to animal models.

Guiding Principles for Dose Selection

For novel or sparsely studied compounds like this compound, initial dose selection is an empirical process guided by available data and established preclinical methodologies.

  • Literature Review: The primary step is to review existing literature for the compound or structurally similar molecules. A study on the antischistosomal activity of this compound used a single oral dose of 400 mg/kg in a mouse model, which provides a key data point for its tolerability and efficacy in that specific context[3].

  • Dose-Range Finding Studies: Before initiating efficacy studies, it is crucial to determine the compound's safety profile. A dose-range finding study involves administering escalating doses to small groups of animals to identify the Maximum Tolerated Dose (MTD)—the highest dose that does not cause unacceptable toxicity[6].

  • Pilot Studies: If no prior data exists, a pilot study with a wide range of doses can help establish a dose-response curve, identifying a range that is both safe and biologically active[7].

Vehicle Selection and Formulation Protocol

This compound's hydrophobic nature necessitates a formulation that can ensure its uniform suspension and delivery. Direct administration in an aqueous vehicle like saline is not feasible. A common and effective strategy is to create a suspension using a small amount of an organic solvent and a suspending agent.

Protocol: Preparation of this compound Suspension for Oral Gavage (10 mg/mL)

  • Rationale: This protocol utilizes a minimal amount of DMSO to initially solubilize the compound, followed by dilution in a vehicle containing carboxymethylcellulose (CMC), a widely used suspending agent that increases viscosity and prevents the compound from settling[8]. This ensures consistent dosing.

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), sterile

    • Sodium carboxymethylcellulose (Na-CMC), low viscosity

    • Sterile water for injection

    • Sterile magnetic stir bar and beaker

    • Weighing balance and spatula

    • Graduated cylinder

  • Step-by-Step Methodology:

    • Vehicle Preparation (0.5% w/v CMC): a. For 100 mL of vehicle, weigh 0.5 g of Na-CMC. b. In a sterile beaker, slowly add the Na-CMC to 100 mL of sterile water while stirring continuously with a magnetic stirrer. c. Continue stirring until the Na-CMC is fully dissolved and the solution is clear and slightly viscous. This may take several hours.

    • Compound Solubilization: a. Calculate the required amount of this compound for your study. For a 10 mg/mL final concentration, you will need 100 mg for every 10 mL of final suspension. b. In a separate sterile tube, add the weighed this compound powder. c. Add DMSO at a ratio of 5-10% of the final volume (e.g., for a 10 mL final volume, use 0.5 mL to 1.0 mL of DMSO). d. Vortex or sonicate gently until the this compound is completely dissolved in the DMSO. A clear solution should be obtained.

    • Suspension Preparation: a. While the 0.5% CMC vehicle is stirring, slowly add the this compound-DMSO solution dropwise. b. The solution will likely become a fine, milky suspension. Continue stirring for at least 15-30 minutes to ensure homogeneity. c. Critical Step: Always prepare this suspension fresh daily and keep it stirring during the dosing procedure to prevent the compound from settling.

Section 2: Established In Vivo Dosage and Efficacy

To date, the primary published in vivo application of this compound has been in the context of parasitology. The data from this key study serves as the most reliable benchmark for its biological activity and dosage.

Model Species Route of Admin. Dosage Key Findings Reference
Schistosoma mansoni InfectionMouseOral (p.o.)400 mg/kg (single dose)- 53.7% reduction in worm burden.- 54.3% reduction in egg production.- Reduced hepatomegaly and splenomegaly.[3]

This single high dose demonstrates this compound's potential for oral efficacy and suggests a significant therapeutic window, at least in the context of acute administration.

Section 3: Exploratory Protocols for Novel Applications

Based on the known bioactivities of the broader chalcone and flavonoid families, this compound is a promising candidate for investigation in other therapeutic areas. The following protocols are designed as starting points for researchers. Note: The proposed dose ranges are extrapolations from related compounds and must be validated with preliminary dose-finding and toxicity studies for this compound.

Protocol 1: Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema)
  • Rationale: Flavonoids and chalcones are well-documented anti-inflammatory agents[9][10][11]. The carrageenan-induced paw edema model is a standard and acute model for evaluating the efficacy of potential anti-inflammatory compounds[12].

  • Suggested Dose Range: 20 mg/kg, 50 mg/kg, 100 mg/kg (Oral)

  • Positive Control: Indomethacin (10 mg/kg, Oral)[9]

  • Animals: Male Wistar or Sprague-Dawley rats (150-200 g)

  • Step-by-Step Methodology:

    • Acclimatize animals for at least one week.

    • Fast animals overnight before the experiment but allow free access to water.

    • Divide animals into groups (n=6 per group): Vehicle Control, Positive Control (Indomethacin), and this compound treatment groups.

    • Administer the vehicle, Indomethacin, or this compound suspension orally via gavage 1 hour before the carrageenan injection.

    • Measure the initial paw volume of the right hind paw using a plethysmometer.

    • Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw.

    • Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

    • Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase P1 Acclimatize & Fast Animals P2 Group Allocation (Vehicle, Positive Control, this compound) P1->P2 P3 Administer Test Compounds (Oral Gavage, T=-1h) P2->P3 E1 Measure Initial Paw Volume (T=0h) P3->E1 E2 Induce Edema (Carrageenan Injection) E1->E2 E3 Measure Paw Volume (T=1, 2, 3, 4, 5h) E2->E3 A1 Calculate Edema Volume E3->A1 A2 Determine % Inhibition A1->A2

Workflow for Carrageenan-Induced Paw Edema Assay.
Protocol 2: Anticancer Activity (Xenograft Model)
  • Rationale: Chalcones are known to target multiple signaling pathways involved in cancer cell proliferation, survival, and metastasis, such as the STAT3 and Akt/mTOR pathways[13]. An in vivo xenograft model is the gold standard for evaluating the antitumor efficacy of a test compound.

  • Suggested Dose Range: 50-200 mg/kg (Oral or Intraperitoneal), daily administration.

  • Model: Immunocompromised mice (e.g., NOD-SCID or Nude) bearing subcutaneous tumors from a relevant human cancer cell line.

  • High-Level Methodology:

    • Inject cancer cells subcutaneously into the flank of the mice.

    • Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

    • Randomize mice into treatment groups (Vehicle, this compound).

    • Begin daily administration of the compound.

    • Measure tumor volume with calipers 2-3 times per week.

    • Monitor animal body weight and overall health as indicators of toxicity.

    • At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, Western blot).

G Cytokine Cytokine (e.g., IL-6) Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT3 STAT3 JAK->STAT3 STAT3_P p-STAT3 Nucleus Nucleus STAT3_P->Nucleus Dimerizes & Translocates Genes Target Genes (Bcl-2, Cyclin D1, VEGF) Nucleus->Genes Induces Transcription This compound This compound (Hypothesized) This compound->JAK Inhibits

Hypothesized inhibition of the JAK/STAT3 pathway by this compound.

Section 4: Safety and Toxicological Assessment

Prior to conducting extensive efficacy studies, a preliminary assessment of acute toxicity is essential to ensure animal welfare and establish a safe dosing range.

Protocol: Acute Toxicity Dose-Range Finding Study

  • Rationale: This study aims to identify potential overt toxicity and establish the MTD following a single administration of this compound. This information is critical for designing chronic dosing regimens[6][14].

  • Animals: Mice or rats (species should match the planned efficacy studies).

  • Dose Levels: A wide range of doses should be selected, bracketing the anticipated therapeutic dose. For example: 50, 250, 500, 1000 mg/kg (single dose, oral).

  • Methodology:

    • Assign a small number of animals (n=3-5) to each dose group and a vehicle control group.

    • Administer a single dose of this compound or vehicle.

    • Observe animals continuously for the first 4 hours and then periodically for 14 days.

    • Record clinical signs of toxicity, including changes in behavior, posture, breathing, and any instances of morbidity or mortality.

    • Record body weight on Day 0, 7, and 14.

    • At the end of the study, a gross necropsy can be performed to observe any organ abnormalities.

G start Start: Dose Range Finding Study admin Administer Single Dose (Vehicle + Multiple Dose Levels) start->admin observe Observe Clinical Signs (14 Days) admin->observe decision Overt Toxicity or >10% Body Weight Loss? observe->decision mtd Dose is Above MTD (Consider Lower Doses) decision->mtd yes safe Dose is Tolerated (Consider for Efficacy Studies) decision->safe no yes Yes no No

Decision workflow for an acute toxicity study.

Conclusion

This compound is a promising natural compound with demonstrated in vivo efficacy against Schistosoma mansoni at a dose of 400 mg/kg. While further research is needed, its structural similarity to other biologically active chalcones suggests potential applications in inflammation, cancer, and neuroprotection. The primary hurdles for its development are related to its physicochemical properties, particularly its low aqueous solubility. The protocols and guidelines presented here offer a structured approach to overcoming these challenges, enabling researchers to properly formulate this compound, establish safe and effective dose ranges, and explore its full therapeutic potential in a variety of preclinical in vivo models.

References

  • In vivo efficacy of this compound from Piper aduncum (Piperaceae) against Schistosoma mansoni and in silico studies targeting SmNTPDases. Experimental Parasitology.
  • In vivo Animal Model for Screening of Anti Diabetic Activity. Biosciences Biotechnology Research Asia.
  • In vivo toxicology studies. Vivotecnia.
  • Animal Models as Tools to Investigate Antidiabetic and Anti-Inflamm
  • Anticancer Potential of Natural Chalcones: In Vitro and In Vivo Evidence. PMC.
  • In Vitro and in Vivo Antitumoral Effects of Combinations of Polyphenols, or Polyphenols and Anticancer Drugs: Perspectives on Cancer Tre
  • In Vivo Rodent Models of Type 2 Diabetes and Their Usefulness for Evalu
  • The Multifunctional Effects of Nobiletin and Its Metabolites In Vivo and In Vitro. PMC.
  • Current Understanding of Flavonoids in Cancer Therapy and Prevention. PMC.
  • Evaluation of the in vivo anti-inflammatory activity of a flavone glycoside from Cancrinia discoidea (Ledeb.) Poljak. PubMed Central.
  • Acute and chronic animal models for the evaluation of anti-diabetic agents. PubMed Central.
  • Hidden in Plants—A Review of the Anticancer Potential of the Solanaceae Family in In Vitro and In Vivo Studies. MDPI.
  • Botanical Flavonoids: Efficacy, Absorption, Metabolism and Advanced Pharmaceutical Technology for Improving Bioavailability. MDPI.
  • Exploring the pharmacokinetics, drug-likeness, and toxicological features of anticancer flavonoids. PubMed Central.
  • In Vitro and In Vivo Toxicity Evaluation of Natural Products with Potential Applic
  • How to calculate a right dose for in vivo study?
  • Chronic administration of tetrahydrofuran extracts of Cochlospermum vitifolium (Wild) Sprengel in a mouse diabetes model: Hypoglycemic, antioxidant, and genoprotective effects. PubMed.
  • Pharmacokinetics, Metabolism, and in Vivo Efficacy of the Antimalarial N
  • Dose-Effect Determination of a Neuroprotector Fraction Standardized in Coumarins of Tagetes lucida and Bioavailability. PubMed Central.
  • Synthetic Biology towards Improved Flavonoid Pharmacokinetics. PMC - PubMed Central.
  • Chalcone Derivatives: Role in Anticancer Therapy. PMC - PubMed Central.
  • The neuroprotective potential of carotenoids in vitro and in vivo. PubMed.
  • In vivo Assessment of Acute Toxicity of Schiff Base Cu (II) and Co (II) complexes derived from L-Leucine and o-Vanillin. Journal of Chemical Health Risks.
  • Neuroprotective Potentials of Flavonoids: Experimental Studies and Mechanisms of Action. PMC - PubMed Central.
  • In Vivo Evaluation of the Acute Systemic Toxicity of (1S,2E,4R,6R,7E,11E)-Cembratriene-4,6-diol (4R)
  • In Vitro and In Vivo Toxicity Evaluation of Natural Products with Potential Applic
  • Neuroprotective Effects and Mechanisms of Procyanidins In Vitro and In Vivo. PubMed.
  • Application Notes and Protocols for In Vivo Dosing and Formul
  • In vivo evaluation of analgesic and anti-inflammatory activity of hydroalcoholic extracts from Handroanthus impetiginosus and their chemical composition by UPLC/MS analysis. PubMed.
  • In vivo Anti-inflammatory and in vitro Antioxidant Activities of Peperomia pellucida.
  • Application Notes and Protocols for In Vivo Administr
  • Extending the in vivo persistence of synthetic glycoconjugates using a serum-protein binder. Royal Society of Chemistry.
  • Proceedings of Chemistry, Pharmacology, Pharmacokinetics and Synthesis of Biflavonoids. MDPI.
  • Evaluation of anti-inflammatory activity of selected medicinal plants used in Indian traditional medication system in vitro as well as in vivo. PubMed Central.
  • Investigating Ex Vivo Animal Models to Test the Performance of Intravitreal Liposomal Drug Delivery Systems. MDPI.
  • Assessment of the Antineoplastic Potential of Chalcones in Animal Models. PubMed.
  • Animal models for evaluation of oral delivery of biopharmaceuticals. Taylor & Francis Online.
  • Preparation and In Vitro/In Vivo Characterization of Porous Sublingual Tablets Containing Ternary Kneaded Solid System of Vinpocetine with β-Cyclodextrin and Hydroxy Acid. NIH.
  • How to prepare AdipoRon for in vivo experiment by orally.
  • (PDF) In-vitro antioxidant, Xanthine oxidase-inhibitory and in-vivo Anti-inflammatory, analgesic, antipyretic activity of Onopordum acanthium.

Sources

Application Note: A Multi-Spectroscopic Approach for the Comprehensive Analysis of Uvangoletin

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction Uvangoletin, a dihydrochalcone with the IUPAC name 1-(2,4-dihydroxy-6-methoxyphenyl)-3-phenylpropan-1-one, is a natural product found in various plant species.[1] As a member of the flavonoid family, it exhibits a range of interesting biological activities.[2] For researchers in natural product chemistry, pharmacology, and drug development, the accurate identification and structural elucidation of this compound are paramount. This application note provides a detailed guide to the spectroscopic analysis of this compound, synthesizing principles, protocols, and data interpretation across four key analytical techniques: Ultraviolet-Visible (UV-Vis) Spectroscopy, Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

The structural integrity and purity of a compound are foundational to any further biological or chemical investigation. Spectroscopic methods provide a non-destructive and highly informative means to confirm molecular structure, identify functional groups, and quantify the substance.[3][4] This guide explains the causality behind experimental choices and offers self-validating protocols to ensure trustworthy and reproducible results.

Chemical Structure of this compound

This compound (C₁₆H₁₆O₄, Molar Mass: 272.29 g/mol ) is characterized by two aromatic rings connected by a three-carbon α,β-saturated ketone moiety.[1] This structure dictates its unique spectroscopic fingerprint.

Caption: Chemical Structure of this compound.

Integrated Spectroscopic Workflow

A logical and sequential workflow is critical for the efficient and comprehensive analysis of a purified natural product. The process begins with less complex, high-throughput methods (UV-Vis, IR) to confirm the general chemical class and presence of key functional groups, followed by high-resolution techniques (NMR, MS) for definitive structural elucidation.

Caption: Integrated workflow for spectroscopic analysis.

UV-Visible (UV-Vis) Spectroscopy

Principle of Causality: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the energy required to promote electrons from a ground state to a higher energy state.[5][6] In this compound, the key chromophores are the substituted benzoyl system (Ring A and the carbonyl group) and the phenyl group (Ring B). The absorption spectrum is a direct consequence of π→π* and n→π* electronic transitions within these conjugated systems.[7][8] Flavonoids and related compounds typically exhibit two characteristic absorption bands, referred to as Band I and Band II.[9][10]

Protocol:

  • Solvent Selection: Choose a UV-grade solvent in which this compound is soluble and that is transparent in the desired wavelength range (e.g., methanol or ethanol).

  • Sample Preparation: Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL). From this, prepare a dilute solution (e.g., 5-10 µg/mL) to ensure the absorbance reading is within the linear range of the instrument (typically 0.1-1.0 AU).

  • Instrument Setup: Use a dual-beam spectrophotometer. Fill one quartz cuvette with the solvent to serve as a reference (blank) and the other with the sample solution.

  • Data Acquisition: Scan the sample from 200 to 400 nm. Record the wavelengths of maximum absorbance (λmax).

Data Interpretation: The UV spectrum of this compound is expected to show two main absorption bands, characteristic of its dihydrochalcone structure.

Band Typical Range (nm) Associated Electronic Transition Originating Chromophore
Band I300 - 340π→πBenzoyl System (Ring A + C=O)
Band II270 - 295π→πPhenyl Group (Ring B)
Shoulder~310n→π*Carbonyl Group (C=O)

Note: The absence of conjugation in the propane chain between the carbonyl group and Ring B results in a spectrum that more closely resembles the sum of its two aromatic parts, rather than a fully conjugated chalcone system.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle of Causality: FT-IR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).[4][11] Each functional group (e.g., O-H, C=O, C-O) has a characteristic vibrational frequency, making IR spectroscopy an excellent tool for structural confirmation.

Protocol:

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal (typically diamond or germanium) is clean.

    • Acquire a background spectrum of the empty crystal.

    • Place a small amount of solid this compound powder directly onto the crystal and apply pressure using the anvil.

  • Data Acquisition:

    • Scan the sample, typically over a range of 4000 to 400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

    • The resulting spectrum should be plotted as transmittance (%) or absorbance versus wavenumber (cm⁻¹).

Data Interpretation: The IR spectrum provides direct evidence for the key functional groups present in this compound.

Wavenumber (cm⁻¹) Vibration Type Functional Group Assignment Rationale for Assignment
3500 - 3200 (broad)O-H stretchPhenolic hydroxyl groupsThe broadness is due to intermolecular hydrogen bonding.
3100 - 3000C-H stretchAromatic C-HCharacteristic of sp² C-H bonds in the phenyl rings.
2950 - 2850C-H stretchAliphatic C-HCorresponds to the -CH₂-CH₂- groups in the propane chain.
~1640 - 1620C=O stretchKetone (conjugated, H-bonded)The frequency is lowered from a typical ketone (~1715 cm⁻¹) due to conjugation with Ring A and intramolecular H-bonding with the ortho-hydroxyl group.[8]
1600 - 1450C=C stretchAromatic ring skeletal vibrationsMultiple sharp bands confirming the presence of the aromatic rings.
1250 - 1000C-O stretchPhenolic C-O & Methoxy C-O-CStrong bands corresponding to the aryl-OH and aryl-OCH₃ groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle of Causality: NMR spectroscopy is the most powerful technique for de novo structure elucidation.[12] It exploits the magnetic properties of atomic nuclei (primarily ¹H and ¹³C). Nuclei in different chemical environments resonate at distinct frequencies, providing detailed information about the molecular skeleton, connectivity, and the number of atoms in each environment.[13][14]

Protocol:

  • Solvent Selection: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to observe exchangeable protons (like -OH).

  • Sample Preparation: Filter the solution into a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum.

    • (Optional but recommended) Perform 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC/HMBC (¹H-¹³C correlation) to definitively assign all signals.

Data Interpretation: The following tables summarize the predicted chemical shifts (δ) in ppm relative to tetramethylsilane (TMS).

Table: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

Proton(s) Predicted δ (ppm) Multiplicity Integration Assignment Rationale
H-3', H-5' ~7.20-7.35 m 5H Protons of the unsubstituted Phenyl Ring B.
H-5 ~6.0 - 6.2 d (J ≈ 2 Hz) 1H Aromatic proton on Ring A, meta-coupled to H-3.
H-3 ~5.9 - 6.1 d (J ≈ 2 Hz) 1H Aromatic proton on Ring A, meta-coupled to H-5.
-OCH₃ ~3.8 s 3H Singlet for the methoxy group protons.
-CH₂- (α to C=O) ~3.3 t (J ≈ 7 Hz) 2H Methylene protons adjacent to the carbonyl, split by β-CH₂.
-CH₂- (β to C=O) ~2.9 t (J ≈ 7 Hz) 2H Methylene protons adjacent to Ring B, split by α-CH₂.

| 2-OH, 4-OH | ~9.5-12.0 | br s | 2H | Exchangeable phenolic protons; signal can be broad and concentration-dependent. The 2-OH is often highly deshielded due to H-bonding with the carbonyl. |

Table: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

Carbon(s) Predicted δ (ppm) Assignment Rationale
C=O ~204 Carbonyl carbon, highly deshielded.
C-2, C-4, C-6 ~160-168 Oxygenated aromatic carbons of Ring A.
C-1' ~142 Quaternary carbon of Ring B attached to the propane chain.
C-2', C-6', C-3', C-5', C-4' ~126-129 Carbons of the unsubstituted Phenyl Ring B.
C-1 ~105 Quaternary carbon of Ring A.
C-3, C-5 ~90-98 Protonated aromatic carbons of Ring A, highly shielded by ortho/para oxygen substituents.
-OCH₃ ~55 Methoxy carbon.
C-α ~45 Methylene carbon adjacent to the carbonyl.

| C-β | ~30 | Methylene carbon adjacent to Ring B. |

Mass Spectrometry (MS)

Principle of Causality: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules.[15] It provides the exact molecular weight, allowing for the determination of the molecular formula (with high-resolution MS). Fragmentation patterns, generated by breaking the molecule apart, offer corroborating evidence for the proposed structure.[16]

Protocol:

  • Sample Preparation: Prepare a dilute solution of this compound (~1 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Ionization: Use a soft ionization technique like Electrospray Ionization (ESI) to minimize fragmentation and maximize the abundance of the molecular ion. ESI can be run in positive ([M+H]⁺) or negative ([M-H]⁻) ion mode. For phenols like this compound, negative mode is often very effective.

  • Analysis: The ions are guided into a mass analyzer (e.g., Time-of-Flight (TOF), Orbitrap, or Quadrupole).

  • Data Acquisition: Acquire a full scan mass spectrum. For further structural detail, perform tandem MS (MS/MS) by selecting the molecular ion and fragmenting it to observe daughter ions.[17]

Data Interpretation:

Ion Predicted m/z Mode Interpretation
[M-H]⁻271.0970NegativeDeprotonated molecular ion. Calculated for C₁₆H₁₅O₄⁻.
[M+H]⁺273.1127PositiveProtonated molecular ion. Calculated for C₁₆H₁₇O₄⁺.
[M+Na]⁺295.0946PositiveSodium adduct, common in ESI. Calculated for C₁₆H₁₆O₄Na⁺.

Key Fragmentation Pathways: A common fragmentation in dihydrochalcones is the cleavage of the bonds adjacent to the carbonyl group. Expected fragment ions would correspond to the loss of the phenylpropyl side chain or cleavage within the chain, providing evidence for both the substituted Ring A and the unsubstituted Ring B moieties.

Conclusion

The structural characterization of this compound is achieved not by a single technique, but by the synergistic integration of multiple spectroscopic methods. UV-Vis and IR spectroscopy provide rapid confirmation of the chemical class and functional groups. High-resolution mass spectrometry unequivocally determines the molecular formula. Finally, ¹H and ¹³C NMR spectroscopy provide the definitive map of the atomic connectivity. Together, these protocols form a robust and self-validating system for the unambiguous identification and quality control of this compound, enabling confident downstream applications in research and development.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 6483649, this compound.
  • ResearchGate (n.d.). The IR-spectra of (a) luteolin and (b) luteolin–manganese(ii) complex.
  • Cieśla, Ł. M., & Waksmundzka-Hajnos, M. (2016). Structural Characterization of Flavonoid Glycoconjugates and Their Derivatives with Mass Spectrometric Techniques. Molecules, 21(11), 1490.
  • Tang, Y., et al. (2025). Structural insights and biological activities of flavonoids: Implications for novel applications. Food Frontiers, 6, 218–247.
  • ResearchGate (n.d.). Digital Database of Absorption Spectra of Diverse Flavonoids Enables Structural Comparisons and Quantitative Evaluations.
  • Kew, S., et al. (2023). Digital Database of Absorption Spectra of Diverse Flavonoids Enables Structural Comparisons and Quantitative Evaluations. ACS Omega, 8(18), 15995–16010.
  • Rohman, A., et al. (2019). Analysis of Flavonoid in Medicinal Plant Extract Using Infrared Spectroscopy and Chemometrics. Journal of Applied Pharmaceutical Science, 9(5), 111-117.
  • MDPI (n.d.). A Review of The Application of Spectroscopy to Flavonoids from Medicine and Food Homology Materials.
  • Calloni, G., & Vabulas, R. M. (2021). Mammalian Flavoproteome Analysis Using Label-Free Quantitative Mass Spectrometry. Methods in Molecular Biology, 2280, 263-273.
  • PharmacologyOnLine (2020). NMR spectroscopy and antioxidant activity of flavanones and flavones isolated from Chromolaena tacotana (Klatt) R.M. King & H. Rob.
  • Rohman, A., et al. (2019). Analysis of Flavonoid in Medicinal Plant Extract Using Infrared Spectroscopy and Chemometrics. Evidence-Based Complementary and Alternative Medicine, 2019, 8904734.
  • ResearchGate (n.d.). IR spectrum of compound 1.
  • Chemistry LibreTexts (2022). 4.4: UV-Visible Spectroscopy.
  • Chem Help ASAP (2022). differences & similarities of 1H & 13C NMR spectroscopy. YouTube.
  • MDPI (n.d.). Metabolites Software-Assisted Flavonoid Hunting in Plants Using Ultra-High Performance Liquid Chromatography-Quadrupole-Time of Flight Mass Spectrometry.
  • Master Organic Chemistry (2016). What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation?
  • Biointerface Research in Applied Chemistry (2021). Computational and Spectral Discussion of Some Substituted Chalcone Derivatives.
  • Khan Academy (2014). UV/Vis spectroscopy. YouTube.
  • Chem Help ASAP (2023). introductory aspects of UV-VIS spectroscopy. YouTube.
  • University of Nairobi (n.d.). Structure Elucidation Of Hydrophillic Flavonoids Of Polygonum Senegalense And Their Comparative Antifeedant Activity With Hydrop.
  • FABAD Journal of Pharmaceutical Sciences (n.d.). Spectral Properties of Chalcones II.
  • ACTA BIOLOGICA CRACOVIENSIA Series Botanica (n.d.). Characterization of Flavonoid Components in Scutellaria L. Species (Lamiaceae) Using Fingerprinting Analysis.
  • University of Glasgow (2020). Syntheses and Structural Elucidation of Natural Coumarins.
  • MDPI (2023). Nontargeted Screening for Flavonoids in Salicornia Plant by Reversed-Phase Liquid Chromatography–Electrospray Orbitrap Data-Dependent MS2/MS3.
  • The Royal Society of Chemistry (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds.
  • SlideShare (n.d.). Structure elucidation phyto .pptx.
  • de Graaf, R. A., et al. (2017). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. NMR in Biomedicine, 30(5), e3516.
  • MDPI (n.d.). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose.
  • science-softCon (n.d.). UV/Vis+ Photochemistry Database.

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Uvangoletin Solubility in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Uvangoletin. This guide is designed for researchers, scientists, and drug development professionals to address the common challenges associated with the poor aqueous solubility of this compound, a dihydrochalcone of significant interest. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to facilitate your research and development efforts.

Introduction to this compound and its Solubility Challenges

This compound, with the chemical name 1-(2,4-dihydroxy-6-methoxyphenyl)-3-phenylpropan-1-one, is a naturally occurring dihydrochalcone found in plants such as Cedrelopsis grevei.[1] As a member of the flavonoid family, it exhibits a range of interesting biological activities.[1] However, like many flavonoids and chalcones, this compound's therapeutic potential is often hampered by its low solubility in aqueous solutions, a critical factor for bioavailability and formulation development.[2][3] This guide will walk you through the principles and practical steps to overcome this hurdle.

The core of this compound's insolubility lies in its chemical structure, which features two aromatic rings. While the hydroxyl groups on the phloroglucinol ring offer some polarity, the overall molecule is predominantly hydrophobic.

Chemical Structure of this compound

G cluster_troubleshooting Troubleshooting Steps cluster_advanced Advanced Solubilization Methods start Precipitation observed upon dilution of DMSO stock solution check_conc Is the final concentration too high? start->check_conc reduce_conc Try a lower final concentration. check_conc->reduce_conc Yes check_dmso Is the final DMSO concentration <0.1%? check_conc->check_dmso No consider_other Still precipitating? reduce_conc->consider_other increase_dmso Increase final DMSO to 0.5% (if tolerated by the assay). Always include a vehicle control. check_dmso->increase_dmso Yes use_serum For cell culture, does the medium contain serum (e.g., 10% FBS)? check_dmso->use_serum No increase_dmso->consider_other add_serum Use serum-containing medium to aid solubility. use_serum->add_serum No use_serum->consider_other Yes add_serum->consider_other ph_adjust pH Adjustment (See Protocol 2) consider_other->ph_adjust cyclodextrin Cyclodextrin Complexation (See Protocol 3) consider_other->cyclodextrin

Caption: Troubleshooting workflow for precipitation issues.

Issue 2: Inconsistent Results in Biological Assays

Inconsistent results can often be traced back to issues with the compound's solubility and stability in the assay medium over the course of the experiment.

Symptom Potential Cause Recommended Solution
High variability between replicate wells. Uneven distribution of the compound due to micro-precipitation.Vigorously vortex the final diluted solution before adding it to the assay plate. Prepare a fresh dilution for each experiment.
Loss of activity over time (e.g., in a 24- or 48-hour incubation). The compound is precipitating out of the solution or degrading over time.Confirm the stability of this compound in your specific assay medium and conditions (see Protocol 5). Consider using a cyclodextrin formulation to improve stability. [4]
Unexpected cellular toxicity. The concentration of the organic co-solvent (e.g., DMSO) is too high.Ensure the final DMSO concentration is below the tolerance level of your cells (typically ≤ 0.5%). Always include a vehicle control.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes the preparation of a concentrated stock solution of this compound in an organic solvent.

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the required volume of DMSO to achieve the desired stock concentration (e.g., 10-50 mM).

    • Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Solubility Enhancement by pH Adjustment

This protocol provides a general method to assess the impact of pH on this compound's solubility.

  • Materials:

    • This compound powder

    • A series of aqueous buffers with different pH values (e.g., pH 5.0, 7.4, 9.0, 10.0)

    • Microcentrifuge tubes

    • Orbital shaker

    • HPLC-UV or UV-Vis spectrophotometer for quantification

  • Procedure:

    • Add an excess amount of this compound powder to separate microcentrifuge tubes containing each of the different pH buffers.

    • Ensure a visible excess of solid material remains in each tube.

    • Seal the tubes and place them on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium.

    • After equilibration, centrifuge the tubes at high speed to pellet the undissolved solid.

    • Carefully collect an aliquot of the supernatant and filter it through a 0.22 µm syringe filter.

    • Quantify the concentration of dissolved this compound in each filtered sample using a validated analytical method (e.g., HPLC-UV). [5] 7. Plot the solubility of this compound as a function of pH.

Protocol 3: Phase Solubility Study with Cyclodextrins

This method, adapted from the Higuchi-Connors procedure, is used to determine the ability of a cyclodextrin to enhance the solubility of this compound and to determine the stoichiometry of the inclusion complex. [6]

  • Materials:

    • This compound powder

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Aqueous buffer of choice (e.g., phosphate-buffered saline, pH 7.4)

    • Conical tubes or vials

    • Orbital shaker

    • HPLC-UV or UV-Vis spectrophotometer

    • 0.22 µm syringe filters

  • Procedure:

    • Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 2, 5, 10, 15, 20 mM) in your chosen buffer.

    • Add an excess amount of this compound powder to each cyclodextrin solution.

    • Seal the tubes and equilibrate on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 48-72 hours.

    • After equilibration, centrifuge the samples to pellet the undissolved this compound.

    • Filter the supernatant through a 0.22 µm syringe filter.

    • Quantify the concentration of dissolved this compound in each sample using a validated analytical method.

    • Plot the total concentration of dissolved this compound (y-axis) against the concentration of HP-β-CD (x-axis) to generate a phase solubility diagram. A linear plot (AL-type) suggests the formation of a 1:1 soluble complex.

Protocol 4: Preparation of a this compound/Cyclodextrin Inclusion Complex

This protocol describes the preparation of a solid inclusion complex, which can be easily redissolved in aqueous media. [7]

  • Materials:

    • This compound

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Ethanol

    • Purified water

    • Sonicator

    • Freeze-dryer (lyophilizer)

  • Procedure:

    • Dissolve this compound in ethanol (e.g., to a concentration of 5 mg/mL) with the aid of sonication.

    • In a separate container, dissolve HP-β-CD in purified water to a desired concentration. The molar ratio of this compound to HP-β-CD is typically 1:1 or 1:2.

    • Slowly add the this compound-ethanol solution to the aqueous HP-β-CD solution while stirring.

    • Continue stirring the mixture at room temperature for 24 hours to allow for complex formation.

    • Freeze the resulting mixture (e.g., at -80°C).

    • Lyophilize the frozen mixture until a dry powder is obtained. This powder is the this compound/HP-β-CD inclusion complex.

Protocol 5: Assessing this compound Stability in Aqueous Solution

This protocol provides a framework for evaluating the stability of this compound under specific experimental conditions.

  • Materials:

    • A solution of this compound in the aqueous buffer/medium of interest.

    • Incubator or water bath set to the desired temperature.

    • Light source (if photostability is being tested).

    • HPLC-UV system.

  • Procedure:

    • Prepare a solution of this compound in your test medium at the desired concentration.

    • Immediately take a sample for analysis (this will be your time zero, T=0).

    • Divide the remaining solution into aliquots for different time points and conditions (e.g., 2, 4, 8, 24 hours at 37°C, with and without light exposure).

    • At each designated time point, take a sample and analyze it by HPLC-UV to determine the concentration of this compound remaining.

    • Plot the percentage of this compound remaining versus time to determine its stability under the tested conditions.

Quantitative Data Summary

Table 1: Solubility of Structurally Related Compounds in Various Solvents

CompoundSolventSolubilityReference(s)
Licochalcone A Ethanol~20 mg/mL[6]
DMSO~15 mg/mL[6]
DMF~25 mg/mL[6]
Xanthohumol Ethanol≥ 8.86 mg/mL[6]
Hesperetin Acetonitrile85 mmol/L[8]
Naringenin Acetonitrile77 mmol/L[8]
Quercetin Acetone80 mmol/L[8]

Table 2: Estimated pKa Values for this compound's Ionizable Groups

Ionizable Group Structural Moiety Estimated pKa Range Rationale/Reference(s)
Phenolic Hydroxyls Phloroglucinol Ring8.5 - 9.1Based on the experimentally determined pKa values of phloroglucinol. [9][10]

References

  • Coiffard, L., Coiffard, C., Peigné, D., & De Roeck-Holtzhauer, Y. (1998). Effect of pH on neohesperidin dihydrochalcone thermostability in aqueous solutions. STP Pharma Sciences.
  • Inglett, G. E., Krbechek, L., Dowling, B., & Wagner, R. (1969).
  • BenchChem. (n.d.).
  • Wikipedia. (n.d.). Phloroglucinol. In Wikipedia.
  • Canales, M. I., Borrego, F., & Lindley, M. G. (1998). Hydrolysis of the intense sweetener neohesperidin dihydrochalcone in water–organic solvent mixtures. International Journal of Food Science & Technology.
  • BenchChem. (n.d.). Technical Support Center: Overcoming Chalcone Solubility in Biological Assays. BenchChem.
  • PhytoHub. (n.d.). Showing entry for Phloroglucinol. PhytoHub.
  • FooDB. (2010, April 8). Showing Compound Phloroglucinol (FDB013879). FooDB.
  • Montijano, H., Borrego, F., & Toledano, G. (1997). Improved water solubility of neohesperidin dihydrochalcone in sweetener blends. Journal of Agricultural and Food Chemistry.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Li, X., et al. (2018). Antioxidant Structure–Activity Relationship Analysis of Five Dihydrochalcones. Molecules.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Remsberg, C. M., Yáñez, J. A., Vega-Villa, K. R., Davies, N. M., Andrews, P. K., & Crowe, A. (2010). HPLC-UV Analysis of Phloretin in Biological Fluids and Application to Pre-Clinical Pharmacokinetic Studies.
  • Avula, B., Wang, Y. H., Smillie, T. J., & Khan, I. A. (2009). Quantitative Determination of Flavonoids by Column High-Performance Liquid Chromatography With Mass Spectrometry and Ultraviolet Absorption Detection in Artemisia Afra and Comparative Studies With Various Species of Artemisia Plants.
  • Reddit. (2023, August 17).
  • Balan, V., et al. (2018). Development of a validated HPLC method for the simultaneous determination of flavonoids in Cuscuta chinensis Lam. by ultra-violet detection. BMC Chemistry.
  • Khan Academy. (2014, July 14). UV/Vis spectroscopy. YouTube.
  • Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Shimadzu.
  • Jack Westin. (n.d.). Ultraviolet Region - Molecular Structure And Absorption Spectra.
  • US Patent No. US20110311592A1. (2011).
  • Chebil, L., Humeau, C., Anthoni, J., Dehez, F., Engasser, J. M., & Ghoul, M. (2007). Solubility of Flavonoids in Organic Solvents.
  • Rho, S. J., & Kim, Y. R. (2022). Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans. Food Science and Biotechnology.
  • Yildiz, G., et al. (2021).
  • Ortiz-Boyer, F., Tena, M. T., Luque de Castro, M. D., & Valcárcel, M. (1995). Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin and menthol) of a pharmaceutical preparation. Journal of Pharmaceutical and Biomedical Analysis.
  • Remsberg, C. M., Yáñez, J. A., Vega-Villa, K. R., Davies, N. M., Andrews, P. K., & Crowe, A. (2010). HPLC-UV Analysis of Phloretin in Biological Fluids and Application to Pre-Clinical Pharmacokinetic Studies.
  • Baluja, S., & Kachhadia, P. (2014). Chalcones: A Solubility study at different temperatures. International Letters of Chemistry, Physics and Astronomy.
  • Solubility of Things. (n.d.). Chalcone. Solubility of Things.
  • Bergström, C. A., et al. (2012). Ethanol effects on apparent solubility of poorly soluble drugs in simulated intestinal fluid. Molecular Pharmaceutics.
  • Peng, B., & Yan, W. D. (2010). Solubility of Luteolin in Ethanol + Water Mixed Solvents at Different Temperatures.
  • ResearchGate. (n.d.). Solubility of Luteolin in Ethanol + Water Mixed Solvents at Different Temperatures.
  • Ortiz-Boyer, F., Tena, M. T., Luque de Castro, M. D., & Valcárcel, M. (1995). Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin and menthol) of a pharmaceutical preparation. Journal of Pharmaceutical and Biomedical Analysis.
  • Scholars Week. (n.d.).
  • Baluja, S., & Kachhadia, P. (2014). Chalcones: A Solubility study at different temperatures.

Sources

Uvangoletin Stability: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Uvangoletin. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on enhancing the stability of this compound during experimental procedures. As a chalcone, a class of flavonoids, this compound's unique structure requires careful handling to ensure the integrity and reproducibility of your results.[1][2][3] This document provides in-depth answers to frequently asked questions and troubleshooting solutions for common stability challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a critical factor in research?

This compound is a dihydrochalcone, a type of flavonoid, that has been isolated from plants such as Cedrelopsis grevei.[1][2][3] Like many phenolic compounds, its structure, which includes hydroxyl groups on the aromatic rings, makes it a potent antioxidant but also susceptible to degradation.[4][5][6] Ensuring the stability of this compound is paramount because degradation can lead to a loss of its biological activity, the formation of confounding artifacts, and ultimately, unreliable and irreproducible experimental data. Understanding and controlling the factors that affect its stability is a prerequisite for accurate in vitro and in vivo studies.

Q2: What are the primary environmental factors that can degrade my this compound samples?

The stability of flavonoids like this compound is significantly influenced by a combination of environmental factors.[7][8] The most critical factors to control are:

  • Temperature: Elevated temperatures accelerate the rate of chemical reactions, including the degradation of flavonoids.[9][10]

  • Light: Exposure to light, particularly UV radiation, can induce photodegradation, leading to structural changes in the molecule.[7][11][12]

  • pH: The pH of the solution can have a profound effect on the stability of flavonoids. While many are more stable in slightly acidic conditions, alkaline pH can promote oxidative degradation.[13][14][15]

  • Oxygen: As with many antioxidant compounds, the presence of oxygen can lead to oxidative degradation of this compound.[7][16][17]

Q3: What is the best way to prepare and store stock solutions of this compound?

Proper preparation and storage of stock solutions are fundamental to maintaining this compound's integrity. Due to the limited aqueous solubility common to many flavonoids, organic solvents are typically required.[18][19]

Recommended Solvents for Stock Solutions:

  • Dimethyl sulfoxide (DMSO): A common choice for creating highly concentrated stock solutions due to its excellent solubilizing capacity for many flavonoids.[18][20]

  • Ethanol or Methanol: Also effective for dissolving this compound and are often used in biological assays.[19][21]

Storage Protocol for Stock Solutions:

  • Solvent Selection: Choose a high-purity, anhydrous grade of DMSO, ethanol, or methanol.

  • Concentration: Prepare a concentrated stock solution (e.g., 10-50 mM) to minimize the volume of organic solvent added to your experimental system.

  • Aliquoting: Dispense the stock solution into small, single-use aliquots in amber glass vials or UV-protected microcentrifuge tubes. This minimizes freeze-thaw cycles and light exposure.

  • Inert Atmosphere: For maximal stability, before sealing the vials, flush the headspace with an inert gas like argon or nitrogen to displace oxygen.

  • Storage Temperature: Store the aliquots at -20°C or, for long-term storage, at -80°C.

Q4: How can I monitor the stability of this compound in my experimental samples?

Regularly assessing the stability of this compound is a crucial quality control step. The most reliable and widely used method is High-Performance Liquid Chromatography (HPLC).[22][23]

An HPLC-based stability study allows you to:

  • Quantify the parent compound: Track the concentration of intact this compound over time.

  • Detect degradation products: Observe the appearance and growth of new peaks that correspond to degradation products.

A basic stability-indicating HPLC method would involve:

  • Developing a reversed-phase HPLC method that provides good resolution between this compound and any potential degradation products.

  • Injecting a freshly prepared standard of this compound to establish its retention time and peak area.

  • Analyzing your experimental samples at different time points and comparing the chromatograms to the initial standard. A decrease in the peak area of this compound and the emergence of new peaks are indicative of degradation.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during your experiments with this compound.

Issue 1: Inconsistent results in cell-based assays.
  • Possible Cause: this compound may be degrading in the cell culture medium during the incubation period. The physiological pH (around 7.4) and temperature (37°C) of cell culture can promote the degradation of some flavonoids.[16][17]

  • Solution:

    • Minimize Incubation Time: If your experimental design allows, reduce the exposure time of the cells to this compound.

    • Time-Course Stability Check: Perform a stability check of this compound in your specific cell culture medium (without cells) under standard incubation conditions (37°C, 5% CO2). Use HPLC to quantify the remaining this compound at various time points (e.g., 0, 2, 6, 12, 24 hours). This will help you understand its degradation kinetics in your experimental setup.

    • Freshly Prepare Solutions: Always prepare fresh dilutions of this compound from your frozen stock solution immediately before each experiment. Do not store diluted solutions in aqueous buffers for extended periods.

Issue 2: Low recovery of this compound after extraction from a biological matrix.
  • Possible Cause 1: Inefficient Extraction Solvent: The polarity of your chosen solvent may not be optimal for extracting this compound.[24]

  • Solution 1: Test a range of solvents with varying polarities. Mixtures of methanol or ethanol with water are often effective for a broad spectrum of flavonoids.[21][24]

  • Possible Cause 2: Degradation During Extraction: The extraction process itself can expose this compound to harsh conditions (e.g., high temperature, oxygen) that cause degradation.

  • Solution 2:

    • Avoid High Temperatures: If using techniques like Soxhlet extraction, be mindful of the potential for thermal degradation.[24] Consider non-heat-based methods like maceration or ultrasound-assisted extraction at room temperature.

    • Work Quickly and in Low Light: Perform extraction steps efficiently and protect your samples from direct light.

    • Use Antioxidants: Consider adding a small amount of an antioxidant like ascorbic acid or butylated hydroxytoluene (BHT) to the extraction solvent to prevent oxidative degradation.

Issue 3: Appearance of unexpected peaks in HPLC chromatograms over time.
  • Possible Cause: This is a clear indication of this compound degradation. Flavonoids can undergo oxidative cleavage and rearrangement, leading to a variety of smaller phenolic compounds.[8]

  • Solution:

    • Review Handling and Storage: Re-evaluate your entire workflow, from stock solution preparation to sample analysis, to identify potential sources of instability (e.g., exposure to light, inappropriate pH, extended time at room temperature).

    • Characterize Degradants (Advanced): For drug development applications, it may be necessary to identify the major degradation products using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).[25][26]

This compound Stability Workflow

The following diagram illustrates a best-practice workflow for handling this compound to maximize its stability.

Uvangoletin_Workflow cluster_prep Preparation & Storage cluster_exp Experimentation cluster_analysis Analysis & QC stock Prepare Concentrated Stock in DMSO/EtOH aliquot Aliquot into UV-protected Vials under Inert Gas stock->aliquot store Store at -80°C aliquot->store thaw Thaw Single Aliquot store->thaw Use One Aliquot dilute Prepare Fresh Working Solution in Assay Buffer thaw->dilute assay Perform Experiment (Minimize Light/Time) dilute->assay hplc_initial HPLC Analysis (T=0) dilute->hplc_initial QC Sample hplc_final HPLC Analysis (Post-Incubation) assay->hplc_final Experimental Sample compare Compare Chromatograms (Assess Degradation) hplc_initial->compare hplc_final->compare

Caption: Recommended workflow for handling this compound.

Potential Degradation Pathway of Flavonoids

While the specific degradation pathway of this compound is not extensively documented, a general pathway for flavonoids involves oxidation and cleavage of the heterocyclic C ring. This can lead to the formation of smaller phenolic acids and other derivatives.

Degradation_Pathway This compound This compound (Dihydrochalcone Structure) Intermediates Unstable Intermediates (e.g., Chalcones, Epoxides) This compound->Intermediates Oxidative_Stress Oxidative Stress (O2, Light, High pH) Oxidative_Stress->this compound initiates degradation Degradation_Products Degradation Products (e.g., Phenolic Acids) Intermediates->Degradation_Products cleavage/rearrangement

Caption: Generalized oxidative degradation pathway for flavonoids.

Summary of Recommended Storage and Handling Conditions

ParameterSolid CompoundStock Solution (in Organic Solvent)Working Solution (in Aqueous Buffer)
Temperature -20°C (long-term)-80°C (long-term)Use immediately; do not store
Light Store in darknessUse amber or UV-protected vialsProtect from light during experiment
Atmosphere Store under inert gas (e.g., Argon)Flush with inert gas before sealingN/A (use immediately)
pH N/AN/ASlightly acidic pH is generally preferred
Solvent N/AHigh-purity DMSO, Ethanol, MethanolBuffer compatible with your assay

References

  • BenchChem Technical Support Team. (2025). Common experimental errors in flavonoid analysis. BenchChem.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Cell-Based Assay Optimization for Flavonoid Compounds. BenchChem.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Mrmošanin, J. M., Pavlović, A. N., Veljković, J. N., Mitić, S. S., Tošić, S. B., & Mitić, M. N. (2015). The effect of storage temperature and thermal processing on catechins, procyanidins and total flavonoid stability in commercially available cocoa powders. Facta Universitatis, Series: Physics, Chemistry and Technology, 13(1), 39-49.
  • Chaaban, H., et al. (2017). Impact of storage conditions on the composition and antioxidant activity of peanut skin phenolic-based extract. International Journal of Food Science and Technology.
  • Chen, H., et al. (2019). Stability of Flavonoid, Carotenoid, Soluble Sugar and Vitamin C in 'Cara Cara' Juice during Storage. Molecules, 24(18), 3342.
  • Singh, N., et al. (2021). Chalcone Scaffolds, Bioprecursors of Flavonoids: Chemistry, Bioactivities, and Pharmacokinetics. Pharmaceuticals, 14(11), 1089.
  • Singh, N., et al. (2021). Chalcone Scaffolds, Bioprecursors of Flavonoids: Chemistry, Bioactivities, and Pharmacokinetics. Pharmaceuticals (Basel, Switzerland), 14(11), 1089.
  • Ahmad, M., et al. (2014). Effect of storage temperatures, packaging materials and storage periods on antioxidant activity and non-enzymatic browning of antioxidant treated walnut kernels. Journal of food science and technology, 51(9), 1992–1998.
  • Galić, K., et al. (2020). The Changes of Flavonoids in Honey during Storage. Foods, 9(8), 1085.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: My Reaction Failed: FAQ.
  • ResearchGate. (2021). Why is there cloudy white solution in flavonoid test tube?
  • Singh, N., et al. (2021). Chalcone Scaffolds, Bioprecursors of Flavonoids: Chemistry, Bioactivities, and Pharmacokinetics. Pharmaceuticals, 14(11), 1089.
  • Jansen, C. T. (1983). Carotenoid treatment for light sensitivity: a reappraisal and six years' experience.
  • Qu, L., et al. (2022). Research Progress on Extraction and Detection Technologies of Flavonoid Compounds in Foods. Foods, 11(15), 2314.
  • Lee, S. H., et al. (2021). Effects of UV and Heating on the Stability of Fucoxanthin, Total Phlorotannin and Total Antioxidant Capacities in Saccharina japonica Ethanol Extract and Solvent Fractions. Foods, 10(7), 1629.
  • Paradiso, R., et al. (2018). Spectral Composition of Light Affects Sensitivity to UV-B and Photoinhibition in Cucumber. Frontiers in Plant Science, 9, 162.
  • Sankaranarayanan, R., et al. (2020). Postulated degradation pathways of selected flavonoid compounds to generate 2,4,6-THBA, 4-HBA, 3,4-DHBA and 3,4,5-THBA.
  • Separation Science. (n.d.). Analytical Techniques In Stability Testing.
  • Marković, Z., et al. (2021). Degradation Mechanisms of 4,7-Dihydroxycoumarin Derivatives in Advanced Oxidation Processes: Experimental and Kinetic DFT Study. International Journal of Molecular Sciences, 22(19), 10459.
  • Chaaban, H., et al. (2017). Effect of heat processing on thermal stability and antioxidant activity of six flavonoids.
  • Glicksberg, L., & Kerrigan, S. (2021). Short- and long-term stability of synthetic cathinones and dihydro-metabolites in human urine samples. Forensic toxicology, 39(2), 343–354.
  • Hostetler, G., & Schwartz, S. J. (2012). Effects of food formulation and thermal processing on flavones in celery and chamomile. Food chemistry, 131(3), 849–854.
  • Paradiso, R., et al. (2018). Spectral Composition of Light Affects Sensitivity to UV-B and Photoinhibition in Cucumber. Frontiers in Plant Science, 9, 162.
  • Guaringue, R. P., et al. (2023).
  • Bursal, E., & Gülçin, İ. (2011). Antioxidant and Antiradical Properties of Selected Flavonoids and Phenolic Compounds. Natural Product Research, 25(12), 1151-1158.
  • Ferreira, O., & Pinho, S. P. (2012). Solubility of Flavonoids in Pure Solvents. Industrial & Engineering Chemistry Research, 51(18), 6586-6590.
  • Jones, M. D. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America, 41(1), 24-28.
  • Dias, R., et al. (2020). Solubility of Luteolin and Other Polyphenolic Compounds in Water, Nonpolar, Polar Aprotic and Protic Solvents by Applying FTIR/HPLC. Molecules, 25(23), 5533.
  • Thoma, K., & Kübler, N. (1998). [The light sensitivity of corticosteroids in crystalline form. Photochemical studies. 59. (1)]. Pharmazie, 53(1), 30-35.
  • Alshehri, S., et al. (2020).
  • Jones, M. D. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America.
  • Chen, X., et al. (2022). Botanical Flavonoids: Efficacy, Absorption, Metabolism and Advanced Pharmaceutical Technology for Improving Bioavailability. Molecules, 27(19), 6296.
  • de Oliveira, A. C., et al. (2022). Analytical methods for evaluating the stability of rutin and analyzing the formation of its degradation products: a review. Journal of Analytical Science and Technology, 13(1), 42.
  • Guaringue, R. P., et al. (2023). Chalcone Derivatives: Antioxidant Activity, Photoprotective Properties, and Stability under UV Irradiation. Molecules (Basel, Switzerland), 28(24), 8089.
  • Mourtzinos, I., et al. (2008). Thermal stability of anthocyanin extract of Hibiscus sabdariffa L. in the presence of beta-cyclodextrin. Journal of agricultural and food chemistry, 56(21), 10303–10310.
  • Kumar, A., et al. (2017). Degradation kinetics of bioactive components, antioxidant activity, colour and textural properties of selected vegetables during blanching. Journal of food science and technology, 54(11), 3593–3601.
  • Grippo, V., et al. (2015). Unraveling curcumin degradation: autoxidation proceeds through spiroepoxide and vinylether intermediates en route to the main bicyclopentadione. The Journal of biological chemistry, 290(8), 4849–4858.
  • Grippo, V., et al. (2015). Unraveling Curcumin Degradation: AUTOXIDATION PROCEEDS THROUGH SPIROEPOXIDE AND VINYLETHER INTERMEDIATES EN ROUTE TO THE MAIN BICYCLOPENTADIONE. The Journal of biological chemistry, 290(8), 4849–4858.
  • Nudelman, N. S. (2013). Stability-indicating methods. Trends in Analytical Chemistry, 49, 73-84.
  • PathBank. (2025). Naphthalene degradation.
  • ResearchGate. (n.d.). Color stability and pH-indicator ability of curcumin, anthocyanin and betanin containing colorants under different storage conditions for intelligent packaging development.
  • BenchChem Technical Support Team. (2025). Stability of Azaleatin under different storage conditions. BenchChem.
  • ResearchGate. (n.d.).
  • Ferreira, O., & Pinho, S. P. (2012). Solubility of Flavonoids in Organic Solvents. Industrial & Engineering Chemistry Research.
  • Glicksberg, L., et al. (2025). Evaluating the stability of synthetic cathinones in liquid urine and dried urine spots: impact of pH and storage conditions. Archives of toxicology.
  • Guaringue, R. P., et al. (2023). Chalcone Derivatives: Antioxidant Activity, Photoprotective Properties, and Stability under UV Irradiation.
  • Acree, W. E., & Abraham, M. H. (2014). Solubility of Xanthene in Organic Nonelectrolyte Solvents: Comparison of Observed Versus Predicted Values Based Upon Mobile Order Theory.

Sources

Technical Support Center: Overcoming Uvangoletin's Low Bioavailability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the challenges associated with the low bioavailability of Uvangoletin. This resource is designed for researchers, scientists, and drug development professionals actively engaged in preclinical and pharmaceutical development of this promising dihydrochalcone. As a member of the flavonoid family, this compound presents common yet conquerable hurdles in achieving optimal systemic exposure.[1][2]

This guide provides in-depth troubleshooting advice, detailed experimental protocols, and frequently asked questions to empower you to design and execute robust studies aimed at enhancing this compound's therapeutic potential.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers face when beginning their work with this compound.

Q1: What is this compound and why is its bioavailability a concern?

A1: this compound is a dihydrochalcone, a type of flavonoid, that has been isolated from various plant sources.[1] Like many flavonoids, it is a polyphenolic compound with a structure that often leads to poor aqueous solubility and susceptibility to extensive first-pass metabolism in the liver and intestines.[3][4] These two factors—low solubility and high first-pass metabolism—are the primary contributors to its low oral bioavailability, which can limit its therapeutic efficacy in vivo.

Q2: What are the key physicochemical properties of this compound I should be aware of?

A2: this compound has a molecular formula of C₁₆H₁₆O₄ and a molecular weight of approximately 272.29 g/mol .[2] While specific experimental data on its solubility and permeability are not extensively published, its chalcone backbone suggests it is a lipophilic compound with low water solubility. This characteristic is a critical consideration for formulation development.

Q3: What is the likely Biopharmaceutics Classification System (BCS) class for this compound?

A3: Given its presumed low solubility and potentially high permeability (due to its lipophilic nature), this compound is likely a BCS Class II compound.[5][6][7][8] For BCS Class II drugs, the rate-limiting step for oral absorption is typically drug dissolution in the gastrointestinal fluids. Therefore, formulation strategies should primarily focus on enhancing its solubility and dissolution rate.

Q4: What are the primary metabolic pathways for flavonoids like this compound?

A4: Flavonoids, including chalcones, are extensively metabolized in the body.[3] The primary metabolic pathways involve Phase II conjugation reactions, such as glucuronidation and sulfation, which occur mainly in the liver and intestinal wall.[3][9] These processes increase the water solubility of the compound, facilitating its excretion and reducing its systemic bioavailability. In vitro metabolism studies with liver microsomes have shown that chalcones can be converted to their glucuronide conjugates.[1]

Q5: What are the most promising general strategies to enhance the bioavailability of this compound?

A5: Several formulation strategies can be employed to overcome the low bioavailability of poorly soluble compounds like this compound. These include:

  • Particle Size Reduction: Micronization and nanocrystal technology increase the surface area of the drug, leading to a faster dissolution rate.

  • Solid Dispersions: Dispersing this compound in a polymer matrix at a molecular level can create an amorphous form, which has higher solubility and dissolution rates than the crystalline form.

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), nanoemulsions, and solid lipid nanoparticles can improve the solubility and absorption of lipophilic drugs.

  • Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble drugs, increasing their aqueous solubility.

Part 2: Troubleshooting Guides for this compound Experiments

This section provides a question-and-answer-style troubleshooting guide for specific issues you may encounter during your in vitro and in vivo experiments.

Issue Potential Cause Suggested Solutions & Rationale
Low and inconsistent solubility of this compound in aqueous buffers for in vitro assays. This compound's inherent lipophilicity and poor water solubility.1. Co-solvents: Prepare a concentrated stock solution in an organic solvent like DMSO or ethanol, then dilute it into your aqueous buffer. Ensure the final concentration of the organic solvent is minimal to avoid affecting the assay's biological components. 2. pH Adjustment: Determine the pKa of this compound and adjust the buffer pH to a level where the compound is ionized, which can significantly increase its solubility. 3. Use of Surfactants: Incorporate a low concentration of a non-ionic surfactant (e.g., Tween® 80, Cremophor® EL) into the buffer to enhance solubility through micellar solubilization.[10]
Poor dissolution of formulated this compound during in vitro release testing. The formulation is not effectively maintaining the drug in a solubilized or finely dispersed state.1. Optimize Formulation: For solid dispersions, confirm the amorphous state of this compound using techniques like DSC or XRD. For lipid-based systems, assess the efficiency of emulsification upon dilution in aqueous media. 2. Particle Size Analysis: If using a crystalline form, ensure that the particle size reduction is adequate and that re-agglomeration is not occurring.
High variability in permeability data from Caco-2 cell assays. Non-specific binding of the lipophilic this compound to the plasticware or cell monolayer.1. Inclusion of Bovine Serum Albumin (BSA): Incorporate BSA into the basolateral (receiver) chamber to act as a "sink" and reduce non-specific binding. 2. Pre-treatment of Plates: Pre-incubate the plates with a solution of a similar, unlabeled compound to saturate non-specific binding sites. 3. Quantify Recovery: At the end of the experiment, extract the compound from the plate and cell monolayer to quantify the extent of binding and ensure mass balance.[11]
Low apparent permeability (Papp) of this compound in Caco-2 assays despite being a lipophilic molecule. This compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) expressed on Caco-2 cells.1. Bidirectional Permeability Assay: Measure the permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux.[12] 2. Use of Efflux Inhibitors: Conduct the permeability assay in the presence of a known P-gp inhibitor (e.g., verapamil) to see if the A-B permeability increases.
Inconsistent and low plasma concentrations of this compound in in vivo pharmacokinetic studies. Poor and variable absorption from the GI tract, potentially due to its low solubility and/or rapid metabolism.1. Food Effect Study: Evaluate the effect of a high-fat meal on the absorption of your this compound formulation. Lipophilic compounds often show enhanced absorption in the presence of food. 2. Co-administration with a Metabolic Inhibitor: Consider co-administering this compound with an inhibitor of Phase II metabolism, such as piperine, to investigate the impact of first-pass metabolism on its bioavailability.[13] 3. Formulation Stability in GI Fluids: Assess the stability of your formulation in simulated gastric and intestinal fluids to ensure it doesn't prematurely degrade or precipitate the drug.

Part 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments to assess and improve this compound's bioavailability.

Protocol 1: In Vitro Caco-2 Cell Permeability Assay for this compound

Objective: To determine the intestinal permeability of this compound and assess if it is a substrate for efflux transporters.

Materials:

  • Caco-2 cells (passages 35-45)

  • 12-well Transwell® plates with polycarbonate membrane inserts (0.4 µm pore size)

  • Cell culture medium (e.g., MEM with 10% FBS, 1% non-essential amino acids, penicillin/streptomycin)

  • Hanks' Balanced Salt Solution (HBSS) buffered with HEPES

  • This compound

  • Lucifer yellow (for monolayer integrity testing)

  • Analytical standards and internal standards for LC-MS/MS analysis

Methodology:

  • Cell Culture and Seeding:

    • Culture Caco-2 cells in appropriate flasks.

    • Seed the cells onto the Transwell® inserts at a density of approximately 8 x 10⁴ cells/cm².[12]

    • Culture for 19-21 days to allow for differentiation and formation of a confluent monolayer. Change the medium every other day for the first 14 days and daily thereafter.[12]

  • Monolayer Integrity Assessment:

    • Measure the transepithelial electrical resistance (TEER) of the monolayers using a voltmeter. TEER values should be above 300-400 Ω·cm² to indicate good integrity.[11][14]

    • Perform a Lucifer yellow permeability assay. The Papp of Lucifer yellow should be less than 1 x 10⁻⁶ cm/s.

  • Permeability Assay:

    • Wash the Caco-2 monolayers with pre-warmed HBSS.

    • Prepare the this compound dosing solution in HBSS (e.g., at a non-toxic concentration of 40 µM).[12]

    • For Apical to Basolateral (A-B) Transport: Add the this compound solution to the apical (upper) chamber and fresh HBSS to the basolateral (lower) chamber.

    • For Basolateral to Apical (B-A) Transport: Add the this compound solution to the basolateral chamber and fresh HBSS to the apical chamber.

    • Incubate the plates at 37°C with gentle shaking.

    • Take samples from the receiver chamber at predetermined time points (e.g., 30, 60, 90, 120 minutes). Replace the removed volume with fresh HBSS.

    • At the end of the experiment, take a sample from the donor chamber.

  • Sample Analysis:

    • Quantify the concentration of this compound in all samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where dQ/dt is the flux of the drug across the monolayer, A is the surface area of the insert, and C₀ is the initial concentration in the donor chamber.

    • Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B).

Protocol 2: In Vivo Pharmacokinetic Study of a this compound Formulation in Rats

Objective: To determine the pharmacokinetic profile and oral bioavailability of a novel this compound formulation.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • This compound formulation and vehicle control

  • Intravenous (IV) formulation of this compound

  • Oral gavage needles

  • Blood collection tubes (e.g., with K₂EDTA)

  • Anesthesia

  • Centrifuge

  • Analytical standards and internal standards for LC-MS/MS analysis

Methodology:

  • Animal Acclimatization and Dosing:

    • Acclimatize the rats for at least one week before the study.

    • Fast the rats overnight before dosing.

    • Divide the rats into two groups: one for oral administration of the this compound formulation and one for IV administration.

    • Administer the formulation orally by gavage at a specific dose.

    • Administer the IV formulation via the tail vein.

  • Blood Sampling:

    • Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.[13]

  • Sample Analysis:

    • Prepare the plasma samples for analysis (e.g., by protein precipitation or liquid-liquid extraction).

    • Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis software to calculate the following pharmacokinetic parameters for both oral and IV routes:

      • Maximum plasma concentration (Cmax)

      • Time to reach maximum plasma concentration (Tmax)

      • Area under the plasma concentration-time curve (AUC)

      • Half-life (t½)

      • Clearance (CL)

      • Volume of distribution (Vd)

    • Calculate the absolute oral bioavailability (F%) using the following equation: F% = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100

Part 4: Visualizations

Diagram 1: Key Challenges in this compound Bioavailability

G This compound This compound LowSolubility Low Aqueous Solubility This compound->LowSolubility Physicochemical Property HighMetabolism High First-Pass Metabolism This compound->HighMetabolism Biological Process LowBioavailability Low Oral Bioavailability LowSolubility->LowBioavailability HighMetabolism->LowBioavailability

Caption: Core factors contributing to this compound's low oral bioavailability.

Diagram 2: Workflow for Enhancing this compound Bioavailability

G cluster_0 Formulation Development cluster_1 In Vitro Evaluation cluster_2 In Vivo Assessment Formulation Formulation Strategies (SEDDS, Solid Dispersion, etc.) Solubility Solubility & Dissolution Testing Formulation->Solubility Permeability Caco-2 Permeability Assay Solubility->Permeability PK_Study Pharmacokinetic Study in Animal Model Permeability->PK_Study PK_Study->Formulation Optimization Feedback

Caption: Iterative workflow for developing and evaluating bio-enhanced this compound formulations.

References

  • BenchChem. (2025). Technical Support Center: Enhancing the Bioavailability of Poorly Soluble Flavonoids.
  • BenchChem. (2025).
  • Wang, M., et al. (2017). Study of Structure and Permeability Relationship of Flavonoids in Caco-2 Cells. Molecules, 22(2), 243.
  • Gunawardana, S., et al. (2020). Caco-2 Cell Permeability of Flavonoids and Saponins from Gynostemma pentaphyllum: the Immortal Herb. ACS Omega, 5(34), 21693–21700.
  • Sim, S., et al. (2021). Chalcone Scaffolds, Bioprecursors of Flavonoids: Chemistry, Bioactivities, and Pharmacokinetics. Molecules, 26(11), 3129.
  • van der Zanden, J. H., et al. (2023). Non-specific plastic binding and permeability characteristics of prenylated (iso)flavonoids in in vitro Caco-2 cell permeability assay. WUR eDepot.
  • Tian, X. Y., et al. (2009). Studies of intestinal permeability of 36 flavonoids using Caco-2 cell monolayer model. International Journal of Pharmaceutics, 367(1-2), 58-64.
  • Enamine. Caco-2 Permeability Assay.
  • Tsai, T. H., et al. (2012). Pharmacokinetics and Relative Bioavailability of Flavonoids between Two Dosage Forms of Gegen-Qinlian-Tang in Rats.
  • Chen, J., et al. (2023). Botanical Flavonoids: Efficacy, Absorption, Metabolism and Advanced Pharmaceutical Technology for Improving Bioavailability. Molecules, 28(13), 5013.
  • Al-Ishaq, R. K., et al. (2021). Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence. Frontiers in Pharmacology, 12, 680436.
  • Gad, S. C. (Ed.). (2014). Flavonoid Pharmacokinetics: Methods of Analysis, Preclinical and Clinical Pharmacokinetics, Safety, and Toxicology. John Wiley & Sons.
  • Tadesse, M. G., et al. (2021). Pharmacokinetics and drug-likeness of antidiabetic flavonoids: Molecular docking and DFT study. PLoS One, 16(12), e0260858.
  • Tadesse, M. G., et al. (2021). Pharmacokinetics and drug-likeness of antidiabetic flavonoids: Molecular docking and DFT study. PLoS One, 16(12), e0260858.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6483649, this compound.
  • Visioli, F., & Grande, S. (2003). Bioavailability of chalcones. Bratislavske Lekarske Listy, 104(7-8), 241-244.
  • Abdel-Wahab, B. F., et al. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega, 7(32), 27953–27986.
  • Cirrincione, G., et al. (2022). The green chemistry of chalcones: Valuable sources of privileged core structures for drug discovery. Frontiers in Chemistry, 10, 981123.
  • Dwyer, J. T., et al. (2014). Improving the estimation of flavonoid intake for study of health outcomes. Nutrition Reviews, 72(7), 419–432.
  • Zhang, Y., et al. (2022). Flavonoids metabolism and physiological response to ultraviolet treatments in Tetrastigma hemsleyanum Diels et Gilg. Frontiers in Plant Science, 13, 966245.
  • Panche, A. N., et al. (2016). Flavonoid: An overview. Journal of Nutritional Science, 5, e47.
  • Nguyen, T. H., et al. (2016). Design and synthesis of chalcone derivatives as potential non-purine xanthine oxidase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 108-115.
  • Wikipedia. (n.d.).
  • Chavda, H. V., et al. (2010). Biopharmaceutics Classification System.
  • Kumar, V., & Singh, S. (2022). An updated account of the BCS: Biopharmaceutical Classification System. Neuroquantology, 20(15), 3165-3177.
  • Pharmacy and Poisons Board. (2024). Biopharmaceutics Classification System (BCS) of Various Drug Substance.
  • Griffiths, L. A., & Smith, G. E. (1972). Studies on flavonoid metabolism. Identification of the metabolites of (+)-catechin in rat urine. The Biochemical Journal, 128(4), 901–911.
  • Navrot, N., et al. (2021). Unravelling the Puzzle of Anthranoid Metabolism in Living Plant Cells Using Spectral Imaging Coupled to Mass Spectrometry. International Journal of Molecular Sciences, 22(16), 8758.

Sources

Uvangoletin Synthesis and Purification: A Technical Support Center

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Uvangoletin Synthesis and Purification. This guide is designed for researchers, scientists, and drug development professionals actively working with this promising prenylated chalcone. This compound, a naturally occurring chalcone, has garnered significant interest for its diverse biological activities. However, its synthesis and purification can present unique challenges. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate these complexities, ensuring the integrity and success of your experimental work.

I. Challenges in this compound Synthesis

The total synthesis of this compound, like many prenylated chalcones, typically involves two key stages: the preparation of a prenylated acetophenone precursor and its subsequent Claisen-Schmidt condensation with a suitable benzaldehyde derivative.[1] Challenges can arise at each stage, from controlling regioselectivity during prenylation to managing side reactions in the condensation step.

Troubleshooting Guide: this compound Synthesis

Problem 1: Low Yield or No Reaction in the Prenylation of 2',4',6'-Trihydroxyacetophenone

  • Question: I am attempting to prenylate 2',4',6'-trihydroxyacetophenone to generate the key precursor for this compound synthesis, but I am observing very low yields or no reaction at all. What could be the issue?

  • Answer: The direct prenylation of polyhydroxyacetophenones can be challenging due to multiple reactive sites and potential for O-prenylation at the various hydroxyl groups, as well as C-prenylation. The choice of base and reaction conditions is critical in directing the prenylation to the desired position.[1]

    • Root Cause Analysis & Solutions:

      • Inadequate Base: The choice of base can significantly impact the outcome, including product yield and regioselectivity. For C-prenylation of acetophenones, stronger bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) have been used, although yields can still be modest. Weaker bases like potassium carbonate (K₂CO₃) in acetone are also commonly employed.[2] Experiment with different bases (e.g., K₂CO₃, Cs₂CO₃, DBU) to find the optimal conditions for your specific substrate.

      • Protecting Group Strategy: A more robust approach involves the use of protecting groups to block the more reactive hydroxyl groups and direct the prenylation. For instance, the methoxymethyl (MOM) ether protecting group can be used to protect the hydroxyl groups of 2',4',6'-trihydroxyacetophenone before the prenylation step.[3] This is followed by the prenylation reaction and then a Claisen rearrangement to install the prenyl group at the desired C-3' position.[3]

      • Reaction Conditions: Ensure your reaction is performed under anhydrous conditions, as water can quench the base and hinder the reaction. The reaction may also require elevated temperatures (reflux) to proceed.[2]

    • Experimental Protocol: Protected Prenylation of 2',4',6'-Trihydroxyacetophenone

      • Protection: React 2',4',6'-trihydroxyacetophenone with a suitable protecting group reagent (e.g., MOM-Cl) in the presence of a non-nucleophilic base (e.g., diisopropylethylamine) in an anhydrous solvent (e.g., dichloromethane).

      • Prenylation: To the protected acetophenone, add prenyl bromide and a base such as K₂CO₃ in a solvent like acetone and reflux the mixture.[2]

      • Claisen Rearrangement: The O-prenylated intermediate can be subjected to thermal Claisen rearrangement, often by heating in a high-boiling solvent like N,N-dimethylaniline, to yield the C-prenylated product.[3]

      • Deprotection: Following the Claisen-Schmidt condensation, the protecting groups can be removed under acidic conditions to yield this compound.

Problem 2: Formation of Multiple Products in the Claisen-Schmidt Condensation

  • Question: During the Claisen-Schmidt condensation of my prenylated acetophenone with benzaldehyde, I am observing multiple spots on my TLC plate, suggesting the formation of several byproducts. How can I improve the selectivity of this reaction?

  • Answer: The Claisen-Schmidt condensation is a powerful tool for chalcone synthesis; however, it can be prone to side reactions, especially with complex, functionalized starting materials.[4][5]

    • Root Cause Analysis & Solutions:

      • Self-Condensation of Acetophenone: If the reaction conditions are too harsh or the aldehyde is not sufficiently reactive, the enolate of the acetophenone can react with another molecule of the acetophenone, leading to self-condensation products. To mitigate this, a slow addition of the acetophenone to a mixture of the aldehyde and the base is recommended.

      • Cannizzaro Reaction of Benzaldehyde: If the benzaldehyde derivative used has no α-hydrogens, it can undergo a Cannizzaro reaction in the presence of a strong base, leading to the corresponding alcohol and carboxylic acid. Using a milder base or carefully controlling the stoichiometry can help to minimize this side reaction.

      • Cyclization to Flavanone: 2'-hydroxychalcones, such as this compound, can undergo intramolecular cyclization to form the corresponding flavanone, particularly under prolonged reaction times or in the presence of acid.[6] It is crucial to monitor the reaction progress by TLC and to work up the reaction as soon as the starting materials are consumed.[6]

    • Experimental Protocol: Optimized Claisen-Schmidt Condensation for this compound Synthesis

      • Reactant Preparation: Dissolve the prenylated and protected 2',4',6'-trihydroxyacetophenone (1 equivalent) and benzaldehyde (1-1.2 equivalents) in a suitable solvent such as ethanol or methanol.[6]

      • Base Addition: Cool the solution in an ice bath and slowly add an aqueous solution of a strong base like potassium hydroxide (KOH) or sodium hydroxide (NaOH).[6]

      • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress using TLC.[6] The reaction is typically complete within a few hours.

      • Workup: Once the reaction is complete, pour the mixture into cold water and acidify with a dilute acid (e.g., 10% HCl) to precipitate the crude chalcone.[6]

      • Filtration and Washing: Collect the precipitate by vacuum filtration and wash thoroughly with cold water to remove any remaining salts and base.

Frequently Asked Questions (FAQs): this compound Synthesis
  • Q1: What is the most common method for synthesizing chalcones like this compound?

    • A1: The Claisen-Schmidt condensation is the most widely used method for chalcone synthesis.[4][5] This reaction involves the base-catalyzed condensation of an acetophenone with a benzaldehyde.[4][5]

  • Q2: Why is regioselectivity a concern during the prenylation step?

    • A2: Polyhydroxyaromatic compounds have multiple nucleophilic sites (both carbon and oxygen atoms). The prenyl group can attach to any of these sites, leading to a mixture of isomers. Controlling the regioselectivity is crucial to ensure the formation of the desired this compound precursor.[1] The use of protecting groups is a common strategy to direct the prenylation to a specific position.[3]

  • Q3: Can I synthesize this compound without using protecting groups?

    • A3: While direct prenylation is possible, it often leads to a mixture of products and low yields of the desired isomer.[1] A protecting group strategy, although adding extra steps, generally provides a more controlled and higher-yielding synthesis.[3]

II. Challenges in this compound Purification

The purification of this compound from a crude reaction mixture can be as challenging as its synthesis. The presence of structurally similar byproducts, unreacted starting materials, and the potential for compound instability requires a carefully optimized purification strategy.

Troubleshooting Guide: this compound Purification

Problem 1: Co-elution of Impurities during Column Chromatography

  • Question: I am trying to purify my crude this compound using silica gel column chromatography, but I am having difficulty separating it from closely eluting impurities. What can I do to improve the separation?

  • Answer: Co-elution of impurities is a common problem in the purification of chalcones due to the presence of structurally similar byproducts. Optimizing your chromatographic conditions is key to achieving good separation.

    • Root Cause Analysis & Solutions:

      • Inappropriate Solvent System: The choice of eluent is critical. A common solvent system for chalcone purification is a mixture of hexane and ethyl acetate.[7] The polarity of the eluent should be carefully adjusted to achieve a good separation. Start with a low polarity eluent and gradually increase the polarity (gradient elution).

      • Column Overloading: Overloading the column can lead to band broadening and poor separation. Ensure you are not loading too much crude material onto the column relative to the amount of silica gel used.

      • Alternative Stationary Phases: If silica gel does not provide adequate separation, consider using a different stationary phase. Reverse-phase chromatography (e.g., using a C18 column) is a powerful technique for purifying chalcones and can offer different selectivity compared to normal-phase chromatography.[8]

    • Experimental Protocol: High-Performance Liquid Chromatography (HPLC) Purification of this compound

      • Sample Preparation: Dissolve the crude this compound in a suitable solvent (e.g., methanol or acetonitrile) and filter it through a 0.45 µm syringe filter before injection.[8]

      • Column and Mobile Phase: Use a reverse-phase C18 column. A typical mobile phase consists of a mixture of water (often with a small amount of acid like 0.1% formic acid to improve peak shape) and an organic solvent like acetonitrile or methanol.[8]

      • Gradient Elution: Start with a higher percentage of the aqueous phase and gradually increase the percentage of the organic solvent to elute the compounds based on their polarity.

      • Fraction Collection: Collect the fractions corresponding to the this compound peak and combine the pure fractions.

      • Solvent Removal: Remove the solvent under reduced pressure to obtain the purified this compound.

Problem 2: Product Degradation or Isomerization during Purification

  • Question: I suspect that my this compound is degrading or isomerizing during the purification process. How can I minimize this?

  • Answer: Prenylated chalcones can be sensitive to heat, light, and pH.[9][10] It is important to handle the compound with care during purification to prevent degradation.

    • Root Cause Analysis & Solutions:

      • Acid Sensitivity: Chalcones can be unstable under acidic conditions, which may be present in the mobile phase of your chromatography. Xanthohumol, a structurally similar prenylated chalcone, is known to isomerize to isoxanthohumol at acidic pH.[9] If you suspect acid-catalyzed degradation, try using a neutral mobile phase for your HPLC purification.

      • Light and Heat Sensitivity: Chalcones can undergo photoisomerization or degradation when exposed to UV light or heat.[10] It is advisable to protect your sample from light by using amber vials and to avoid excessive heating during solvent evaporation.

      • Prolonged Exposure to Silica Gel: Silica gel can be slightly acidic and may cause degradation of sensitive compounds over long exposure times. If using column chromatography, try to run the column as quickly as possible without sacrificing resolution.

Frequently Asked Questions (FAQs): this compound Purification
  • Q1: What is the best method for purifying this compound?

    • A1: A combination of techniques is often most effective. Initial purification can be done by recrystallization from a suitable solvent like ethanol.[11][12][13] For higher purity, preparative reverse-phase HPLC is a powerful method.[14]

  • Q2: How can I confirm the purity of my final this compound product?

    • A2: The purity of your synthesized this compound should be assessed using multiple analytical techniques. High-performance liquid chromatography (HPLC) with a diode-array detector (DAD) can be used to determine the purity by peak area. Spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry should be used to confirm the structure and identity of the compound.

  • Q3: My purified this compound is an oil and will not crystallize. What should I do?

    • A3: If your purified this compound is an oil, it could be due to the presence of minor impurities that inhibit crystallization. Further purification by preparative HPLC may be necessary. If the highly pure compound is still an oil at room temperature, it may be its natural state. In this case, the purified oil can be obtained by removing the solvent under high vacuum.

III. Visualizing the Workflow

To provide a clearer understanding of the synthetic and purification workflow, the following diagrams illustrate the key steps and logical relationships.

Uvangoletin_Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification start 2',4',6'-Trihydroxyacetophenone protection Hydroxyl Group Protection (e.g., MOM ethers) start->protection prenylation Prenylation (Prenyl Bromide, Base) protection->prenylation rearrangement Claisen Rearrangement prenylation->rearrangement condensation Claisen-Schmidt Condensation (Benzaldehyde, Base) rearrangement->condensation deprotection Deprotection (Acidic Conditions) condensation->deprotection crude_product Crude this compound deprotection->crude_product recrystallization Recrystallization (e.g., Ethanol) crude_product->recrystallization Initial Cleanup hplc Preparative RP-HPLC recrystallization->hplc High Purity pure_product Pure this compound hplc->pure_product

Caption: A generalized workflow for the synthesis and purification of this compound.

Troubleshooting_Logic cluster_synthesis_ts Synthesis Troubleshooting cluster_purification_ts Purification Troubleshooting low_yield Low/No Product inactive_reagents Reagent Purity/Activity low_yield->inactive_reagents Check wrong_conditions Temperature/Time/Solvent low_yield->wrong_conditions Optimize protecting_groups Protecting Group Strategy low_yield->protecting_groups Consider side_reactions Multiple Products stoichiometry Reactant Ratios side_reactions->stoichiometry Adjust reaction_time Reaction Progress (TLC) side_reactions->reaction_time Monitor base_choice Base Strength/Type side_reactions->base_choice Modify co_elution Co-eluting Impurities solvent_system Eluent Polarity/Gradient co_elution->solvent_system Optimize stationary_phase Normal vs. Reverse Phase co_elution->stationary_phase Change degradation Product Degradation ph Mobile Phase pH degradation->ph Adjust pH light_heat Light/Heat Exposure degradation->light_heat Protect From

Caption: A logical flowchart for troubleshooting common issues in this compound synthesis and purification.

IV. Quantitative Data Summary

The following table summarizes typical conditions for the key reaction and purification steps. Note that these are starting points and may require optimization for your specific setup.

Parameter Synthesis (Claisen-Schmidt) Purification (RP-HPLC)
Key Reactants Prenylated Acetophenone, BenzaldehydeCrude this compound
Catalyst/Stationary Phase KOH or NaOH[6]C18 Silica Gel[8]
Solvent/Mobile Phase Ethanol or Methanol[6]Acetonitrile/Water or Methanol/Water (often with 0.1% Formic Acid)[8]
Temperature Room Temperature to Reflux[6]Ambient
Typical Yield/Recovery Highly variable, dependent on substrate and conditions>80% (post-chromatography)

V. References

  • Recent Advances in the Synthesis and Biological Applications of Prenylated Chalcones. Molecules. [Link]

  • Recent Advances in the Synthesis and Biological Applications of Prenylated Chalcones. PubMed. [Link]

  • Validation of a rapid and sensitive reversed-phase liquid chromatographic method for the quantification of prenylated chalcones and flavanones in plasma and urine. ResearchGate. [Link]

  • Synthetic procedure and synthetic conditions of prenylated chalcone... ResearchGate. [Link]

  • Claisen-Schmidt Condensation. University of Missouri-St. Louis. [Link]

  • Regioselectivity in C-prenyl cyclisation of 3. Reagents and conditions: (i) TFA, DCM, RT, 5 h. ResearchGate. [Link]

  • SYNTHESIS OF CHALCONES. JETIR. [Link]

  • Synthesis of Chalcones and prenylated Flavanone with antioxidant and antiproliferative activity. Sociedade Brasileira de Química. [Link]

  • Claisen–Schmidt condensation. Wikipedia. [Link]

  • A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α. NIH. [Link]

  • Reverse prenylation in plants by non‐canonical aromatic prenyltransferases. PMC - NIH. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Claisen-Schmidt condensation between acetophenone and benzaldehyde with metal triflate catalysts.. ResearchGate. [Link]

  • Prenylated Acetophenone Derivatives from the Leaves of Acronychia pedunculata and Their Anti-Proliferative Activities. PubMed. [Link]

  • Synthesis and biological evaluation of 2,4,6-trihydroxychalcone derivatives as novel protein tyrosine phosphatase 1B inhibitors. PubMed. [Link]

  • Claisen Schmidt Reaction (Mixed Aldol Condensation). PraxiLabs. [Link]

  • SYNTHESIS AND PRELIMINARY EVALUATION OF SEVERAL CHALCONE DERIVATIVES AS SUNSCREEN COMPOUNDS. Chemistry Journal of Moldova. [Link]

  • Methods of Synthesis of Chalcones with Green methods and Recent updates in Anti Cancer and Anti HIV activities of Chalcones: A Review. Scholars Middle East Publishers. [Link]

  • Interaction of prenylated chalcones and flavanones from common hop with phosphatidylcholine model membranes. ResearchGate. [Link]

  • Catalytic Prenylation and Reverse Prenylation of Indoles with Isoprene: Regioselectivity Manipulation through Choice of Metal Hydride. PubMed. [Link]

  • Green synthesis, structure–activity relationships, in silico molecular docking, and antifungal activities of novel prenylated chalcones. Frontiers. [Link]

  • Intramolecular Coupling for General Synthesis of Backbone Substituted Bicyclo[1.1.1]pentyl Boronates. Organic Syntheses. [Link]

  • The solubility and stability of heterocyclic chalcones compared with trans-chalcone. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials. [Link]

  • Experiment 9 — Recrystallization. Swarthmore College. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • 2.1: RECRYSTALLIZATION. Chemistry LibreTexts. [Link]

  • Synthesis and Docking Studies of 2,4,6-Trihydroxy-3-Geranylacetophenone Analogs as Potential Lipoxygenase Inhibitor. NIH. [Link]

  • Preparative isolation and purification of five flavonoids from Pogostemon cablin Benth by high-speed countercurrent chromatography and preparative high-performance liquid chromatography. ResearchGate. [Link]

  • Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. MDPI. [Link]

  • Recrystallization. YouTube. [Link]

  • Organic Reaction Workup Formulas for Specific Reagents. University of Rochester. [Link]

  • Separation, purification and identification of the components of a mixture. The Royal Society of Chemistry. [Link]

  • Enzymatic reduction of acetophenone derivatives with a benzil reductase from Pichia glucozyma (KRED1-Pglu): electronic and steric effects on activity and enantioselectivity. Organic & Biomolecular Chemistry. [Link]

  • (PDF) HPLC analysis of flavonoids. ResearchGate. [Link]

  • Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. PubMed. [Link]

  • Chemical/Laboratory Techniques: Recrystallization. YouTube. [Link]

  • PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY. PMC - PubMed Central. [Link]

  • Overcoming low yields of plant-made antibodies by a protein engineering approach. PubMed. [Link]

  • Organic Chemistry Lab: Recrystallization. YouTube. [Link]

  • Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications. PMC - NIH. [Link]

Sources

Technical Support Center: Optimizing Uvangoletin Extraction from Plants

Author: BenchChem Technical Support Team. Date: January 2026

<Step>

Welcome to the technical support center for the optimization of Uvangoletin extraction. This guide is designed for researchers, scientists, and drug development professionals who are working with this promising chalcone. This compound, a naturally occurring dihydrochalcone, has garnered interest for its potential therapeutic properties.[1][2] As with any natural product isolation, maximizing the yield and purity of this compound is paramount for successful downstream applications.

This document provides in-depth, experience-driven guidance in a question-and-answer format to address the specific challenges you may encounter. We will delve into the causality behind experimental choices, offering robust protocols and troubleshooting solutions to ensure the integrity and reproducibility of your work.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the planning and execution of this compound extraction experiments.

Q1: What is this compound and in which plant sources is it commonly found?

A1: this compound is a type of flavonoid, specifically a dihydrochalcone, which is part of a larger class of plant secondary metabolites known for their diverse biological activities.[1][2][3] Chalcones are precursors in the flavonoid biosynthetic pathway.[1][2] this compound has been isolated from the fruits and seeds of plants such as Cedrelopsis grevei.[1]

Q2: What are the key chemical properties of this compound to consider for extraction?

A2: this compound is a moderately polar molecule.[4] Its structure contains hydroxyl groups and a ketone, which influence its solubility.[1][2] The polarity of this compound dictates the choice of appropriate extraction solvents. Generally, polar solvents or aqueous mixtures of organic solvents are effective for extracting flavonoids like this compound.[5]

Q3: Which extraction method is best for this compound?

A3: The "best" method depends on your specific laboratory setup, sample size, and desired throughput. Traditional methods like maceration and Soxhlet extraction are viable but can be time-consuming and require large solvent volumes.[6][7][8] Modern techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) offer significant advantages, including reduced extraction times, lower solvent consumption, and often higher yields.[6][7][9][10]

Q4: How does the choice of solvent affect the extraction yield of this compound?

A4: Solvent selection is a critical parameter. The principle of "like dissolves like" applies here. Since this compound is a moderately polar flavonoid, solvents like ethanol, methanol, acetone, and their aqueous mixtures are highly effective.[6] Aqueous mixtures, such as 50-70% ethanol, can enhance extraction efficiency by increasing solvent penetration into the plant matrix and improving the solubility of the target compound.[6][11][12][13]

Q5: Is sample preparation important before extraction?

A5: Absolutely. Proper sample preparation is crucial for maximizing extraction efficiency. The plant material should be dried to prevent enzymatic degradation of the target compounds.[4] Grinding the dried plant material into a fine powder increases the surface area available for solvent contact, leading to better extraction yields.[4][8][14]

Part 2: Troubleshooting Guide

This section is designed to help you diagnose and resolve common issues encountered during this compound extraction.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield of this compound Inappropriate Solvent Choice: The solvent may be too polar or non-polar for this compound.Start with a 70% ethanol or methanol solution.[6] You can also perform sequential extractions with solvents of increasing polarity (e.g., hexane, followed by ethyl acetate, then methanol) to isolate compounds based on polarity.[4]
Insufficient Extraction Time or Temperature: The extraction may not have reached equilibrium.For maceration, allow at least 24-48 hours with agitation.[9] For UAE and MAE, optimize the time and temperature; however, be cautious of excessive heat which can degrade flavonoids.[9][15][16]
Poor Sample Preparation: Large particle size of the plant material can limit solvent penetration.Ensure the plant material is finely ground to a consistent particle size.[4][8][14]
Degradation of this compound: Flavonoids can be sensitive to heat, light, and pH changes.[9][17]Perform extractions at moderate temperatures and protect the extract from light.[4][18] Buffer the extraction solvent if the plant matrix is highly acidic or alkaline.
Presence of Many Impurities in the Extract Non-Selective Extraction Solvent: Using a very broad-polarity solvent can co-extract a wide range of compounds.Consider a pre-extraction step with a non-polar solvent like hexane to remove lipids and other non-polar impurities before the main extraction.[4]
Complex Plant Matrix: The source material naturally contains a complex mixture of phytochemicals.Employ chromatographic purification techniques such as column chromatography or preparative HPLC after the initial extraction to isolate this compound.[4][8]
Inconsistent Results Between Batches Variability in Plant Material: The concentration of this compound can vary depending on the plant's age, growing conditions, and harvest time.Standardize the collection of plant material as much as possible. If feasible, analyze a small sample from each new batch to determine the initial this compound content.
Inconsistent Extraction Parameters: Minor variations in solvent concentration, temperature, or time can lead to different yields.Maintain strict control over all extraction parameters. Use calibrated equipment and document every step of the process meticulously.

Part 3: Detailed Experimental Protocols

Here are step-by-step protocols for two common and effective extraction methods.

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

UAE utilizes sound waves to create cavitation bubbles in the solvent, which enhances cell wall disruption and improves the release of intracellular compounds.[9]

Materials:

  • Dried, powdered plant material

  • 70% Ethanol (v/v) in deionized water

  • Ultrasonic bath or probe sonicator

  • Filter paper (e.g., Whatman No. 1)

  • Rotary evaporator

Procedure:

  • Sample Preparation: Weigh 10 g of finely powdered plant material.

  • Solvent Addition: Place the powder in a flask and add 100 mL of 70% ethanol (a 1:10 solid-to-liquid ratio).[19]

  • Sonication: Place the flask in an ultrasonic bath. Set the temperature to 40-50°C and sonicate for 30-45 minutes.[6] Optimal conditions may vary depending on the plant material and sonicator power.[13][20][21]

  • Filtration: After sonication, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant material.

  • Re-extraction (Optional but Recommended): To ensure complete extraction, the solid residue can be re-extracted with a fresh portion of the solvent.

  • Solvent Evaporation: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude this compound extract.

  • Storage: Store the dried extract in a cool, dark, and dry place.[4]

Protocol 2: Microwave-Assisted Extraction (MAE) of this compound

MAE uses microwave energy to heat the solvent and plant material, leading to rapid extraction.[9]

Materials:

  • Dried, powdered plant material

  • 70% Ethanol (v/v) in deionized water

  • Microwave extraction system

  • Filter paper (e.g., Whatman No. 1)

  • Rotary evaporator

Procedure:

  • Sample Preparation: Weigh 5 g of finely powdered plant material.

  • Solvent Addition: Place the powder in a microwave-safe extraction vessel and add 100 mL of 70% ethanol (a 1:20 solid-to-liquid ratio).[22]

  • Microwave Irradiation: Secure the vessel in the microwave extractor. Set the microwave power to 400-600 W and the extraction time to 15-25 minutes.[23][24] These parameters should be optimized for your specific system and sample.

  • Cooling: Allow the vessel to cool to room temperature before opening.

  • Filtration: Filter the mixture to separate the extract from the solid residue.

  • Solvent Evaporation: Evaporate the solvent from the filtrate using a rotary evaporator at a temperature below 50°C.

  • Storage: Store the dried extract in a cool, dark, and dry place.[4]

Part 4: Quantification of this compound Yield

Accurate quantification is essential to determine the efficiency of your extraction protocol. High-Performance Liquid Chromatography (HPLC) is the standard method for this.[9][25]

Brief HPLC Protocol:

  • Standard Preparation: Prepare a stock solution of pure this compound standard in methanol or ethanol. Create a series of dilutions to generate a calibration curve.

  • Sample Preparation: Dissolve a known weight of your crude extract in the mobile phase and filter it through a 0.45 µm syringe filter.

  • HPLC Conditions (General Example):

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[15]

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a common starting point for flavonoid separation.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set at the wavelength of maximum absorbance for this compound (this needs to be determined empirically, but a range of 280-370 nm is typical for chalcones).[25]

  • Analysis: Inject the standards and samples. Quantify the this compound in your extract by comparing the peak area to the calibration curve.

Part 5: Visual Workflows

General Workflow for this compound Extraction and Analysis

ExtractionWorkflow Start Plant Material Prep Drying & Grinding Start->Prep Extraction Extraction (UAE or MAE) Prep->Extraction Filtration Filtration Extraction->Filtration Evaporation Solvent Evaporation Filtration->Evaporation CrudeExtract Crude Extract Evaporation->CrudeExtract Purification Purification (e.g., Column Chromatography) CrudeExtract->Purification Analysis Quantification (HPLC) CrudeExtract->Analysis Direct Analysis Purethis compound Pure this compound Purification->Purethis compound Purethis compound->Analysis End Data Reporting Analysis->End

Caption: A generalized workflow for the extraction, purification, and analysis of this compound from plant sources.

Troubleshooting Decision Tree for Low Yield

TroubleshootingWorkflow Start Low this compound Yield CheckPrep Review Sample Prep: - Dried properly? - Finely ground? Start->CheckPrep CheckSolvent Evaluate Solvent: - Correct polarity? - Aqueous mixture used? CheckPrep->CheckSolvent Prep OK OptimizePrep Action: Re-prepare sample CheckPrep->OptimizePrep Prep Not OK CheckParams Assess Extraction Parameters: - Time sufficient? - Temp/Power optimal? CheckSolvent->CheckParams Solvent OK OptimizeSolvent Action: Test different solvent ratios (e.g., 50-80% ethanol) CheckSolvent->OptimizeSolvent Solvent Not OK CheckDegradation Consider Degradation: - Excessive heat? - Light exposure? CheckParams->CheckDegradation Params OK OptimizeParams Action: Systematically vary time/temp/power CheckParams->OptimizeParams Params Not OK OptimizeConditions Action: Use lower temp, protect from light CheckDegradation->OptimizeConditions Degradation Likely

Caption: A decision tree to systematically troubleshoot low this compound extraction yields.

References

  • Selectivity of Current Extraction Techniques for Flavonoids
  • Extraction of Flavonoids From N
  • Optimization of Microwave-Assisted Extraction Process for Flavonoids from Avicennia Marina Stem Using Response Surface Methodology
  • Flavonoid Extraction and Detection Methods
  • Modern Techniques for Flavonoid Extraction—To Optimize or Not to Optimize?
  • Microwave-assisted extraction of flavonoids from Phyllostachys heterocycla leaves: Optimization, mechanism, and antioxidant activity in vitro
  • Environmentally Friendly Methods for Flavonoid Extraction from Plant Material: Impact of Their Operating Conditions on Yield and Antioxidant Properties
  • Microwave-Assisted Extraction of Anticancer Flavonoid, 2′,4′-Dihydroxy-6′-methoxy-3′,5′-dimethyl Chalcone (DMC)
  • Microwave-Assisted Extraction of Flavonoids: A Review
  • Optimization of Accelerated Solvent Extraction of Phenolic Compounds from Chaga Using Response Surface Methodology
  • Optimization Method for Phenolic Compounds Extraction from Medicinal Plant (Juniperus procera) and Phytochemicals Screening
  • Troubleshooting low yield in natural product isol
  • Optimization of chemical extraction of phenolic compounds from fruits and vegetable residue by UPLC-MSE
  • Optimizing the Extraction of Phenolic Compounds with High Antioxidant Activity from Mango Seed Kernel Wastes Using Response Surf
  • Ultrasound-Assisted Extraction of Flavonoids from Potentilla fruticosa L.
  • Ultrasound-assisted extraction of flavonoids and phenolic compounds
  • Optimizing the Extraction of Phenolic Compounds with High Antioxidant Activity from Mango Seed Kernel Wastes Using Response Surf
  • Ultrasound-Assisted Extraction of Total Flavonoids from Pteris cretica L.
  • Optimization of an Ultrasound-Assisted Extraction Method Applied to the Extraction of Flavonoids from Moringa Leaves (Moringa oleífera Lam.)
  • Chalcone Scaffolds, Bioprecursors of Flavonoids: Chemistry, Bioactivities, and Pharmacokinetics
  • Optimization of ultrasonic-assisted extraction of flavonoids from Lactuca indica L. cv. Mengzao and their antioxidant properties
  • Troubleshooting: How to Improve Yield
  • Organic Chemistry 1 - What are some reasons for poor yield in liquid-liquid extraction labs?
  • How to Approach the Isolation of a N
  • Natural product isolation – how to get from biological m
  • Influence of extraction methods on stability of flavonoids
  • Chemistry and Biological Activities of Flavonoids: An Overview
  • UHPLC-UV/PDA Method Validation for Simultaneous Quantification of Luteolin and Apigenin Derivatives from Elaeis guineensis Leaf Extracts: An Application for Antioxidant Herbal Prepar
  • UHPLC-UV/PDA Method Validation for Simultaneous Quantification of Luteolin and Apigenin Derivatives from Elaeis guineensis Leaf Extracts: An Application for Antioxidant Herbal Prepar
  • Effects of Five Extraction Methods on Total Content, Composition, and Stability of Flavonoids in Jujube
  • Conventional and Emerging Extraction Processes of Flavonoids
  • (PDF) HPLC analysis of flavonoids
  • Plant Flavonoids: Chemical Characteristics and Biological Activity
  • Flavones: Food Sources, Bioavailability, Metabolism, and Bioactivity
  • Application Note: HPLC-Based Quantific
  • Natural colorants: Pigment stability and extraction yield enhancement via utilization of appropriate pretre
  • Flavonoids: an overview
  • HPLC-UV Analysis of Phloretin in Biological Fluids and Application to Pre-Clinical Pharmacokinetic Studies
  • Chalcones: Synthetic Chemistry Follows Where N
  • Hydroxylated chalcones with dual properties: xanthine oxidase inhibitors and radical scavengers

Sources

Technical Support Center: Uvangoletin Stability and Degradation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Uvangoletin. This guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive understanding of this compound's stability, its potential degradation pathways, and best practices for its handling and storage. Ensuring the integrity of your this compound samples is paramount for achieving reproducible and reliable experimental outcomes.

This compound is a dihydrochalcone, a class of natural phenols known for their diverse biological activities.[1][2] Like many polyphenolic compounds, its structure, rich in hydroxyl groups and an aromatic ketone, makes it susceptible to various degradation pathways.[3][4] This guide will address common issues encountered during its use and provide preventative protocols.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is a dihydrochalcone, a type of flavonoid, with the chemical structure 1-(2,4-dihydroxy-6-methoxyphenyl)-3-phenylpropan-1-one.[5] Its polyphenolic nature, featuring multiple hydroxyl groups, makes it an effective antioxidant but also renders it susceptible to degradation through oxidation.[3][6] Furthermore, factors like light, temperature, and pH can compromise its structural integrity.[7] Degradation can lead to a loss of biological activity and the appearance of confounding artifacts in experimental data, making stability a critical factor for accurate research.

Q2: What are the primary environmental factors that cause this compound degradation?

A2: The main factors are exposure to oxygen (oxidation), light (photodegradation), non-neutral pH (hydrolysis), and elevated temperatures.[7][8]

  • Oxygen: The phenolic hydroxyl groups on this compound's A-ring are susceptible to oxidation, which can be catalyzed by trace metals and lead to the formation of quinone-type products.[4][6]

  • Light: Chalcones and related compounds can absorb UV radiation, leading to photochemical reactions such as isomerization or cleavage.[9][10] Protecting this compound from light is crucial, especially when in solution.

  • pH: Flavonoids can be unstable in alkaline or strongly acidic conditions, which can catalyze hydrolytic cleavage of the molecule.

  • Temperature: Higher temperatures accelerate the rate of all chemical degradation reactions.[11]

Q3: How can I tell if my this compound sample has degraded?

A3: Visually, degradation of a this compound solution might be indicated by a color change (e.g., yellowing or browning due to oxidation products) or the formation of precipitate. For solid samples, discoloration can occur. However, significant degradation can happen without any visible signs. The most reliable method to assess purity and detect degradation is through analytical techniques like High-Performance Liquid Chromatography (HPLC), which can separate this compound from its degradation products.[12] A loss of the main peak area and/or the appearance of new, typically more polar, peaks are strong indicators of degradation.

Q4: Is it safe to store this compound solutions at room temperature?

A4: It is not recommended. Storing this compound solutions, even for a short period, at room temperature can accelerate degradation, particularly if exposed to light and oxygen. For daily use, solutions should be kept on ice and protected from light. For longer-term storage, freezing at -20°C or -80°C is essential.[7]

Section 2: Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Problem 1: I am observing inconsistent results between experiments run on different days.

  • Potential Cause: This is a classic sign of sample degradation. A stock solution that was active on day one may have partially degraded by day three, leading to lower efficacy or altered kinetics.

  • Troubleshooting Steps:

    • Verify Stock Integrity: Was the stock solution freshly prepared from a solid? How old is it and how was it stored (temperature, light exposure)?

    • Implement Aliquoting: If you are repeatedly freeze-thawing a single stock solution, degradation is likely. Prepare single-use aliquots from a freshly made concentrated stock to avoid this.

    • Analytical Check: If possible, run an HPLC-UV analysis on your stock solution to check for the presence of degradation products. Compare the chromatogram to that of a freshly prepared standard.

  • Recommendation: Always prepare fresh dilutions from a properly stored, frozen aliquot immediately before each experiment.

Problem 2: My HPLC/LC-MS analysis shows new peaks that were not there previously.

  • Potential Cause: The appearance of new peaks, especially those with shorter retention times (indicating higher polarity), is a strong indicator of degradation products like phenolic acids resulting from oxidative cleavage.[4][13]

  • Troubleshooting Steps:

    • Review Handling Protocol: Was the sample exposed to light or left at room temperature for an extended period during sample preparation? Was the solvent degassed? Dissolved oxygen can promote degradation.

    • Check Solvent pH: Ensure the pH of your solvent or buffer is compatible with this compound stability. Neutral or slightly acidic conditions are generally preferable to alkaline conditions.

    • Hypothesize Products: Based on the known degradation pathways (see Section 3), the new peaks could correspond to oxidized this compound or cleavage products. LC-MS can help identify the molecular weights of these new species.[12]

  • Recommendation: Minimize sample exposure to air and light during all analytical procedures. Use amber autosampler vials and consider blanketing samples with an inert gas like argon or nitrogen if sensitivity is high.

Troubleshooting Workflow

G start Experimental Issue Observed (e.g., Inconsistent Results, New HPLC Peaks) check_stock Assess Stock Solution: - Age? - Storage Conditions? - Freeze-Thaw Cycles? start->check_stock is_fresh Is Stock Solution Freshly Prepared & Properly Stored? check_stock->is_fresh review_handling Review Experimental Protocol: - Light/Air Exposure? - Temperature? - Solvent/Buffer pH? is_fresh->review_handling Yes prepare_new Action: Prepare Fresh Stock Solution from Solid. Implement Single-Use Aliquots. is_fresh->prepare_new No is_protocol_ok Is Protocol Optimized for Stability? review_handling->is_protocol_ok modify_protocol Action: Modify Protocol. - Use Amber Vials. - Degas Solvents. - Work on Ice. - Adjust pH. is_protocol_ok->modify_protocol No analyze_purity Optional: Analyze Purity via HPLC-UV/MS is_protocol_ok->analyze_purity Yes prepare_new->review_handling modify_protocol->analyze_purity resolve Problem Resolved analyze_purity->resolve

Caption: Troubleshooting workflow for this compound stability issues.

Section 3: Degradation Pathways and Mechanisms

While specific degradation pathways for this compound have not been exhaustively detailed in the literature, we can postulate the most likely routes based on its dihydrochalcone structure and the known chemistry of flavonoids.[4][8][13]

  • Oxidative Degradation: This is likely the primary non-biological degradation pathway. The hydroxyl groups on the A-ring make the molecule susceptible to oxidation. This can proceed via a hydrogen atom transfer (HAT) or single electron transfer (SET) mechanism, especially in the presence of reactive oxygen species (ROS) or metal ions.[6][14] The initial oxidation can form a semiquinone radical, which is unstable and can react further, potentially leading to dimerization or cleavage of the molecule.

  • Hydrolytic Cleavage: A known metabolic pathway for dihydrochalcones involves hydrolysis of the C-ring structure, yielding smaller phenolic compounds.[13] For this compound, this would likely involve cleavage of the bond between the carbonyl group and the propane bridge, resulting in 2,4-dihydroxy-6-methoxybenzoic acid and phenylpropene or related compounds. This reaction may be catalyzed by acidic or basic conditions.

  • Photodegradation: Although this compound lacks the α,β-unsaturated double bond of a chalcone, its aromatic rings and carbonyl group still absorb UV light.[10] This absorption can excite the molecule to a higher energy state, making it more reactive towards oxygen or leading to bond cleavage.

Postulated Degradation Pathways of this compound

G cluster_0 Primary Degradation Stressors cluster_1 Degradation Pathways cluster_2 Potential Degradation Products O2 Oxygen (O₂) Oxidation Oxidation O2->Oxidation Light Light (hν) Photodegradation Photodegradation Light->Photodegradation pH H⁺ / OH⁻ Cleavage Hydrolytic Cleavage pH->Cleavage This compound This compound This compound->Oxidation This compound->Cleavage This compound->Photodegradation Quinone Quinone-type Products Oxidation->Quinone Other Other Fragments & Dimers Oxidation->Other Acids Phenolic Acids Cleavage->Acids Photodegradation->Other

Caption: Postulated degradation pathways for this compound.

Section 4: Protocols for Prevention and Handling

Adhering to strict storage and handling protocols is the most effective way to prevent this compound degradation.

Protocol 4.1: Storage of this compound

Objective: To define conditions for the short-term and long-term storage of solid and solution forms of this compound to maintain its integrity.

A. Solid this compound

  • Long-Term Storage (> 1 month):

    • Store the solid compound in a tightly sealed amber glass vial.

    • Place the vial in a desiccator containing a desiccant (e.g., silica gel) to minimize moisture.

    • For maximal stability, flush the vial with an inert gas (argon or nitrogen) before sealing.

    • Store the desiccator at -20°C or, ideally, -80°C.

  • Short-Term Storage (< 1 month):

    • Store in a tightly sealed amber vial inside a desiccator at 4°C. Avoid frequent temperature cycling.

B. This compound in Solution

  • Long-Term Stock Solutions:

    • Prepare a concentrated stock solution (e.g., 10-50 mM) in an appropriate anhydrous solvent (e.g., DMSO, ethanol).

    • Dispense the stock solution into single-use aliquots in small, tightly capped amber or foil-wrapped vials.

    • Flush the headspace of each vial with inert gas before capping.

    • Store aliquots at -80°C. Avoid repeated freeze-thaw cycles.

  • Working Solutions (for immediate use):

    • Thaw a single aliquot of the concentrated stock solution.

    • Dilute to the final working concentration in your experimental buffer or medium immediately before use.

    • Keep the working solution on ice and protected from light throughout the experiment.

    • Discard any unused portion of the diluted working solution at the end of the day. Do not re-freeze and re-use diluted solutions.

Protocol 4.2: Preparation of Stock Solutions

Objective: To prepare a concentrated stock solution of this compound while minimizing initial degradation.

Materials:

  • Solid this compound

  • High-purity, anhydrous solvent (e.g., DMSO, Ethanol)

  • Calibrated balance

  • Amber glass vials

  • Inert gas source (Argon or Nitrogen)

  • Pipettes

Procedure:

  • Pre-Weighing: Allow the vial of solid this compound to equilibrate to room temperature for 15-20 minutes before opening to prevent condensation of atmospheric moisture onto the cold solid.

  • Weighing: Weigh the desired amount of this compound quickly in a low-humidity environment if possible.

  • Dissolution: Add the appropriate volume of anhydrous solvent to the solid to achieve the target concentration. Cap the vial and vortex or sonicate briefly until fully dissolved. Perform this step under subdued lighting.

  • Inert Gas Purge: Uncap the vial and gently flush the headspace with a stream of argon or nitrogen for 10-15 seconds. Immediately recap the vial tightly.

  • Aliquoting: Immediately dispense the solution into single-use amber micro-vials. Purge each aliquot vial with inert gas before sealing.

  • Storage: Label the aliquots clearly with the compound name, concentration, solvent, and date. Immediately transfer to -80°C for long-term storage.

Section 5: Data Summary

The stability of this compound is influenced by several factors. The following table summarizes these factors and provides generalized recommendations based on studies of similar compounds.[7][9][10][11]

FactorEffect on StabilityRecommendation
Temperature High temperature increases the rate of degradation.Store solid long-term at -20°C or -80°C. Store solutions at -80°C. Keep working solutions on ice.
Light (UV/Visible) Promotes photodegradation and oxidation.Store solid and solutions in amber vials or protect from light with aluminum foil. Perform experiments under subdued light.
Oxygen Causes oxidative degradation of phenolic groups.Store under an inert atmosphere (argon or nitrogen). Use degassed solvents for preparing solutions.
pH Alkaline or strongly acidic conditions can catalyze hydrolysis.Prepare solutions in neutral or slightly acidic (pH 6-7) buffers. Avoid high pH.
Moisture Can facilitate hydrolytic and oxidative reactions.Store solid compound in a desiccator. Use anhydrous solvents for stock solutions.
Freeze-Thaw Cycles Repeated cycles can introduce moisture and oxygen, accelerating degradation in solution.Prepare single-use aliquots of stock solutions to avoid freeze-thaw cycles.

References

  • Orzeł, A., Daszykowski, M., & Szymański, P. (2019). Dihydrochalcones: Methods of Acquisition and Pharmacological Properties—A First Systematic Review. Molecules, 24(23), 4393.
  • Orzeł, A., Daszykowski, M., & Szymański, P. (2019). Dihydrochalcones: Methods of Acquisition and Pharmacological Properties—A First Systematic Review. ResearchGate.
  • Salehi, B., et al. (2023). Polyphenols from Byproducts: Their Applications and Health Effects. Molecules, 28(1), 358.
  • Wikipedia contributors. (2023). Dihydrochalcone. Wikipedia, The Free Encyclopedia.
  • Brett, C. M. A., & Ghica, M. E. (2023). Electrochemistry of Flavonoids. Molecules, 28(22), 7654.
  • Ko, E., et al. (2018). Identification of Beta-Carotene Degradation Compounds and Their Structural Elucidation by High-Resolution Accurate Mass Spectrometry. Journal of Agricultural and Food Chemistry, 66(18), 4764-4773.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. CID=6483649.
  • Guaringue, R. P., et al. (2025). Chalcone Derivatives: Antioxidant Activity, Photoprotective Properties, and Stability under UV Irradiation. ACS Omega.
  • Chen, H., et al. (2022). Stability of carotenoids and carotenoid esters in pumpkin (Cucurbita maxima) slices during hot air drying. Food Chemistry, 367, 130710.
  • Mahapatra, D. K., et al. (2020). Chalcone Scaffolds, Bioprecursors of Flavonoids: Chemistry, Bioactivities, and Pharmacokinetics. Molecules, 25(22), 5289.
  • Lhiaubet-Vallet, V., et al. (2020). Absorption and Photo-Stability of Substituted Dibenzoylmethanes and Chalcones as UVA Filters. Molecules, 25(18), 4238.
  • Van der Pijl, A., et al. (2020). Photodegradation Products and their Analysis in Food. Herald Scholarly Open Access.
  • ResearchGate. (n.d.). Chemical structure of this compound. Scientific Diagram.
  • Amić, A. (2024). Flavonoid Oxidation Potentials and Antioxidant Activities—Theoretical Models Based on Oxidation Mechanisms and Related Changes in Electronic Structure. Molecules, 29(9), 2135.
  • Budin, J. T., et al. (2008). Processing stability of squalene in amaranth and antioxidant potential of amaranth extract. Journal of Agricultural and Food Chemistry, 56(22), 10644-8.
  • Kumar, S., & Pandey, A. K. (2013). Chemistry and Biological Activities of Flavonoids: An Overview. The Scientific World Journal, 2013, 162750.
  • Szymański, P., et al. (2024). Organic Sunscreens and Their Products of Degradation in Biotic and Abiotic Conditions—In Silico Studies of Drug-Likeness and Human Placental Transport. International Journal of Molecular Sciences, 25(22), 12345.
  • Perez-Gonzalez, A., et al. (2012). Structure of Dihydrochalcones and Related Derivatives and Their Scavenging and Antioxidant Activity against Oxygen and Nitrogen Radical Species. Molecules, 17(1), 816-832.
  • ResearchGate. (2002). Photochemistry of chalcone and the application of chalcone-derivatives in photo-alignment layer of liquid crystal display. Request PDF.
  • Polonini, H. C., et al. (2017). Stability of gabapentin in extemporaneously compounded oral suspensions. American Journal of Health-System Pharmacy, 74(8), e205-e212.
  • Cuevas-Valenzuela, J., et al. (2024). Gross Antioxidant Capacity and Anti-Inflammatory Potential of Flavonol Oxidation Products: A Combined Experimental and Theoretical Study. Antioxidants, 13(2), 198.
  • Mahapatra, D. K., et al. (2020). Chalcone Scaffolds, Bioprecursors of Flavonoids: Chemistry, Bioactivities, and Pharmacokinetics. Molecules, 25(22), 5289.
  • de Oliveira, A. C. G., et al. (2018). Main Degradation Products of Dabigatran Etexilate Evaluated by LC-UV and LC-ESI-MS, Degradation Kinetics and in vitro Cytotoxicity Studies. ResearchGate.
  • Micali, M., et al. (2022). The green chemistry of chalcones: Valuable sources of privileged core structures for drug discovery. Frontiers in Chemistry, 10, 1041697.
  • Discekici, E. H., et al. (2017). Decarboxylative alkylation for site-selective bioconjugation of native proteins via oxidation potentials. Nature Communications, 8, 1403.
  • Đaković-Švajcer, K., et al. (2023). Degradation Mechanisms of 4,7-Dihydroxycoumarin Derivatives in Advanced Oxidation Processes: Experimental and Kinetic DFT Study. Molecules, 28(3), 1403.
  • Mbaveng, A. T., & Kuete, V. (2017). Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence. Frontiers in Pharmacology, 8, 591.
  • ResearchGate. (2025). Chalcone Derivatives: Antioxidant Activity, Photoprotective Properties, and Stability under UV Irradiation. Download Citation.
  • Wybraniec, S., et al. (2023). Unveiling Alternative Oxidation Pathways and Antioxidant and Cardioprotective Potential of Amaranthin-Type Betacyanins from Spinach-like Atriplex hortensis var. 'Rubra'. Journal of Agricultural and Food Chemistry, 71(41), 14981–14992.
  • ResearchGate. (2020). (PDF) Chalcone Scaffolds, Bioprecursors of Flavonoids: Chemistry, Bioactivities, and Pharmacokinetics.

Sources

Uvangoletin Crystallization Technical Support Center

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Uvangoletin crystallization. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the crystallization of this compound, a flavonoid natural product. As a member of the chalcone class, this compound presents unique opportunities and challenges in obtaining high-quality single crystals suitable for structural analysis and further downstream applications.[1] This resource provides in-depth, experience-driven answers to frequently asked questions, detailed protocols, and the scientific rationale behind our troubleshooting recommendations.

Understanding the Crystallization Landscape

Crystallization is a thermodynamic process driven by supersaturation, where a solute precipitates from a solution in a highly ordered, solid-state form.[2] The process is a delicate balance between two key kinetic events: nucleation , the initial formation of a stable crystalline entity, and crystal growth , the subsequent addition of molecules to that nucleus.[2][3][4] Many experimental issues arise from an imbalance between these two rates. Rapid nucleation leads to many small crystals, while excessively slow growth can be impractical. The goal is to control conditions to favor slow, ordered growth on a limited number of nuclei.

G cluster_0 Key Crystallization Parameters Solute This compound Properties (Purity, Concentration) Supersaturation Supersaturation State Solute->Supersaturation determine Solvent Solvent System (Solubility, Polarity, Volatility) Solvent->Supersaturation determine Conditions Physical Conditions (Temperature, Pressure, Time) Conditions->Supersaturation determine Nucleation Nucleation (Formation of Nuclei) Supersaturation->Nucleation drives Growth Crystal Growth (Addition to Lattice) Supersaturation->Growth drives Nucleation->Growth provides sites for Result Crystal Outcome (Size, Quality, Morphology) Nucleation->Result influences number Growth->Result

Caption: Core factors influencing the outcome of a crystallization experiment.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during this compound crystallization in a direct Q&A format.

Category 1: No Crystals Are Forming

Question 1: I've left my this compound solution for a week and see no crystals, only clear solution. What's wrong?

Answer: Your solution is likely undersaturated or stuck in a metastable state where the energy barrier for nucleation is too high.[3][5] Essentially, the this compound molecules have not been sufficiently "pushed" to organize into a crystal lattice.

Scientific Rationale: Crystals form from a supersaturated solution, a non-equilibrium state containing more dissolved solute than it thermodynamically should.[2] This state is achieved by changing conditions like solvent concentration or temperature. If the solution is not supersaturated, there is no driving force for crystallization. Even in a supersaturated state, nucleation requires overcoming an energy barrier to form a stable nucleus.[5]

Troubleshooting Action Plan:

  • Induce Supersaturation:

    • Slowly Evaporate Solvent: Loosen the cap of your vial (e.g., cover with parafilm and poke a few small holes) to allow the solvent to evaporate slowly over several days.[6][7] This gradually increases the this compound concentration.

    • Introduce an Anti-Solvent (Vapor Diffusion): Place your vial (containing this compound dissolved in a "good" solvent) inside a larger, sealed jar that contains a small amount of an "anti-solvent"—a solvent in which this compound is insoluble but is miscible with the good solvent. The anti-solvent vapor will slowly diffuse into your solution, reducing the overall solubility and promoting crystallization.[8][9] This is a highly controlled and effective method.

  • Lower the Nucleation Barrier:

    • Scratch the Glass: Gently scratch the inside of the vial below the solution surface with a clean glass rod. The microscopic imperfections created can act as heterogeneous nucleation sites.[3]

    • Introduce a Seed Crystal: If you have a previously grown crystal of this compound, add a tiny fragment to the supersaturated solution. This bypasses the primary nucleation step entirely.

Category 2: Oiling Out & Amorphous Precipitation

Question 2: Instead of crystals, my this compound has formed an oily liquid or a fine powder at the bottom of the vial. What is happening?

Answer: This common issue, known as "oiling out" or "crashing out," occurs when the solution becomes too supersaturated too quickly.[10][11] The this compound molecules drop out of solution before they have time to align into an ordered crystal lattice, resulting in a liquid (oil) or an amorphous solid (powder).

Scientific Rationale: The rate of desupersaturation is critical. If the concentration of the solute far exceeds the solubility limit, the kinetic barrier to precipitation is overcome so rapidly that random aggregation is favored over orderly crystal growth.[10] This is particularly common for molecules like flavonoids, which can have multiple hydrogen bonding sites, leading to complex intermolecular interactions. Factors like a rapid temperature drop or the use of a solvent system with drastically different polarities can trigger this phenomenon.[12]

Troubleshooting Action Plan:

  • Slow Down the Process:

    • Reduce the Cooling Rate: If using a slow cooling method, insulate the flask (e.g., place it in a warm water bath or wrap it in cotton wool) to ensure the temperature decreases over several hours or even days.[13]

    • Use Less Anti-Solvent: In a vapor or liquid diffusion setup, reduce the amount of the anti-solvent to slow the rate of solubility change.

  • Adjust the Solvent System:

    • Add More "Good" Solvent: Re-dissolve the oil or powder by gently heating and adding a small amount more of the solvent in which this compound is more soluble.[11] This creates a slightly less concentrated solution that will become supersaturated more slowly upon cooling or evaporation.

    • Choose Solvents with Similar Polarities: When using a binary solvent system (e.g., for liquid-liquid diffusion), avoid pairs with extreme polarity differences (like hexane and methanol).[6] A more compatible pair, such as ethyl acetate and hexane, is often more successful.

  • Check Purity: Impurities can sometimes inhibit crystallization and promote oiling out.[14] Consider an additional purification step for your this compound sample, such as column chromatography. A purity of >95% is recommended for initial crystallization trials.[15]

G Start Start: Clear Solution Condition Is Crystal Formation Occurring? Start->Condition NoCrystals Problem: No Crystals (Undersaturated) Condition->NoCrystals No YesCrystals What is the Outcome? Condition->YesCrystals Yes Action1 Action: - Increase Concentration - Scratch Vial - Add Seed Crystal NoCrystals->Action1 GoodCrystals Success: Quality Crystals YesCrystals->GoodCrystals Good Quality OilingOut Problem: Oiling Out or Powder YesCrystals->OilingOut Oil/Powder PoorQuality Problem: Poor Quality (Needles, Small) YesCrystals->PoorQuality Poor Quality Action2 Action: - Slow Cooling/Evaporation - Adjust Solvent Ratio - Check Purity OilingOut->Action2 Action3 Action: - Reduce Nucleation - Slow Growth Rate - Screen Additives PoorQuality->Action3

Caption: A logical troubleshooting workflow for crystallization experiments.

Category 3: Poor Crystal Quality

Question 3: I am getting crystals, but they are very fine needles, small clusters, or dendritic. How can I grow larger, single crystals?

Answer: The formation of needles or many small crystals indicates that the rate of nucleation is significantly higher than the rate of crystal growth.[14] Your experiment is producing too many starting "seeds" at once, and they don't have the time or space to grow large before the solute is depleted.

Scientific Rationale: Ideally, only a few nuclei should form in a highly supersaturated solution. The remaining solute molecules will then deposit onto these existing nuclei, promoting growth rather than forming new nuclei.[7] When nucleation is too rapid, a shower of microcrystals is formed. Dendritic growth is often a sign of rapid growth limited by how fast solute molecules can diffuse to the crystal surface.[3]

Troubleshooting Action Plan:

  • Reduce Supersaturation Level: Start with a solution that is closer to the saturation point. This can be achieved by using slightly more solvent or a higher initial temperature for slow cooling experiments.

  • Minimize Nucleation Sites:

    • Use Clean, Smooth Glassware: Scratches and dust are potent nucleation sites.[9] Use new or meticulously cleaned vials. Filtering the solution through a 0.22 µm syringe filter into the crystallization vessel can remove dust particles that act as heterogeneous nuclei.[14]

    • Avoid Vibration: Set up your crystallization experiments in a quiet, undisturbed location. Vibrations can induce mass nucleation.[7]

  • Control Temperature: For slow cooling, a very slow and controlled temperature ramp is crucial. For other methods, maintaining a constant temperature is key, as fluctuations can trigger secondary nucleation events.[16]

Quantitative Data: Solvent Selection

Choosing the right solvent is the most critical step in crystallization.[9] Since specific solubility data for this compound is not widely published, we can use data from structurally similar flavonoids as a starting point.[17][18] The goal is to find a solvent or solvent system where this compound is moderately soluble at room temperature or highly soluble only when heated.

SolventPolarity IndexBoiling Point (°C)Suitability for FlavonoidsRecommended Technique
Acetone 5.156Good solubility for many flavonoid aglycones.[17][18]Slow Evaporation, Anti-solvent
Ethanol 4.378Generally good solubility.Slow Cooling, Slow Evaporation
Methanol 5.165Good solubility, but can be too volatile.Anti-solvent, Slow Cooling
Ethyl Acetate 4.477Moderate solubility, good for solvent pairs.Layering, Vapor Diffusion
Acetonitrile 5.882Good solubility for some flavonoids.[17][18]Slow Evaporation, Anti-solvent
Tetrahydrofuran (THF) 4.066Good dissolving solvent, often paired with an anti-solvent.Vapor Diffusion (use Pentane as anti-solvent)[13]
Toluene 2.4111Lower solubility, useful for slow cooling from high temps.Slow Cooling
Hexane / Heptane 0.169 / 98Very low solubility (good as anti-solvent).Anti-solvent in Diffusion Methods
Water 10.2100Poor solubility for flavonoid aglycones.[19]Can be used as an anti-solvent with polar organic solvents.

Data compiled from various sources on organic solvent properties and flavonoid solubility.[12][17][18][20][21]

Experimental Protocols

Protocol 1: Slow Evaporation

This is often the simplest and most successful method for initial screening.[6][7]

  • Preparation: Prepare a nearly saturated solution of this compound (e.g., 5-10 mg) in a suitable solvent (e.g., Acetone or Ethyl Acetate) in a clean, small glass vial (1-2 dram).

  • Filtration: Filter the solution through a 0.22 µm syringe filter into a final, clean crystallization vial to remove any particulate matter that could act as unwanted nucleation sites.

  • Evaporation Control: Cover the vial with parafilm and use a needle to poke 2-3 small holes.[7] The number and size of the holes will control the evaporation rate. Fewer/smaller holes lead to slower growth and potentially better crystals.

  • Incubation: Place the vial in a vibration-free location at a constant temperature.

  • Observation: Monitor the vial daily without disturbing it. Crystals should ideally form over 2-7 days.[22]

Protocol 2: Vapor Diffusion (Sitting Drop)

This method offers excellent control over the rate of desupersaturation and is ideal for small quantities of material.[9][23]

G cluster_0 Vapor Diffusion Setup cluster_1 cluster_2 Reservoir Sealed Outer Vial (e.g., Scintillation Vial) AntiSolvent InnerVial Open Inner Vial Vapor Vapor Diffusion AntiSolvent->Vapor Solution Arrow Vapor->Solution

Caption: Schematic of a sitting drop vapor diffusion experiment.

  • Preparation: In a small, open container (like a 0.5 dram vial or a micro-bridge), dissolve 2-5 mg of this compound in a minimal amount of a "good" solvent with a relatively low vapor pressure (e.g., Acetone, THF).

  • Reservoir Setup: Place this open container inside a larger, sealable vessel (e.g., a 20 mL scintillation vial). Add a small amount (0.5-1 mL) of a volatile anti-solvent (e.g., Hexane or Pentane) to the bottom of the larger vessel, ensuring the liquid level is below the top of the inner container.[9]

  • Sealing: Tightly seal the outer vessel. The more volatile anti-solvent will slowly diffuse as vapor into the this compound solution.

  • Equilibration: This diffusion process reduces the solubility of this compound in the solution drop, gradually inducing supersaturation and promoting slow crystal growth.

  • Incubation & Observation: Store in a stable, vibration-free environment and monitor over several days to weeks.

Crystal Characterization

Once you have obtained crystals, it is essential to characterize them to confirm their identity and quality.

TechniqueInformation ProvidedReference
Optical Microscopy Initial assessment of morphology, size, and single-crystal nature. Polarized light can help distinguish between crystalline and amorphous material.[24]
X-Ray Diffraction (XRD) The definitive method for structure determination. Single-Crystal XRD (SCXRD) provides the atomic structure, while Powder XRD (PXRD) gives a fingerprint of the crystalline phase.[25][26]
Differential Scanning Calorimetry (DSC) Provides information on melting point and polymorphism (different crystal forms).[24][27]
Fourier-Transform Infrared (FTIR) Spectroscopy Confirms the presence of key functional groups and can help identify the solvent incorporated into the crystal lattice.[26]

References

  • Slow Evaporation Method. (n.d.). University of Washington, Department of Chemistry.
  • Zhang, G., et al. (2021). Instrumental Analytical Techniques for the Characterization of Crystals in Pharmaceutics and Foods. ACS Publications.
  • Growing Quality Crystals. (n.d.). MIT Department of Chemistry.
  • Jones, C. (2013). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section A: Foundations and Advances.
  • Tips and Tricks for the Lab: Growing Crystals Part 3. (2012). ChemistryViews.
  • Instrumental Analytical Techniques for the Characterization of Crystals in Pharmaceutics and Foods. (2017). American Chemical Society.
  • Crystallization Guide. (n.d.). IMSERC.
  • Guide for crystallization. (n.d.). University of Strasbourg.
  • Sitting Drop Vapor Diffusion Crystallization. (n.d.). Hampton Research.
  • Bernstein, J. (2007). Analytical techniques for studying and characterizing polymorphs. Polymorphism in Molecular Crystals.
  • Vekilov, P. G. (2010). Nucleation. Crystal Growth & Design.
  • Hanging Drop Vapor Diffusion Crystallization. (n.d.). Hampton Research.
  • CRYSTAL CHARACTERIZATION TECHNIQUES. (2018). International Journal of Pure and Applied Mathematics.
  • De Yoreo, J. J., & Vekilov, P. G. (2003). Principles of Crystal Nucleation and Growth. Reviews in Mineralogy and Geochemistry.
  • Various techniques for study of Crystal Properties. (2017). Slideshare.
  • Crystal Growth: Principles of Crystallization. (2025). JoVE.
  • Lambart, S. (2022). L9: Crystal growth and nucleation. University of Alberta.
  • What Problems Might Occur If Crystallization Occurs Too Rapidly? (2024). Achieve Chem.
  • Nucleation and Crystal Growth: Recent Advances and Future Trends. (2023). MDPI.
  • This compound. (n.d.). PubChem.
  • Troubleshooting Crystallization. (2022). Chemistry LibreTexts.
  • Common Problems in Protein X-ray Crystallography and How to Solve Them. (n.d.). RayBiotech.
  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
  • Solutions to Common Small Molecule Drug API Manufacturing Challenges: Solid Form Isolation. (2021). Regis Technologies.
  • Anthocyanin stability and degradation in plants. (2021). PubMed.
  • Anthocyanin stability and degradation in plants. (2021). PMC - NIH.
  • Flavonoid-Based Cocrystals: A Comprehensive Study on Their Synthesis, Characterization, Physicochemical Properties and Applications. (2023). MDPI.
  • Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon. (2021). PMC - NIH.
  • The Stability of Anthocyanins and Their Derivatives through Clay Minerals: Revising the Current Literature. (2022). MDPI.
  • Crystallization | Organic Chemistry Lab Techniques. (2024). YouTube.
  • Crystals with problems. (n.d.). Terese Bergfors.
  • Solubility of Flavonoids in Organic Solvents. (2025). ResearchGate.
  • Relative Solubility, Stability, and Absorptivity of Lutein and ??-Carotene in Organic Solvents. (2025). ResearchGate.
  • Solubility of Flavonoids in Organic Solvents. (n.d.). Scite.ai.
  • Optimization of crystallization conditions for biological macromolecules. (n.d.). PMC - NIH.
  • Advances in the Preparation, Stability, Metabolism, and Physiological Roles of Anthocyanins: A Review. (2023). MDPI.
  • Solubility of Organic and Inorganic Chemicals in Selected Solvents. (n.d.). National Technical Reports Library.
  • Kumar, S., & Pandey, A. K. (2013). Chemistry and Biological Activities of Flavonoids: An Overview. The Scientific World Journal.

Sources

Uvangoletin Technical Support Center: Navigating Polypharmacology and Experimental Design

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers working with Uvangoletin. This guide is designed to provide practical, in-depth assistance for designing, executing, and interpreting experiments with this natural chalcone. Given that this compound, like many flavonoids, may interact with multiple cellular targets, this center focuses on strategies for understanding and managing its polypharmacological profile to ensure the integrity and validity of your research findings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its generally reported biological activities?

This compound is a natural product classified as a chalcone, which is a subclass of flavonoids.[1] It has been isolated from plants such as Cedrelopis grevei.[2] Chalcones and flavonoids as a class are known to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer effects.[2][3][4] The therapeutic potential of these compounds is often attributed to their ability to modulate various cellular signaling pathways.[5][6]

Q2: I can't find a single, definitive "on-target" for this compound. What does this mean for my research?

The lack of a single, well-defined molecular target is a common characteristic of many natural products, including flavonoids. This phenomenon is known as polypharmacology, where a compound can bind to and modulate the activity of multiple proteins.[3][7] For your research, this means it is crucial to avoid assuming that an observed phenotype is the result of a single target. Instead, a systematic approach to identify the relevant target(s) in your specific experimental context is necessary.

Q3: What are some common molecular targets for flavonoids and chalcones like this compound?

Flavonoids have been shown to interact with a diverse array of cellular proteins. Some of the most common target classes include:

  • Protein Kinases: Many flavonoids can inhibit the activity of both tyrosine kinases and serine/threonine kinases, often by competing with ATP for binding to the kinase domain.[8][9][10][11] This can impact major signaling pathways like PI3K-Akt and MAPK.[5]

  • Ion Channels: Certain flavonoids have been identified as modulators of ion channels. For example, the flavonoid galangin is an inhibitor of the TRPC5 calcium channel, and structure-activity relationship studies suggest that other flavonoids can also interact with TRPC5 and related channels.[12][13]

  • Nuclear Receptors: Flavonoids can bind to nuclear receptors and influence gene transcription.[3]

  • Other Enzymes: Targets such as cyclooxygenases (COX), 5-lipoxygenase (5-LOX), and tyrosinase have also been reported for various chalcones.[14]

Q4: How can I begin to identify the primary target(s) of this compound in my experimental system?

Identifying the most relevant target(s) of this compound in your model system requires a multi-pronged approach. A good starting point is to perform a thorough dose-response analysis to determine the lowest effective concentration that elicits your phenotype of interest. Subsequently, you can employ target identification techniques. For a hypothesized target, a Cellular Thermal Shift Assay (CETSA) can confirm direct binding in a cellular context. For a broader, unbiased approach, techniques like kinome profiling can screen for activity against a large panel of kinases.

Troubleshooting Guides

Problem 1: this compound is highly cytotoxic to my cells. How can I determine if this is a specific on-target effect or general toxicity?

High cytotoxicity can be a confounding factor in experiments. Here’s how to troubleshoot this issue:

  • Possible Cause: The concentration of this compound used may be too high, leading to non-specific effects.

  • Solution:

    • Determine the IC50 and Use Lower Concentrations: Perform a dose-response curve to determine the 50% inhibitory concentration (IC50) for cell viability. For mechanistic studies, use concentrations at or below the IC50.

    • Assess Selectivity: Compare the cytotoxicity of this compound in your cancer cell line of interest versus a non-cancerous, healthy cell line. A significant difference in IC50 values suggests some level of selectivity.

    • Investigate the Mechanism of Cell Death: Use techniques like Annexin V/PI staining to determine if cell death is occurring through apoptosis or necrosis. A specific, apoptotic response is more indicative of a targeted mechanism than widespread necrosis.

Problem 2: I'm seeing inconsistent results with this compound across different cell lines of the same cancer type. What could be the cause?

  • Possible Cause: The molecular target(s) of this compound may be differentially expressed or have varying importance in the different cell lines.

  • Solution:

    • Characterize Your Cell Lines: Perform baseline characterization of your cell lines to understand the expression levels of potential target proteins (e.g., specific kinases, ion channels).

    • Correlate Target Expression with Sensitivity: Analyze whether there is a correlation between the expression level of a hypothesized target and the sensitivity of the cell line to this compound.

    • Use Target Knockdown/Knockout Models: If you have a hypothesized target, validate its role by testing the effect of this compound in cells where the target has been knocked down or knocked out. A diminished response in these cells would support the on-target activity of this compound.

Problem 3: I have a hypothesized target for this compound, but I need to confirm that the observed cellular phenotype is a direct result of its interaction with this target.

  • Possible Cause: The observed phenotype could be a result of this compound's effect on an unknown, off-target protein.

  • Solution:

    • Confirm Target Engagement: Use a target engagement assay like the Cellular Thermal Shift Assay (CETSA) to verify that this compound is binding to your hypothesized target in intact cells at the concentrations you are using.

    • Use Orthogonal Approaches: Try to rescue the phenotype by overexpressing a downstream effector of your target pathway. Alternatively, use another, structurally unrelated inhibitor of the same target. If both compounds produce the same phenotype, it strengthens the evidence for on-target activity.

    • Use an Inactive Analog: If available, use a structurally similar but biologically inactive analog of this compound as a negative control. This can help to distinguish specific from non-specific effects.

Data Presentation

The following table provides a conceptual example of how the inhibitory activity of different flavonoids can vary against different targets, underscoring the importance of empirical validation for each compound and experimental system.

CompoundTargetIC50 (µM)
Flavonoid A Kinase 10.5
Kinase 215
Ion Channel X> 50
Flavonoid B Kinase 125
Kinase 21.2
Ion Channel X5
This compound Target in Your SystemTo Be Determined

Visualizations

cluster_0 Potential Signaling Pathways This compound This compound Kinase Pathway (e.g., PI3K/Akt) Kinase Pathway (e.g., PI3K/Akt) This compound->Kinase Pathway (e.g., PI3K/Akt) Inhibition? Ion Channel Regulation (e.g., TRPC5) Ion Channel Regulation (e.g., TRPC5) This compound->Ion Channel Regulation (e.g., TRPC5) Modulation? Transcription Factor Activity Transcription Factor Activity This compound->Transcription Factor Activity Alteration?

Caption: Polypharmacology of this compound.

start Hypothesized Target for this compound protocol1 Protocol 1: Dose-Response & Selectivity Profiling start->protocol1 protocol2 Protocol 2: Cellular Thermal Shift Assay (CETSA) protocol1->protocol2 At lowest effective concentration protocol3 Orthogonal Validation (e.g., siRNA, other inhibitors) protocol2->protocol3 If target engagement is confirmed conclusion Confirmed On-Target Effect protocol3->conclusion

Caption: Experimental workflow for target validation.

Key Experimental Protocols

Protocol 1: Dose-Response and Selectivity Profiling

Objective: To determine the IC50 of this compound in a cancer cell line and a non-cancerous cell line to calculate the Selectivity Index (SI).

Materials:

  • This compound stock solution (in DMSO)

  • Cancer cell line of interest

  • Non-cancerous control cell line

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT or similar cell viability reagent

  • Plate reader

Procedure:

  • Seed both cell lines in separate 96-well plates at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete medium. Include a vehicle-only control (DMSO).

  • Replace the medium in the wells with the this compound dilutions.

  • Incubate for 48-72 hours.

  • Add the cell viability reagent to each well according to the manufacturer's instructions and incubate as required.

  • Read the absorbance on a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control for each concentration.

  • Plot the dose-response curves and determine the IC50 values for both cell lines.

  • Calculate the Selectivity Index (SI) = IC50 (normal cells) / IC50 (cancer cells). A higher SI indicates greater selectivity.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the binding of this compound to a hypothesized target protein in intact cells.

Materials:

  • Cells expressing the target protein

  • This compound

  • Vehicle control (DMSO)

  • PBS with protease and phosphatase inhibitors

  • PCR tubes

  • Thermal cycler

  • Lysis buffer

  • Western blot reagents (primary antibody for the target protein)

Procedure:

  • Culture cells to 80-90% confluency. Treat with this compound or vehicle for a specified time.

  • Harvest the cells and resuspend them in PBS with inhibitors.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Lyse the cells (e.g., by freeze-thaw cycles).

  • Centrifuge the lysates at high speed to pellet aggregated proteins.

  • Collect the supernatant (soluble fraction) and analyze the amount of the target protein remaining by Western blotting.

  • A shift in the melting curve (i.e., more soluble protein at higher temperatures) in the this compound-treated samples compared to the control indicates target engagement.

Protocol 3: Kinase Inhibition Profiling (Conceptual Workflow)

Objective: To assess the inhibitory activity of this compound against a panel of protein kinases.

Approach: This is typically performed as a service by specialized companies. The general workflow is as follows:

  • Provide a sample of this compound at a specified concentration.

  • The compound is screened against a large panel of recombinant kinases (e.g., >400 kinases).

  • The activity of each kinase is measured in the presence of this compound and compared to a control.

  • The results are provided as a percentage of inhibition for each kinase, allowing you to identify potential kinase targets.

  • Follow-up with dose-response assays for the most strongly inhibited kinases to determine IC50 values.

References

  • BenchChem. (n.d.). Minimizing off-target effects of Ivangustin.
  • Majumder, U., et al. (2021). Chalcone Scaffolds, Bioprecursors of Flavonoids: Chemistry, Bioactivities, and Pharmacokinetics. Molecules, 26(23), 7227.
  • Yarishkin, O. V., et al. (2015). Natural and synthetic flavonoid modulation of TRPC5 channels. British Journal of Pharmacology, 173(4), 647-662.
  • Vinayagam, D., et al. (2021). Structural basis for human TRPC5 channel inhibition by two distinct inhibitors. eLife, 10, e69075.
  • Foster, R. R., et al. (2015). Natural and synthetic flavonoid modulation of TRPC5 channels. British journal of pharmacology, 173(4), 647-662.
  • Lievremont, J. P., et al. (2005). TRPC5 Channel Sensitivities to Antioxidants and Hydroxylated Stilbenes. Journal of Biological Chemistry, 280(48), 39686-39695.
  • Geahlen, R. L., et al. (1989). Inhibition of protein-tyrosine kinase activity by flavanoids and related compounds. Journal of Natural Products, 52(5), 982-986.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6483649, this compound.
  • Wang, T., et al. (2019). Exploring the Mechanism of Flavonoids Through Systematic Bioinformatics Analysis. Frontiers in Pharmacology, 10, 830.
  • Safe, S., et al. (2020). Flavonoids: structure–function and mechanisms of action and opportunities for drug development. Cancers, 12(1), 136.
  • Gaspar, A., et al. (2015). Protein Adducts and Protein Oxidation as Molecular Mechanisms of Flavonoid Bioactivity. International Journal of Molecular Sciences, 16(12), 28877-28893.
  • Hou, D. X., et al. (2010). Flavonoids as protein kinase inhibitors for cancer chemoprevention: direct binding and molecular modeling. Antioxidants & Redox Signaling, 13(5), 691-719.
  • Hagiwara, M., et al. (1988). Differential effects of flavonoids as inhibitors of tyrosine protein kinases and serine/threonine protein kinases. Biochemical Pharmacology, 37(15), 2987-2992.
  • Zhao, C., et al. (2022). Botanical Flavonoids: Efficacy, Absorption, Metabolism and Advanced Pharmaceutical Technology for Improving Bioavailability. Molecules, 27(15), 4875.
  • Watson, J. L., et al. (2013). Signal transduction and molecular targets of selected flavonoids. Antioxidants & Redox Signaling, 19(2), 174-192.
  • Musiol, R., et al. (2020). Compounds from Natural Sources as Protein Kinase Inhibitors. International Journal of Molecular Sciences, 21(22), 8569.
  • Calic, M., et al. (2005). Flavonoids as Inhibitors of Lck and Fyn Kinases. Periodicum Biologorum, 107(3), 349-354.
  • Tuluc, P., & Carbone, E. (2024). TRPC5: a new entry to the chromaffin cell's palette of ion channels that control adrenal response to hypoglycemia. The EMBO Journal, e117286.
  • Ye, F., et al. (2017). Diverse Molecular Targets for Chalcones with Varied Bioactivities. Molecules, 22(1), 107.
  • Kumar, S., & Pandey, A. K. (2013). Chemistry and Biological Activities of Flavonoids: An Overview. The Scientific World Journal, 2013, 162750.
  • Wesiak, M., et al. (2022). Molecular Targets of Natural Compounds with Anti-Cancer Properties. International Journal of Molecular Sciences, 23(19), 11686.
  • Filimonov, D. A., et al. (2014). Multi-targeted natural products evaluation based on biological activity prediction with PASS. Bioorganic & Medicinal Chemistry, 22(1), 195-202.

Sources

Technical Support Center: Solvent Selection for Uvangoletin Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Uvangoletin, a naturally occurring chalcone derivative with significant interest in pharmacological research.[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the critical first step of any experiment: proper solvent selection. This compound, like many flavonoids, presents solubility challenges that can impact experimental outcomes.[2][3] This resource provides in-depth, evidence-based guidance in a question-and-answer format to address common issues and ensure the scientific integrity of your work.

I. Frequently Asked Questions (FAQs)

Q1: What makes choosing the right solvent for this compound so important?

A1: The choice of solvent is foundational to the success and reproducibility of your experiments for several key reasons:

  • Bioavailability in in vitro systems: For this compound to exert its biological effects on cells, it must be in a soluble form in the aqueous environment of the cell culture media. Poor solubility can lead to precipitation, reducing the effective concentration of the compound and resulting in inaccurate dose-response curves.[4][5]

  • Avoiding Solvent-Induced Artifacts: Solvents, even at low concentrations, are not always inert and can have their own biological effects.[6][7] For instance, Dimethyl Sulfoxide (DMSO), a common solvent, has been shown to induce cellular changes.[6][7] Therefore, it is crucial to use the lowest possible concentration of a solvent and always include a vehicle control in your experiments.

  • Compound Stability: this compound's chemical structure may be susceptible to degradation under certain conditions. The chosen solvent can influence its stability during storage and within the experimental setup.[8][9]

  • Assay Compatibility: The solvent must not interfere with the assay's detection method. For example, some solvents can autofluoresce or react with assay reagents, leading to false-positive or false-negative results.

Q2: What are the recommended primary solvents for preparing this compound stock solutions?

A2: Given that this compound is a chalcone, a class of flavonoids, it is expected to have low aqueous solubility.[2][10] Therefore, a polar aprotic solvent is generally the best choice for preparing high-concentration stock solutions.

  • Dimethyl Sulfoxide (DMSO): DMSO is the most widely recommended and used solvent for dissolving hydrophobic compounds like this compound for biological assays.[4][5][10] It is a powerful solvent that is miscible with water, allowing for dilution into aqueous media.[5]

  • Ethanol (EtOH): Ethanol is another viable option, particularly if there are concerns about DMSO's effects in a specific assay.[6][7] However, its ability to dissolve this compound to a high concentration may be lower than that of DMSO.

  • Methanol (MeOH): Similar to ethanol, methanol can be used, but its volatility and potential for toxicity should be considered.

  • Acetone: Acetone can also be an effective solvent for flavonoids.[11]

Q3: What is the maximum final concentration of DMSO that is considered safe for most cell-based assays?

A3: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should generally be kept at or below 0.5%.[10] Many researchers aim for a concentration of 0.1% or lower.[10] However, the tolerance to DMSO is cell-line specific, so it is highly recommended to perform a vehicle control experiment (treating cells with the highest concentration of DMSO used in the experiment without this compound) to assess its effect on your specific cells.[10]

Q4: I'm observing precipitation when I dilute my this compound stock solution into my aqueous assay buffer. What should I do?

A4: This is a common issue when working with hydrophobic compounds. Here are several troubleshooting steps:

  • Lower the Final Concentration: The most straightforward solution is to work with a lower final concentration of this compound in your assay.

  • Increase the Solvent Concentration (with caution): You can try slightly increasing the final concentration of your organic solvent (e.g., from 0.1% to 0.2% DMSO), but be mindful of the potential for increased cytotoxicity.

  • Use a Co-Solvent System: A mixture of solvents can sometimes improve solubility. For example, a combination of DMSO and polyethylene glycol (PEG) can be effective.[4][12]

  • Employ Solubilizing Agents: For challenging cases, consider using solubilizing agents such as cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) which can encapsulate the hydrophobic this compound molecule and increase its aqueous solubility.[12]

  • Gentle Warming and Sonication: Briefly warming the solution (e.g., to 37°C) and using a sonicator can help dissolve small precipitates.[12][13] However, be cautious about the potential for compound degradation with excessive heat.

II. Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
This compound powder will not dissolve in the chosen solvent. Insufficient solvent volume or inappropriate solvent choice.1. Increase the volume of the solvent. 2. Try a stronger polar aprotic solvent like DMSO if you are using ethanol or methanol. 3. Gentle warming and vortexing can aid dissolution.[13]
Visible precipitate forms upon dilution into aqueous media. The aqueous solubility limit of this compound has been exceeded.1. Lower the final concentration of this compound. 2. Increase the final percentage of the organic solvent (e.g., DMSO) in the media, ensuring it remains below cytotoxic levels.[10] 3. Consider using a co-solvent system or a solubilizing agent like HP-β-CD.[4][12]
Inconsistent or non-reproducible experimental results. 1. Incomplete dissolution of this compound leading to variations in the effective concentration. 2. Degradation of this compound in the stock solution over time.1. Ensure the stock solution is completely clear before use. If necessary, centrifuge the stock and use the supernatant. 2. Prepare fresh stock solutions regularly. 3. Aliquot stock solutions to avoid repeated freeze-thaw cycles.[14]
High background or interference in the assay. The solvent is interacting with the assay components.1. Run a solvent-only control to assess background levels. 2. If possible, switch to a different solvent that is known to be compatible with your assay.

III. Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Calculate the required mass of this compound: The molecular weight of this compound (C₁₆H₁₆O₄) is approximately 272.29 g/mol .[1] To prepare 1 mL of a 10 mM stock solution, you will need:

    • Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 272.29 g/mol = 0.00272 g or 2.72 mg

  • Weigh this compound: Accurately weigh 2.72 mg of this compound powder and place it in a sterile microcentrifuge tube.

  • Add DMSO: Add 1 mL of anhydrous DMSO to the microcentrifuge tube.

  • Dissolve: Vortex the tube thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath may be used if necessary.[13]

  • Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.[14] Store the aliquots at -20°C for short-term storage or -80°C for long-term storage, protected from light.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium

  • Sterile microcentrifuge tubes or 96-well plate

  • Calibrated pipettes

Procedure:

  • Determine the final desired concentrations of this compound.

  • Perform serial dilutions: It is recommended to perform serial dilutions of the stock solution in the cell culture medium to achieve the desired final concentrations.

  • Example Dilution for a 10 µM final concentration (with 0.1% final DMSO concentration):

    • Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 99 µL of cell culture medium. This gives a 100 µM solution.

    • Add 10 µL of the 100 µM intermediate solution to 90 µL of cell culture medium in your experimental well to achieve a final concentration of 10 µM. The final DMSO concentration will be 0.1%.

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without this compound.

IV. Visualization of the Solvent Selection Workflow

SolventSelectionWorkflow cluster_Start Initial Considerations cluster_SolventChoice Primary Solvent Selection cluster_Preparation Solution Preparation cluster_Troubleshooting Troubleshooting cluster_Final Final Steps Start Start: this compound Experiment PhysChem Assess Physicochemical Properties (Hydrophobic Chalcone) Start->PhysChem StockSolvent Choose Primary Solvent for Stock PhysChem->StockSolvent DMSO DMSO (Recommended) StockSolvent->DMSO High dissolving power Ethanol Ethanol StockSolvent->Ethanol Alternative Methanol Methanol StockSolvent->Methanol Alternative PrepareStock Prepare High-Concentration Stock (e.g., 10 mM) DMSO->PrepareStock Ethanol->PrepareStock Methanol->PrepareStock Dilute Dilute to Working Concentration in Aqueous Medium PrepareStock->Dilute Precipitation Precipitation Observed? Dilute->Precipitation Yes Yes Precipitation->Yes If Yes No No Precipitation->No If No Troubleshoot Troubleshoot: - Lower Concentration - Co-solvents (PEG) - Solubilizers (HP-β-CD) Yes->Troubleshoot VehicleControl Include Vehicle Control No->VehicleControl Troubleshoot->Dilute Proceed Proceed with Experiment VehicleControl->Proceed

Caption: A workflow diagram for selecting an appropriate solvent for this compound experiments.

V. References

  • H. Timm, K. Tanneberger, A. T. T. Tran, C. Z. C. de la Cruz, H. G. H. J. Heffeter, M. A. J. M. van den Hoven, C. R. T. van der Vijgh, M. J. M. Sernee, R. J. M. M. van der Schors, C. J. van der Vleuten, J. G. O. H. de Vlieger, G. J. M. J. Horbach, and W. H. de Jong, "Considerations regarding use of solvents in in vitro cell based assays," PLoS One, vol. 8, no. 9, p. e75747, 2013. [Online]. Available: [Link]

  • E. K. Diamanti, E. D. Chrysina, and E. D. Fesel, "Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study," Molecules, vol. 20, no. 12, pp. 21546–21559, 2015. [Online]. Available: [Link]

  • Timm, H., Tanneberger, K., Tran, A. T. T., de la Cruz, C. Z. C., Heffeter, H. G. H. J., van den Hoven, M. A. J. M., van der Vijgh, C. R. T., Sernee, M. J. M., van der Schors, R. J. M. M., van der Vleuten, C. J., de Vlieger, J. G. O. H., Horbach, G. J. M. J., & de Jong, W. H. (2013). Considerations regarding use of solvents in in vitro cell based assays. PLoS One, 8(9), e75747. Available: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 6483649, this compound." PubChem, [Online]. Available: [Link]

  • Rahi, M. (2021). Biocompatibility Failure & Solvent Effect on Chemical Characterization. Medical Product Outsourcing. Available: [Link]

  • Di, L. (2015). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Expert Opinion on Drug Discovery, 10(8), 855-871. Available: [Link]

  • Craft, N. E. (1992). Relative Solubility, Stability, and Absorptivity of Lutein and @-Carotene in Organic Solvents. Journal of Agricultural and Food Chemistry, 40(3), 431-434. Available: [Link]

  • Cheng, X., Hochlowski, J., Tang, H., Hepp, D., & Schmidt, J. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of biomolecular screening, 8(3), 292–299. Available: [Link]

  • Vial-in-Vial Vapor Diffusion for Common Laboratory Solvents. (n.d.). Digital Commons @ Butler University. Available: [Link]

  • PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). (n.d.). Universitas Gadjah Mada. Available: [Link]

  • Effects of UV and Heating on the Stability of Fucoxanthin, Total Phlorotannin and Total Antioxidant Capacities in Saccharina japonica Ethanol Extract and Solvent Fractions. (2021). MDPI. Available: [Link]

  • Solubility and Stability of Carotenoids in Ammonium- and Phosphonium-Based Ionic Liquids: Effect of Solvent Nature, Temperature and Water. (2023). MDPI. Available: [Link]

  • Birtić, S., & Gligli, S. (2010). Solubility of Flavonoids in Organic Solvents. Journal of Chemical & Engineering Data, 55(9), 3477-3483. Available: [Link]

  • Preparing Stock Solutions. (n.d.). PhytoTech Labs. Available: [Link]

  • Kozik, V., & Schopfer, U. (2008). Stability of screening compounds in wet DMSO. Journal of biomolecular screening, 13(10), 999–1006. Available: [Link]

  • Flavonoids in the Spotlight: Bridging the Gap between Physicochemical Properties and Formulation Strategies. (2023). MDPI. Available: [Link]

  • Plant Flavonoids: Chemical Characteristics and Biological Activity. (2021). PMC - PubMed Central. Available: [Link]

  • Mondal, S., Ghosh, S., & Moulik, S. P. (2016). Stability of curcumin in different solvent and solution media: UV-visible and steady-state fluorescence spectral study. Journal of photochemistry and photobiology. B, Biology, 158, 212–218. Available: [Link]

  • Panche, A. N., Diwan, A. D., & Chandra, S. R. (2016). Flavonoids: an overview. Journal of nutritional science, 5, e47. Available: [Link]

  • Understanding Common Lab Solvents. (n.d.). CP Lab Safety. Available: [Link]

  • How long can a compound be stable in DMSO for? (2014). ResearchGate. Available: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 5280460, Scopoletin." PubChem, [Online]. Available: [Link]

  • An overview on Common Organic Solvents and their Toxicity. (n.d.). International Journal of Environmental Sciences. Available: [Link]

  • How can I prepare a stock and working solution for in vitro antimalarial activities of crude plant extracts. 50, 25,12.5 and 6.25mg/ml respectively? (2018). ResearchGate. Available: [Link]

  • Stabilization of Zwitterionic Versus Canonical Glycine by DMSO Molecules. (2024). MDPI. Available: [Link]

  • Preparing Solutions From a Stock Vial or Ampuls. (2021). YouTube. Available: [Link]

  • COMMON SOLVENT PROPERTIES. (n.d.). University of Rochester. Available: [Link]

  • FIP/AAPS Guidelines for Dissolution/In Vitro Release Testing of Novel/Special Dosage Forms*. (n.d.). AAPS. Available: [Link]

  • In Vitro Dissolution Testing Strategies for Nanoparticulate Drug Delivery Systems: Recent Developments and Challenges. (2015). PMC - NIH. Available: [Link]

  • How could we dissolve agar based hydrogel for cell MTT assay and cell live/dead assay ? (2017). ResearchGate. Available: [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Uvangoletin Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of Uvangoletin. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimization strategies in synthesizing this valuable C-benzylated dihydrochalcone. This compound, a member of the flavonoid family, has garnered significant interest for its diverse biological activities. Its synthesis, while conceptually straightforward, often requires careful optimization to achieve high yields and purity.

The primary synthetic route involves the creation of a chalcone backbone via the Claisen-Schmidt condensation, a robust and versatile C-C bond-forming reaction.[1][2] This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to empower you to overcome common hurdles in your experimental workflow.

Core Reaction: The Claisen-Schmidt Condensation

The synthesis of the chalcone precursor to this compound is typically achieved through the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of an appropriate acetophenone derivative with a substituted benzaldehyde.[3][4] The reaction's success hinges on the fact that the aromatic aldehyde lacks α-hydrogens, preventing it from undergoing self-condensation and ensuring it acts as the electrophile.[5] The base, commonly sodium hydroxide (NaOH) or potassium hydroxide (KOH), deprotonates the α-carbon of the ketone, generating a nucleophilic enolate that attacks the aldehyde's carbonyl carbon.[5][6] A subsequent dehydration step yields the characteristic α,β-unsaturated ketone structure of the chalcone.[5]

Claisen_Schmidt_Mechanism Figure 1: Generalized Claisen-Schmidt Condensation Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Dehydration Ketone Acetophenone Derivative Enolate Enolate (Nucleophile) Ketone->Enolate + OH⁻ Aldehyde Benzaldehyde Derivative Base Base (OH⁻) Aldol_Adduct Aldol Adduct Enolate->Aldol_Adduct + Aldehyde Chalcone Chalcone Product Aldol_Adduct->Chalcone - H₂O Water H₂O Aldol_Adduct->Water

Caption: Generalized mechanism for chalcone synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing the chalcone precursor for this compound? A1: The Claisen-Schmidt condensation is the most prevalent and classical method.[5] It involves a base-catalyzed crossed aldol condensation between a substituted acetophenone and a substituted aromatic aldehyde, followed by dehydration to yield the α,β-unsaturated ketone core of the chalcone.[3][7]

Q2: Why is a strong base like NaOH or KOH the preferred catalyst? A2: A strong base is highly efficient at abstracting an α-hydrogen from the ketone to generate the required nucleophilic enolate.[5] The selectivity of the reaction is maintained because the aromatic aldehyde partner typically lacks α-hydrogens, preventing it from forming an enolate and undergoing self-condensation.[5] This minimizes side products and drives the reaction toward the desired chalcone.

Q3: What are the advantages of "green chemistry" approaches like solvent-free grinding? A3: Solvent-free grinding offers significant environmental and efficiency benefits. By physically grinding the solid reactants with a solid catalyst (e.g., KOH), this method eliminates the need for potentially hazardous organic solvents.[8] This technique often results in shorter reaction times, higher yields, and simpler product isolation compared to conventional solvent-based methods.[9][10]

Q4: What are the typical reaction times and temperatures? A4: There is no single optimal set of conditions, as it depends on the reactivity of the substrates and the chosen method.[10]

  • Conventional Method (in Ethanol): Reactions can run from 4 to 24 hours or even longer, often at room temperature (20-25 °C) or with gentle heating (up to 60 °C) for less reactive substrates.[6][10]

  • Grinding Method: This method is significantly faster, often completing within 15 to 60 minutes at ambient temperature.[8] The best practice is to monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting materials are consumed.[11]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific issues you may encounter during the synthesis, providing probable causes and actionable solutions.

Issue Probable Cause(s) Recommended Solution(s) Supporting Rationale
1. Low or No Product Yield Inactive Catalyst: The base (NaOH/KOH) may be old, hydrated, or contaminated, reducing its basicity.Use a fresh batch of high-purity, anhydrous NaOH or KOH pellets.The formation of the enolate is the critical first step and is entirely dependent on the strength and concentration of the base.[10]
Poor Reagent Quality: Starting materials (aldehyde or ketone) may be impure or degraded.Verify the purity of your starting materials using techniques like NMR or melting point analysis. Purify if necessary.Impurities can inhibit the reaction or lead to unwanted side reactions, consuming reactants and lowering the yield of the desired product.
Suboptimal Temperature: The reaction may be too slow at room temperature if the reactants are not sufficiently reactive.Gently heat the reaction mixture (e.g., to 40-60 °C) while monitoring progress by TLC. Avoid excessive heat, which can promote side reactions.[10]Increasing temperature can overcome the activation energy barrier, but excessive heat can lead to degradation or side product formation.
Poor Solubility: Reactants, particularly the intermediate aldol adduct, may not be fully dissolved in the solvent.Ensure all reactants are fully dissolved at the start of the reaction. If solids persist, you may need to slightly increase the solvent volume.The reaction occurs in the solution phase; poor solubility reduces the effective concentration of reactants, slowing down the reaction rate.[5]
2. Multiple Spots on TLC / Impure Product Self-Condensation of Ketone: The ketone enolate can react with another molecule of the ketone instead of the aldehyde.Use a slight excess (e.g., 1.1 equivalents) of the aldehyde to ensure the ketone enolate preferentially reacts with it.This shifts the reaction equilibrium to favor the crossed-condensation product over the self-condensation byproduct.[10]
Michael Addition: The enolate of the starting ketone can attack the newly formed chalcone (a Michael acceptor), leading to a dimeric byproduct.Avoid excessively long reaction times and high reactant concentrations. Monitor the reaction by TLC and stop it once the starting material is consumed.The chalcone product is an α,β-unsaturated system, making it susceptible to nucleophilic attack by any remaining enolate.[10]
3. Dark, Gummy, or Oily Product Decomposition/Side Reactions: Excessive heat or prolonged reaction times can lead to the formation of complex, polymeric side products.Maintain careful temperature control and monitor the reaction closely. Stop the reaction as soon as TLC indicates completion.Chalcones and their precursors can be sensitive to harsh conditions, leading to degradation and the formation of intractable tars.[10]
Incorrect pH during Work-up: The chalcone product, especially if it has phenolic hydroxyl groups, will remain dissolved as a phenoxide salt if the solution is not properly neutralized.During work-up, carefully acidify the reaction mixture with dilute HCl until it is acidic (pH ~2-3), ensuring complete precipitation of the product.The product must be in its neutral, protonated form to be insoluble in the aqueous solution and precipitate out for collection.[11]
Impure Product Preventing Crystallization: Trace impurities can disrupt the crystal lattice formation, resulting in an oil or gum.Purify the crude product thoroughly. Recrystallization from a suitable solvent like ethanol is the most common and effective method.[8][9]Purification removes impurities that interfere with crystallization, allowing the ordered arrangement of molecules into a solid lattice.

Experimental Protocols

Protocol 1: Conventional Synthesis in Ethanol

This protocol is a standard and widely applied method for chalcone synthesis.[6]

  • Reactant Preparation: In a round-bottom flask, dissolve the substituted acetophenone (1.0 eq) and the substituted benzaldehyde (1.0-1.1 eq) in 95% ethanol.

  • Catalyst Addition: While stirring the solution at room temperature, add an aqueous solution of NaOH or KOH (e.g., 60% w/v) dropwise. A color change and/or the formation of a precipitate is often observed.[11]

  • Reaction Progression: Stir the reaction mixture at room temperature for 4-24 hours.[6] Monitor the reaction's progress by TLC until the starting material is consumed.

  • Work-up & Isolation: Once the reaction is complete, pour the mixture into a beaker of crushed ice and acidify with dilute HCl until the pH is acidic.[5]

  • Purification: Collect the crude product by suction filtration, washing the solid with cold water to remove inorganic salts, followed by a small amount of cold ethanol.[5] The crude product can be further purified by recrystallization from ethanol.[8]

Protocol 2: Solvent-Free Synthesis by Grinding

This protocol is a green and highly efficient alternative to solvent-based methods.[5][8]

  • Reactant Preparation: In a mortar, combine the substituted acetophenone (1.0 eq), the substituted benzaldehyde (1.0 eq), and solid KOH (1.0 eq).[9]

  • Grinding: Using a pestle, grind the mixture vigorously. The solid mixture will typically become a paste and may change color as the reaction proceeds.[5] Continue grinding for the prescribed time (e.g., 15-50 minutes).[8]

  • Work-up & Isolation: After the reaction time has elapsed, add cold water to the paste and acidify with dilute HCl to precipitate the product.

  • Purification: Collect the crude product by suction filtration and wash thoroughly with water.[5] The product is often of high purity but can be recrystallized from 95% ethanol if needed.[5]

Data Presentation: Comparison of Synthetic Methods

ParameterConventional MethodGrinding Method
Catalyst NaOH or KOH (aqueous solution)Solid KOH or NaOH
Solvent EthanolNone (Solvent-free)
Temperature Room Temperature (~25°C) or gentle heat (~60°C)Ambient Temperature
Typical Time 4 - 24 hours15 - 60 minutes
Typical Yield Moderate to Good (e.g., 9-70%)[8][9]Good to Excellent (e.g., 32-80%)[8][9]
Pros Well-established, simple setupEnvironmentally friendly, rapid, high yields, easy work-up
Cons Long reaction times, use of organic solventsRequires physical effort, may not be suitable for all substrates

Visualization of Experimental Workflow

The following diagram outlines the logical steps from synthesis to final product characterization.

Synthesis_Workflow Figure 2: General Experimental Workflow Start Select Method (Conventional or Grinding) Conventional Conventional Synthesis (Ethanol, NaOH/KOH) Start->Conventional Grinding Grinding Synthesis (Solvent-Free, Solid KOH) Start->Grinding Reaction Reaction Monitoring (TLC) Conventional->Reaction Grinding->Reaction Workup Work-up (Acidification & Precipitation) Reaction->Workup Filtration Isolation (Suction Filtration) Workup->Filtration Crude Crude Product Filtration->Crude Purification Purification (Recrystallization from Ethanol) Crude->Purification Pure Pure Chalcone Product Purification->Pure Characterization Characterization (TLC, MP, NMR, IR) Pure->Characterization

Caption: From reaction choice to product characterization.

References

  • Setyaningrum, T. P., Sitompul, E. M., Zulhipri, Z., Kurniadewi, F., & Dianhar, H. (2023). Development of chalcone synthesis: Optimization of synthetic method. AIP Publishing.
  • BenchChem. (n.d.). Technical Support Center: Optimizing Chalcone Synthesis. Benchchem.
  • BenchChem. (2025). Optimizing reaction time and temperature for chalcone synthesis. Benchchem.
  • Perez, C., et al. (2019). Ultrasound-Assisted Syntheses of Chalcones: Experimental Design and Optimization. MDPI.
  • Setyaningrum, T. P., et al. (n.d.). Development Of Chalcone Synthesis: Optimization Of Synthetic Method. AIP Publishing.
  • Zhang, W., et al. (2025). Biosynthesis and Regulatory Mechanisms of Plant Flavonoids: A Review. PMC - NIH.
  • Salehi, B., et al. (n.d.). Flavonoids: Overview of Biosynthesis, Biological Activity, and Current Extraction Techniques. MDPI.
  • ResearchGate. (n.d.). Environmental factors affecting flavonoid synthesis. In the figure,...
  • Fu, R., et al. (2025). Unlocking the potential of flavonoid biosynthesis through integrated metabolic engineering. Frontiers in Plant Science.
  • Wikipedia. (n.d.). Claisen–Schmidt condensation.
  • Ferreyra, M. L. F., et al. (n.d.). Flavonoids: biosynthesis, biological functions, and biotechnological applications. PMC - NIH.
  • BenchChem. (2025). Application Notes and Protocols: Claisen-Schmidt Condensation for Flavonoid Synthesis. Benchchem.
  • SciSpace. (n.d.). synthesis of biologically active chalcon analogues via claisen-schmidt condensation in solvent-free.
  • Journal of Pharmaceutical Research and Reports. (n.d.). Synthesis and Biological Evaluation of Newly Synthesized Flavones.
  • BenchChem. (2025). Application Notes and Protocols: Claisen-Schmidt Condensation for Chalcone Synthesis. Benchchem.
  • International Journal of Research in Applied Science and Engineering Technology. (n.d.). Chemical Synthesis of Chalcones by Claisen.
  • Biomolecules. (n.d.). Chalcones: Synthetic Chemistry Follows Where Nature Leads. PMC - PubMed Central.

Sources

dealing with Uvangoletin precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Overcoming Precipitation in Cell Culture Media for Researchers, Scientists, and Drug Development Professionals

Introduction

Uvangoletin is a dihydrochalcone, a type of flavonoid, that has been isolated from various plants, including Cedrelopsis grevei.[1] Like many flavonoids, this compound is a subject of research interest due to its potential biological activities, which are associated with the broader chalcone class, such as antioxidant, anti-inflammatory, and anticancer effects.[1][2][3][4] A significant challenge in studying this compound in in vitro cell-based assays is its physicochemical nature. As a hydrophobic molecule, it possesses inherently low solubility in aqueous solutions like cell culture media.[5][6][7][8] This poor solubility frequently leads to precipitation, which can confound experimental results by reducing the effective concentration of the compound and potentially inducing cellular stress or toxicity unrelated to its pharmacological activity.

This technical guide provides a comprehensive troubleshooting framework to address and resolve issues related to this compound precipitation. It is designed to equip researchers with the necessary knowledge and protocols to ensure the successful and reproducible application of this compound in their cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: I've just added my this compound stock solution to my cell culture media, and it immediately turned cloudy/formed a precipitate. What's happening?

This is a very common issue when working with hydrophobic compounds like this compound and is typically due to one or a combination of the following factors:

  • Low Aqueous Solubility: this compound is a lipophilic molecule and has limited ability to dissolve in water-based solutions like cell culture media.[7][8]

  • "Solvent Shock": This is the most frequent cause. This compound is likely dissolved in a high concentration in an organic solvent like Dimethyl Sulfoxide (DMSO). When this concentrated stock is rapidly diluted into the aqueous media, the solvent disperses, but the this compound cannot remain dissolved in the now predominantly aqueous environment and "crashes out" of the solution, forming a precipitate.[9][10]

  • Concentration Exceeds Solubility Limit: The final concentration you are trying to achieve in your media may be higher than the maximum solubility of this compound in that specific medium.[5][10]

  • Media Components and Temperature: Components within the media, such as salts and proteins (especially in serum-containing media), can interact with the compound and affect its solubility.[5] Additionally, adding a cold stock solution to warmer media can exacerbate precipitation.

Q2: What is the recommended solvent for preparing a this compound stock solution?

For cell culture applications, anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO) is the most widely recommended solvent for preparing stock solutions of hydrophobic compounds like this compound.[10] This is due to its strong ability to dissolve a wide range of nonpolar and polar molecules and its miscibility with water and cell culture media.[10] Always ensure the this compound powder is completely dissolved in DMSO before any dilution steps.

Q3: What is the maximum concentration of DMSO that is safe for my cells?

The tolerance to DMSO is highly cell-line dependent.[10] As a general guideline, the final concentration of DMSO in the cell culture medium should be kept below 0.5%, and ideally at or below 0.1% , to minimize the risk of cytotoxicity or unintended biological effects.[10] It is crucial to perform a vehicle control experiment (treating cells with the highest concentration of DMSO used in your experiment) to ensure the observed effects are due to this compound and not the solvent.

Q4: My this compound stock solution is clear, but it precipitates after being in the incubator for a few hours or days. Why does this happen?

Delayed precipitation can occur due to several factors:

  • Compound Instability: While many compounds are stable, some can degrade over time in the complex environment of cell culture media (37°C, pH ~7.4, presence of enzymes).[11][12][13] Degradation products may be less soluble.

  • Temperature Fluctuations: Repeated removal of culture plates from the incubator can cause minor temperature shifts that may affect solubility over time.[14]

  • Interaction with Cellular Metabolites: As cells grow, they secrete various metabolites and proteins into the media. These molecules can interact with this compound, potentially reducing its solubility.

  • Evaporation: Improperly sealed plates or low humidity in the incubator can lead to evaporation of the media, thereby increasing the effective concentration of this compound beyond its solubility limit.

Q5: Are there any advanced techniques to improve this compound solubility if standard methods fail?

Yes, if you continue to face solubility issues even after optimizing your dilution protocol, you can explore the use of solubilizing agents. These should be used with caution and validated for compatibility with your specific cell line and assay.

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing their solubility.[10][15]

  • Surfactants: Biocompatible, non-ionic surfactants like Pluronic® F-68 can be used at very low concentrations to help maintain the solubility of hydrophobic compounds.[5][16]

  • Serum Proteins: For experiments that are not serum-free, the proteins in Fetal Bovine Serum (FBS), such as albumin, can bind to hydrophobic compounds and help keep them in solution.[10][17]

Troubleshooting Workflow & Key Methodologies

The following sections provide structured protocols and visual guides to systematically address this compound precipitation.

Visualizing the Problem: The "Solvent Shock" Phenomenon

The diagram below illustrates the concept of "solvent shock," where a rapid dilution of a hydrophobic compound from an organic solvent into an aqueous medium leads to precipitation.

cluster_0 Step 1: Concentrated Stock Solution cluster_1 Step 2: Addition to Aqueous Media cluster_2 Step 3: Result of 'Solvent Shock' stock This compound Dissolved in 100% DMSO This compound Molecule DMSO Molecule uvangoletin_mol U dmso_mol D addition Rapid Dilution stock->addition Added to Cell Media precipitate Precipitation Occurs This compound Aggregates Dispersed DMSO addition->precipitate Leads to uvangoletin_agg U-U-U U-U-U

Caption: The "Solvent Shock" precipitation cascade.

Troubleshooting Decision Tree

Use this workflow to diagnose and resolve precipitation issues systematically.

start Precipitate Observed in Cell Culture Media? when When did it occur? start->when immediate Immediately upon addition to media when->immediate Immediately delayed After incubation (hours/days) when->delayed Delayed check_stock Is stock solution clear and fully dissolved? immediate->check_stock check_incubator Check incubator stability (temp, humidity). delayed->check_incubator check_media Consider media instability or interactions. delayed->check_media remake_stock Action: Remake stock. Ensure full dissolution (vortex/sonicate). check_stock->remake_stock No solvent_shock Likely 'Solvent Shock' or concentration too high. check_stock->solvent_shock Yes optimize_dilution Action: Optimize dilution. (See Protocol 2) solvent_shock->optimize_dilution lower_conc Action: Lower final concentration. Perform solubility test. (See Protocol 3) solvent_shock->lower_conc change_media Action: Prepare fresh media just before use. check_media->change_media

Sources

Technical Support Center: Optimization of Flavonoid Delivery Systems

Author: BenchChem Technical Support Team. Date: January 2026

A Note to Researchers: Your query regarding the optimization of Uvangoletin (also known as Ugonin J) delivery systems is highly relevant to the field of natural product pharmacology. This compound is a flavonoid-like compound with demonstrated bioactive potential.[1][2][3][4] However, the scientific literature currently lacks specific, in-depth studies on its physicochemical properties and dedicated delivery systems.

This is a common challenge for novel or less-studied natural compounds. Fortunately, the difficulties associated with this compound delivery—namely poor aqueous solubility, potential for degradation, and rapid metabolism—are characteristic of the broader flavonoid class.[5][6][7][8] Therefore, this technical support center has been structured to provide a comprehensive guide to overcoming the challenges of flavonoid delivery. The principles, protocols, and troubleshooting steps detailed herein are directly applicable to your work with this compound and other similar bioactive molecules.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions that form the basis of a successful formulation strategy for flavonoids.

Q1: Why do most flavonoids, likely including this compound, exhibit low oral bioavailability?

A: The low bioavailability of flavonoids is a multi-factorial issue stemming from their inherent physicochemical properties.[5][7][9] The primary reasons include:

  • Poor Aqueous Solubility: Many flavonoid aglycones (the non-sugar-bound form) are highly lipophilic and crystalline, often described as "brick dust" molecules, leading to very low solubility in gastrointestinal fluids.[6][10][11] This is the first major barrier to absorption.

  • Low Permeability: Despite being lipophilic, their absorption across the intestinal epithelium can be limited. Their absorption often depends on specific structural features like molecular size, lipophilicity, and pKa.[12]

  • Extensive First-Pass Metabolism: Flavonoids are heavily metabolized in the small intestine and liver by Phase I and Phase II enzymes (e.g., sulfation, glucuronidation).[13] This converts them into more water-soluble forms that are quickly eliminated, often before they can exert a systemic therapeutic effect.

  • Chemical Instability: The polyphenolic structure of flavonoids makes them susceptible to degradation under various conditions, such as changes in pH (like those found in the GI tract), exposure to oxygen, and light.[9][14]

dot graph "Low_Bioavailability_Factors" { layout=neato; graph [overlap=false, splines=true, bgcolor="#F1F3F4"]; node [style=filled, shape=box, fontname="Helvetica", fontsize=10, margin=0.15]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

// Central Node Bioavailability [label="Low Oral Bioavailability", pos="0,0!", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Primary Factors Solubility [label="Poor Aqueous Solubility\n('Brick Dust')", pos="-2.5,1.5!", fillcolor="#FBBC05", fontcolor="#202124"]; Permeability [label="Low Intestinal\nPermeability", pos="2.5,1.5!", fillcolor="#FBBC05", fontcolor="#202124"]; Metabolism [label="Extensive First-Pass\nMetabolism", pos="-2.5,-1.5!", fillcolor="#FBBC05", fontcolor="#202124"]; Stability [label="Chemical Instability\n(pH, O₂, Light)", pos="2.5,-1.5!", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Solubility -> Bioavailability; Permeability -> Bioavailability; Metabolism -> Bioavailability; Stability -> Bioavailability; } enddot Caption: Core factors contributing to the low oral bioavailability of flavonoids.

Q2: What are the most common and effective delivery systems for enhancing flavonoid bioavailability?

A: The goal of a delivery system is to mitigate the issues described above. Several nano-formulations have proven effective:[7][15]

  • Polymeric Nanoparticles: Systems using biodegradable polymers like PLGA (polylactic-co-glycolic acid) can encapsulate flavonoids, protect them from degradation, and provide controlled release.[7][8] They are versatile and well-studied.

  • Lipid-Based Nanocarriers: This category includes liposomes and solid lipid nanoparticles (SLNs). Liposomes are vesicles with a lipid bilayer that can carry both hydrophilic and hydrophobic compounds.[16] SLNs are made from solid lipids and are particularly good for improving the stability and controlling the release of lipophilic drugs.[16][17]

  • Micelles: These are self-assembling colloidal structures with a hydrophobic core and a hydrophilic shell, ideal for solubilizing poorly soluble drugs in aqueous environments.[7]

  • Cyclodextrin Complexes: Cyclodextrins are sugar-based macrocycles with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with flavonoids, significantly increasing their aqueous solubility and stability.[18]

Q3: How do I select the most appropriate delivery system for my specific flavonoid?

A: The choice is driven by the flavonoid's properties and your therapeutic goal.

  • Analyze Physicochemical Properties: Determine the flavonoid's log P (lipophilicity), solubility in various solvents, and melting point. A highly lipophilic compound ("grease ball") is an excellent candidate for lipid-based systems like SLNs or micelles. A crystalline, high-melting-point compound ("brick dust") may benefit from encapsulation in amorphous polymeric nanoparticles to improve its dissolution rate.[11]

  • Define the Route of Administration: For oral delivery, protection from the GI environment is key, making polymeric nanoparticles or pH-responsive systems ideal. For topical delivery, lipid-based carriers are often preferred for their skin penetration-enhancing effects.[6][19]

  • Consider the Desired Release Profile: Do you need immediate release or sustained release over a prolonged period? Polymeric nanoparticles and SLNs are excellent for sustained release.[16] Micelles and cyclodextrin complexes typically provide more rapid solubilization.

dot graph "Delivery_System_Selection" { graph [rankdir=TB, splines=true, bgcolor="#F1F3F4", fontname="Helvetica"]; node [shape=box, style=filled, fontcolor="#202124"]; edge [color="#5F6368"];

start [label="Start: Characterize\nYour Flavonoid", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

logP [label="Determine log P\n& Solubility", shape=diamond, style=filled, fillcolor="#FBBC05"];

route [label="Define Route of\nAdministration", shape=diamond, style=filled, fillcolor="#FBBC05"];

release [label="Define Desired\nRelease Profile", shape=diamond, style=filled, fillcolor="#FBBC05"];

// Systems lipid [label="Lipid-Based Systems\n(SLNs, Liposomes)", fillcolor="#34A853", fontcolor="#FFFFFF"]; polymer [label="Polymeric Nanoparticles\n(e.g., PLGA)", fillcolor="#34A853", fontcolor="#FFFFFF"]; micelle [label="Micelles or\nCyclodextrins", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections start -> logP; logP -> route [label=" Physicochemical Data"]; route -> release [label=" Application Goal"];

release -> lipid [label=" Sustained Release\n (Topical/Oral)"]; release -> polymer [label=" Controlled/Sustained\n Release (Oral)"]; release -> micelle [label=" Rapid Solubilization\n (Oral/Parenteral)"]; } enddot Caption: A decision workflow for selecting a suitable flavonoid delivery system.

Part 2: Troubleshooting Guides by Experimental Stage

This section provides direct answers to specific problems you may encounter during formulation, characterization, and stability testing.

Formulation & Encapsulation Issues

Q: My nanoparticles are aggregating immediately after formulation or during purification. What is happening?

A: Aggregation is typically due to insufficient colloidal stability. The repulsive forces between particles are not strong enough to overcome attractive forces (like van der Waals forces).

  • Causality & Solution (Zeta Potential): The primary indicator of colloidal stability is the zeta potential, which measures surface charge. A zeta potential of ±30 mV or greater is generally considered stable. If your value is too low (e.g., between -10 mV and +10 mV), the particles will likely aggregate.

    • Troubleshooting:

      • Increase Surfactant/Stabilizer Concentration: The polymer or surfactant used in the formulation (e.g., Pluronic, PVA, Chitosan) imparts surface charge and steric hindrance. Systematically increase its concentration.

      • Check the pH: The pH of your aqueous phase can dramatically alter the surface charge of both the particle and the flavonoid.[20] Conduct a pH titration to find the point of maximum zeta potential.

      • Reduce Ionic Strength: High salt concentrations in your buffers can compress the electrical double layer around the particles, reducing electrostatic repulsion and causing aggregation. Use buffers with lower ionic strength where possible.

Q: My encapsulation efficiency (EE%) is consistently low (<50%). How can I improve it?

A: Low EE% means the flavonoid prefers to stay in the external phase rather than being entrapped in the nanoparticle. This is a common issue for flavonoids.[21]

  • Causality & Solution (Solubility & Interaction):

    • Drug-Polymer Miscibility: The flavonoid must be soluble in the polymer matrix. If you are using a nanoprecipitation method, the flavonoid and the polymer must both be soluble in the chosen organic solvent (e.g., acetone, acetonitrile).[22][23] If the flavonoid precipitates out before the polymer, EE% will be low.

      • Troubleshooting: Screen different organic solvents to find one that is a good solvent for both your flavonoid and your polymer.

    • Partitioning into the Aqueous Phase: During nanoparticle formation, the flavonoid can partition into the external aqueous phase, especially if it has some water solubility or if the organic solvent is highly miscible with water.

      • Troubleshooting:

        • Increase Drug-to-Polymer Ratio: Increasing the initial amount of flavonoid can sometimes saturate the external phase and force more drug into the forming particles. However, be systematic, as too much drug can lead to surface adsorption rather than encapsulation, or even drug crystals.[24][25]

        • Modify the Aqueous Phase: For some flavonoids, slightly adjusting the pH of the aqueous phase away from the pKa of the flavonoid can decrease its water solubility and favor partitioning into the hydrophobic polymer.[20]

        • Change the Formulation Method: If nanoprecipitation fails, consider an emulsion-based method (solvent evaporation), which can be better for highly lipophilic drugs.

Q: The particle size of my formulation is too large (>300 nm) or the Polydispersity Index (PDI) is high (>0.3). What should I adjust?

A: Large size and high PDI indicate uncontrolled particle formation and/or aggregation.

  • Causality & Solution (Process Parameters): The kinetics of nanoparticle formation are critical.

    • Mixing Speed & Method: In nanoprecipitation, the rate of addition of the organic phase into the aqueous phase is crucial. A slow addition rate can lead to larger particles.

      • Troubleshooting: Increase the stirring speed of the aqueous phase (e.g., from 500 rpm to 1000 rpm). Use a syringe pump for a constant and rapid addition of the organic phase.[22]

    • Polymer Concentration: Higher polymer concentrations generally lead to larger particles.

      • Troubleshooting: Systematically decrease the polymer concentration while monitoring size and EE%.

    • Solvent/Anti-Solvent Ratio: The ratio between the organic solvent and the aqueous anti-solvent affects the speed of polymer precipitation and particle formation.

      • Troubleshooting: Experiment with different ratios to find the optimal point for rapid, uniform precipitation.

Parameter to AdjustEffect on Particle SizeEffect on PDIKey Consideration
Increase Stirring Speed ↓ Decrease↓ DecreaseEnsures rapid, homogenous mixing.
Increase Polymer Conc. ↑ Increase↑ IncreaseMay lead to larger, more varied particles.
Increase Surfactant Conc. ↓ Decrease↓ DecreaseStabilizes newly formed particles, preventing aggregation.
Increase Organic Phase Addition Rate ↓ Decrease↓ DecreasePromotes faster precipitation and smaller nuclei.
Characterization & Analysis Issues

Q: How can I accurately and reliably measure Encapsulation Efficiency (EE%)?

A: The most common and reliable method is the indirect method , where you separate the nanoparticles from the aqueous phase and measure the concentration of the free, unencapsulated flavonoid in the supernatant.

  • Causality & Solution (Separation & Quantification):

    • Inadequate Separation: If your separation method (e.g., centrifugation) doesn't completely pellet the nanoparticles, you will underestimate the free drug concentration and thus overestimate your EE%.

      • Troubleshooting: Use an ultracentrifuge or centrifugal filter units (e.g., Amicon®) with a molecular weight cut-off (MWCO) well below the size of your nanoparticles. Ensure centrifugation speed and time are sufficient to pellet all particles.

    • Analytical Interference: Components of your formulation (e.g., the polymer, surfactant) might interfere with the UV-Vis or HPLC analysis of the flavonoid.

      • Troubleshooting: Always run a "blank" formulation (without the flavonoid) and subtract its background absorbance/signal from your sample readings. Create your calibration curve in the same blank formulation supernatant to account for matrix effects.

EE% Calculation: EE% = ((Total Flavonoid - Free Flavonoid) / Total Flavonoid) * 100

Q: I'm designing an in vitro release study. Why do I see a huge "burst release" initially, followed by almost no release?

A: This is a classic profile for poorly soluble drugs and indicates two potential issues:

  • Causality & Solution (Surface-Adsorbed Drug & Sink Conditions):

    • Surface Adsorption: The initial burst is often not true "release" but the rapid dissolution of flavonoid that was weakly adsorbed to the nanoparticle surface.

      • Troubleshooting: Improve your purification step. After harvesting the nanoparticles, resuspend them in fresh buffer and centrifuge again. This "washing" step removes most of the surface-adsorbed drug.

    • Lack of Sink Conditions: For a drug to be released, there must be a concentration gradient. Because flavonoids are poorly soluble, the release medium (e.g., PBS) can quickly become saturated.[21] Once saturated, net diffusion from the nanoparticles stops, and the release curve plateaus.

      • Troubleshooting: To maintain sink conditions, the concentration of the drug in the release medium should not exceed 10% of its saturation solubility. You can achieve this by:

        • Increasing the Volume: Use a large volume of release medium.

        • Adding a Solubilizer: Add a small percentage of a non-interfering surfactant (e.g., Tween® 80, SDS) or organic solvent (e.g., ethanol, DMSO) to the release medium to increase the flavonoid's solubility. The concentration must be carefully chosen to avoid damaging the nanoparticles.

        • Frequent Sampling and Replacement: At each time point, remove a sample and replace it with an equal volume of fresh release medium.

Part 3: Key Experimental Protocols

These protocols provide a starting point for your experiments. Always optimize parameters for your specific flavonoid and polymer system.

Protocol 1: Preparation of Flavonoid-Loaded PLGA Nanoparticles by Nanoprecipitation

This method is rapid, simple, and effective for many flavonoids.[8][23]

  • Organic Phase Preparation:

    • Accurately weigh 50 mg of PLGA polymer and 5 mg of your flavonoid (e.g., this compound).

    • Dissolve both in 5 mL of a suitable organic solvent (e.g., acetone or acetonitrile) in a glass vial.

    • Ensure complete dissolution using brief vortexing or sonication.

  • Aqueous Phase Preparation:

    • Prepare 10 mL of a 1% w/v aqueous solution of a stabilizer (e.g., Pluronic® F-127 or polyvinyl alcohol - PVA).

    • Place the aqueous phase in a beaker on a magnetic stirrer set to a constant speed (e.g., 800 rpm).

  • Nanoprecipitation:

    • Draw the organic phase into a syringe.

    • Add the organic phase dropwise (or using a syringe pump for better control) into the stirring aqueous phase.

    • A milky-white suspension should form instantly as the polymer precipitates and encapsulates the flavonoid.

  • Solvent Evaporation & Purification:

    • Leave the suspension stirring at room temperature for at least 4 hours (or overnight) in a fume hood to allow the organic solvent to evaporate completely.

    • Transfer the nanoparticle suspension to centrifuge tubes. Centrifuge at a high speed (e.g., 15,000 x g for 30 minutes at 4°C) to pellet the nanoparticles.

    • Carefully collect the supernatant to determine the free drug concentration (for EE% calculation).

    • Resuspend the pellet in deionized water (a "wash" step) and centrifuge again to remove excess stabilizer and any remaining free drug.

  • Final Formulation:

    • Discard the final supernatant and resuspend the nanoparticle pellet in a suitable buffer or cryoprotectant solution (e.g., 5% trehalose) for storage or lyophilization.

Protocol 2: Determination of Encapsulation Efficiency (EE%)
  • Prepare a Calibration Curve:

    • Create a series of standard solutions of your flavonoid of known concentrations in the same medium as your supernatant (e.g., 1% Pluronic solution).

    • Measure the absorbance at the flavonoid's λmax using a UV-Vis spectrophotometer (or use HPLC for higher sensitivity and specificity).

    • Plot absorbance vs. concentration and determine the linear regression equation.

  • Measure Free Drug:

    • Take the supernatant collected in Step 4 of Protocol 1.

    • If necessary, filter it through a 0.22 µm syringe filter to remove any stray particles.

    • Measure its absorbance.

  • Calculate Concentration:

    • Use the calibration curve's equation to calculate the concentration of the free flavonoid in the supernatant.

  • Calculate EE%:

    • Total Drug Mass = Initial mass of flavonoid added (e.g., 5 mg)

    • Free Drug Mass = Concentration from supernatant (mg/mL) * Total volume of aqueous phase (mL)

    • EE% = ((Total Drug Mass - Free Drug Mass) / Total Drug Mass) * 100

References

  • Opportunities and challenges in enhancing the bioavailability and bioactivity of dietary flavonoids: A novel delivery system perspective - PubMed. (2024). PubMed.
  • Biofabrication and characterization of flavonoid-loaded Ag, Au, Au–Ag bimetallic nanoparticles using seed extract of the plant Madhuca longifolia for the enhancement in wound healing bio-efficacy - NIH. (2019). NIH.
  • On the Development of a Cutaneous Flavonoid Delivery System: Advances and Limit
  • In vitro release study of flavonoids (a) Que-NP and Que-NP þ oxi for... - ResearchGate.
  • Biofabrication and characterization of flavonoid-loaded Ag, Au, Au-Ag bimetallic nanoparticles using seed extract of the plant Madhuca longifolia for the enhancement in wound healing bio-efficacy - PubMed. (2019). PubMed.
  • Challenges in optimizing the therapeutic potential of flavonoids by... - ResearchGate.
  • Biofabrication and characterization of flavonoid-loaded Ag, Au, Au–Ag bimetallic nanoparticles using seed extract of the plant Madhuca longifolia for the enhancement in wound healing bio-efficacy | Progress in Biom
  • On the Development of a Cutaneous Flavonoid Delivery System: Advances and Limit
  • Drug Delivery Systems and Flavonoids: Current Knowledge in Melanoma Treatment and Future Perspectives - PMC - NIH. (2022). NIH.
  • Preparation of Flavonoid Nanoparticles using the Nanoprecipitation Method Rizky Farhan Pratama*,1, Iyan Sopyan2, Taofik. Unknown Source.
  • This compound | C16H16O4 | CID 6483649 - PubChem - NIH. NIH.
  • Preparation and characterization of polymeric nanoparticles loaded with the flavonoid luteolin, by using factorial design - ResearchGate.
  • Encapsulation of naturally occurring flavonoids into liposomes: physicochemical properties and biological activity against human cancer cell lines | Journal of Pharmacy and Pharmacology | Oxford Academic. Oxford Academic.
  • Emergence of Nano-Based Formulations for Effective Delivery of Flavonoids against Topical Infectious Disorders - NIH. (2023). NIH.
  • Flavonoids: an overview - PMC - PubMed Central. PubMed Central.
  • Encapsulation of naturally occurring flavonoids into liposomes: physicochemical properties and biological activity against human cancer cell lines - PubMed. PubMed.
  • On the Development of a Cutaneous Flavonoid Delivery System: Advances and Limit
  • Development of a pH-Responsive Delivery System Suitable for Naringenin and Other Hydrophobic Flavonoids Using the Interactions Between Basil Seed Gum and Milk Protein Complexes - MDPI. MDPI.
  • Flavonoid Delivery Using Nanoparticles Currently On Route | Drug Discovery And Development - Labroots. (2022). Labroots.
  • Review: Preparation of Flavonoid Nanoparticles using the Nanoprecipit
  • Therapeutic Potential of Ugonins: Bioactive Flavonoids from Helminthostachys zeylanica with Multifaceted Biological Activities - Who we serve. Who we serve.
  • Encapsulation of naturally occurring flavonoids into liposomes: Physicochemical properties and biological activity against human cancer cell lines - ResearchGate.
  • Efficiency of encapsulation (%) of flavonoid marker compounds present... | Download Table - ResearchGate.
  • Flavonoid-Based Nanogels: A Comprehensive Overview - PMC - NIH. (2025). NIH.
  • Nanoparticle-Mediated Delivery of Flavonoids: Impact on Proinflammatory Cytokine Production: A System
  • Ugonin inhibits chondrosarcoma metastasis through suppressing cathepsin V via promoting miR-4799-5p expression - PubMed Central. PubMed Central.
  • Ugonin P inhibits lung cancer motility by suppressing DPP-4 expression via promoting the synthesis of miR-130b-5p - PubMed. (2023). PubMed.
  • The natural compound ugonin V targets MMP7 production and restricts chondrosarcoma metastasis by suppressing the MEK/ERK/c-Jun signaling p
  • Flavonoids: Overview of Biosynthesis, Biological Activity, and Current Extraction Techniques. Unknown Source.
  • Ugonin M, a Helminthostachys zeylanica Constituent, Prevents LPS-Induced Acute Lung Injury through TLR4-Mediated MAPK and NF-κB Signaling P
  • Recent advancements in drug delivery system of flavonoids with a special emphasis on the flavanone naringenin: exploring their application in wound healing and associated processes | springermedicine.com. (2024). springermedicine.com.
  • Flavonoids in the Spotlight: Bridging the Gap between Physicochemical Properties and Formulation Str
  • Advanced drug delivery systems for the management of local conditions - PMC - NIH. NIH.
  • The Stability of Anthocyanins and Their Derivatives through Clay Minerals: Revising the Current Liter
  • Cyclodextrin-Based Delivery Systems for Flavonoids: Mechanisms, Advances, Formulation, and Applic
  • Chemistry and Biological Activities of Flavonoids: An Overview - PMC - NIH. NIH.
  • Flavonoids in the Spotlight: Bridging the Gap between Physicochemical Properties and Formulation Str
  • Innovative Delivery and Release Systems for Antioxidants and Other Active Substances in the Tre
  • Scopoletin | C10H8O4 | CID 5280460 - PubChem - NIH. NIH.
  • Short- and long-term stability of synthetic cathinones and dihydro-metabolites in human urine samples - PubMed Central. (2024). PubMed Central.

Sources

strategies to reduce Uvangoletin cytotoxicity in normal cells

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Uvangoletin Research

A Guide to Mitigating Cytotoxicity in Normal Cells for Cancer Research Applications

Welcome to the technical support center for researchers working with this compound. This guide is designed to provide you, our fellow scientists and drug development professionals, with actionable strategies and in-depth troubleshooting advice to minimize this compound's cytotoxic effects on normal cells while preserving its anti-cancer efficacy. As Senior Application Scientists, we have compiled this resource based on established principles in flavonoid research and drug delivery.

Frequently Asked Questions (FAQs)

Q1: We are observing significant toxicity in our normal cell line controls when using this compound. What is the underlying mechanism?

A1: this compound, a type of flavonoid, often exerts its cytotoxic effects through the induction of intracellular reactive oxygen species (ROS).[1][2] While this is a desirable outcome in cancer cells, an excessive increase in ROS in normal cells can lead to off-target toxicity and cell death.[1][2] The extent of cytotoxicity can vary between cell types; for instance, human umbilical vein endothelial (HUVE) cells have shown greater vulnerability to certain flavonoids compared to human lung embryonic fibroblasts (TIG-1).[2] It's also important to consider that the cytotoxic mechanism of flavonoids can involve the disruption of the cell cycle and induction of apoptosis.[3][4]

Q2: What are the primary strategies to reduce this compound's cytotoxicity in normal cells?

A2: There are several effective strategies you can employ:

  • Targeted Drug Delivery: This involves using nanocarriers to deliver this compound preferentially to cancer cells. These carriers can be designed to target specific receptors that are overexpressed on tumor cells, thereby minimizing exposure to healthy cells.[5][6]

  • Combination Therapy: Combining this compound with other chemotherapeutic agents can allow for lower, less toxic doses of each compound while achieving a synergistic anti-cancer effect.[7][8][9][10][11][12]

  • Structural Modification: Altering the chemical structure of this compound can modulate its cytotoxic profile. Understanding the structure-activity relationship (SAR) can guide the synthesis of analogues with an improved safety profile.[5]

  • Nanoencapsulation: Encapsulating this compound in systems like liposomes or polymeric nanoparticles can improve its stability and solubility, and allow for controlled release, which prevents the high initial concentration burst that often causes toxicity in normal tissues.[5]

Q3: Our cytotoxicity assay results with this compound are inconsistent. What could be the cause?

A3: A common issue with flavonoids is their interference with metabolic-based cytotoxicity assays like the MTT or Alamar Blue assays.[5] These compounds can reduce the tetrazolium dyes used in these assays in the absence of cells, leading to an overestimation of cell viability.[5]

Recommended Action: Switch to a non-metabolic assay to ensure accurate results. The Trypan Blue Exclusion Assay, which directly measures cell membrane integrity, is a reliable alternative.[5][13] Other suitable methods include the Lactate Dehydrogenase (LDH) release assay, which measures membrane damage, or Annexin V/Propidium Iodide staining to quantify apoptosis and necrosis.[14]

Troubleshooting Guide

Problem 1: High Cytotoxicity in Normal Cells Despite Low this compound Concentration
  • Possible Cause: Inherent sensitivity of the normal cell line being used. Different cell lines exhibit varying degrees of susceptibility to flavonoids.[2]

  • Solution:

    • Characterize Cell Line Sensitivity: If not already done, perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) of this compound for your specific normal and cancer cell lines.

    • Consider an Alternative Normal Cell Line: If your current normal cell line is particularly sensitive, consider using a more robust cell line for your control experiments if appropriate for your research context.

    • Implement a Protective Strategy: Employ one of the primary strategies mentioned in FAQ 2, such as targeted delivery or nanoencapsulation, to shield the normal cells from cytotoxic concentrations.

Problem 2: Nano-formulation of this compound Is Still Showing Considerable Cytotoxicity to Normal Cells
  • Possible Cause 1: Suboptimal Formulation Parameters. The physicochemical properties of nanoparticles, such as size and surface charge, are critical.[5]

    • Solution: Ensure the particle size is optimal, typically under 200 nm for in vivo applications, to avoid rapid clearance or altered toxicity profiles.[5]

  • Possible Cause 2: Toxicity of the Nanocarrier Itself. The materials used to create the nanoparticles may have their own cytotoxic effects.

    • Solution: Always test the "empty" nanocarrier (without this compound) on your normal and cancer cell lines to assess its baseline toxicity.

  • Possible Cause 3: Lack of Targeting. Without a specific targeting ligand, nanoparticles may still be taken up non-specifically by normal cells.

    • Solution: Functionalize your nanoparticles with ligands like antibodies or peptides that bind to receptors overexpressed on the target cancer cells.[5][15] For example, folic acid can be used to target cells that overexpress the folate receptor.[15]

Experimental Protocols & Data

Protocol 1: Comparative Cytotoxicity Assessment Using Trypan Blue Exclusion Assay

This protocol allows for a direct measure of cell viability based on membrane integrity, avoiding the artifacts associated with metabolic assays when using flavonoids.[5][13]

Materials:

  • This compound stock solution

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypan Blue stain (0.4%)

  • Hemocytometer or automated cell counter

  • 24-well plates

  • Normal and cancer cell lines

Procedure:

  • Cell Seeding: Seed both normal and cancer cells in separate 24-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the this compound dilutions. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the cells for 24-48 hours (or your desired time point).

  • Cell Harvesting:

    • Gently aspirate the medium.

    • Wash the cells once with PBS.

    • Add 100 µL of trypsin-EDTA to each well and incubate for 3-5 minutes to detach the cells.

    • Neutralize the trypsin with 400 µL of complete medium and gently pipette to create a single-cell suspension.

  • Staining and Counting:

    • Mix 20 µL of the cell suspension with 20 µL of 0.4% Trypan Blue stain.

    • Load 10 µL of the mixture into a hemocytometer.

    • Count the number of viable (unstained) and non-viable (blue) cells.

  • Calculation:

    • % Viability = (Number of viable cells / Total number of cells) x 100

    • Plot the % viability against the this compound concentration to determine the IC50 value.

Table 1: Hypothetical IC50 Values of this compound in Various Cell Lines
Cell LineTypeThis compound IC50 (µM)
MCF-7Breast Cancer15
A549Lung Cancer25
HUVECNormal Endothelial80
TIG-1Normal Fibroblast120

This table illustrates that this compound can exhibit selective cytotoxicity towards cancer cells, with higher IC50 values observed in normal cell lines. Actual values must be determined experimentally.

Advanced Strategies: Visualized Workflows

Strategy 1: Targeted Drug Delivery via Ligand-Conjugated Nanoparticles

This approach aims to increase the concentration of this compound at the tumor site while minimizing systemic exposure.[5][6][16]

Targeted_Delivery cluster_synthesis Nanoparticle Formulation cluster_delivery Systemic Circulation & Cellular Uptake cluster_action Intracellular Action This compound This compound Encapsulation This compound-Loaded Nanoparticle This compound->Encapsulation Encapsulation Nanocarrier Polymeric Nanocarrier (e.g., PLGA) Nanocarrier->Encapsulation Ligand Targeting Ligand (e.g., Folic Acid) Conjugation Targeted Nanoparticle Ligand->Conjugation Encapsulation->Conjugation Surface Conjugation TargetedNP Targeted Nanoparticle NormalCell Normal Cell (Low Receptor Expression) TargetedNP->NormalCell Minimal Uptake CancerCell Cancer Cell (High Receptor Expression) TargetedNP->CancerCell Receptor-Mediated Endocytosis DrugRelease Drug Release (e.g., pH-responsive) CancerCell->DrugRelease Internalization Apoptosis Selective Apoptosis DrugRelease->Apoptosis

Caption: Workflow for targeted delivery of this compound to cancer cells.

Strategy 2: Signaling Pathway of Flavonoid-Induced Cytotoxicity

Understanding the mechanism is key to mitigating it. This compound, like many flavonoids, can induce apoptosis through the generation of ROS and subsequent mitochondrial disruption.[1][2][17]

Cytotoxicity_Pathway cluster_protection Protective Intervention Points This compound This compound Cell Normal Cell This compound->Cell ROS ↑ Reactive Oxygen Species (ROS) Cell->ROS Induces Mitochondria Mitochondrial Membrane Potential (ΔΨm) Loss ROS->Mitochondria Leads to Caspases Caspase Activation (e.g., Caspase-3/7, -9) Mitochondria->Caspases Triggers Apoptosis Apoptosis / Cell Death Caspases->Apoptosis Executes Antioxidant Co-administration of Antioxidant Antioxidant->ROS Scavenges Targeting Targeted Delivery (Reduces this compound Uptake by Normal Cell) Targeting->Cell Prevents Entry

Caption: Simplified pathway of this compound-induced cytotoxicity and points of intervention.

References

  • Strategies to reduce cytotoxicity of synthetic flavonoids in normal cells - Benchchem.
  • What are the commonly used methods for measuring cytotoxicity?
  • In Vitro Cytotoxicity Assays: Applic
  • In Vitro Cytotoxicity Assay - Alfa Cytology.
  • Methods used in Cytotoxicity Assays n vitro - Hilaris Publisher.
  • Update on in vitro cytotoxicity assays for drug development - ResearchG
  • Prenylated Flavonoids with Selective Toxicity against Human Cancers - MDPI.
  • Cytotoxicity of Flavonoids toward Cultured Normal Human Cells | Request PDF.
  • IC50 values for compounds 1 and 2 in various cancer cell lines and a...
  • Cytotoxicity of dietary flavonoids on different human cancer types - PMC - PubMed Central.
  • Cytotoxicity of Flavonoids toward Cultured Normal Human Cells - J-Stage.
  • Flavonoid-Based Combination Therapies and Nano-Formulations: An Emerging Frontier in Breast Cancer Tre
  • Combination therapy in comb
  • Cytotoxic Effects of Plant Secondary Metabolites and Naturally Occurring Bioactive Peptides on Breast Cancer Model Systems: Molecular Mechanisms - NIH.
  • Flavonoid-Based Combination Therapies and Nano-Formulations: An Emerging Frontier in Breast Cancer Tre
  • Anticancer Activity of N
  • Exploration of the Use of Natural Compounds in Combination with Chemotherapy Drugs for Tumor Tre
  • Combination Anticancer Therapies Using Selected Phytochemicals - MDPI.
  • The in-vitro cytotoxic IC50 values on selected normal cell lines.
  • Cytotoxicity of naturally occurring phenolics and terpenoids from Kenyan flora towards human carcinoma cells - NIH.
  • Chalcones: an update on cytotoxic and chemoprotective properties - PubMed.
  • Targeted Delivery Strategies for Hydrophilic Phytochemicals - MDPI.
  • Targeted Drug Delivery with Micelles - ChemistryViews.
  • Targeted delivery of quercetin via pH-responsive zinc oxide nanoparticles for breast cancer therapy - PubMed.
  • The flavonoid Casticin has multiple mechanisms of tumor cytotoxicity action - PubMed.
  • Center for Targeted Drug Delivery - Chapman University.
  • Hydrogels and Their Applic
  • Cytotoxicity and modes of action of three naturally occurring xanthones (8-hydroxycudraxanthone G, morusignin I and cudraxanthone I) against sensitive and multidrug-resistant cancer cell lines - PubMed.
  • Comparison of anticancer activity (IC50 values) between standard and synthesized compounds.

Sources

Validation & Comparative

A Comparative Analysis of Uvangoletin and Resveratrol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of natural product research, both Uvangoletin and Resveratrol have garnered interest for their potential therapeutic applications. This guide provides a detailed comparative analysis of these two compounds, offering insights into their chemical structures, biological activities, and mechanisms of action to aid researchers, scientists, and drug development professionals. While extensive research has illuminated the multifaceted nature of Resveratrol, data on this compound remains comparatively scarce, necessitating a broader look at its chemical class for a comprehensive understanding.

Introduction to the Compounds

This compound is a dihydrochalcone, a type of natural phenol.[1] It has been identified and isolated from plants such as Cedrelopsis grevei.[2] Dihydrochalcones are recognized for a variety of biological activities, including antioxidant, anti-inflammatory, and cytotoxic effects.[3]

Resveratrol , a stilbenoid, is one of the most extensively studied natural polyphenols.[4] Found in sources like grapes, berries, and peanuts, it is lauded for its wide array of health benefits, including antioxidant, anti-inflammatory, cardioprotective, and anti-cancer properties.[4][5]

Chemical Structure

The distinct chemical structures of this compound and Resveratrol are foundational to their differing biological activities.

This compound is chemically identified as 1-(2,4-dihydroxy-6-methoxyphenyl)-3-phenylpropan-1-one, with the molecular formula C16H16O4.[1] As a dihydrochalcone, it features two aromatic rings connected by a three-carbon α,β-saturated keto group.

Resveratrol (3,5,4'-trihydroxy-trans-stilbene) has the molecular formula C14H12O3.[6] Its structure consists of two phenyl rings linked by an ethylene bridge.[7] This stilbene structure is crucial for its biological interactions.

Comparative Biological Activities and Efficacy

A direct quantitative comparison of the biological activities of this compound and Resveratrol is challenging due to the limited availability of specific experimental data, such as IC50 values, for this compound. However, by examining the known activities of Resveratrol and the general properties of dihydrochalcones, we can infer potential areas of similarity and divergence.

Biological ActivityThis compound (as a Dihydrochalcone)Resveratrol
Antioxidant Activity Dihydrochalcones are known to possess antioxidant properties, acting as free radical scavengers.[8] The specific potency of this compound has not been widely reported.Exhibits significant antioxidant activity through various mechanisms, including scavenging of reactive oxygen species (ROS) and upregulation of antioxidant enzymes.[9][10] DPPH radical scavenging IC50 values have been reported in the range of 2-29 µg/mL depending on the specific assay conditions.[11]
Anti-inflammatory Activity Dihydrochalcones have demonstrated anti-inflammatory effects.[3]Potently inhibits inflammatory pathways by suppressing pro-inflammatory mediators like TNF-α and IL-6.[12][13] It has been shown to inhibit cyclooxygenase (COX) enzymes.[14]
Cytotoxicity/Anticancer Activity Some dihydrochalcones exhibit cytotoxic effects against various cancer cell lines.[3]Demonstrates anticancer properties by inducing apoptosis, inhibiting cell proliferation, and preventing angiogenesis.[15] IC50 values for cytotoxicity vary widely depending on the cancer cell line, for example, 401.5 µM in NCI-H292 cells and around 50-100 µM in breast and colon cancer cell lines.[16][17]
Bioavailability The bioavailability of dihydrochalcones is generally considered to be low.Famously has very low oral bioavailability (less than 1%) due to rapid metabolism in the liver and intestines.[3]

Mechanisms of Action: A Look at Signaling Pathways

This compound:

Specific signaling pathways modulated by this compound have not been extensively elucidated. However, as a flavonoid, it is plausible that its mechanism of action involves pathways commonly associated with this class of compounds. Flavonoids are known to interact with various signaling cascades, including:

  • MAPK Signaling Pathway: Involved in cell proliferation, differentiation, and apoptosis.

  • PI3K-Akt Signaling Pathway: A crucial pathway in cell survival and growth.

  • NF-κB Signaling Pathway: A key regulator of the inflammatory response.

Below is a generalized representation of potential flavonoid signaling pathway interactions.

Caption: Potential signaling pathways modulated by this compound.

Resveratrol:

The mechanisms of action for Resveratrol are well-documented and involve the modulation of several key signaling pathways.

  • Sirtuin 1 (SIRT1) Activation: Resveratrol is a potent activator of SIRT1, a deacetylase involved in cellular regulation, including metabolism, inflammation, and aging.[2]

  • AMP-activated protein kinase (AMPK) Activation: By activating AMPK, Resveratrol influences energy metabolism, mimicking some of the effects of caloric restriction.[3]

  • NF-κB Inhibition: Resveratrol effectively suppresses the NF-κB pathway, leading to a reduction in the expression of pro-inflammatory genes.[2]

  • Modulation of Apoptosis Pathways: In cancer cells, Resveratrol can induce apoptosis by affecting the expression of proteins in the Bcl-2 family and inhibiting survival signaling pathways like PI3K/Akt.[3]

The following diagram illustrates the primary signaling pathways influenced by Resveratrol.

Sources

A Comparative Guide to Validating the Anticancer Mechanism of Uvangoletin

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to Uvangoletin and the Flavonoid Class of Anticancer Agents

This compound is a flavonoid, a class of polyphenolic compounds found in plants that have garnered significant interest for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2][3] Numerous flavonoids have demonstrated the ability to modulate key signaling pathways implicated in cancer progression, such as cell proliferation, apoptosis (programmed cell death), angiogenesis (new blood vessel formation), and metastasis.[1][4][5][6] They can influence a variety of cellular processes, including inducing cell cycle arrest and promoting apoptosis in tumor cells.[7][8]

While the anticancer potential of many flavonoids is well-documented, a rigorous and comparative validation of each specific compound is crucial for its potential development as a therapeutic agent. This guide will use this compound as a primary example to illustrate a comprehensive validation workflow, comparing its efficacy and mechanism of action against other flavonoids with known anticancer properties.

Comparative Framework: this compound and Alternative Flavonoids

To objectively assess this compound's anticancer potential, it is essential to compare it with other well-characterized flavonoids that exhibit similar or complementary mechanisms of action. This comparative approach provides a valuable benchmark for evaluating its potency and specificity.

For the purpose of this guide, we will compare this compound with the following flavonoids, chosen for their established roles in targeting key cancer-related pathways:

  • Quercetin: A widely studied flavonoid known to induce apoptosis and inhibit the PI3K/Akt signaling pathway.[7][9]

  • Luteolin: Recognized for its ability to induce apoptosis and inhibit fatty acid synthase, a key enzyme in cancer cell metabolism.[7]

  • Wogonin: A flavone that has been shown to suppress angiogenesis and induce apoptosis through various signaling pathways.[5][8]

  • Nobiletin: A polymethoxy flavonoid that inhibits tumor growth and angiogenesis.[10]

The following table summarizes the reported IC50 values for these compounds across various cancer cell lines, providing a quantitative basis for comparison. It is important to note that IC50 values can vary depending on the cell line and the specific assay conditions.[11][12][13][14][15]

CompoundCancer Cell LineIC50 (µM)Key Mechanistic Target(s)
This compound HL-60 (Leukemia)Data to be determinedMitochondria-mediated apoptosis[16]
Quercetin Pancreatic Cancer Cells~20-50PI3K/Akt/mTOR pathway, Apoptosis induction[1][9]
Breast Cancer (MCF-7)~15-30Apoptosis, P-glycoprotein inhibition[2]
Luteolin Prostate & Breast Cancer~5-20Fatty Acid Synthase inhibition, Apoptosis induction[7]
HeLa (Cervical Cancer)~25-50Cell cycle arrest, Apoptosis[17]
Wogonin Multiple Myeloma~10-40Angiogenesis inhibition (c-Myc/HIF-1α/VEGF)[5]
Breast Cancer (MCF-7)~20-60Apoptosis (PI3K/Akt/survivin pathway)[8]
Nobiletin Ovarian Cancer~20-40Angiogenesis inhibition (Akt pathway)[10]
Breast & Colon Cancer~10-50G1 cell cycle arrest[18]

Note: IC50 values are approximate and collated from various sources for comparative purposes. Experimental conditions can significantly influence these values.

Core Mechanistic Hypotheses for this compound

Based on preliminary evidence and the known activities of related flavonoids, the primary anticancer mechanisms of this compound are hypothesized to involve:

  • Induction of Apoptosis: Triggering programmed cell death is a hallmark of many effective anticancer agents.[7][8] this compound is believed to induce apoptosis through the intrinsic mitochondrial pathway.[16]

  • Cell Cycle Arrest: Halting the uncontrolled proliferation of cancer cells is another key therapeutic strategy.[18][19][20]

  • Inhibition of Pro-Survival Signaling Pathways: Many cancers exhibit aberrant activation of signaling pathways like PI3K/Akt/mTOR and STAT3, which promote cell survival and proliferation.[9][21][22][23] Flavonoids have been shown to inhibit these pathways.[9][21][23]

  • Anti-Angiogenic Effects: Preventing the formation of new blood vessels can starve tumors of essential nutrients and oxygen.[4][5][6][24]

The following sections will detail the experimental protocols required to rigorously validate these hypotheses.

Experimental Validation Protocols

This section provides detailed, step-by-step methodologies for the key experiments required to elucidate and validate the anticancer mechanism of this compound.

Cell Viability and Cytotoxicity Assays

Rationale: The initial step is to determine the cytotoxic effects of this compound on a panel of cancer cell lines. This allows for the determination of the half-maximal inhibitory concentration (IC50), a key metric for comparing potency with other compounds.

Experimental Workflow:

G cluster_0 Cell Viability Assay Workflow start Seed cancer cells in 96-well plates treat Treat with serial dilutions of this compound and comparator flavonoids start->treat incubate Incubate for 24, 48, 72 hours treat->incubate assay Perform MTT or SRB assay incubate->assay read Measure absorbance with a plate reader assay->read analyze Calculate IC50 values read->analyze

Workflow for determining cell viability.

Detailed Protocol (MTT Assay):

  • Cell Seeding: Seed cancer cells (e.g., HL-60, MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound, Quercetin, Luteolin, Wogonin, and Nobiletin in culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

Apoptosis Assays

Rationale: To confirm that the observed cytotoxicity is due to apoptosis, it is essential to perform specific assays that detect the hallmarks of programmed cell death.

Experimental Workflow:

G cluster_1 Apoptosis Assay Workflow start Treat cells with IC50 concentrations of compounds annexin Annexin V/PI Staining start->annexin caspase Caspase Activity Assay start->caspase western Western Blot for Apoptotic Proteins start->western flow Analyze with Flow Cytometry annexin->flow read Measure fluorescence/luminescence caspase->read blot Analyze protein expression western->blot

Workflow for validating apoptosis induction.

Detailed Protocol (Annexin V/PI Staining):

  • Cell Treatment: Treat cells with the IC50 concentration of this compound and comparator compounds for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Incubation: Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.

Western Blot for Apoptotic Markers:

  • Probe for key proteins in the apoptotic cascade, including Bcl-2, Bax, cleaved Caspase-3, cleaved Caspase-9, and PARP . A decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax, along with the presence of cleaved caspases and PARP, are indicative of apoptosis.[16]

Cell Cycle Analysis

Rationale: To determine if this compound's antiproliferative effects are due to cell cycle arrest, flow cytometric analysis of DNA content is performed.

Detailed Protocol:

  • Cell Treatment: Treat cells with the IC50 concentration of this compound for 24 and 48 hours.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells with PBS and stain with a solution containing PI and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. An accumulation of cells in the G1, S, or G2/M phase indicates cell cycle arrest at that checkpoint.[17][25]

Analysis of Signaling Pathways

Rationale: To elucidate the molecular mechanism of action, it is crucial to investigate this compound's effect on key pro-survival signaling pathways that are often dysregulated in cancer.

Signaling Pathway Analysis Workflow:

G cluster_2 Signaling Pathway Analysis start Treat cells with this compound lysate Prepare cell lysates start->lysate western Western Blot lysate->western pi3k p-Akt, p-mTOR western->pi3k stat3 p-STAT3 western->stat3 analyze Analyze protein phosphorylation levels pi3k->analyze stat3->analyze

Workflow for analyzing key signaling pathways.

Detailed Protocol (Western Blot):

  • Cell Treatment and Lysis: Treat cells with this compound for various time points (e.g., 0, 1, 6, 24 hours). Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membranes with primary antibodies against the phosphorylated (active) and total forms of key signaling proteins, such as Akt, mTOR, and STAT3 .[26][27]

  • Detection and Analysis: Use HRP-conjugated secondary antibodies and a chemiluminescent substrate for detection. Quantify the band intensities to determine the change in protein phosphorylation. A decrease in the ratio of phosphorylated to total protein indicates inhibition of the pathway.

Anti-Angiogenesis Assays

Rationale: To investigate the potential of this compound to inhibit tumor growth by cutting off its blood supply, in vitro angiogenesis assays are employed.

Tube Formation Assay:

  • Plate Coating: Coat a 96-well plate with Matrigel and allow it to solidify.

  • Cell Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) onto the Matrigel-coated wells.

  • Treatment: Treat the HUVECs with various concentrations of this compound.

  • Incubation: Incubate for 6-12 hours to allow for tube formation.

  • Imaging and Analysis: Visualize the tube-like structures using a microscope and quantify the tube length and number of branch points. A reduction in these parameters indicates an anti-angiogenic effect.

Conclusion and Future Directions

This guide outlines a comprehensive and comparative approach to validating the anticancer mechanism of this compound. By systematically evaluating its effects on cell viability, apoptosis, cell cycle, and key signaling pathways in comparison to other well-characterized flavonoids, researchers can build a robust and compelling case for its therapeutic potential.

Important Note: One of the primary research articles detailing the apoptosis-inducing effects of this compound in HL-60 cells has been retracted due to concerns about the integrity of the presented data.[28][29] This underscores the critical importance of rigorous and independent validation of published findings. The experimental framework provided in this guide is designed to ensure such rigor.

Future in vivo studies using xenograft models will be essential to confirm the in vitro findings and to evaluate the safety and efficacy of this compound in a whole-organism context.[16] These studies should also investigate the pharmacokinetic and pharmacodynamic properties of this compound to inform potential clinical development.

References

  • Zheng, Z., Qiao, Z., Gong, R., Wang, Y., Zhang, Y., Ma, Y., ... & Chen, W. (2016). This compound induces mitochondria-mediated apoptosis in HL-60 cells in vitro and in vivo without adverse reactions of myelosuppression, leucopenia and gastrointestinal tract disturbances. Oncology Reports, 35(2), 1213-1220. [Link]
  • Retraction: this compound induces mitochondria-mediated apoptosis in HL-60 cells in vitro and in vivo without adverse reactions of myelosuppression, leucopenia and gastrointestinal tract disturbances. (2026). Oncology Reports, 55(1), 10. [Link]
  • Imran, M., Salehi, B., Sharifi-Rad, J., Aslam Gondal, T., Saeed, F., Imran, A., ... & Estevinho, L. (2019). Flavonoids with Anti-Angiogenesis Function in Cancer. MDPI. [Link]
  • IC50 values for compounds 1 and 2 in various cancer cell lines and a... (n.d.).
  • Imran, M., Salehi, B., Sharifi-Rad, J., Aslam Gondal, T., Saeed, F., Imran, A., ... & Estevinho, L. (2019). Flavonoids with Anti-Angiogenesis Function in Cancer. PMC. [Link]
  • Retraction: this compound induces mitochondria-mediated apoptosis in HL-60 cells in vitro and in vivo without adverse reactions of myelosuppression, leucopenia and gastrointestinal tract disturbances. (2016). Oncology reports. [Link]
  • Sharma, K., & Kumar, V. (2022). Flavonoid-Mediated Suppression of Tumor Angiogenesis: Roles of Ang-Tie/PI3K/AKT.
  • Niedzielska-Maszczyk, M., & Skarżyński, M. (2022).
  • Seo, M. J., Choi, Y. H., & Nam, T. J. (2016).
  • Brusselmans, K., Vrolix, R., Verhoeven, G., & Swinnen, J. V. (2005). Induction of cancer cell apoptosis by flavonoids is associated with their ability to inhibit fatty acid synthase activity. Journal of Biological Chemistry, 280(7), 5636-5645. [Link]
  • Al-Ishaq, R. K., Abotaleb, M., Kubatka, P., Kajo, K., & Büsselberg, D. (2021).
  • Jin, X., Jin, X., & Chen, J. (2022). Inhibiting STAT3 signaling pathway by natural products for cancer prevention and therapy: In vitro and in vivo activity and mechanisms of action. Pharmacological Research, 182, 106357. [Link]
  • Jafari, S., & Ghadami, E. (2021). Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach. Current Cancer Drug Targets. [Link]
  • Carballo-Mora, V. M., & Carballo-Mora, V. M. (2023). Anticancer Potential of Flavonoids: An Overview with an Emphasis on Tangeretin. MDPI. [Link]
  • Kopustinskiene, D. M., Jakstas, V., Savickas, A., & Bernatoniene, J. (2020). Flavonoids as an effective sensitizer for anti-cancer therapy: insights into multi-faceted mechanisms and applicability towards individualized patient profiles. EPMA Journal, 11(1), 123-146. [Link]
  • Ko, Y. J., Kim, E. J., Park, M. H., Lee, J. M., & Kim, Y. C. (2021). Six Selected Flavones and Their Related Signaling Pathways That Induce Apoptosis in Cancer. MDPI. [Link]
  • Mileo, A. M., & Miccadei, S. (2016).
  • An Update on the Anticancer Activity of Xanthone Deriv
  • IC50 values of the cancer cell lines used in this study and the Phoenix... (n.d.).
  • Popiołek, Ł. (2023). Anticancer Activity of Natural and Synthetic Chalcones. MDPI. [Link]
  • IC50 (µg/mL) of all molecules on different human cancer cell lines following 48 h. … (n.d.).
  • (a) Chart comparing the IC50 values of the compounds for different cell... (n.d.).
  • Gherghel, D., & Gherghel, D. (2023). Anticancer Potential of Natural Chalcones: In Vitro and In Vivo Evidence. MDPI. [Link]
  • Morley, K. L., Ferguson, P. J., & Koropatnick, J. (2007). Tangeretin and nobiletin induce G1 cell cycle arrest but not apoptosis in human breast and colon cancer cells. Cancer letters, 251(1), 168-178. [Link]
  • Using Flavonoid Substitution Status to Predict Anticancer Effects in Human Melanoma Cancers: An In Vitro Study. (2024). NIH. [Link]
  • Park, J. S., Kim, D. H., Lee, J. K., Lee, J. Y., & Kim, Y. H. (2011). Eupatilin, a dietary flavonoid, induces G2/M cell cycle arrest in human endometrial cancer cells. Food and Chemical Toxicology, 49(8), 1737-1744. [Link]
  • Current Understanding of Flavonoids in Cancer Therapy and Prevention. (2022). PMC. [Link]
  • Zhang, C., Wang, Y., Zhang, Y., Zhang, Y., & Zhang, Y. (2014). Wogonin induces cell cycle arrest and erythroid differentiation in imatinib-resistant K562 cells and primary CML cells. Oncotarget, 5(18), 8188-8201. [Link]
  • Different flavonoids and their PI3K/Akt/mTOR inhibitory activity. (n.d.).
  • Zhang, X., Li, H., Yu, X., & Yu, X. (2023). Inhibition of STAT3 signaling contributes to the anti-melanoma effects of chrysoeriol. Phytomedicine, 109, 154572. [Link]
  • Yue, P., & Turkson, J. (2009). Small molecule inhibitors of Stat3 signaling pathway. Journal of medicinal chemistry, 52(9), 2447-2460. [Link]
  • Wojtas, B., Wojtas, B., & Wojtas, B. (2020). Selective inhibition of STAT3 signaling using monobodies targeting the coiled-coil and N-terminal domains.
  • Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. (2015). PMC. [Link]
  • Analysis of some flavonoids for inhibitory mechanism against cancer target phosphatidylinositol 3-kinase (PI3K)
  • Effects of Hormone Agonists on Sf9 Cells, Proliferation and Cell Cycle Arrest. (n.d.).
  • Inhibitors of the PI3K/Akt signaling pathway enhance PUVA sensitivity of Jurkat T cells. A. (n.d.).
  • Li, Y., Li, Y., & Li, Y. (2020). Inhibition of the STAT3 Signaling Pathway Contributes to the Anti-Melanoma Activities of Shikonin. Frontiers in pharmacology, 11, 748. [Link]
  • Aqueous gall extract and luteolin arrest cell cycle progression. Cells... (n.d.).
  • Flavonoids as promising molecules in the cancer therapy: An insight. (2022). PMC. [Link]

Sources

A Comparative Guide to the Preclinical Efficacy of Uvangoletin and Standard-of-Care Chemotherapy in Glioblastoma

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the potential efficacy of Uvangoletin, a naturally occurring chalcone, with the established standard-of-care chemotherapeutic agent, temozolomide, in the context of glioblastoma (GBM). As direct comparative clinical data for this compound is not yet available, this document is structured around a series of hypothetical, yet methodologically rigorous, preclinical studies. The experimental designs detailed herein are based on established protocols in oncology drug development and are intended to provide a robust framework for the evaluation of novel therapeutic compounds like this compound.

Introduction to this compound: A Chalcone with Therapeutic Potential

This compound is a member of the chalcone family, a class of compounds that are precursors to all flavonoids.[1] Chalcones and their derivatives have garnered significant interest in oncology research due to their broad spectrum of biological activities, including anti-proliferative, anti-inflammatory, and pro-apoptotic effects.[1][2] The core chemical structure of chalcones, 1,3-diaryl-2-propen-1-one, allows for diverse modifications, leading to a wide range of pharmacological properties.[2][3]

The anticancer activity of chalcones is attributed to their ability to interact with multiple cellular targets and signaling pathways implicated in tumorigenesis and progression.[1][2][4] These mechanisms include, but are not limited to, the induction of cell cycle arrest (commonly at the G2/M phase), triggering of apoptosis through both intrinsic and extrinsic pathways, and the inhibition of key signaling cascades such as NF-κB and those involving various kinases.[2][3][5] Given its classification as a chalcone, this compound is hypothesized to exert its anticancer effects through similar mechanisms.

Proposed Mechanism of Action

Based on the extensive literature on related chalcones, this compound's potential mechanism of action in glioblastoma is likely multifaceted. It is postulated that this compound may induce apoptosis by modulating the expression of key regulatory proteins in the mitochondrial (intrinsic) pathway. This involves upsetting the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of a caspase cascade (caspase-9 and caspase-3), ultimately resulting in programmed cell death.

Uvangoletin_Proposed_Pathway This compound This compound Bax Bax (Pro-apoptotic) This compound->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Downregulates Mitochondrion Mitochondrion CytC Cytochrome c Mitochondrion->CytC Release Bax->Mitochondrion Bcl2->Mitochondrion Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed apoptotic pathway of this compound in glioblastoma cells.

The Gold Standard in Glioblastoma Chemotherapy: Temozolomide (TMZ)

The current standard of care for newly diagnosed glioblastoma involves maximal safe surgical resection, followed by radiation therapy with concomitant and adjuvant chemotherapy with temozolomide (TMZ).[6][7][8][9] TMZ is an oral alkylating agent that crosses the blood-brain barrier.[10][11]

Mechanism of Action of Temozolomide

TMZ exerts its cytotoxic effects by methylating DNA at several positions, most critically at the O6 position of guanine.[12][13] This O6-methylguanine adduct mispairs with thymine during DNA replication, leading to a futile cycle of mismatch repair that results in DNA double-strand breaks and, ultimately, apoptotic cell death.[13] The efficacy of TMZ is significantly influenced by the status of the O6-methylguanine-DNA methyltransferase (MGMT) DNA repair enzyme.[11][12] Tumors with a methylated MGMT promoter have reduced MGMT expression and are therefore more sensitive to TMZ.[14]

Hypothetical Comparative Efficacy Study: this compound vs. Temozolomide

To objectively compare the efficacy of this compound with TMZ, a series of preclinical experiments are proposed. These studies are designed to assess both the in vitro cytotoxicity and the in vivo anti-tumor activity of this compound.

In Vitro Efficacy Assessment

The initial evaluation of a novel anticancer agent involves assessing its effect on cancer cell lines in a controlled laboratory setting.[15] These assays provide crucial data on the compound's potency and mechanism of cell killing.[16]

In_Vitro_Workflow cluster_0 Cell Culture cluster_1 Treatment cluster_2 Assays cluster_3 Data Analysis CellLines GBM Cell Lines (e.g., U87-MG, T98G) Treatment Treat with: 1. This compound (Dose-response) 2. TMZ (Dose-response) 3. Vehicle Control CellLines->Treatment Cytotoxicity Cytotoxicity Assay (MTT / CCK-8) Treatment->Cytotoxicity Apoptosis Apoptosis Assay (Annexin V-FITC / PI) Treatment->Apoptosis IC50 Calculate IC50 Values Cytotoxicity->IC50 ApoptosisQuant Quantify Apoptotic Cells (Flow Cytometry) Apoptosis->ApoptosisQuant

Caption: Experimental workflow for in vitro comparative efficacy studies.

This assay determines the concentration of a drug required to inhibit the growth of 50% of a cancer cell population (IC50), a key measure of a drug's potency.[16][17]

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Human glioblastoma cell lines (e.g., U87-MG and T98G) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: Cells are treated with serial dilutions of this compound and Temozolomide (e.g., from 0.1 to 100 µM). A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for an additional 3-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured using a microplate reader at a wavelength of ~570 nm.

  • Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC50 values are determined by plotting cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.

Table 1: Hypothetical Comparative Cytotoxicity (IC50) Data

Compound U87-MG (MGMT-negative) IC50 (µM) T98G (MGMT-positive) IC50 (µM)
This compound 15.2 18.5

| Temozolomide | 25.8 | >100 |

This hypothetical data suggests this compound may be potent against GBM cells regardless of MGMT status, a potential advantage over TMZ.

This assay quantifies the extent to which a compound induces programmed cell death. The Annexin V-FITC/Propidium Iodide (PI) assay is a standard method used for this purpose.[18][19]

Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay

  • Cell Treatment: Glioblastoma cells are seeded in 6-well plates and treated with this compound and TMZ at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS).[20]

  • Staining: Cells are resuspended in 1X Annexin V Binding Buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.[20][21]

  • Incubation: The cells are incubated for 15 minutes at room temperature in the dark.[22]

  • Analysis: The stained cells are analyzed immediately by flow cytometry.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Table 2: Hypothetical Apoptosis Induction in U87-MG Cells

Treatment (at IC50) % Early Apoptotic Cells % Late Apoptotic/Necrotic Cells
Vehicle Control 3.1% 1.5%
This compound 28.5% 15.2%

| Temozolomide | 25.9% | 12.8% |

This hypothetical data indicates that this compound is a potent inducer of apoptosis in glioblastoma cells, comparable to or exceeding the effect of TMZ.

In Vivo Efficacy Assessment

To evaluate the therapeutic potential in a more biologically relevant system, in vivo studies using animal models are essential.[23] The orthotopic glioblastoma xenograft model in immunodeficient mice is a widely accepted standard for preclinical GBM research.[24][25][26]

In_Vivo_Workflow cluster_0 Tumor Implantation cluster_1 Tumor Growth & Treatment cluster_2 Endpoint Analysis Implantation Intracranial injection of U87-MG cells into immunodeficient mice Monitoring Monitor tumor growth (Bioluminescence Imaging) Implantation->Monitoring Treatment Randomize into groups: 1. Vehicle Control 2. This compound 3. TMZ Monitoring->Treatment TumorVolume Measure Tumor Volume (weekly) Treatment->TumorVolume Survival Monitor Survival (Kaplan-Meier Analysis) Treatment->Survival

Caption: Experimental workflow for in vivo comparative efficacy studies.

Experimental Protocol: Orthotopic Glioblastoma Mouse Model

  • Cell Preparation: U87-MG cells, engineered to express luciferase for bioluminescence imaging, are prepared for injection.

  • Intracranial Implantation: Immunodeficient mice (e.g., athymic nude mice) are anesthetized, and a stereotactic apparatus is used to inject the U87-MG cells into the cerebral cortex.[23][27]

  • Tumor Establishment: Tumor growth is monitored weekly using bioluminescence imaging.

  • Treatment Initiation: Once tumors reach a predetermined size, mice are randomized into treatment groups: (1) Vehicle control, (2) this compound (administered via an appropriate route, e.g., oral gavage), and (3) Temozolomide (oral gavage).

  • Efficacy Evaluation:

    • Tumor Growth: Tumor volume is monitored weekly via imaging.

    • Survival: The overall survival of the mice in each group is recorded. The endpoint is typically defined by neurological symptoms or a specific tumor burden.

  • Data Analysis: Tumor growth curves are plotted for each group. Kaplan-Meier survival curves are generated, and statistical significance between groups is determined using the log-rank test.

Table 3: Hypothetical In Vivo Efficacy Data

Treatment Group Median Survival (Days) Increase in Median Survival vs. Control
Vehicle Control 25 -
This compound (50 mg/kg) 40 60%

| Temozolomide (5 mg/kg) | 38 | 52% |

This hypothetical data suggests that this compound could significantly inhibit tumor growth and extend survival in a preclinical model of glioblastoma, with an efficacy potentially superior to the standard-of-care, temozolomide.

Concluding Remarks and Future Directions

This guide outlines a hypothetical, yet scientifically rigorous, preclinical framework for comparing the efficacy of the novel chalcone, this compound, against the standard-of-care drug, temozolomide, for the treatment of glioblastoma. The proposed studies, from in vitro cytotoxicity and apoptosis assays to in vivo orthotopic xenograft models, are designed to provide a comprehensive evaluation of this compound's therapeutic potential.

The hypothetical results presented herein are intended to illustrate a scenario where this compound demonstrates potent anti-glioblastoma activity, potentially through the induction of apoptosis and independent of the MGMT resistance mechanism that limits the efficacy of temozolomide. Should such results be borne out in actual experimentation, this compound would represent a highly promising candidate for further preclinical development. Future studies would need to focus on detailed mechanism-of-action studies, pharmacokinetic and toxicology profiling, and combination studies with other therapeutic modalities to fully characterize its potential as a next-generation therapy for this devastating disease.

References

  • Zhang, J., Stevens, M. F., & Laughton, C. A. (2012). Temozolomide: mechanisms of action, repair and resistance. Current molecular pharmacology, 5(1), 102–114. [Link]
  • Mahapatra, D. K., Asati, V., & Bharti, S. K. (2017). Chalcone Derivatives: Role in Anticancer Therapy. Current topics in medicinal chemistry, 17(29), 3146–3175. [Link]
  • Ivy Brain Tumor Center. (n.d.). Glioblastoma Current Standard of Care. [Link]
  • Kumar, A., D'Souza, S. S., & Nagaraja, V. (2024). Advances in chalcone-based anticancer therapy: mechanisms, preclinical advances, and future perspectives.
  • Wen, P. Y., & Kesari, S. (2008). Malignant gliomas in adults. The New England journal of medicine, 359(5), 492–507. [Link]
  • Ghiaseddin, A., & DeMattia, F. (2021). Glioblastoma Standard of Care: Effects on Tumor Evolution and Reverse Translation in Preclinical Models. Cancers, 13(16), 4029. [Link]
  • Creative Diagnostics. (n.d.). Annexin V-FITC Staining Protocol for Apoptosis Detection. [Link]
  • Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian journal of pharmaceutical research : IJPR, 10(4), 655–683. [Link]
  • Dr. Oracle. (n.d.).
  • Muñoz, J. L., Rodríguez-Cruz, V., & RamíRez-García, S. A. (2020). Temozolomide: An Updated Overview of Resistance Mechanisms, Nanotechnology Advances and Clinical Applications. Pharmaceutics, 12(10), 939. [Link]
  • Motaln, H., & Turnšek, D. (2020). Orthotopic Patient-Derived Glioblastoma Xenografts in Mice. Methods in molecular biology (Clifton, N.J.), 2109, 137–146. [Link]
  • iGEM. (n.d.). Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit. [Link]
  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]
  • Lenting, K., Verreault, M., & Zadeh, G. (2017). Orthotopic Patient-Derived Glioblastoma Xenografts in Mice. Journal of visualized experiments : JoVE, (125), 55577. [Link]
  • Kumar, S., & Pandey, A. K. (2013). Chemistry and biological activities of flavonoids: an overview. TheScientificWorldJournal, 2013, 162750. [Link]
  • Ouyang, L., et al. (2021). Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. Molecules, 26(23), 7248. [Link]
  • Minniti, G., Scaringi, C., & De Sanctis, V. (2016). Current Standards of Care in Glioblastoma Therapy. Frontiers in oncology, 6, 232. [Link]
  • Wang, Y., et al. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega, 4(7), 12045-12051. [Link]
  • Wikipedia. (n.d.). Glioblastoma. [Link]
  • Karolina, K., et al. (2024). Temozolomide (TMZ) in the Treatment of Glioblastoma Multiforme—A Literature Review and Clinical Outcomes. International Journal of Molecular Sciences, 25(14), 7583. [Link]
  • Jamal, S., et al. (2022). An overview of glioblastoma multiforme and temozolomide resistance: can LC-MS-based proteomics reveal the fundamental mechanism of temozolomide resistance? Frontiers in Oncology, 12, 936222. [Link]
  • Iturrioz-Rodriguez, N., et al. (2024). Establishment of an orthotopic glioblastoma mouse model for preclinical studies. Methods in Cell Biology, 185, 49-65. [Link]
  • Szychowski, K. A., et al. (2016). In vitro toxicity evaluation in the development of new anticancer drugs-genistein glycosides. Toxicology in Vitro, 35, 1-10. [Link]
  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. [Link]
  • Berndt, N., et al. (2022). Orthotopic Glioblastoma Models for Evaluation of the Clinical Target Volume Concept. International Journal of Molecular Sciences, 23(18), 10926. [Link]
  • Varghese, E., et al. (2012). Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. Journal of Cancer, 3, 110-116. [Link]
  • Sakagami, H., et al. (2022). In Vitro Assessment of Antitumor Potential and Combination Effect of Classical and Molecular-targeted Anticancer Drugs.
  • Sarkaria, J. N., et al. (2018). Optimization of Glioblastoma Mouse Orthotopic Xenograft Models for Translational Research. Journal of neuro-oncology, 137(1), 1–11. [Link]
  • ResearchGate. (n.d.). Major classes of flavonoids interacting with chemotherapeutic agents to inhibit GBM. [Link]
  • National Center for Biotechnology Information. (n.d.). Plant-Derived Terpenoids: A Promising Tool in the Fight against Melanoma. [Link]
  • Caltagirone, S., et al. (2000). Treatment of metastatic melanoma B16F10 by the flavonoids tangeretin, rutin, and diosmin. Journal of agricultural and food chemistry, 48(11), 5234–5238. [Link]
  • Ren, W., et al. (2003). Flavonoids: promising anticancer agents. Medicinal research reviews, 23(4), 519–534. [Link]
  • National Center for Biotechnology Information. (n.d.). Selected Flavonoids to Target Melanoma: A Perspective in Nanoengineering Delivery Systems. [Link]
  • National Center for Biotechnology Information. (n.d.). This compound.
  • Salehi, B., et al. (2021). Anticancer Activity of Natural and Synthetic Chalcones. Molecules (Basel, Switzerland), 26(20), 6293. [Link]
  • Kopustinskiene, D. M., et al. (2020). Flavonoids as Anticancer Agents. Nutrients, 12(2), 457. [Link]
  • Tan, T. Y. C., et al. (2022). Anticancer Mechanism of Flavonoids on High-Grade Adult-Type Diffuse Gliomas. International journal of molecular sciences, 23(19), 11186. [Link]
  • Abotaleb, M., et al. (2020). Current Understanding of Flavonoids in Cancer Therapy and Prevention. Molecules (Basel, Switzerland), 25(22), 5345. [Link]
  • Martínez-Flórez, S., et al. (2005). Effects of several flavonoids on the growth of B16F10 and SK-MEL-1 melanoma cell lines: relationship between structure and activity. Melanoma research, 15(4), 241–248. [Link]
  • Jasiński, M., et al. (2021). Effects of Flavonoids from Food and Dietary Supplements on Glial and Glioblastoma Multiforme Cells. Nutrients, 13(2), 557. [Link]
  • Tan, T. Y. C., et al. (2021). Flavonoids Synergistically Enhance the Anti-Glioblastoma Effects of Chemotherapeutic Drugs. Molecules (Basel, Switzerland), 26(24), 7440. [Link]
  • Singh, M., et al. (2021). Flavonoids as promising molecules in the cancer therapy: An insight. Indian journal of pharmacology, 53(6), 449–459. [Link]
  • de Sousa, T. L., et al. (2023). Anticancer Potential of Flavonoids: An Overview with an Emphasis on Tangeretin. Molecules, 28(14), 5384. [Link]
  • Tan, T. Y. C., et al. (2021). Flavonoids Synergistically Enhance the Anti-Glioblastoma Effects of Chemotherapeutic Drugs. Molecules, 26(24), 7440. [Link]
  • Sim, S., et al. (2021). Anticancer Potential of Natural Chalcones: In Vitro and In Vivo Evidence. Molecules, 26(11), 3295. [Link]

Sources

A Senior Application Scientist's Comparative Guide to Synthetic vs. Natural Uvangoletin

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Uvangoletin, a dihydrochalcone with the IUPAC name 1-(2,4-dihydroxy-6-methoxyphenyl)-3-phenylpropan-1-one, stands as a promising scaffold in drug discovery.[1] As with many high-value natural products, researchers are faced with a critical choice: pursue isolation from its natural source or opt for chemical synthesis. This decision is not trivial, impacting purity, scalability, cost, and the ultimate reproducibility of experimental data. This guide provides an in-depth comparative analysis of natural versus synthetic this compound, moving beyond a simple list of pros and cons to explain the causal relationships behind experimental choices and validation protocols. We will dissect the methodologies for sourcing, purifying, and evaluating both forms of this compound, empowering research teams to make informed decisions grounded in scientific and logistical rigor.

Part 1: The Natural Isolate — Sourcing and Characterization of this compound

Natural this compound is a secondary metabolite found in the fruits and seeds of endemic Madagascan plants, primarily Cedrelopis grevei. The process of obtaining a pure isolate is a multi-step endeavor fraught with challenges that must be carefully managed to ensure a high-quality final product.

Workflow for Natural this compound Isolation

G cluster_0 Step 1: Raw Material Processing cluster_1 Step 2: Extraction cluster_2 Step 3: Purification cluster_3 Step 4: Final Product RawMaterial Bark/Seeds of Cedrelopis grevei Grinding Grinding to Fine Powder RawMaterial->Grinding Extraction Soxhlet Extraction (e.g., 80% Methanol) Grinding->Extraction Filtration Filtration & Concentration (Rotary Evaporation) Extraction->Filtration CrudeExtract Crude Flavonoid Extract Filtration->CrudeExtract ColumnChrom Silica Gel Column Chromatography CrudeExtract->ColumnChrom Fractionation Fraction Collection & TLC Analysis ColumnChrom->Fractionation PrepHPLC Preparative HPLC (Reversed-Phase C18) Fractionation->PrepHPLC Purethis compound Pure Natural this compound (>95% Purity) PrepHPLC->Purethis compound

Caption: Workflow for the isolation and purification of natural this compound.

Experimental Protocol: Isolation and Purification

Causality: The choice of Soxhlet extraction with a polar solvent like methanol or ethanol is deliberate; flavonoids are moderately polar, and this automated, continuous extraction method is more efficient than simple maceration, requiring less solvent and time.[2] However, it's crucial that the target compound is thermostable, as prolonged heating is involved.[3] Purification necessitates orthogonal chromatographic techniques. Normal-phase silica gel chromatography provides an initial separation based on polarity, followed by high-resolution reversed-phase preparative HPLC to isolate the target compound from closely related flavonoids.[4]

Step-by-Step Methodology:

  • Material Preparation: Air-dry the bark or seeds of Cedrelopis grevei. Grind the material into a fine powder to maximize the surface area for solvent penetration.

  • Soxhlet Extraction:

    • Place 100g of the powdered plant material into a cellulose thimble.

    • Load the thimble into a Soxhlet extractor.

    • Fill the receiving flask with 1 L of 80% methanol.[5]

    • Heat the solvent to its boiling point and run the extraction for 6-8 hours, or until the solvent in the siphon arm runs clear.[6]

  • Concentration: Remove the solvent from the extract under reduced pressure using a rotary evaporator at 40°C to yield the crude methanolic extract.

  • Initial Purification (Column Chromatography):

    • Prepare a silica gel column (e.g., 200-300 mesh) using a suitable non-polar solvent system like hexane:ethyl acetate.[7]

    • Adsorb the crude extract onto a small amount of silica gel and load it onto the column.

    • Elute the column with a gradient of increasing polarity (e.g., starting with 100% hexane and gradually increasing the percentage of ethyl acetate).

    • Collect fractions and monitor them using Thin-Layer Chromatography (TLC) with a UV lamp to identify fractions containing flavonoids.[8]

  • Final Purification (Preparative HPLC):

    • Combine the flavonoid-rich fractions and concentrate them.

    • Dissolve the concentrated fraction in a suitable solvent (e.g., methanol).

    • Purify the sample using a preparative reversed-phase C18 HPLC column.[4] Use a gradient elution, for instance, with water (containing 0.1% formic acid) and acetonitrile.[9]

    • Collect the peak corresponding to this compound based on retention time and UV absorbance.

    • Lyophilize the collected fraction to obtain the purified natural this compound.

Challenges and Considerations for Natural this compound
  • Yield & Consistency: The concentration of this compound in the plant can vary significantly based on geography, season, and harvesting time, leading to inconsistent yields.

  • Purity: Co-extraction of structurally similar flavonoids and other secondary metabolites (e.g., terpenes, limonoids) is common, making it challenging to achieve >98% purity without extensive, multi-step purification.[1][4]

  • Resource Intensive: The process is labor-intensive and requires significant quantities of solvents and plant material, raising concerns about cost and sustainability.

Part 2: The Synthetic Analogue — De Novo Synthesis and Validation

Chemical synthesis offers a controlled, reproducible alternative to natural isolation. For chalcones like this compound, the Claisen-Schmidt condensation is the most direct and widely employed synthetic route.[10] This reaction involves the base-catalyzed condensation of an appropriate acetophenone with an aromatic aldehyde.

Workflow for Synthetic this compound

G cluster_0 Step 1: Reactant Preparation cluster_1 Step 2: Condensation Reaction cluster_2 Step 3: Work-up & Purification cluster_3 Step 4: Final Product Acetophenone 1-(2,4-dihydroxy- 6-methoxyphenyl)ethan-1-one Reaction Claisen-Schmidt Condensation (Base Catalyst, e.g., KOH in EtOH) Acetophenone->Reaction Aldehyde Phenylacetaldehyde Aldehyde->Reaction Quenching Acidification (e.g., dil. HCl) & Precipitation Reaction->Quenching Filtration Vacuum Filtration & Washing Quenching->Filtration Recrystallization Recrystallization from Ethanol Filtration->Recrystallization Purethis compound Pure Synthetic this compound (>99% Purity Possible) Recrystallization->Purethis compound

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Claisen-Schmidt Condensation

Causality: This base-catalyzed reaction proceeds via the formation of a nucleophilic enolate from the acetophenone, which then attacks the electrophilic carbonyl carbon of the aldehyde.[11][12] An aromatic aldehyde without α-hydrogens (like benzaldehyde for chalcone synthesis) is often used to prevent self-condensation, but for a dihydrochalcone like this compound, the initial product of condensation with phenylacetaldehyde would be further reduced or the reaction conditions adjusted. A simpler approach for the dihydrochalcone structure is the reaction of 1-(2,4-dihydroxy-6-methoxyphenyl)ethan-1-one with phenylacetaldehyde.

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of 1-(2,4-dihydroxy-6-methoxyphenyl)ethan-1-one in ethanol.

  • Reaction Initiation: To this solution, add 1.0 equivalent of phenylacetaldehyde. Stir the mixture at room temperature.

  • Base Addition: Slowly add a 40-50% aqueous solution of potassium hydroxide (KOH) (2.0-3.0 equivalents) dropwise to the reaction mixture. Maintain the temperature between 20-25°C, using an ice bath if necessary to control any exotherm.

  • Reaction Monitoring: Continue stirring the mixture at room temperature for 12-24 hours. Monitor the reaction's progress by TLC until the starting materials are consumed.

  • Work-up: Pour the reaction mixture into a beaker of crushed ice. Carefully acidify the mixture with dilute hydrochloric acid (HCl) to a pH of ~2-3. The crude this compound product will precipitate out of the solution.

  • Purification:

    • Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain pure crystalline this compound.

    • Dry the purified crystals under vacuum.

Advantages and Considerations for Synthetic this compound
  • High Purity & Scalability: Synthesis allows for the production of highly pure material (>99%), free from other natural contaminants. The process is readily scalable to produce gram or kilogram quantities.

  • Consistency: Eliminates the batch-to-batch variability inherent in natural products, ensuring high reproducibility for downstream experiments.

  • Derivatization Potential: The synthetic route provides easy access to the core structure, allowing for the creation of novel derivatives for structure-activity relationship (SAR) studies.

Part 3: Comparative Performance Evaluation — A Standardized Framework

A direct experimental comparison is the only way to definitively assess the relative performance of natural and synthetic this compound. The following protocols provide a self-validating framework for this analysis.

Purity and Identity Confirmation

Causality: Before any biological assay, the identity and purity of both samples must be unequivocally confirmed. High-Performance Liquid Chromatography (HPLC) provides quantitative purity data, while Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy confirm the molecular weight and structural integrity, respectively.[13]

Protocol: HPLC Purity Analysis

  • Sample Preparation: Prepare 1 mg/mL stock solutions of both natural and synthetic this compound in HPLC-grade methanol.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

    • Gradient: Start at 10% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at the λmax of this compound (determine by UV scan, likely ~280-360 nm).

  • Analysis: Inject equal volumes of each sample. Purity is calculated based on the area percentage of the main peak relative to all other peaks. The retention times for both samples should be identical.

Comparative Biological Assays

The following assays are foundational for evaluating the key bioactivities associated with chalcones: antioxidant, anti-inflammatory, and cytotoxic effects.

Table 1: Key Performance Metrics & Associated Assays

Performance Metric Experimental Assay Principle Key Endpoint
Antioxidant Activity DPPH Radical Scavenging Measures the ability of the compound to donate a hydrogen atom to the stable DPPH radical, causing a color change.[14] IC₅₀ (µg/mL)
Anti-inflammatory Nitric Oxide (NO) Inhibition Measures the inhibition of NO production in macrophage cells (e.g., RAW 264.7) stimulated by lipopolysaccharide (LPS).[15][16] IC₅₀ (µg/mL)

| Cytotoxicity | MTT Assay | Measures the metabolic activity of cells, which correlates with cell viability. Viable cells reduce yellow MTT to purple formazan.[17] | IC₅₀ (µM or µg/mL) |

Detailed Protocol: DPPH Radical Scavenging Assay
  • Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Prepare a series of dilutions of both synthetic and natural this compound in methanol (e.g., 1 to 100 µg/mL).

  • Reaction: In a 96-well plate, add 100 µL of each this compound dilution to separate wells. Add 100 µL of the DPPH solution to each well.[18]

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Read the absorbance at 517 nm using a microplate reader.[14] A blank (methanol only) and a control (methanol + DPPH) are required.

  • Calculation: Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100. Plot inhibition vs. concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).

Detailed Protocol: Nitric Oxide (NO) Inhibition Assay
  • Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of synthetic and natural this compound for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce inflammation and NO production.[19] Include untreated and LPS-only controls.

  • Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent I (sulfanilamide solution) and incubate for 10 minutes.

    • Add 50 µL of Griess Reagent II (NED solution) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm. A sodium nitrite standard curve is used to quantify the nitrite concentration.[16]

  • Calculation: Determine the IC₅₀ value for NO inhibition. A parallel cytotoxicity assay (e.g., MTT) must be run to ensure that the observed NO reduction is not due to cell death.

Detailed Protocol: MTT Cytotoxicity Assay
  • Cell Culture: Seed a human cancer cell line (e.g., MCF-7 breast cancer cells) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with a range of concentrations of synthetic and natural this compound for 48-72 hours.[20]

  • MTT Addition: Remove the treatment media and add 100 µL of fresh media plus 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[21][22]

  • Incubation: Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Carefully remove the MTT solution and add 100-150 µL of a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to each well to dissolve the purple crystals.[20]

  • Measurement: Shake the plate for 15 minutes and read the absorbance at ~570 nm.

  • Calculation: Calculate cell viability relative to untreated controls and determine the IC₅₀ value (the concentration that reduces cell viability by 50%).

Part 4: Data Interpretation and Expected Outcomes

While direct comparative data for this compound is not available in the literature, we can hypothesize the expected outcomes based on the principles discussed.

Table 2: Hypothetical Comparative Data for this compound

Parameter Natural this compound Synthetic this compound Rationale for Expected Difference
Purity (HPLC) 95-98% >99% Synthesis avoids co-extraction of natural analogues, leading to higher purity.
Yield Low & Variable High & Scalable Chemical synthesis is designed for high yield and is not dependent on environmental factors.
Consistency Batch-to-batch variation High consistency Controlled manufacturing process eliminates the variability of natural sources.
DPPH IC₅₀ (µg/mL) ~15 ~15 Assuming identical molecular structures, the intrinsic antioxidant activity should be the same. Minor differences could arise from undetected impurities.
NO Inhibition IC₅₀ (µg/mL) ~10 ~10 As with antioxidant activity, the inherent anti-inflammatory effect should be identical.
MTT IC₅₀ (µM) ~25 ~25 Cytotoxic potential should be identical for the pure compound, regardless of origin.

| Cost (Research Scale) | Potentially High | Potentially Lower | High cost of labor, solvents, and purification for natural isolates vs. potentially cheaper starting materials for synthesis. |

Key Signaling Pathway: NF-κB in Inflammation

Causality: The anti-inflammatory activity of many flavonoids is mediated through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[23] In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein, IκB. Inflammatory stimuli, like LPS, trigger a cascade that leads to the degradation of IκB. This frees NF-κB to translocate to the nucleus, where it activates the transcription of pro-inflammatory genes, including iNOS (which produces NO) and various cytokines.[24][25][26] this compound likely exerts its anti-inflammatory effect by interfering with this pathway, preventing NF-κB activation and subsequent NO production.

Caption: The NF-κB signaling pathway and a potential point of inhibition by this compound.

Conclusion and Future Outlook

The choice between synthetic and natural this compound is a trade-off between established, scalable purity and the exploration of a naturally derived compound.

  • Synthetic this compound is the superior choice for research requiring high purity, batch-to-batch consistency, and scalability. It provides a reliable foundation for pharmacological studies, ensuring that observed biological effects are attributable to the molecule itself and not to confounding natural impurities.

  • Natural this compound may be relevant for initial discovery, phytochemical studies, or research specifically investigating the properties of plant-derived extracts. However, researchers must invest heavily in rigorous purification and analytical characterization to ensure the validity of their results.

Ultimately, the lack of direct comparative studies in the literature represents a significant knowledge gap. This guide provides the necessary framework for researchers to conduct such a head-to-head analysis. A definitive study comparing highly purified natural this compound with its synthetic counterpart across a range of validated bioassays would be a valuable contribution to the field, settling questions of equivalence and guiding future drug development efforts.

References

A comprehensive, numbered list of all cited sources with verifiable URLs would be compiled here.

Sources

Validating Uvangoletin as a Therapeutic Target in Oncology: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the rigorous validation of a potential therapeutic target is the bedrock upon which successful clinical translation is built. This guide provides an in-depth, technical comparison of Uvangoletin, a dihydrochalcone extracted from the medicinal plant Sarcandra glabra, as a therapeutic target, primarily focusing on its validated anti-cancer properties. We will explore the experimental evidence supporting its mechanism of action, compare its efficacy with established and emerging therapeutic alternatives, and provide detailed protocols for key validation experiments. This document is intended for researchers, scientists, and drug development professionals seeking to understand the process of therapeutic target validation through the lens of a promising natural compound.

This compound: A Profile of a Dihydrochalcone with Therapeutic Potential

This compound is a flavonoid, specifically a dihydrochalcone, that has demonstrated significant biological activity.[1][2] Its chemical structure, 1-(2,4-dihydroxy-6-methoxyphenyl)-3-phenylpropan-1-one, provides a scaffold that is amenable to chemical modification, offering the potential for the development of derivatives with enhanced therapeutic properties.[3]

Recent research has illuminated the anti-cancer potential of this compound, particularly in hepatocellular carcinoma (HCC) and leukemia.[4] Studies have shown that this compound can induce cell death in cancer cells through multiple mechanisms, including apoptosis and autophagy, while also inhibiting their ability to migrate and invade surrounding tissues.[4] This multifaceted activity makes this compound an intriguing candidate for further therapeutic development.

The Experimental Validation of this compound's Anti-Cancer Activity

The validation of a therapeutic target is a multi-step process that requires robust experimental evidence. In the case of this compound, its potential as an anti-cancer agent has been substantiated through a series of in vitro and in vivo studies.

Induction of Apoptosis and Autophagy

A cornerstone of this compound's anti-cancer activity is its ability to induce programmed cell death in cancer cells. In studies on HepG2 hepatocellular carcinoma cells, this compound treatment led to a significant increase in markers of apoptosis, including the cleavage of caspase 3 and caspase 8, and an altered ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2.[4]

Simultaneously, this compound was observed to promote autophagy, a cellular process of self-digestion, as evidenced by the accumulation of GFP-LC3 puncta in treated cells.[4] Interestingly, the inhibition of autophagy was found to suppress this compound-induced apoptosis, suggesting a complex interplay between these two cell death pathways.[4]

Inhibition of Cancer Cell Migration and Invasion

The metastatic spread of cancer is a primary driver of mortality. This compound has demonstrated the ability to inhibit the migration and invasion of HepG2 cells in vitro.[4] This was accompanied by a reduction in the expression of key proteins involved in cell motility and invasion, such as vimentin, MMP2, and MMP9.[4]

Elucidation of Signaling Pathways

Understanding the molecular pathways through which a compound exerts its effects is crucial for target validation. Research has shown that this compound's anti-cancer activities are mediated through the modulation of several critical signaling pathways. Specifically, treatment with this compound resulted in a significant decrease in the phosphorylation of key proteins in the Akt/mTOR, MAPK, and TGFβ/Smad2 pathways in HepG2 cells.[4] These pathways are known to be dysregulated in many cancers and are central to cell proliferation, survival, and metastasis.

Diagram: this compound's Proposed Mechanism of Action in Hepatocellular Carcinoma

Uvangoletin_Mechanism cluster_pathways Signaling Pathways cluster_cellular_effects Cellular Effects This compound This compound Akt_mTOR Akt/mTOR Pathway This compound->Akt_mTOR Inhibits MAPK MAPK Pathway This compound->MAPK Inhibits TGFb_Smad2 TGFβ/Smad2 Pathway This compound->TGFb_Smad2 Inhibits Apoptosis ↑ Apoptosis This compound->Apoptosis Autophagy ↑ Autophagy This compound->Autophagy Proliferation ↓ Proliferation Akt_mTOR->Proliferation MAPK->Proliferation Migration_Invasion ↓ Migration & Invasion TGFb_Smad2->Migration_Invasion Cancer_Cell_Death Cancer Cell Death & Inhibition of Metastasis Apoptosis->Cancer_Cell_Death Autophagy->Cancer_Cell_Death Migration_Invasion->Cancer_Cell_Death Proliferation->Cancer_Cell_Death

Caption: this compound inhibits key signaling pathways to induce cancer cell death and block metastasis.

Comparative Analysis: this compound vs. Alternative Therapeutic Strategies

A critical aspect of validating a new therapeutic target is to compare its potential with existing and emerging treatment options for the target disease. In the context of hepatocellular carcinoma, the primary area of this compound's investigation, a comparison can be made with established targeted therapies and other natural compounds.

Therapeutic AgentTarget(s)/Mechanism of ActionKey AdvantagesKey Limitations
This compound Akt/mTOR, MAPK, TGFβ/Smad2 pathway inhibition; Induction of apoptosis and autophagy.[4]Multi-targeted approach, potentially overcoming resistance; Natural product origin may offer a favorable safety profile.Limited in vivo data; Bioavailability and pharmacokinetics not yet fully characterized.
Sorafenib Multi-kinase inhibitor (VEGFR, PDGFR, RAF kinases)Established first-line therapy for advanced HCC.Acquired resistance; Significant side effects (hand-foot syndrome, diarrhea).
Lenvatinib Multi-kinase inhibitor (VEGFR, FGFR, PDGFR, KIT, RET)Non-inferior to sorafenib in overall survival for first-line treatment.Similar side effect profile to sorafenib (hypertension, fatigue).
Quercetin PI3K/Akt, MAPK pathway inhibition; Antioxidant and pro-apoptotic effects.[5]Widely available natural flavonoid with a good safety profile.Low bioavailability; Generally lower potency compared to synthetic drugs.
Curcumin Multiple targets including NF-κB, STAT3, and various kinases.Broad anti-cancer activity and excellent safety profile.Very low bioavailability, requiring specialized formulations.

Experimental Protocols for Target Validation

To ensure the reproducibility and rigor of the findings, detailed experimental protocols are essential. Below are step-by-step methodologies for key experiments used to validate this compound's therapeutic potential.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells.

Protocol:

  • Seed cancer cells (e.g., HepG2) in a 96-well plate at a density of 5x10³ cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in a complete culture medium.

  • Remove the existing medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a blank (medium only).

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control.

Western Blot Analysis for Signaling Pathway Proteins

Objective: To assess the effect of this compound on the expression and phosphorylation of key signaling proteins.

Protocol:

  • Treat cancer cells with this compound at various concentrations for a specified time.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against the target proteins (e.g., p-Akt, Akt, p-ERK, ERK, β-actin) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).

Diagram: Experimental Workflow for Validating this compound's Therapeutic Effect

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies start Start: Hypothesis This compound has anti-cancer activity cell_culture Cancer Cell Lines (e.g., HepG2) start->cell_culture treatment Treat with this compound (Dose- and Time-dependent) cell_culture->treatment viability_assay Cell Viability Assay (MTT) treatment->viability_assay apoptosis_assay Apoptosis Assay (Flow Cytometry) treatment->apoptosis_assay migration_assay Migration/Invasion Assay (Transwell) treatment->migration_assay western_blot Western Blot (Signaling Pathways) treatment->western_blot data_analysis Data Analysis & Interpretation viability_assay->data_analysis apoptosis_assay->data_analysis migration_assay->data_analysis western_blot->data_analysis animal_model Xenograft Mouse Model (e.g., HepG2 tumors) treatment_in_vivo Administer this compound animal_model->treatment_in_vivo tumor_measurement Monitor Tumor Growth treatment_in_vivo->tumor_measurement toxicity_assessment Assess Toxicity treatment_in_vivo->toxicity_assessment tumor_measurement->data_analysis toxicity_assessment->data_analysis data_analysis->animal_model If promising conclusion Conclusion: Validate this compound as a Therapeutic Target data_analysis->conclusion

Caption: A systematic workflow for the preclinical validation of this compound as an anti-cancer agent.

Conclusion and Future Directions

The available evidence strongly supports the validation of this compound as a promising therapeutic target in oncology, particularly for hepatocellular carcinoma. Its ability to modulate multiple key signaling pathways and induce cancer cell death through coordinated apoptosis and autophagy presents a compelling case for its further development.

Future research should focus on comprehensive in vivo studies to establish its efficacy and safety in preclinical models. Furthermore, pharmacokinetic and bioavailability studies are crucial to understand its absorption, distribution, metabolism, and excretion (ADME) profile. Structure-activity relationship (SAR) studies could also be undertaken to synthesize more potent and selective derivatives of this compound. The continued rigorous investigation of this compound and similar natural compounds holds the potential to deliver novel and effective therapies for cancer and other diseases.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6483649, this compound.
  • Zheng, Y., et al. (2016). This compound induces mitochondria-mediated apoptosis in HL-60 cells in vitro and in vivo without adverse reactions of myelosuppression, leucopenia and gastrointestinal tract disturbances. ResearchGate.
  • Shi, Y., et al. (2021). This compound, extracted from Sarcandra glabra, exerts anticancer activity by inducing autophagy and apoptosis and inhibiting invasion and migration on hepatocellular carcinoma cells. Phytomedicine, 94, 153793.
  • Rudrapal, M., et al. (2021). Chalcone Scaffolds, Bioprecursors of Flavonoids: Chemistry, Bioactivities, and Pharmacokinetics. Molecules, 26(23), 7177.
  • Rudrapal, M., et al. (2021). Chalcone Scaffolds, Bioprecursors of Flavonoids: Chemistry, Bioactivities, and Pharmacokinetics. MDPI.
  • Abotaleb, M., et al. (2020). Flavonoids in Cancer and Apoptosis. Cancers, 12(1), 28.
  • Panche, A. N., et al. (2016). Flavonoids: an overview. Journal of Nutritional Science, 5, e47.
  • Kumar, S., & Pandey, A. K. (2013). Chemistry and Biological Activities of Flavonoids: An Overview. The Scientific World Journal, 2013, 162750.
  • Cai, Y., et al. (2021). Botanical Flavonoids: Efficacy, Absorption, Metabolism and Advanced Pharmaceutical Technology for Improving Bioavailability. Molecules, 26(3), 585.
  • Salehi, B., et al. (2020). The Therapeutic Potential of Chalcones as Antiviral Agents. Frontiers in Pharmacology, 11, 1007.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 131162, Angoletin.
  • Tang, Y., et al. (2021). Chalcone Derivatives: Role in Anticancer Therapy. Biomolecules, 11(6), 899.
  • Wikipedia contributors. (2024, November 28). Umbelliferone. In Wikipedia, The Free Encyclopedia.
  • Chen, Y.-C., et al. (2020). Synthesis of Flavonols and Assessment of Their Biological Activity as Anticancer Agents. Molecules, 25(18), 4277.
  • Rauf, A., et al. (2022). Important Flavonoids and Their Role as a Therapeutic Agent. Molecules, 27(24), 8827.
  • Singh, A., et al. (2023). Flavonoids as Potential Therapeutics Against Neurodegenerative Disorders: Unlocking the Prospects. Current Neuropharmacology, 21(11), 2266-2286.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10680, Flavone.
  • Tang, Y., et al. (2021). Chalcone Derivatives: Role in Anticancer Therapy. Biomolecules, 11(6), 899.
  • Ekiert, H., et al. (2022). Biological Activities of Natural Products II. Molecules, 27(5), 1515.
  • Rozmer, Z., & Perjési, P. (2016). Naturally occurring chalcones and their biological activities. Phytochemistry Reviews, 15(1), 87-120.

Sources

Uvangoletin bioactivity in different cell lines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Bioactivity of Uvangoletin Across Diverse Cell Lines

As a senior application scientist, this guide provides a comprehensive analysis of the bioactivity of this compound, a flavonoid compound, across various cell lines. This document is intended for researchers, scientists, and professionals in drug development, offering an objective comparison of this compound's performance and supporting experimental data. We will delve into its anticancer and anti-inflammatory properties, detailing the underlying molecular mechanisms and providing standardized protocols for key experimental assays.

Introduction to this compound

This compound is a flavonoid, a class of polyphenolic secondary metabolites found in plants, that has garnered significant interest for its potential therapeutic applications.[1][2] Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[3][4][5][6] The bioactivity of flavonoids is largely dependent on their chemical structure, including the number and position of hydroxyl groups.[3][7] this compound's specific structure contributes to its interactions with cellular components, leading to the modulation of various signaling pathways.

Anticancer Bioactivity of this compound: A Comparative Analysis

This compound has demonstrated notable cytotoxic effects against various cancer cell lines. Its primary mechanisms of action include the induction of apoptosis and cell cycle arrest, mediated by the modulation of key signaling pathways.

Comparative Cytotoxicity of this compound

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound in different cancer cell lines, providing a basis for comparing its cytotoxic efficacy.

Cell LineCancer TypeIC50 (µM)Reference
HL-60Human Promyelocytic LeukemiaData to be determined[8]
A549Human Lung CarcinomaData to be determined[9]
MCF-7Human Breast AdenocarcinomaData to be determined[10][11]
HepG2Human Hepatocellular CarcinomaData to be determined[12]
PC-3Human Prostate AdenocarcinomaData to be determined[12]
HCT116Human Colorectal CarcinomaData to be determined[4][12]
Induction of Apoptosis: The Mitochondria-Mediated Pathway

A significant body of evidence points to this compound's ability to induce apoptosis, or programmed cell death, in cancer cells.[8] In the human promyelocytic leukemia cell line HL-60, this compound has been shown to trigger the mitochondria-mediated apoptotic pathway.[8] This intrinsic pathway is a crucial mechanism for eliminating damaged or cancerous cells.[14][15]

The key molecular events in this compound-induced apoptosis in HL-60 cells include:[8]

  • Downregulation of anti-apoptotic proteins: A decrease in the expression of Bcl-2, Bcl-xL, and Survivin.

  • Upregulation of pro-apoptotic proteins: An increase in the expression of Bax, Bad, and Smac.

  • Mitochondrial membrane potential disruption: The upregulation of Bax and Bad leads to the permeabilization of the mitochondrial outer membrane.

  • Cytochrome c release: This disruption facilitates the release of cytochrome c from the mitochondria into the cytoplasm.

  • Caspase activation: Cytoplasmic cytochrome c triggers the activation of caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of cellular substrates and ultimately, cell death.

G This compound This compound Bcl2_BclxL_Survivin Bcl-2, Bcl-xL, Survivin This compound->Bcl2_BclxL_Survivin Inhibits Bax_Bad_Smac Bax, Bad, Smac This compound->Bax_Bad_Smac Activates Mitochondria Mitochondria Bax_Bad_Smac->Mitochondria Disrupts membrane potential Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: this compound-induced mitochondrial apoptotic pathway.

Cell Cycle Arrest

In addition to apoptosis, flavonoids can exert their anticancer effects by arresting the cell cycle at specific phases, thereby preventing cancer cell proliferation.[16][17] For instance, some flavonoids can induce G2/M phase arrest by modulating the expression of key cell cycle regulatory proteins such as Cyclin B1, CDK1/CDC2, and CDC25c.[18][19] The specific effects of this compound on the cell cycle in different cancer cell lines warrant further investigation to fully elucidate its antiproliferative mechanisms.

Anti-inflammatory Bioactivity of this compound

Chronic inflammation is a key factor in the development and progression of many diseases, including cancer.[6] Flavonoids are known to possess anti-inflammatory properties, often mediated through the inhibition of pro-inflammatory signaling pathways such as the NF-κB pathway.[20][21] The potential of this compound to modulate inflammatory responses in cell lines such as RAW264.7 macrophages is an important area for future research.[22] Studies on other flavonoids have shown a reduction in the secretion of pro-inflammatory cytokines like MCP-1 and inhibition of the NF-κB pathway.[20]

G Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) NFkB_Pathway NF-κB Pathway Inflammatory_Stimuli->NFkB_Pathway Activates This compound This compound This compound->NFkB_Pathway Inhibits Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., MCP-1) NFkB_Pathway->Pro_inflammatory_Cytokines Induces Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation Promotes

Caption: Potential anti-inflammatory mechanism of this compound.

Comparative Analysis with Other Flavonoids

The bioactivity of flavonoids is highly structure-dependent.[7][23] For example, the number and arrangement of hydroxyl groups on the flavonoid backbone can significantly influence their antioxidant and anticancer properties.[3][7][23] Comparing the bioactivity of this compound with other structurally similar flavonoids would provide valuable insights into its structure-activity relationship and potential for therapeutic development. While direct comparative studies with this compound are limited in the provided search results, the general principles of flavonoid bioactivity suggest that its specific structural features are key to its observed effects.

Experimental Protocols

To ensure the reproducibility and validity of research findings, standardized protocols are essential. The following are detailed, step-by-step methodologies for key assays used to evaluate the bioactivity of this compound.

MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[24][25]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[25][26] The amount of formazan produced is proportional to the number of viable cells.[26]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^5 cells/ml and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[27]

  • Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).

  • MTT Addition: After the desired incubation period (e.g., 24, 48, or 72 hours), add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[28]

  • Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[28]

  • Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals.[25][28]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[28]

Annexin V/Propidium Iodide (PI) Apoptosis Assay by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[29][30]

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[29][31] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells.[29] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[29]

Protocol:

  • Cell Culture and Treatment: Culture cells to the desired confluence and treat with this compound for the specified time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer.[30]

  • Staining: Add Annexin V-FITC and PI to the cell suspension and incubate for 15-20 minutes at room temperature in the dark.[30]

  • Analysis: Analyze the stained cells by flow cytometry.[31]

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Western Blotting for Signaling Pathway Analysis

Western blotting is a widely used technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate.[32][33][34] This is crucial for investigating the effects of this compound on signaling pathways.[35][36]

Protocol:

  • Protein Extraction: Lyse this compound-treated and control cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[32]

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).[32]

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[33]

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

G cluster_viability Cell Viability Assay (MTT) cluster_apoptosis Apoptosis Assay (Annexin V/PI) cluster_western Signaling Pathway Analysis (Western Blot) Cell_Seeding_MTT Cell Seeding Treatment_MTT Treatment with This compound Cell_Seeding_MTT->Treatment_MTT MTT_Addition MTT Addition Treatment_MTT->MTT_Addition Incubation_MTT Incubation MTT_Addition->Incubation_MTT Solubilization_MTT Solubilization Incubation_MTT->Solubilization_MTT Absorbance_MTT Absorbance Measurement Solubilization_MTT->Absorbance_MTT Cell_Culture_Apoptosis Cell Culture & Treatment Harvesting_Apoptosis Cell Harvesting Cell_Culture_Apoptosis->Harvesting_Apoptosis Staining_Apoptosis Annexin V/PI Staining Harvesting_Apoptosis->Staining_Apoptosis Flow_Cytometry Flow Cytometry Analysis Staining_Apoptosis->Flow_Cytometry Protein_Extraction Protein Extraction SDS_PAGE SDS-PAGE Protein_Extraction->SDS_PAGE Transfer Protein Transfer SDS_PAGE->Transfer Antibody_Incubation Antibody Incubation Transfer->Antibody_Incubation Detection Detection Antibody_Incubation->Detection

Caption: General experimental workflow for assessing this compound's bioactivity.

Conclusion and Future Perspectives

This compound exhibits promising anticancer activity, primarily through the induction of mitochondria-mediated apoptosis in cancer cell lines such as HL-60.[8] Its potential anti-inflammatory properties further enhance its profile as a candidate for therapeutic development. However, a comprehensive understanding of its bioactivity requires further investigation across a broader range of cancer and normal cell lines. Future research should focus on determining its IC50 values in various cell types, elucidating its effects on the cell cycle, and exploring its impact on key signaling pathways involved in cancer and inflammation. Comparative studies with other flavonoids and existing drugs will also be crucial in positioning this compound within the landscape of potential therapeutic agents. The detailed protocols provided in this guide offer a standardized framework for conducting these essential investigations.

References

  • Lakshmanan, I., & Batra, S. K. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol.
  • Abcam. (n.d.). Annexin V staining assay protocol for apoptosis. Abcam.
  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne.
  • PubMed. (n.d.). This compound induces mitochondria-mediated apoptosis in HL-60 cells in vitro and in vivo without adverse reactions of myelosuppression, leucopenia and gastrointestinal tract disturbances. PubMed.
  • Thermo Fisher Scientific. (n.d.). BestProtocols: Annexin V Staining Protocol for Flow Cytometry. Thermo Fisher Scientific.
  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol.
  • PubMed. (n.d.).
  • Ain, Q. (2023, April 3). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium.
  • Cell Signaling Technology. (n.d.). Western Blotting Protocol. Cell Signaling Technology.
  • Abcam. (n.d.). Western blot protocol. Abcam.
  • NIH. (2014, April 28). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. PMC.
  • Abcam. (n.d.). MTT assay protocol. Abcam.
  • Thermo Fisher Scientific. (n.d.). Dissect Signaling Pathways with Multiplex Western Blots. Thermo Fisher Scientific - US.
  • ResearchHub. (2024, April 2).
  • (n.d.). Interference of Antioxidant Flavonoids with MTT Tetrazolium Assay in a Cell Free System.
  • ResearchGate. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines and a....
  • ATCC. (n.d.). MTT Cell Proliferation Assay.
  • protocols.io. (2023, February 27). MTT (Assay protocol). protocols.io.
  • MDPI. (n.d.).
  • NIH. (n.d.). In vitro antioxidant and cytotoxicity activities of selected indigenous South African medicinal plants. PMC.
  • NIH. (n.d.).
  • PubMed Central. (n.d.).
  • NIH. (2021, October 15). Screening for Selective Anticancer Activity of 65 Extracts of Plants Collected in Western Andalusia, Spain.
  • NIH. (n.d.). Flavonoids as Anticancer Agents. PMC.
  • PubMed Central. (n.d.). Flavonoids in Cancer and Apoptosis. PMC.
  • MDPI. (n.d.). Comparison of In Vitro and In Vivo Antioxidant Activities of Six Flavonoids with Similar Structures. MDPI.
  • NIH. (n.d.). Flavonoids Activated Caspases for Apoptosis in Human Glioblastoma T98G and U87MG Cells But Not in Human Normal Astrocytes. PMC.
  • PubMed. (2022, September 19).
  • PubMed Central. (n.d.).
  • PMC. (n.d.). Current Understanding of Flavonoids in Cancer Therapy and Prevention.
  • (n.d.). Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules.
  • Semantic Scholar. (2021, October 20).
  • NIH. (n.d.). Cytotoxic Effects of Plant Secondary Metabolites and Naturally Occurring Bioactive Peptides on Breast Cancer Model Systems: Molecular Mechanisms.
  • NIH. (n.d.). Comprehensive Evaluation of Biological Effects of Pentathiepins on Various Human Cancer Cell Lines and Insights into Their Mode of Action.
  • NIH. (n.d.).
  • ResearchGate. (n.d.). Antioxidant and Anti-Inflammatory Effects of Selected Natural Compounds Contained in a Dietary Supplement on Two Human Immortalized Keratinocyte Lines.
  • NIH. (n.d.). Chemistry and Biological Activities of Flavonoids: An Overview. PMC.
  • ResearchGate. (n.d.). IC50 values of anticancer drugs in human CCC cell lines.
  • PubMed Central. (2020, June 24).
  • ResearchGate. (n.d.). Selected flavonoids cytotoxicity on cancer cell lines and morphological....
  • PubMed. (2023, July 31). Mechanistic Action of Cell Cycle Arrest and Intrinsic Apoptosis via Inhibiting Akt/mTOR and Activation of p38-MAPK Signaling Pathways in Hep3B Liver Cancer Cells by Prunetrin-A Flavonoid with Therapeutic Potential.
  • Santa Cruz Biotechnology. (n.d.). Cell Cycle Arresting Compounds. SCBT.
  • MDPI. (2022, December 16). Suppressive Effects of Flavonoids on Macrophage-Associated Adipocyte Inflammation in a Differentiated Murine Preadipocyte 3T3-L1 Cells Co-Cultured with a Murine Macrophage RAW264.7 Cells. MDPI.
  • ResearchGate. (n.d.). Antiproliferative activities in different cell lines. Data indicate EC....
  • MDPI. (n.d.). Botanical Flavonoids: Efficacy, Absorption, Metabolism and Advanced Pharmaceutical Technology for Improving Bioavailability. MDPI.
  • MDPI. (2022, June 23). Specific Irreversible Cell-Cycle Arrest and Depletion of Cancer Cells Obtained by Combining Curcumin and the Flavonoids Quercetin and Fisetin. MDPI.
  • PubMed Central. (n.d.). Advances in Flavonoid Research: Sources, Biological Activities, and Developmental Prospectives.
  • Benchchem. (n.d.). Application Notes and Protocols for Determining the IC50 Value of 7-O-Geranylscopoletin in Cancer Cell Lines. Benchchem.
  • ResearchGate. (n.d.). Cell cycle arrest by plant-derived extracts and compounds. The cell....
  • PubMed. (n.d.).

Sources

A Senior Application Scientist's Guide to Comparative Proteomics of Uvangoletin-Treated Cells

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on designing and executing a comparative proteomics study to elucidate the mechanism of action of Uvangoletin. We will move beyond a simple recitation of protocols to discuss the strategic decisions, validation checkpoints, and data interpretation required to generate high-confidence, publication-quality results.

Introduction: this compound as a Compound of Interest

This compound is a flavonoid, specifically a chalconoid, that has been isolated from various plant sources. Preliminary studies have suggested its potential as a therapeutic agent, attributed to its observed anticancer, anti-inflammatory, and antimicrobial properties. However, the precise molecular mechanisms underlying these effects remain largely uncharacterized. A global, unbiased analysis of the cellular proteome in response to this compound treatment is a powerful strategy to identify its direct targets and downstream signaling consequences, paving the way for rational drug development.

The Rationale: Why Comparative Proteomics?

Targeted assays like Western blotting are excellent for hypothesis testing but are limited to pre-selected proteins. In contrast, mass spectrometry-based comparative proteomics offers a discovery-driven approach, providing a snapshot of thousands of proteins simultaneously. This allows us to:

  • Identify Novel Drug Targets: Uncover previously unknown proteins that are significantly altered by this compound.

  • Elucidate Mechanisms of Action: Reveal which cellular pathways and biological processes are modulated by the compound.

  • Discover Biomarkers: Identify potential biomarkers for drug efficacy or patient response.

  • Assess Off-Target Effects: Gain a global view of cellular changes to predict potential toxicity.

Part 1: Strategic Experimental Design - Choosing Your Proteomic Weapon

The success of a comparative proteomics experiment hinges on the selection of the appropriate quantification strategy. Each method has distinct advantages and inherent trade-offs. The choice depends on the experimental goals, sample type, and available instrumentation. Below, we compare the three dominant strategies.

Comparison of Leading Quantitative Proteomic Strategies
FeatureSILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) TMT (Tandem Mass Tag) Labeling LFQ (Label-Free Quantification)
Principle Metabolic incorporation of "heavy" and "light" amino acids (e.g., Arg, Lys) into proteins.Chemical labeling of peptides with isobaric tags that are indistinguishable until fragmentation in the mass spectrometer.Quantification based on the signal intensity of precursor ions or the number of spectral counts for a given peptide.
Multiplexing Typically 2-3 conditions per MS run.High (e.g., TMTpro™ 18-plex allows for 18 samples to be analyzed simultaneously).Theoretically unlimited, but practically limited by MS duty cycle and run-to-run variance.
Accuracy & Precision Gold standard; mixing of samples occurs at the very beginning, minimizing quantification errors from sample handling.Very good; samples are mixed after digestion and labeling, introducing some potential for variability.Good, but highly dependent on instrument stability and sophisticated data analysis algorithms to correct for run-to-run variation.
Sample Type Limited to actively dividing cells in culture that can be metabolically labeled.Applicable to virtually any protein sample, including tissues, biofluids, and cell lysates.Applicable to all sample types.
Data Analysis Relatively straightforward; quantification is based on the intensity ratio of heavy to light peptide pairs.More complex; requires specialized software to interpret reporter ion intensities and correct for ratio compression.Most complex; requires advanced alignment and normalization algorithms to compare features across multiple LC-MS runs.
Ideal Use Case Precise quantification for in-depth studies of 2-3 states in cultured cells.Large-scale studies comparing multiple conditions, time points, or drug doses.Broad profiling studies, analysis of clinical tissues, or when metabolic/chemical labeling is not feasible.

Scientist's Recommendation: For a typical this compound mechanism-of-action study involving a control group and one or more treatment concentrations, TMT labeling is often the most efficient and powerful approach . Its high multiplexing capability allows for the direct comparison of multiple conditions (e.g., control, low dose, high dose) and biological replicates within a single mass spectrometry experiment, which significantly reduces instrument time and minimizes batch effects.

Part 2: A Validated Experimental Workflow

The following section details a robust, self-validating workflow for a TMT-based comparative proteomics experiment. Each step includes critical considerations to ensure data integrity.

Comparative_Proteomics_Workflow cluster_sample_prep Sample Preparation cluster_tmt_labeling TMT Labeling cluster_ms_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis & Interpretation A 1. Cell Culture - Control (Vehicle) - this compound-Treated (e.g., 3 biological replicates each) B 2. Cell Lysis & Protein Extraction A->B C 3. Protein Quantification (BCA Assay) B->C D 4. Reduction, Alkylation & Trypsin Digestion C->D E 5. Peptide Labeling Assign unique TMT tag to each sample D->E F 6. Sample Pooling Combine all labeled samples into a single tube E->F G 7. Peptide Fractionation (e.g., High-pH Reversed-Phase LC) F->G H 8. LC-MS/MS (e.g., Orbitrap Mass Spectrometer) G->H I 9. Database Search (Protein Identification) H->I J 10. Quantification (Reporter Ion Intensities) I->J K 11. Statistical Analysis (Identify significant changes) J->K L 12. Bioinformatics (Pathway & GO Analysis) K->L M 13. Validation (e.g., Western Blot) L->M

Caption: TMT-based comparative proteomics workflow for this compound-treated cells.

Step-by-Step Experimental Protocol

1. Cell Culture and Treatment:

  • Cell Line: Select a relevant cell line (e.g., A549 human lung carcinoma cells).

  • Culture Conditions: Culture cells to ~80% confluency. Ensure all replicates are treated under identical conditions.

  • Treatment: Treat cells with a predetermined concentration of this compound (e.g., 10 µM) or vehicle control (e.g., 0.1% DMSO) for a specified time (e.g., 24 hours). Harvest cells by scraping and wash thoroughly with ice-cold PBS.[1][2]

  • Critical Checkpoint: Perform a cell viability assay (e.g., MTT) to ensure the chosen this compound concentration induces a measurable biological effect without causing excessive, non-specific cell death.

2. Protein Extraction, Digestion, and Quantification:

  • Lyse cell pellets in a buffer containing a strong denaturant (e.g., 8 M urea) and protease/phosphatase inhibitors.[3]

  • Quantify protein concentration using a BCA assay to ensure equal protein loading from each sample.

  • Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide to prevent refolding.[1]

  • Digest proteins into peptides overnight using sequencing-grade trypsin.[3]

3. TMT Labeling:

  • Resuspend purified peptides in a suitable buffer (e.g., 100 mM TEAB).[3]

  • Label each peptide sample with a unique TMT reagent according to the manufacturer's protocol.[4][5] For example, use TMT-126 for Control Replicate 1, TMT-127N for Control Replicate 2, TMT-127C for Treated Replicate 1, and so on.

  • Quench the labeling reaction with hydroxylamine.[3][6]

  • Critical Checkpoint: Combine a small aliquot from each sample and analyze via LC-MS/MS to check for labeling efficiency. All channels should have comparable total ion currents.

4. Sample Fractionation and LC-MS/MS Analysis:

  • Pool all labeled samples in equal amounts.[4]

  • To increase proteome coverage, fractionate the complex peptide mixture using high-pH reversed-phase liquid chromatography.

  • Analyze each fraction by online nanoLC-MS/MS using a high-resolution Orbitrap mass spectrometer.

5. Data Analysis:

  • Use a specialized software suite (e.g., Proteome Discoverer™, MaxQuant) to search the raw MS/MS data against a human protein database (e.g., UniProt/Swiss-Prot).[7]

  • The software will identify peptides and quantify the relative abundance of each protein based on the intensity of the TMT reporter ions in the MS/MS spectra.[4]

  • Perform statistical analysis (e.g., t-test with Benjamini-Hochberg correction) to identify proteins that are significantly differentially expressed between this compound-treated and control groups. A typical cutoff is a fold change > 1.5 or < 0.67 and a p-value < 0.05.

Part 3: Data Interpretation - A Hypothetical Case Study

Following data analysis, the results are typically visualized in a volcano plot, which displays the statistical significance versus the magnitude of change for every quantified protein.

Hypothetical Quantitative Data:

The table below presents a curated list of hypothetical proteins found to be significantly regulated by this compound treatment in A549 cells.

Protein NameGene SymbolBiological ProcessFold Change (this compound vs. Control)p-valueRegulation
Casein kinase II subunit alphaCSNK2A1Pro-survival signaling0.550.001Down-regulated
14-3-3 protein zeta/deltaYWHAZApoptosis inhibition0.610.003Down-regulated
Caspase-3CASP3Apoptosis execution2.850.0005Up-regulated
BaxBAXApoptosis activation2.100.002Up-regulated
Proliferating cell nuclear antigenPCNADNA replication, Cell cycle0.480.0008Down-regulated
Cyclin-dependent kinase 1CDK1G2/M phase transition0.510.001Down-regulated
Mechanistic Insights from Pathway Analysis

The list of regulated proteins suggests that this compound may induce apoptosis and inhibit cell proliferation. Bioinformatics tools like Ingenuity Pathway Analysis (IPA) or the DAVID Gene Ontology database can be used to map these proteins to specific signaling pathways. Our hypothetical data strongly implicates the modulation of the PI3K/Akt signaling pathway, a central regulator of cell survival, proliferation, and apoptosis.[8] Flavonoids are known to interact with multiple kinases and signaling pathways.[9][10]

Uvangoletin_Pathway This compound This compound CSNK2A1 CSNK2A1 (Down-regulated) This compound->CSNK2A1 Inhibits PI3K PI3K Akt Akt PI3K->Akt Activates Bad Bad Akt->Bad Inhibits CSNK2A1->Akt Inhibits (via PTEN) Bcl2 Bcl-2 Bad->Bcl2 Inhibits BAX BAX (Up-regulated) Bcl2->BAX Inhibits CASP3 Caspase-3 (Up-regulated) BAX->CASP3 Activates Apoptosis Apoptosis CASP3->Apoptosis Executes

Caption: Hypothetical pathway showing this compound inducing apoptosis via CSNK2A1.

This hypothetical pathway suggests this compound may down-regulate CSNK2A1, a known pro-survival kinase that can suppress Akt activity. Reduced Akt activity would lead to the de-inhibition of pro-apoptotic proteins like Bad and Bax, ultimately activating Caspase-3 and triggering programmed cell death.

Part 4: The Final Step - Orthogonal Validation

Proteomics is a powerful discovery tool, but its findings are hypotheses that require validation. Key protein changes identified in the proteomics screen must be confirmed using an independent, targeted method.

  • Western Blotting: This is the most common method to validate changes in protein expression levels. Antibodies specific to proteins like Caspase-3, PCNA, and phosphorylated forms of Akt should be used to confirm the proteomics results.

  • Enzyme Activity Assays: For proteins like kinases or caspases, specific activity assays can provide functional validation of the observed changes.

By following this comprehensive guide, researchers can confidently design and execute a comparative proteomics study to generate novel, high-impact insights into the molecular mechanisms of this compound, accelerating its journey from a natural compound to a potential therapeutic agent.

References

  • TMT Labeling for Optimized Sample Preparation in Quantitative Proteomics. (n.d.). Sino Biological.
  • Lecanda, A., et al. (2020). TMT Sample Preparation for Proteomics Facility Submission and Subsequent Data Analysis. Journal of Visualized Experiments, (159).
  • Erdjument-Bromage, H., et al. (2018). Sample Preparation for Relative Quantitation of Proteins Using Tandem Mass Tags (TMT) and Mass Spectrometry (MS). In: Tumor Dormancy, Quiescence, and Resurgence. Methods in Molecular Biology, vol 1731. Humana Press, New York, NY.
  • TMT Peptide Labeling. (n.d.). QB3/Chemistry Mass Spectrometry Facility, UC Berkeley.
  • Silva, J. (2024). Targeting Proteomics to Decipher Biology for the Drug Development Pipeline. Cell Signaling Technology.
  • Moghaddas, G., et al. (2018). Comparative Proteomics of Dying and Surviving Cancer Cells Improves the Identification of Drug Targets and Sheds Light on Cell Life/Death Decisions. Molecular & Cellular Proteomics, 17(2), 239-251.
  • Shen, D. W., et al. (2006). Use of comparative proteomics to identify potential resistance mechanisms in cancer treatment. Drug Resistance Updates, 9(1-2), 59-69.
  • Salehi, B., et al. (2019). Chalcone Scaffolds, Bioprecursors of Flavonoids: Chemistry, Bioactivities, and Pharmacokinetics. Molecules, 24(13), 2479.
  • Zhang, Q., et al. (2022). Proteomics Analysis of Interactions between Drug-Resistant and Drug-Sensitive Cancer Cells: Comparative Studies of Monoculture and Coculture Cell Systems. Journal of Proteome Research, 21(3), 731-741.
  • Zhang, H., et al. (2019). Exploring the Mechanism of Flavonoids Through Systematic Bioinformatics Analysis. Frontiers in Pharmacology, 10, 1021.
  • Safe, S., et al. (2020). Flavonoids: structure–function and mechanisms of action and opportunities for drug development. Journal of Experimental & Clinical Cancer Research, 39(1), 221.
  • Kumar, S., & Pandey, A. K. (2013). Chemistry and Biological Activities of Flavonoids: An Overview. The Scientific World Journal, 2013, 162750.
  • Zhao, Z., et al. (2022). Botanical Flavonoids: Efficacy, Absorption, Metabolism and Advanced Pharmaceutical Technology for Improving Bioavailability. Molecules, 27(22), 7940.

Sources

A Researcher's Roadmap: Validating In Vitro Anticancer and Anti-inflammatory Efficacy of Uvangoletin In Vivo

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Preclinical Validation

Introduction

Uvangoletin, a chalcone isolated from Cedrelopis grevei, is a member of the flavonoid family, a class of plant-derived compounds celebrated for their extensive pharmacological activities. In vitro research on analogous chalcones and flavonoids has consistently highlighted their significant potential as both anticancer and anti-inflammatory agents. These effects are largely credited to their ability to modulate fundamental cellular processes, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of pivotal inflammatory signaling cascades like NF-κB and MAPK.[1][2] While these in vitro assays are indispensable for initial screening and mechanistic elucidation, the definitive validation of a compound's therapeutic promise hinges on its performance within a complex living system. This guide offers a structured and comprehensive framework for researchers, scientists, and drug development professionals to effectively translate promising in vitro findings for this compound into robust and informative in vivo preclinical studies.

Bridging the In Vitro-In Vivo Divide: A Strategic Imperative

The transition from a controlled laboratory environment to a whole-organism model represents a critical and often challenging step in the drug discovery pipeline.[3] The inherent simplicity of in vitro systems, while advantageous for high-throughput screening, cannot replicate the intricate physiological landscape of a living being. Crucial factors such as absorption, distribution, metabolism, and excretion (ADME), alongside complex interactions with the immune system and, in the case of cancer, the tumor microenvironment, profoundly influence a compound's real-world efficacy and safety.[4] Consequently, a meticulously planned and executed in vivo validation strategy is not just recommended, but essential.

This guide will address the two primary therapeutic avenues suggested by in vitro studies of chalcones: anticancer and anti-inflammatory activities. For each area, we will delineate a logical sequence of experiments, commencing with foundational pharmacokinetic and toxicological evaluations and progressing to efficacy studies in well-established disease models.

Part 1: In Vivo Corroboration of Anticancer Potential

A hallmark of chalcones in in vitro studies is their cytotoxic effect on a range of cancer cell lines, often demonstrating IC50 values (the concentration required to inhibit 50% of cell growth) in the low micromolar range.[1] The mechanisms underpinning this cytotoxicity frequently involve the activation of apoptotic pathways and the induction of cell cycle arrest.[5] The subsequent in vivo protocols are designed to rigorously test these observations in a physiological context.

Foundational Pharmacokinetic (PK) and Toxicological Profiling

Prior to any assessment of therapeutic efficacy, it is imperative to understand the disposition of this compound within the body and to establish a safe therapeutic window.

  • Pharmacokinetic Studies: These investigations are designed to delineate the ADME profile of this compound. Essential parameters to be quantified include its bioavailability, plasma half-life, the maximum concentration it reaches in the plasma (Cmax), and the time taken to achieve this concentration (Tmax).[4] This data is fundamental to designing a rational and effective dosing schedule for subsequent efficacy trials.

  • Acute and Sub-chronic Toxicity Studies: These studies are crucial for evaluating the safety profile of this compound. They involve administering escalating doses of the compound to animal models to determine the maximum tolerated dose (MTD) and to identify any potential adverse effects on vital organs.

Table 1: Essential Parameters in Pharmacokinetic and Toxicity Profiling

ParameterDescriptionSignificance
Bioavailability (%) The proportion of the administered dose that enters the systemic circulation unchanged.Crucial for determining the effective dose.
Half-life (t½) The time it takes for the drug's concentration in the body to be halved.Guides the frequency of dosing.
Cmax The peak serum concentration achieved by the drug.Correlates with both efficacy and potential toxicity.
Tmax The time at which Cmax is reached.Provides an indication of the drug's absorption rate.
MTD The highest dose that can be administered without causing unacceptable levels of toxicity.Establishes the safe upper limit for dosing in efficacy studies.
Xenograft Models: A Gold Standard for Efficacy Assessment

Xenograft models, which involve the implantation of human cancer cells into immunocompromised mice, remain a cornerstone of in vivo oncology research, providing a platform to assess a compound's antitumor activity in a living system.[1]

Experimental Protocol: Human Tumor Xenograft Model

  • Cell Culture: Propagate a relevant human cancer cell line (ideally one in which related chalcones have demonstrated low IC50 values in vitro) using standard cell culture techniques.

  • Animal Model: Utilize immunocompromised mice, such as nude or SCID mice, to prevent the immunological rejection of the implanted human tumor cells.

  • Tumor Implantation: Subcutaneously inject a suspension of the cultured cancer cells into the flank of each mouse.

  • Tumor Growth Monitoring: Allow the tumors to establish and grow to a predetermined, palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Once tumors reach the desired size, randomize the mice into control and treatment cohorts. Administer this compound (at doses below the established MTD) and a vehicle control through an appropriate route of administration (e.g., oral gavage, intraperitoneal injection), as informed by the pharmacokinetic data.

  • Pharmacodynamic (PD) Analysis: Perform molecular analysis on the excised tumor tissue to confirm that this compound has reached its target and is inducing the anticipated biological effects, such as an increase in apoptotic markers and a decrease in markers of cellular proliferation.

dot

xenograft_workflow cluster_in_vitro In Vitro Phase cluster_in_vivo In Vivo Phase cell_culture Cancer Cell Culture tumor_implantation Tumor Implantation cell_culture->tumor_implantation Inject cells animal_model Immunocompromised Mice animal_model->tumor_implantation tumor_growth Tumor Growth Monitoring tumor_implantation->tumor_growth randomization Randomization & Treatment tumor_growth->randomization efficacy_assessment Efficacy Assessment randomization->efficacy_assessment pd_analysis Pharmacodynamic Analysis efficacy_assessment->pd_analysis

Caption: Workflow for a human tumor xenograft study.

Part 2: In Vivo Substantiation of Anti-inflammatory Effects

In vitro assays frequently demonstrate the ability of flavonoids to suppress the production of pro-inflammatory molecules.[2] This anti-inflammatory action is often mediated through the modulation of key signaling pathways, most notably the NF-κB pathway. The following in vivo models are designed to validate these promising anti-inflammatory properties.

Acute Models of Inflammation: Initial Screening

Acute inflammatory models provide a rapid and effective means for the initial in vivo screening of a compound's anti-inflammatory activity.

Experimental Protocol: Carrageenan-Induced Paw Edema

This is a widely adopted and well-validated model for studying acute inflammation.

  • Animal Model: Utilize either rats or mice for this study.

  • Treatment: Administer this compound or a vehicle control via an oral or intraperitoneal route.

  • Induction of Inflammation: Following a predetermined time to allow for drug absorption, induce inflammation by injecting a carrageenan solution into the sub-plantar tissue of the hind paw.

  • Edema Measurement: Quantify the volume of the paw at regular intervals using a plethysmometer.

  • Data Analysis: Determine the percentage inhibition of edema in the this compound-treated groups relative to the vehicle-treated control group.

Chronic Models of Inflammation: Simulating Human Disease

Chronic inflammatory models offer a more clinically relevant setting, mimicking many of the pathological features of human inflammatory conditions.

Experimental Protocol: Adjuvant-Induced Arthritis

This model shares numerous characteristics with human rheumatoid arthritis.

  • Animal Model: Lewis rats are the most commonly used strain for this model.

  • Induction of Arthritis: Induce the arthritic condition by injecting Freund's complete adjuvant (FCA) into the base of the tail or a paw.

  • Treatment: Initiate treatment with this compound or a control substance upon the first clinical signs of arthritis.

  • Assessment of Arthritis: Continuously monitor the progression and severity of the arthritis by measuring paw volume and using a clinical scoring system for joint inflammation.

  • Histopathological Analysis: At the termination of the study, collect joint tissues for histopathological examination to assess the extent of inflammation, cartilage degradation, and bone erosion.

dot

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_signaling Intracellular Signaling cluster_nucleus Nuclear Events stimulus e.g., LPS, TNF-α IKK IKK stimulus->IKK NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB Phosphorylates IκB NFkB_active Active NF-κB NFkB_IkB->NFkB_active IκB Degradation NFkB_nucleus NF-κB Translocation NFkB_active->NFkB_nucleus gene_transcription Gene Transcription NFkB_nucleus->gene_transcription pro_inflammatory_mediators Pro-inflammatory Mediators (e.g., COX-2, iNOS, Cytokines) gene_transcription->pro_inflammatory_mediators This compound This compound This compound->IKK Inhibits

Caption: A postulated mechanism for this compound's anti-inflammatory activity through the inhibition of the NF-κB signaling pathway.

Conclusion

The progression from in vitro discovery to in vivo validation marks a pivotal juncture in the journey of any potential new therapeutic agent. For a compound with the promise of this compound, a systematic, rigorous, and well-conceived in vivo testing strategy is indispensable for confirming its anticancer and anti-inflammatory potential. By adhering to the principles and protocols detailed in this guide, researchers can generate the high-quality, robust preclinical data required to support the continued development of this compound, with the ultimate goal of translating a promising laboratory discovery into a valuable clinical therapy.

References

  • The In Vitro Anti-Cancer Activities and Mechanisms of Action of 9-Methoxycanthin-6-one from Eurycoma longifolia in Selected Cancer Cell Lines. (2022). MDPI.
  • Anticancer Activity of Natural and Synthetic Chalcones. (n.d.). MDPI.
  • Flavonoids as Anticancer Agents. (n.d.). PMC.
  • [Antiinflammatory potential of seven plant extracts in the ultraviolet erythema test. A randomized, placebo-controlled study]. (n.d.). PubMed.
  • IC50 values of anticancer drugs in human CCC cell lines. (n.d.). ResearchGate.
  • Flavones: Six Selected Flavones and Their Related Signaling Pathways That Induce Apoptosis in Cancer. (2022). PMC.
  • Cytotoxicity and Biomineralization Potential of Flavonoids Incorporated into PNVCL Hydrogels. (2023). PMC.
  • Anti-inflammatory effects of luteolin: A review of in vitro, in vivo, and in silico studies. (2018). PubMed.
  • (PDF) Potential of Flavonoids as Anti-inflammatory Agents: Modulation of Pro-Inflammatory Gene Expression and Signal Transduction Pathways. (2025). ResearchGate.
  • In Vitro Anticancer Activity of Monosubstituted Chalcone Derivatives. (n.d.). Amrita Vishwa Vidyapeetham.
  • (PDF) Cytotoxicity and Structure-Activity Relationships of Xanthone Derivatives from Mesua beccariana, Mesua ferrea and Mesua congestiflora towards Nine Human Cancer Cell Lines. (n.d.). ResearchGate.
  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. (2025). NIH.
  • Chalcone Derivatives: Role in Anticancer Therapy. (n.d.). MDPI.
  • Synthesis and anti-inflammatory effect of chalcones and related compounds. (n.d.). PubMed.
  • Current Understanding of Flavonoids in Cancer Therapy and Prevention. (n.d.). PMC.
  • IC 50 values (mM) against cancer cell lines a. (n.d.). ResearchGate.
  • Anticancer Potential of Natural Chalcones: In Vitro and In Vivo Evidence. (n.d.). PMC.
  • Cytotoxicity of Methanol Extracts of 10 Cameroonian Medicinal Plants Towards Multi-Factorial Drug-Resistant Cancer Cell Lines. (2016). PubMed.
  • cytotoxicity ic50 values: Topics by Science.gov. (n.d.). Science.gov.
  • In Vitro Antioxidant and Anti-Inflammatory Activities of Bioactive Proteins and Peptides from Rhodomonas sp. (2023). MDPI.
  • Potential Role of Flavonoids in Treating Chronic Inflammatory Diseases with a Special Focus on the Anti-Inflammatory Activity of Apigenin. (n.d.). MDPI.
  • Friends or Foes? Cytotoxicity, HPTLC and NMR Analyses of Some Important Naturally Occurring Hydroxyanthraquinones. (n.d.). MDPI.
  • Anti-Inflammatory Potential Evaluation (In-Vitro and In-Vivo) of Arthrophytum scoparium Aerial Part. (2020). Journal of Drug Delivery and Therapeutics.
  • Cytotoxicity Effects of Selected Flavonoids in Human Ovarian Cancer Cells. (n.d.). Publish.
  • Intracellular signaling pathways of inflammation modulated by dietary flavonoids: The most recent evidence. (n.d.). 5280 Functional Medicine.
  • Evaluation of In Vitro Cytotoxic Potential of Avarol towards Human Cancer Cell Lines and In Vivo Antitumor Activity in Solid Tumor Models. (2022). MDPI.
  • In vitro anticancer activity of monosubstituted chalcone derivatives. (n.d.). Amrita Vishwa Vidyapeetham.
  • Evaluation of Antioxidants, Antidiabetic, Antiinflammatory Active Compounds from Leptogium rivurale Through In-Vitro and In-Silico Studies. (2021). Letters in Applied NanoBioScience.
  • Pharmacokinetics part 1: Overview, Absorption and Bioavailability, Animation. (2022). YouTube.
  • In vivo anti-inflammatory: Significance and symbolism. (2025). Wisdomlib.

Sources

The Multiplicative Power of Combination: A Guide to the Synergistic Effects of Uvangoletin and Related Chalcones

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the quest for enhanced therapeutic efficacy and reduced toxicity is a constant driver of innovation. Combination therapy, the strategic use of multiple bioactive compounds, represents a powerful approach to achieving these goals. This guide delves into the synergistic potential of uvangoletin, a representative chalcone, and its chemical relatives. While direct, extensive research on this compound's synergistic effects is emerging, we can extrapolate and build a strong hypothesis based on the well-documented activities of other chalcones and flavonoids. This document will provide a comparative analysis of their synergistic interactions, supported by experimental data and detailed protocols, to empower your research and development endeavors.

This compound and the Promise of Chalcones

This compound belongs to the chalcone subclass of flavonoids, which are natural phenolic compounds abundant in plants.[1] Chalcones are characterized by their open-chain α,β-unsaturated ketone structure, a feature that bestows upon them a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] The therapeutic potential of a single compound can be significantly amplified when combined with other agents, leading to a synergistic effect where the total effect is greater than the sum of the individual effects.[5]

Quantifying Synergy: Methodological Cornerstones

To rigorously assess the interaction between two or more compounds, robust methodologies are essential. The two most widely accepted methods are the isobologram analysis and the Combination Index (CI) method developed by Chou and Talalay.

Isobologram Analysis: This graphical method visually represents the interaction between two drugs.[6][7][8] Doses of each drug required to produce a specific effect (e.g., 50% inhibition of cell growth, ED50) are plotted on the x and y axes. A straight line connecting the ED50 of each drug represents additivity. Data points falling below this line indicate synergy, while points above suggest antagonism.[9][10]

Combination Index (CI) Method: This quantitative method provides a numerical value for the interaction. A CI value less than 1 indicates synergy, a value equal to 1 suggests an additive effect, and a value greater than 1 signifies antagonism.[11][12]

Experimental Protocol: Determining Synergy using the Checkerboard Assay and Combination Index (CI) Calculation

This protocol outlines the steps to assess the synergistic effects of two compounds (e.g., a chalcone and a conventional drug) on cancer cell viability.

1. Cell Culture and Seeding:

  • Culture the desired cancer cell line (e.g., MCF-7, MDA-MB-231) in appropriate media and conditions.
  • Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

2. Compound Preparation and Dilution Series:

  • Prepare stock solutions of the chalcone and the combination drug in a suitable solvent (e.g., DMSO).
  • Create a series of dilutions for each compound.

3. Checkerboard Assay Setup:

  • Treat the cells with a matrix of concentrations of both compounds. This involves adding different concentrations of the chalcone along the rows and different concentrations of the other drug along the columns of the 96-well plate.
  • Include wells with each compound alone and untreated control wells.

4. Incubation:

  • Incubate the plates for a specified period (e.g., 48 or 72 hours).

5. Viability Assessment (MTT Assay):

  • Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
  • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

6. Data Analysis and CI Calculation:

  • Calculate the percentage of cell viability for each treatment condition relative to the untreated control.
  • Determine the IC50 (the concentration that inhibits 50% of cell growth) for each compound alone and for the combination.
  • Calculate the Combination Index (CI) using specialized software like CompuSyn, which is based on the Chou-Talalay method.[12][13]

Synergistic Effects in Oncology: Chalcones and Chemotherapeutics

A significant body of research highlights the ability of flavonoids and chalcones to enhance the efficacy of conventional anticancer drugs, such as doxorubicin. This synergy can lead to lower required doses of the chemotherapeutic agent, potentially reducing its severe side effects.[14][15]

Comparative Performance: Chalcone/Flavonoid and Doxorubicin Combinations
Combination TherapyCell LineKey FindingsQuantitative Data (Apoptosis Rate)Combination Index (CI)
Doxorubicin + Naringenin MDA-MB-231Enhanced antitumor efficacy and induction of apoptosis.[14]-CI < 1 (Synergistic)[14]
Doxorubicin + Lutein S180 (Sarcoma)Markedly inhibited cell viability and increased apoptosis.[16][17]Lutein alone: 12.57%; Doxorubicin alone: 18.95%; Combination: 35.93%[16]Synergistic[16][17]
Doxorubicin + Glycyrrhetinic Acid MCF-7Enhanced cytotoxicity, apoptosis, and inhibition of angiogenesis.[15]-CI < 1 (Synergistic)[15]
Mechanism of Synergistic Anticancer Activity

The synergistic effects of chalcones and flavonoids with chemotherapeutic agents are often multifactorial. One key mechanism involves the modulation of critical signaling pathways that regulate cell survival, proliferation, and apoptosis.

cluster_0 Cellular Response to Combination Therapy cluster_1 Signaling Pathways cluster_2 Cellular Outcomes Doxorubicin Doxorubicin Apoptosis Apoptosis Pathway Doxorubicin->Apoptosis Induces Chalcone Chalcone (e.g., this compound) NFkB NF-κB Pathway Chalcone->NFkB Inhibits PI3K_Akt PI3K/Akt Pathway Chalcone->PI3K_Akt Inhibits Proliferation Decreased Cell Proliferation NFkB->Proliferation Promotes PI3K_Akt->Apoptosis Inhibits PI3K_Akt->Proliferation Promotes Increased_Apoptosis Increased Apoptosis Apoptosis->Increased_Apoptosis Leads to

Caption: Synergistic anticancer mechanism of chalcones and doxorubicin.

Overcoming Antimicrobial Resistance: A Synergistic Approach

The rise of multidrug-resistant (MDR) bacteria poses a significant global health threat.[18] Combination therapy using natural compounds like chalcones with conventional antibiotics is a promising strategy to combat resistance.[19][20]

Comparative Performance: Chalcone/Flavonoid and Antibiotic Combinations
Combination TherapyBacterial StrainKey FindingsFold Decrease in MIC of Antibiotic
Quercetin/Morin + Ciprofloxacin, Tetracycline, Erythromycin Staphylococcus aureus (including MRSA)Decreased the minimal inhibitory concentration (MIC) of the antibiotics.[19]3 to 16-fold[19]
Chalcones + Ciprofloxacin, Gentamicin, Trimethoprim/Sulphamethoxazole Methicillin-resistant Staphylococcus aureus (MRSA)Significantly enhanced the efficacy of non-β-lactam antibiotics.[18]Up to 16-fold[18]
Essential Oils + Norfloxacin, Oxacillin, Gentamicin Gram-positive bacteriaStrong destruction of biofilm growth.[21]-
Mechanism of Synergistic Antimicrobial Activity

One of the primary mechanisms by which flavonoids and chalcones potentiate the effects of antibiotics is through the inhibition of bacterial efflux pumps. These pumps are membrane proteins that actively transport antibiotics out of the bacterial cell, conferring resistance. By inhibiting these pumps, the intracellular concentration of the antibiotic increases, restoring its efficacy.[19]

cluster_0 Synergistic Antimicrobial Action Antibiotic Antibiotic Bacterium Bacterial Cell Antibiotic->Bacterium Enters Bacterial_Death Bacterial Death Antibiotic->Bacterial_Death Induces Chalcone Chalcone (e.g., this compound) EffluxPump Efflux Pump Chalcone->EffluxPump Inhibits EffluxPump->Antibiotic Expels

Sources

Independent Validation of Published Uvangoletin Studies: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the published research on Uvangoletin, a dihydrochalcone with putative anticancer properties. In the spirit of scientific integrity, this document is structured not as a simple summary but as a critical comparison. Given the absence of independent replication studies for this compound in the current scientific literature, this guide will juxtapose the existing this compound data against the well-established, multiply-validated findings for other flavonoids—Apigenin, Luteolin, and Quercetin. This comparative approach is designed to offer researchers, scientists, and drug development professionals a clear perspective on the current standing of this compound research and to underscore the critical need for independent validation of its promising, yet nascent, therapeutic claims.

This compound: Profile of a Promising Dihydrochalcone

This compound is a natural compound isolated from the plant Sarcandra glabra.[1] Initial studies have positioned it as a potential anticancer agent, with reported activity against hepatocellular carcinoma and leukemia cell lines.[1] The primary mechanistic claims for this compound's action center on its ability to induce programmed cell death (apoptosis) and autophagy, as well as to inhibit the migration and invasion of cancer cells.[1]

Reported Mechanisms of Action

Published research suggests that this compound exerts its anticancer effects through the modulation of several key signaling pathways, including Akt/mTOR, MAPK, and TGFβ/Smad2.[1] In leukemia cells, its pro-apoptotic activity is reportedly mediated through the intrinsic mitochondrial pathway, characterized by the upregulation of pro-apoptotic proteins like Bax and a corresponding decrease in anti-apoptotic proteins such as Bcl-2.[1]

The following diagram illustrates the purported signaling pathways affected by this compound based on initial findings.

cluster_0 Signaling Pathways cluster_1 Cellular Processes This compound This compound Akt/mTOR Akt/mTOR This compound->Akt/mTOR inhibits MAPK MAPK This compound->MAPK inhibits TGFβ/Smad2 TGFβ/Smad2 This compound->TGFβ/Smad2 inhibits Apoptosis Apoptosis Akt/mTOR->Apoptosis regulates Autophagy Autophagy Akt/mTOR->Autophagy regulates MAPK->Apoptosis regulates Migration & Invasion Migration & Invasion MAPK->Migration & Invasion regulates TGFβ/Smad2->Migration & Invasion regulates cluster_0 Signaling Pathways cluster_1 Cellular Processes Apigenin Apigenin PI3K/Akt/mTOR PI3K/Akt/mTOR Apigenin->PI3K/Akt/mTOR inhibits MAPK/ERK MAPK/ERK Apigenin->MAPK/ERK inhibits Wnt/β-catenin Wnt/β-catenin Apigenin->Wnt/β-catenin inhibits Luteolin Luteolin Luteolin->PI3K/Akt/mTOR inhibits JAK/STAT JAK/STAT Luteolin->JAK/STAT inhibits Quercetin Quercetin Quercetin->PI3K/Akt/mTOR inhibits Quercetin->Wnt/β-catenin inhibits Apoptosis Apoptosis PI3K/Akt/mTOR->Apoptosis Autophagy Autophagy PI3K/Akt/mTOR->Autophagy Cell Cycle Arrest Cell Cycle Arrest PI3K/Akt/mTOR->Cell Cycle Arrest MAPK/ERK->Apoptosis Metastasis Inhibition Metastasis Inhibition MAPK/ERK->Metastasis Inhibition Wnt/β-catenin->Cell Cycle Arrest Wnt/β-catenin->Metastasis Inhibition JAK/STAT->Apoptosis

Caption: Validated signaling pathways of comparator flavonoids.

Quantitative Comparison of Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table compares the reported IC50 values for this compound with those of Apigenin, Luteolin, and Quercetin in the same or similar cancer cell lines.

CompoundCell LineAssay DurationIC50 (µM)Reference
This compound HepG2Not Specified~20-40 (estimated from graphs)[1]
Apigenin HepG248h27.1[2]
Luteolin HepG248h12.9[2]
Quercetin HepG2Not SpecifiedNot readily available
This compound HL-60Not SpecifiedNot readily available
Apigenin HL-60Not SpecifiedLower potency than Luteolin[3]
Luteolin HL-60Not SpecifiedHigh potency[3]
Quercetin HL-6096h~7.7[4]

Note: Direct comparison is challenging due to variations in experimental conditions (e.g., assay duration). The IC50 for this compound in HepG2 cells was estimated from graphical data in the cited publication.

Experimental Protocols for Validation Studies

To facilitate independent validation efforts, this section provides detailed, step-by-step methodologies for the key experiments used to assess the anticancer properties of this compound and the comparator flavonoids.

Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. Protocol:

  • Cell Seeding: Plate cells (e.g., HepG2, HL-60) in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells per well and incubate for 24 hours. [5]2. Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO) for the desired duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible. [5]4. Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent reagent) to each well. [5]5. Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.

A Seed cells in 96-well plate B Treat with compound A->B C Add MTT reagent B->C D Incubate (2-4h) C->D E Add solubilization solution D->E F Measure absorbance at 570 nm E->F

Caption: Workflow for the MTT cell viability assay.

Apoptosis Detection (Annexin V/PI Staining)

This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells. [6] Protocol:

  • Cell Treatment: Culture and treat cells with the test compound as described for the MTT assay.

  • Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and centrifuge. [6]3. Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL. 4. Staining: Add 5 µL of Annexin V-FITC and 1-2 µL of Propidium Iodide (PI) staining solution to 100 µL of the cell suspension. [6]5. Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark. 6. Analysis: Add 400 µL of 1X Binding Buffer and analyze the cells immediately by flow cytometry.

A Treat cells with compound B Harvest and wash cells A->B C Resuspend in Binding Buffer B->C D Add Annexin V-FITC and PI C->D E Incubate (15-20 min, dark) D->E F Analyze by flow cytometry E->F

Caption: Workflow for the Annexin V/PI apoptosis assay.

Cell Migration and Invasion Assessment (Transwell Assay)

The Transwell assay, or Boyden chamber assay, measures the chemotactic capability of cells. [7]For invasion assays, the membrane is coated with a layer of extracellular matrix (e.g., Matrigel). [8] Protocol:

  • Chamber Preparation: For invasion assays, coat the upper surface of the Transwell insert membrane (8 µm pores) with Matrigel and allow it to solidify. For migration assays, this step is omitted.

  • Cell Preparation: Starve the cancer cells in a serum-free medium for 24 hours.

  • Assay Setup: Place the Transwell inserts into a 24-well plate. Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Cell Seeding: Resuspend the starved cells in a serum-free medium and add them to the upper chamber of the inserts.

  • Incubation: Incubate the plate for a period appropriate for the cell line (typically 12-48 hours).

  • Cell Removal: After incubation, remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.

  • Staining and Counting: Fix and stain the cells that have migrated/invaded to the lower surface of the membrane (e.g., with crystal violet). Count the stained cells under a microscope.

Protein Expression Analysis (Western Blot)

Western blotting is used to detect and quantify specific proteins in a cell lysate, such as those involved in apoptosis (e.g., caspases, Bcl-2 family proteins). [9] Protocol:

  • Protein Extraction: Treat cells with the test compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration using a BCA or Bradford assay. [10]2. SDS-PAGE: Denature 20-30 µg of protein per sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). [11]3. Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. [10]4. Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3) overnight at 4°C. [10]6. Secondary Antibody Incubation: Wash the membrane and incubate it with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. [10]7. Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal with an imaging system. [10]

Conclusion and Future Directions

The initial research on this compound presents a compelling case for its potential as an anticancer agent, with reported effects on apoptosis, autophagy, and cell migration in hepatocellular carcinoma and leukemia models. However, the core principle of scientific validity rests on independent verification, which is currently lacking for this compound.

This guide has placed the existing this compound data in the context of well-established, independently validated flavonoids like Apigenin, Luteolin, and Quercetin. This comparison highlights that while this compound's purported mechanisms of action are plausible and align with those of known anticancer flavonoids, its efficacy and the specifics of its molecular interactions require rigorous, independent investigation.

We strongly encourage the broader research community to undertake studies to replicate and expand upon the initial findings. Such independent validation is a critical next step to ascertain whether this compound can transition from a promising compound to a legitimate candidate for further preclinical and clinical development.

References

  • Yan, X., Qi, M., Li, P., Zhan, Y., & Shao, H. (2017). Apigenin in cancer therapy: anti-cancer effects and mechanisms of action. Cell & Bioscience, 7, 50.
  • Imran, M., Rauf, A., Abu-Izneid, T., Nadeem, M., Shariati, M. A., Khan, I. A., ... & Mubarak, M. S. (2019). Luteolin, a potent anticancer compound: from chemistry to cellular interactions and synergetic perspectives. Oxidative Medicine and Cellular Longevity, 2019.
  • Ullah, A., Munir, S., Badshah, S. L., Khan, N., Ghani, L., Poulson, B. G., ... & Emwas, A. H. (2020). Quercetin as an innovative therapeutic tool for cancer chemoprevention: Molecular mechanisms and implications in human health. Molecules, 25(11), 2577.
  • Thiyagarajan, V., & Sivalingam, J. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 8(23).
  • Choudhari, A. S., Mandave, P. C., Deshpande, M., Ranjekar, P., & Prakash, O. (2020). Effects and Mechanisms of Luteolin, a Plant-Based Flavonoid, in the Prevention of Cancers via Modulation of Inflammation and Cell Signaling Molecules. Molecules, 25(22), 5466.
  • Ghafouri-Fard, S., Abak, A., Shoorei, H., Mohaqiq, M., Majidpoor, J., Sayad, A., & Taheri, M. (2021). Apigenin: Molecular Mechanisms and Therapeutic Potential against Cancer Spreading. Cancers, 13(10), 2339.
  • Salehi, B., Machin, L., Monzote, L., Sharifi-Rad, J., Ezzat, S. M., Salem, M. A., ... & Martins, N. (2020). A Comprehensive Analysis and Anti-Cancer Activities of Quercetin in ROS-Mediated Cancer and Cancer Stem Cells. Molecules, 25(22), 5227.
  • Reyes-Farias, M., & Carrasco-Pozo, C. (2019). Anticancer and apoptosis inducing potential of quercetin against a wide range of human malignancies. Nutrients, 11(7), 1614.
  • Ghorbani, A., & Sadeghnia, H. R. (2021). Mechanisms of Cancer-killing by Quercetin; A Review on Cell Death Mechanisms. Current Pharmaceutical Design, 27(4), 513-523.
  • Salehi, B., Venditti, A., Sharifi-Rad, M., Kręgiel, D., Sharifi-Rad, J., Durazzo, A., ... & Martins, N. (2018). Apigenin in cancer therapy: anti-cancer effects and mechanisms of action. Phytotherapy Research, 32(11), 2135-2144.
  • Rengarajan, T., Rajendran, P., Nandakumar, N., Lokeshkumar, B., Rajendran, P., & Nishigaki, I. (2014). Molecular targets of luteolin in cancer. Asian Pacific journal of cancer prevention, 15(16), 6567-6574.
  • Mécène Market. (2024). Apigenin in cancer therapy: anti-cancer effects and mechanisms of action.
  • L-A-Al-Khateeb, M., & Al-Zoubi, M. S. (2021). Therapeutic Potential of Luteolin on Cancer. Molecules, 26(21), 6436.
  • Anand David, A. V., Arulmoli, R., & Parasuraman, S. (2016). Molecular targets underlying the anticancer effects of quercetin: An update. Pharmacognosy reviews, 10(20), 101.
  • Ghafouri-Fard, S., Abak, A., Shoorei, H., Mohaqiq, M., Majidpoor, J., Sayad, A., & Taheri, M. (2021). Apigenin: Molecular Mechanisms and Therapeutic Potential against Cancer Spreading. Cancers, 13(10), 2339.
  • ResearchGate. (n.d.). Luteolin mechanisms in cancer management through modulation of...
  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • ResearchGate. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.
  • Protocols.io. (2023). Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastasis Research.
  • The Annexin V Apoptosis Assay. (n.d.).
  • Alvero, A. B. (2021). Determination of Caspase Activation by Western Blot. In Ovarian Cancer (pp. 1-11). Humana, New York, NY.
  • ResearchGate. (n.d.). IC 50 correlation with total flavonoid and total phenolic contents.
  • Lo, A. R., Lin, H. Y., Chen, Y. J., Wu, C. C., & Lee, H. M. (2021). Comparative Analysis of Acetylated Flavonoids’ Chemopreventive Effects in Different Cancer Cell Lines. Molecules, 26(11), 3291.
  • Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis.
  • Horton, T. (1994). MTT Cell Assay Protocol.
  • Ai Zheng ji zhi. (2007). [Effects of flavonoids with different structures on proliferation of leukemia cell line HL-60]. Zhonghua yu fang yi xue za zhi [Chinese journal of preventive medicine], 41(6), 481-485.
  • CLYTE Technologies. (2025). Deep Dive into the Transwell Migration and Invasion Assay.
  • Csokay, B., Prajda, N., Weber, G., & Olah, E. (1997). Studies on the inhibitory effects of quercetin on the growth of HL-60 leukemia cells. Biochemical pharmacology, 54(7), 825-833.
  • Wen, T., Li, M., Shi, Y., & Chen, H. (2021). This compound, extracted from Sarcandra glabra, exerts anticancer activity by inducing autophagy and apoptosis and inhibiting invasion and migration on hepatocellular carcinoma cells. Phytomedicine, 94, 153793.
  • SnapCyte. (n.d.). Transwell Migration and Invasion Assay - the complete breakdown.
  • ResearchGate. (n.d.). IC 50 values of various flavonoids in different types of cancer.
  • ResearchGate. (n.d.). (A) Screening of the IC50 values of the tested compounds against the...
  • ResearchGate. (n.d.). The IC 50 values of the fractions against the HepG2 cells.
  • Al-Ishaq, R. K., Abotaleb, M., Kubatka, P., Kajo, K., & Büsselberg, D. (2023). A Proposed Association between Improving Energy Metabolism of HepG2 Cells by Plant Extracts and Increasing Their Sensitivity to Doxorubicin. Toxics, 11(2), 182.
  • Pérez-Hernández, J., Z-L-López, M., & D-M-de-Cervera, M. (2022). Anti-Leukemic Activity of Brassica-Derived Bioactive Compounds in HL-60 Myeloid Leukemia Cells. Foods, 11(21), 3496.
  • ResearchGate. (n.d.). IC50 values of samples and standards for cytotoxicity of HepG2 cell...

Sources

A Guide to Assessing the Reproducibility of Uvangoletin Experiments: A Comparative Framework

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the reproducibility of experimental findings is the bedrock of scientific advancement. This guide offers a comprehensive framework for assessing the reproducibility of experiments involving Uvangoletin, a chalcone with potential therapeutic applications. Given the limited specific research on this compound, this document establishes a paradigm for rigorous evaluation by leveraging data from analogous, well-characterized chalcones and detailing standardized, self-validating experimental protocols.

The challenge of reproducibility is a well-documented issue in preclinical research, where a significant portion of published findings cannot be replicated, leading to wasted resources and delays in therapeutic development.[1] This guide aims to provide a structured approach to generating and presenting data in a manner that enhances transparency and facilitates independent verification.

The Chemical Context: this compound as a Chalcone

This compound is a member of the chalcone family, which are precursors to all flavonoids.[2] Chalcones and their derivatives are known to exhibit a wide array of pharmacological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects.[2][3] These biological activities are often attributed to their ability to interact with multiple signaling pathways.[4][5] While this compound itself is not extensively studied, its chemical scaffold suggests it may share some of the bioactivities of its more researched counterparts.

Comparative Data Analysis: Benchmarking this compound's Performance

A critical aspect of evaluating a novel compound is to compare its performance against established alternatives. The following tables provide a template for such a comparison, populated with data from well-characterized chalcones with similar purported activities. When assessing this compound, experimental data should be generated and presented in a similar format to allow for direct comparison.

Table 1: Comparative Anticancer Activity of Chalcones (IC₅₀ Values in µM)
CompoundCell Line24h48h72hCitation(s)
This compound Data to be determined
Xanthohumol40-16 (Colon Cancer)4.13.62.6[6]
XanthohumolHCT-15 (Colon Cancer)3.6--[6]
XanthohumolMDA-MB-231 (Breast Cancer)6.7--[6]
XanthohumolHs578T (Breast Cancer)4.78--[6]
XanthohumolA-172 (Glioblastoma)--12.3 ± 6.4[7]
CardamoninA375 (Melanoma)-3.98-[8]
Table 2: Comparative Anti-inflammatory Activity of Chalcones (IC₅₀ Values in µM)
CompoundAssayCell Line/SystemIC₅₀ (µM)Citation(s)
This compound Data to be determined
CardamoninNitric Oxide (NO) ProductionRAW 264.711.4[9]
CardamoninProstaglandin E₂ (PGE₂) ProductionRAW 264.726.8[9]
CardamoninTNF-α SecretionRAW 264.74.6[9]
CardamoninThromboxane B₂ (COX-1)Whole Blood2.9[9]
CardamoninThromboxane B₂ (COX-2)Whole Blood1.1[9]
Table 3: Comparative Antimicrobial Activity of Chalcones (MIC Values in µg/mL)
CompoundBacillus subtilisStaphylococcus aureusEnterococcus faecalisCitation(s)
This compound Data to be determined
Licochalcone A2-31612.5-50 (µM)[10][11]
Licochalcone C12.512.512.5[12]

Standardized Protocols for Reproducible Bioactivity Assessment

Detailed and transparent experimental protocols are fundamental to ensuring reproducibility. The following are methodologies for key experiments to assess the anticancer, anti-inflammatory, and antimicrobial properties of this compound.

Anticancer Activity: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[13] It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for cell attachment.[2]

  • Compound Treatment: Treat cells with serial dilutions of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Incubation: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[13]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4]

  • Data Analysis: Calculate the IC₅₀ values using a non-linear regression analysis from at least three independent experiments.

Anti-inflammatory Activity: Nitric Oxide Synthase (NOS) Inhibition Assay

This protocol measures the production of nitrite, a stable breakdown product of nitric oxide (NO), as an indicator of NOS activity.[14] Many chalcones exert anti-inflammatory effects by inhibiting inducible NOS (iNOS).[15]

  • Cell Seeding and Activation: Seed RAW 264.7 macrophages in a 96-well plate. Pre-treat with varying concentrations of this compound for 1-2 hours, then stimulate with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce iNOS expression.[16]

  • Incubation: Incubate the plate for 24 hours at 37°C.[16]

  • Sample Collection: Collect the cell culture supernatant.[16]

  • Griess Reaction:

    • In a new 96-well plate, add 50 µL of the collected supernatant.

    • Add 50 µL of Griess Reagent A (Sulfanilamide in phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.[14]

    • Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) and incubate for another 10 minutes.[14]

  • Absorbance Measurement: Measure the absorbance at 540 nm.[14]

  • Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite produced and determine the percent inhibition for each this compound concentration to derive the IC₅₀ value.

Antimicrobial Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standardized technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[3]

  • Preparation of Compound Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of this compound in an appropriate broth medium.[17]

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 5 x 10⁵ CFU/mL).[18]

  • Inoculation: Add the bacterial inoculum to each well containing the this compound dilutions. Include a positive control (bacteria without compound) and a negative control (broth only).[18]

  • Incubation: Incubate the plate at 37°C for 16-24 hours.[18]

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[19]

Visualizing Experimental Workflows and Pathways

Diagrams are invaluable for understanding experimental design and mechanisms of action.

cluster_0 Chalcone-Induced Apoptosis Pathway This compound This compound ROS Production ROS Production This compound->ROS Production Mitochondrial Stress Mitochondrial Stress ROS Production->Mitochondrial Stress Caspase-9 Activation Caspase-9 Activation Mitochondrial Stress->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: Hypothetical signaling pathway for this compound-induced apoptosis.

cluster_1 MTT Assay Workflow Seed Cells Seed Cells Treat with this compound Treat with this compound Seed Cells->Treat with this compound Add MTT Reagent Add MTT Reagent Treat with this compound->Add MTT Reagent Incubate (4h) Incubate (4h) Add MTT Reagent->Incubate (4h) Solubilize Formazan (DMSO) Solubilize Formazan (DMSO) Incubate (4h)->Solubilize Formazan (DMSO) Read Absorbance (570nm) Read Absorbance (570nm) Solubilize Formazan (DMSO)->Read Absorbance (570nm) Calculate IC50 Calculate IC50 Read Absorbance (570nm)->Calculate IC50

Caption: Experimental workflow for the MTT cell viability assay.

cluster_2 MIC Assay Workflow Serial Dilution of this compound Serial Dilution of this compound Inoculate Plate Inoculate Plate Serial Dilution of this compound->Inoculate Plate Prepare Bacterial Inoculum Prepare Bacterial Inoculum Prepare Bacterial Inoculum->Inoculate Plate Incubate (16-24h) Incubate (16-24h) Inoculate Plate->Incubate (16-24h) Visual Inspection Visual Inspection Incubate (16-24h)->Visual Inspection Determine MIC Determine MIC Visual Inspection->Determine MIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion

Assessing the reproducibility of experiments with a novel compound like this compound requires a systematic and rigorous approach. By benchmarking against well-characterized analogues, adhering to standardized and detailed protocols, and maintaining transparent reporting, researchers can build a robust and verifiable body of evidence. This guide provides the foundational framework to not only generate reliable data for this compound but also to contribute to a culture of reproducibility in natural product research.

References

  • Ahmad, S., et al. (2008). Cardamonin, inhibits pro-inflammatory mediators in activated RAW 264.7 cells and whole blood. European Journal of Pharmacology, 582(1-3), 191-199.
  • Haraguchi, H., et al. (2003). Antibacterial Activity of Licochalcone A against Spore-Forming Bacteria. Antimicrobial Agents and Chemotherapy, 47(10), 3130–3134.
  • Jiang, W., et al. (2018). Anticancer Activity and Mechanism of Xanthohumol: A Prenylated Flavonoid From Hops (Humulus lupulus L.). Frontiers in Pharmacology, 9, 530.
  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163–175.
  • Rauf, A., et al. (2021). Xanthohumol for Human Malignancies: Chemistry, Pharmacokinetics and Molecular Targets. Molecules, 26(23), 7179.
  • Creative Bioarray. MTT Analysis Protocol. Creative Bioarray.
  • Zielińska, A., et al. (2022). Synergistic Proliferation Effects of Xanthohumol and Niflumic Acid on Merkel and Glioblastoma Cancer Cells: Role of Cell Membrane Interactions. International Journal of Molecular Sciences, 23(20), 12228.
  • Royal Society of Chemistry. Author guidelines for Natural Product Reports. Royal Society of Chemistry.
  • da Cunha, M. D. C., et al. (2021). Synthesis, Antibacterial Effects, and Toxicity of Licochalcone C. Molecules, 26(11), 3298.
  • Zielińska, A., et al. (2022). Anticancer Potential of Xanthohumol and Isoxanthohumol Loaded into SBA-15 Mesoporous Silica Particles against B16F10 Melanoma Cells. Pharmaceutics, 14(7), 1494.
  • Teixeira, M. C., et al. (2020). A practical guide for transparent reporting of research on natural products in the British Journal of Pharmacology. British journal of pharmacology, 177(8), 1737–1745.
  • Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics.
  • ResearchGate. IC50 values of xanthohumol purified from leaves on both strains of V... ResearchGate.
  • ResearchGate. Antibacterial Activity of Licochalcone A against Spore-Forming Bacteria. ResearchGate.
  • Zhang, Y., et al. (2022). In vitro activities of licochalcone A against planktonic cells and biofilm of Enterococcus faecalis. Frontiers in Microbiology, 13, 981912.
  • Zhang, Y., et al. (2022). In vitro activities of licochalcone A against planktonic cells and biofilm of Enterococcus faecalis. Frontiers in Microbiology, 13, 981912.
  • Sp-Protocols. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Springer Nature.
  • Biological and Pharmaceutical Bulletin. Guidelines/Checklist for authors submitting papers dealing with Natural Products and/or Crude Extract Materials (NP/CEM) to BPB. BPB.
  • Hancock Lab. MIC Determination By Microtitre Broth Dilution Method. Hancock Lab.
  • Natural Products and Bioprospecting. Instructions for Authors. Springer.
  • ResearchGate. (PDF) Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. ResearchGate.
  • Mwitari, P. G., et al. (2021). Reproducibility challenges in the search for antibacterial compounds from nature. BMC complementary medicine and therapies, 21(1), 205.
  • Gonçalves, R., et al. (2018). An Overview on Cardamonin. Journal of medicinal food, 21(10), 963–972.
  • American Chemical Society. Journal of Natural Products - Author Guidelines. ACS Publications.
  • Henrik's Lab. (2021, September 27). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube.
  • ResearchGate. Antibacterial activity (MIC values μg/mL) of compounds 2–5 and of reference antibiotics. ResearchGate.
  • BioAssay Systems. EnzyChrom™ Nitric Oxide Synthase Assay Kit. BioAssay Systems.
  • Rauf, A., et al. (2018). An overview of the potential anticancer properties of cardamonin. RSC advances, 8(52), 29515–29524.
  • Ntie-Kang, F., et al. (2023). Challenges in natural product-based drug discovery assisted with in silico-based methods. RSC Advances, 13(44), 31086-31101.
  • Ntie-Kang, F., et al. (2023). Challenges in natural product-based drug discovery assisted with in silico-based methods. RSC Advances, 13(44), 31086-31101.
  • Li, H. B., et al. (2009). Evaluation of antimicrobial activity of water-soluble flavonoids extract from Vaccinium bracteatum Thunb. leaves. African Journal of Biotechnology, 8(21).
  • Al-Salahi, R., et al. (2023). Antimicrobial Activities and Mode of Flavonoid Actions. BioMed Research International, 2023, 1-13.
  • García-García, A., et al. (2021). Screening for Selective Anticancer Activity of 65 Extracts of Plants Collected in Western Andalusia, Spain. Pharmaceuticals, 14(10), 1041.
  • ResearchGate. Antimicrobial activity (MIC values in mg/mL) of compounds. ResearchGate.
  • ResearchGate. MIC values for compounds 6, 11, 13, 16, and 17 against selected bacteria. ResearchGate.

Sources

Safety Operating Guide

Proper Disposal of Uvangoletin: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of Uvangoletin, a naturally occurring chalcone. As a trusted partner in your research, we are committed to providing value beyond the product itself by ensuring you have the critical information needed for safe laboratory operations and environmental stewardship. This document is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting.

Hazard Assessment and Waste Classification

  • Acute Toxicity: May be harmful if swallowed.[1][2]

  • Skin and Eye Irritation: Can cause skin and eye irritation.[3][4]

  • Respiratory Irritation: May cause respiratory tract irritation.[4]

  • Environmental Hazards: Some related compounds are noted to have long-lasting harmful effects on aquatic life.[1][2]

Based on these potential hazards, all this compound waste must be treated as hazardous chemical waste . A formal hazardous waste determination should be conducted in accordance with the Resource Conservation and Recovery Act (RCRA) and any applicable state and local regulations.[5][6][7]

Table 1: Inferred Hazard Profile of this compound

Hazard ClassificationPotential EffectsRecommended Personal Protective Equipment (PPE)
Acute Oral Toxicity Harmful if swallowedStandard laboratory PPE (lab coat, safety glasses, gloves)
Skin Irritant Causes skin irritationNitrile gloves, lab coat
Eye Irritant Causes serious eye irritationSafety glasses with side shields or goggles
Respiratory Irritant May cause respiratory irritationUse in a well-ventilated area or with a fume hood
Aquatic Toxicity Potentially harmful to aquatic lifePrevent release to the environment

This compound Waste Streams and Segregation

In a typical laboratory workflow, several types of this compound-contaminated waste may be generated. Proper segregation of these waste streams is crucial to prevent dangerous chemical reactions and to ensure compliant disposal.

  • Solid Waste:

    • Unused or expired pure this compound powder.

    • Contaminated consumables such as weighing paper, pipette tips, and gloves.

    • Spill cleanup materials (e.g., absorbent pads).

  • Liquid Waste:

    • Solutions containing this compound (e.g., from experimental assays).

    • Rinsate from cleaning contaminated glassware. Note that empty containers of this compound should be triple-rinsed with a suitable solvent, and this rinsate must be collected as hazardous waste.

  • Sharps Waste:

    • Contaminated needles, syringes, or glass Pasteur pipettes.

All this compound waste must be segregated from other waste streams at the point of generation.

Step-by-Step Disposal Protocol

Adherence to a standardized disposal protocol is essential for maintaining a safe laboratory environment.

Step 1: Containerization
  • Select Appropriate Containers:

    • Solid Waste: Use a designated, leak-proof container with a secure lid, clearly labeled for solid chemical waste.

    • Liquid Waste: Use a compatible, shatter-resistant container with a screw-top cap. Ensure the container material is compatible with the solvents used in the this compound solutions.

    • Sharps Waste: All contaminated sharps must be placed in a designated, puncture-resistant sharps container.

  • Labeling:

    • Immediately label all waste containers with the words "Hazardous Waste ".[1]

    • The label must include:

      • The full chemical name: "this compound" and any other chemical constituents.

      • The approximate concentration or percentage of each component.

      • The date the waste was first added to the container.

      • The appropriate hazard pictograms (e.g., exclamation mark for irritant, fish and tree for environmental hazard).

Step 2: Accumulation and Storage
  • Waste containers should be kept closed except when adding waste.

  • Store waste containers in a designated satellite accumulation area (SAA) that is at or near the point of generation and under the control of the operator.

  • Ensure the SAA is in a secondary containment tray to capture any potential leaks.

  • Segregate this compound waste from incompatible materials.

Step 3: Waste Pickup and Disposal
  • Once a waste container is full, or if it has been in accumulation for the maximum allowable time per institutional and regulatory guidelines, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Do not dispose of any this compound waste down the drain or in the regular trash.[1]

Experimental Workflow and Waste Generation

The following diagram illustrates a typical experimental workflow involving this compound and highlights the points at which different waste streams are generated.

Uvangoletin_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal weigh Weighing this compound dissolve Dissolution in Solvent weigh->dissolve Pure Compound waste_collection Waste Collection weigh->waste_collection Solid Waste (weigh paper) assay Experimental Assay dissolve->assay This compound Solution glassware Glassware Cleaning assay->glassware Used Glassware ppe_disposal PPE Disposal assay->ppe_disposal Contaminated PPE assay->waste_collection Liquid Waste glassware->waste_collection Rinsate ppe_disposal->waste_collection

Caption: Experimental workflow for this compound, indicating waste generation points.

Decision Tree for this compound Waste Management

This diagram provides a logical flow for the proper management of this compound waste.

Waste_Disposal_Decision_Tree start This compound Waste Generated is_sharp Is it a sharp? start->is_sharp is_liquid Is it liquid? is_sharp->is_liquid No sharps_container Place in Puncture-Resistant Sharps Container is_sharp->sharps_container Yes is_solid Is it solid? is_liquid->is_solid No liquid_container Collect in Labeled, Compatible Liquid Waste Container is_liquid->liquid_container Yes solid_container Collect in Labeled, Leak-Proof Solid Waste Container is_solid->solid_container Yes contact_ehs Arrange for Pickup by EHS/Licensed Contractor sharps_container->contact_ehs liquid_container->contact_ehs solid_container->contact_ehs

Caption: Decision tree for the segregation and disposal of this compound waste.

By adhering to these procedures, you contribute to a safer research environment and ensure compliance with environmental regulations. For further guidance, always consult your institution's Chemical Hygiene Plan and your local EHS office.

References

  • The Safety Guys. (2017, November 7). How to Determine and Manage Hazardous Chemical Waste in Your Lab. LabManager. [Link]
  • Office of Clinical and Research Safety. Identification of Hazardous Waste. Virginia Commonwealth University. [Link]
  • University of Pennsylvania Environmental Health and Radiation Safety. (2024, December 12).
  • Environmental Protection Agency. Solvents in the Workplace - How to Determine if They Are Hazardous Waste. EPA. [Link]
  • SCS Engineers. Know the Rules: Hazardous Waste. [Link]
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6483649, this compound. PubChem. [Link]
  • Bellete, B. S., et al. (2018). An Environmentally Friendly Procedure to Obtain Flavonoids from Brazilian Citrus Waste. Journal of the Brazilian Chemical Society, 29(5), 1034-1041. [Link]
  • Gomes, V. M., et al. (2018). An Environmentally Friendly Procedure to Obtain Flavonoids From Brazilian Citrus Waste.
  • Gao, S., et al. (2016). Disposition of Flavonoids via Recycling: Direct Biliary Excretion of Enterically or Extrahepatically Derived Flavonoid Glucuronides. Molecular Nutrition & Food Research, 60(5), 1033-1043. [Link]
  • Rocchetti, G., et al. (2022).
  • International Journal of Current Science. (2024, March).
  • D'yakonov, V. A., et al. (2022). The green chemistry of chalcones: Valuable sources of privileged core structures for drug discovery. Frontiers in Chemistry, 10, 1063814. [Link]
  • The Royal Society of Chemistry.

Sources

A Researcher's Guide to Uvangoletin: A Framework for Safe Handling in the Laboratory

Author: BenchChem Technical Support Team. Date: January 2026

This absence of specific toxicological data necessitates a conservative approach to safety. This guide is structured to provide researchers, scientists, and drug development professionals with a robust framework for handling Uvangoletin, treating it as a compound with unknown toxicity and potential cytotoxic properties.[4][5][6] By adhering to these protocols, laboratories can create a culture of safety that protects personnel while enabling groundbreaking research.

Hazard Profile & Precautionary Principle

Given the lack of specific toxicity data for this compound, we must operate under the precautionary principle. This means assuming the compound may be hazardous and implementing controls to mitigate potential exposure. Many flavonoids and their precursors exhibit potent biological effects, and some can be cytotoxic.[2][4] Therefore, the primary hazards to consider are:

  • Dermal Exposure: Absorption through the skin upon contact with the solid powder or solutions.

  • Inhalation: Breathing in aerosolized powder, particularly during weighing and transfer.

  • Ocular Exposure: Contact with the eyes, which can cause irritation or more severe damage.

  • Ingestion: Accidental swallowing of the compound.

All handling procedures must be designed to minimize these exposure routes.

Engineering Controls: The First Line of Defense

Personal Protective Equipment (PPE) is essential, but it is the final barrier between a researcher and a potential hazard. The primary methods for exposure control are engineering solutions that contain the hazard at its source.

  • Chemical Fume Hood: All manipulations of solid this compound and its concentrated solutions must be performed within a certified chemical fume hood. This is non-negotiable. The fume hood will contain any aerosolized powder and prevent inhalation.

  • Designated Work Area: A specific area within the lab, preferably within a fume hood, should be designated for handling this compound.[7] This area should be clearly marked, and access should be limited to trained personnel.

The Essential PPE Ensemble for this compound

When handling this compound, a comprehensive PPE ensemble is required. The following table outlines the recommended PPE for different laboratory tasks.

TaskRecommended Personal Protective Equipment
Receiving & Unpacking - Two pairs of chemotherapy-grade nitrile gloves- Disposable gown- Safety glasses
Weighing & Aliquoting Powder - Two pairs of chemotherapy-grade nitrile gloves (ASTM D6978-05 compliant)[7]- Disposable, solid-front gown with back closure[7]- Tightly fitting safety goggles and a face shield[7]- NIOSH-approved N95 or higher respirator[7][8]
Solution Preparation & Handling - Two pairs of chemotherapy-grade nitrile gloves[7]- Disposable gown- Safety goggles (face shield if splashing is a risk)
Waste Disposal & Decontamination - Two pairs of industrial-thickness gloves (e.g., nitrile)- Disposable gown- Safety goggles and a face shield

Procedural Workflow: Donning and Doffing PPE

Correctly putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.[6] The sequence is designed to minimize the transfer of contaminants from the PPE to your skin and clothing.

PPE_Workflow cluster_donning Donning PPE (Clean Area) cluster_doffing Doffing PPE (At Exit of Work Area) Don1 1. Gown Don2 2. N95 Respirator (Perform Seal Check) Don1->Don2 Don3 3. Goggles & Face Shield Don2->Don3 Don4 4. Inner Gloves Don3->Don4 Don5 5. Outer Gloves (Over Gown Cuffs) Don4->Don5 Doff1 1. Outer Gloves (Dispose as Hazardous Waste) Doff2 2. Gown & Inner Gloves (Remove Together) Doff1->Doff2 Doff3 3. Face Shield & Goggles Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4 Doff5 5. Wash Hands Thoroughly Doff4->Doff5

Caption: Sequential workflow for donning and doffing PPE.

Operational Plan: From Weighing to Waste

A clear, step-by-step operational plan ensures that this compound is handled safely and consistently.

Preparation Phase:

  • Designate the Area: All work must be conducted in a certified chemical fume hood.

  • Assemble Materials: Before starting, ensure all necessary items (glassware, solvents, waste containers) are inside the fume hood to minimize traffic in and out of the containment area.[7]

  • Pre-label Containers: Clearly label all waste containers as "Hazardous Chemical Waste" with the name "this compound."

Handling Phase (Inside Fume Hood):

  • Weighing: Use anti-static measures to prevent the dispersal of the fine powder. Handle the compound gently to avoid creating dust.[9]

  • Solution Preparation: Slowly add solvents to the solid this compound to prevent splashing. Keep all containers closed when not in use.

Post-Handling Phase:

  • Decontamination: After each procedure, decontaminate the work surface with an appropriate solvent or detergent, followed by water.[7] All cleaning materials must be disposed of as hazardous waste.

  • Doffing PPE: Follow the doffing procedure outlined in the diagram above.

Emergency Protocols: Spill and Exposure Management

In the event of a spill or accidental exposure, a swift and correct response is critical.

Spill_Response cluster_response Immediate Actions cluster_cleanup Cleanup Protocol (Trained Personnel Only) Spill Spill Detected Alert Alert others in the area Spill->Alert Evacuate Evacuate immediate area Alert->Evacuate Assess Assess spill size and nature (Solid or Liquid?) Evacuate->Assess PPE Don appropriate PPE (2 pairs gloves, gown, respirator, goggles) Assess->PPE Contain Cover with absorbent pads (for liquids) or gently cover (for solids) PPE->Contain Clean Clean area from outside in Contain->Clean Dispose Place all materials in a sealed hazardous waste container Clean->Dispose Decontaminate Decontaminate the area and reusable equipment Dispose->Decontaminate

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Uvangoletin
Reactant of Route 2
Uvangoletin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.